molecular formula C21H23ClN2O4 B1328103 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride CAS No. 368866-09-5

4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride

Cat. No.: B1328103
CAS No.: 368866-09-5
M. Wt: 402.9 g/mol
InChI Key: UDBFKLWITSYZJD-UHFFFAOYSA-N
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Description

4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is a useful research compound. Its molecular formula is C21H23ClN2O4 and its molecular weight is 402.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4.ClH/c24-19(25)21(9-11-22-12-10-21)23-20(26)27-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,18,22H,9-13H2,(H,23,26)(H,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBFKLWITSYZJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647087
Record name 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid--hydrogen chloride (1/1)
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Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368866-09-5
Record name 4-Piperidinecarboxylic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=368866-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride: A Constrained Building Block for Advanced Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, particularly in the realm of peptide and peptidomimetic therapeutics, the use of non-canonical amino acids is a cornerstone of innovation. These unique building blocks offer pathways to modulate pharmacokinetic properties, enhance metabolic stability, and enforce specific secondary structures crucial for biological activity. Among these, 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride (CAS Number: 368866-09-5) has emerged as a pivotal scaffold. Its rigid piperidine core introduces conformational constraints that are highly desirable in the design of structured peptides, including those used in the development of PROTACs, GPCR ligands, and enzyme inhibitors. This technical guide provides an in-depth exploration of this compound, from its synthesis and chemical properties to its strategic application in solid-phase peptide synthesis (SPPS) and its impact on the final therapeutic's profile.

Introduction: The Rationale for Conformational Constraint

The therapeutic potential of peptides is often hampered by their inherent flexibility and susceptibility to proteolytic degradation. The introduction of conformationally constrained amino acids, such as 4-aminopiperidine-4-carboxylic acid, addresses these challenges directly.[1][2] By locking a portion of the peptide backbone into a defined geometry, the entropic penalty of binding to a biological target is reduced, often leading to enhanced affinity and selectivity.[3] The piperidine ring system of the title compound serves as a robust anchor, pre-organizing the peptide backbone and influencing its overall helical propensity and solubility.[4] This guide will delve into the technical nuances of leveraging this unique building block for the development of next-generation peptide therapeutics.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is essential for its effective use.

PropertyValueSource(s)
CAS Number 368866-09-5[5]
Molecular Formula C₂₁H₂₃ClN₂O₄[5]
Molecular Weight 402.87 g/mol [5]
Appearance White to off-white solid[6]
Purity Typically ≥95%N/A
Storage Room temperature (as hydrochloride salt). For long-term storage, refrigeration (2-8°C) is recommended to maintain the integrity of the Fmoc group.[6]

Handling and Storage Insights: The hydrochloride salt form enhances the stability and handling characteristics of the free amino acid.[7] While stable at room temperature for shipping and short-term storage, it is best practice for all Fmoc-protected amino acids to be stored under refrigerated and dry conditions to prevent gradual degradation of the Fmoc group. Before use, the container should be allowed to warm to room temperature in a desiccator to avoid moisture condensation.

Synthesis and Quality Control

Synthetic Pathway Overview

The synthesis logically proceeds through three main stages: construction of the 4-aminopiperidine-4-carboxylic acid core, protection of the 4-amino group with the Fmoc moiety, and finally, formation of the hydrochloride salt.

Synthesis_Pathway A 4-Piperidone B Strecker or Bucherer-Bergs Synthesis A->B KCN, (NH4)2CO3 or similar reagents C 4-Aminopiperidine-4-carboxylic acid Core B->C Hydrolysis D Fmoc Protection (e.g., Fmoc-OSu) C->D Base, Solvent (e.g., Dioxane/Water) E 4-(Fmoc-amino)-4-piperidinecarboxylic acid D->E F Treatment with HCl E->F e.g., HCl in Ether or Dioxane G 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride F->G

Caption: A logical synthetic workflow for 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride.

Causality in Synthesis:

  • Core Synthesis: The synthesis often commences from commercially available 4-piperidone.[8][9] A common and efficient method to introduce both the amino and carboxylic acid functionalities at the C4 position is the Strecker synthesis or the Bucherer-Bergs hydantoin synthesis, followed by hydrolysis.[1] These methods are well-established for the production of α-amino acids.

  • Fmoc Protection: The selective protection of the exocyclic 4-amino group is achieved using standard Fmoc chemistry. The use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions is generally preferred over Fmoc-chloride due to its higher stability and reduced likelihood of forming dipeptide impurities.[10] The reaction is typically carried out in a mixed solvent system like dioxane and water to accommodate the solubility of the amino acid and the Fmoc reagent.

  • Hydrochloride Salt Formation: The final step involves the protonation of the piperidine nitrogen to form the hydrochloride salt. This is typically accomplished by dissolving the free base in a suitable organic solvent and treating it with a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or dioxane).[11] This not only improves the compound's stability but can also aid in its purification by precipitation.

Analytical Quality Control

Ensuring the purity and structural integrity of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is paramount for its successful application in peptide synthesis. A combination of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Should confirm the presence of the characteristic protons of the Fmoc group (aromatic signals typically between 7.3 and 7.8 ppm), the piperidine ring protons, and the absence of significant impurities.

    • ¹³C NMR: Will show the distinctive carbonyl carbons of the carboxylic acid and the Fmoc urethane, as well as the carbons of the fluorenyl and piperidine rings.[12][13][14][15]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the compound. The expected molecular ion for the free base (C₂₁H₂₂N₂O₄) would be observed.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for determining the purity of Fmoc-amino acids. A gradient of acetonitrile in water with a trifluoroacetic acid (TFA) modifier is typically used.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[16][17][18] Its incorporation requires consideration of its sterically hindered nature.

Experimental Protocol: Incorporation into a Peptide Chain

The following is a generalized, self-validating protocol for the coupling of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride onto a resin-bound peptide chain.

Materials:

  • Peptide-resin with a free N-terminal amine

  • 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride

  • Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), or DIC (N,N'-Diisopropylcarbodiimide)/OxymaPure

  • Base: N,N-Diisopropylethylamine (DIEA) or Collidine

  • Solvent: Anhydrous, peptide-grade N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Kaiser test reagents

Workflow Diagram:

SPPS_Cycle cluster_deprotection Fmoc Deprotection cluster_coupling Coupling A Start: Resin-Peptide-Fmoc B Treat with 20% Piperidine/DMF (2x) A->B C Wash with DMF B->C D Resin-Peptide-NH2 C->D E Pre-activate Fmoc-Pip(NH2)-OH·HCl with HATU/DIEA in DMF D->E Start Next Cycle F Add activated amino acid to resin E->F G Couple for 1-4 hours F->G H Wash with DMF G->H I Kaiser Test (Qualitative Check) H->I J Resin-Peptide-Pip(NHFmoc)-OH I->J

Caption: The iterative cycle of Fmoc-SPPS for incorporating the title compound.

Step-by-Step Methodology:

  • Resin Preparation: Start with the peptide-resin that has a free amine at the N-terminus, typically after a standard Fmoc deprotection step (treatment with 20% piperidine in DMF).

  • Amino Acid Activation:

    • In a separate vessel, dissolve 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride (3-5 equivalents relative to the resin loading) in DMF.

    • Add the coupling agent, for instance, HATU (0.95 equivalents relative to the amino acid).

    • Add DIEA (2 equivalents relative to the amino acid) to neutralize the hydrochloride salt and to facilitate the activation. The solution should be gently agitated for a few minutes to allow for pre-activation.

    • Causality: Due to the steric hindrance of this α,α-disubstituted amino acid, a potent coupling reagent like HATU is recommended to ensure efficient acylation and minimize racemization.[18]

  • Coupling Reaction:

    • Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.

    • Allow the reaction to proceed for 1-4 hours at room temperature with agitation. A longer coupling time is often necessary for sterically hindered residues.

  • Monitoring and Washing:

    • After the coupling period, take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates the successful consumption of the free primary amines.

    • If the Kaiser test is positive (blue beads), the coupling step should be repeated.

    • Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Chain Elongation: The cycle of deprotection and coupling is repeated with the subsequent amino acids in the desired sequence.

Case Study: Application in Drug Discovery

The unique structural features of 4-aminopiperidine-4-carboxylic acid have been successfully exploited in the development of novel therapeutics. A notable example is in the discovery of potent and orally bioavailable inhibitors of Protein Kinase B (Akt), a key enzyme in cell signaling pathways that is often dysregulated in cancer.

Researchers identified that incorporating the 4-amino-4-carboxamide piperidine scaffold was crucial for achieving oral bioavailability.[13] In this series of compounds, the piperidine ring serves as a central scaffold, with the 4-amino and 4-carboxamide groups providing key points for substitution to optimize potency and pharmacokinetic properties. This work led to the development of compounds that demonstrated significant tumor growth inhibition in xenograft models, highlighting the value of this constrained building block in overcoming the challenges of drug metabolism and bioavailability.[13]

Conclusion

4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is more than just another protected amino acid; it is a strategic tool for medicinal chemists and peptide scientists. Its rigid, cyclic structure provides a powerful means to introduce conformational stability into peptides, enhancing their biological activity and drug-like properties. By understanding its synthesis, handling, and the nuances of its incorporation into peptide chains, researchers can unlock its potential to create novel therapeutics for a wide range of diseases, from cancer to metabolic disorders. As the field of peptide therapeutics continues to evolve, the demand for such sophisticated and enabling building blocks will undoubtedly grow.

References

  • Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: -. N.p., n.d. Web.
  • Al-Sha'er, M. A., et al. "Constrained Peptides in Drug Discovery and Development." SciSpace, 2021.
  • Life Chemicals. "Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design." Life Chemicals Blog, 18 Feb. 2020.
  • The Royal Society of Chemistry.
  • Isidro-Llobet, A., et al. "Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties." PMC, PubMed Central, 2015.
  • DTIC. Piperidine Synthesis. N.p., n.d. Web. 4 June 2025.
  • El-Sayed, M. A., et al. "Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics." Future Journal of Pharmaceutical Sciences, vol. 8, no. 1, 2022, p. 53.
  • ResearchGate. "How to convert amino acid to its hydrochloride?" N.p., 30 Nov. 2016. Web.
  • PubChem. "4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic acid.
  • CORE. "A method for the deprotonation of hydrochloride salts of peptide esters to free amin." N.p., n.d. Web.
  • Aapptec Peptides. "1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid [183673-66-7]." N.p., n.d. Web.
  • Organic Chemistry Portal. "Synthesis of 4-piperidones." N.p., n.d. Web.
  • ChemicalBook. "4-(Boc-amino)-1-(Fmoc-piperidinyl)-4-carboxylic Acid | 368866-07-3." N.p., 4 July 2025. Web.
  • BenchChem. "4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride | 368866-09-5." N.p., n.d. Web.
  • BenchChem. "4-Aminopiperidine-4-carboxylic acid hydrobromide | 76508-55-9." N.p., n.d. Web.
  • Pretsch, E., et al. 5 Combination of 1H and 13C NMR Spectroscopy. N.p., n.d. Web.
  • Sia, S. K., et al. "Constrained Peptides as Miniature Protein Structures." PMC, PubMed Central, 2013.
  • J&K Scientific LLC. "4-Aminopiperidine-4-carboxylic Acid | 40951-39-1." N.p., n.d. Web.
  • Anaspec. "Fmoc-4-amino-(1-carboxymethyl) piperidine." N.p., n.d. Web.
  • The Royal Society of Chemistry.
  • Papini, A. M., et al. "Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control." MDPI, 2017.
  • Reddit. "Amino Acid Freebase vs. HCl Salt." r/chemistry, 30 June 2017.
  • Creative Peptides. "1-Boc-4-(Fmoc-amino)-piperidine-4-carboxylic acid." N.p., n.d. Web.
  • Sigma-Aldrich. "N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid =97.0 HPLC 183673-66-7." N.p., n.d. Web.
  • AltaBioscience. "Fmoc Amino Acids for SPPS." N.p., n.d. Web.
  • Deep Blue Repositories. "Rapid and Efficient Preparation of Free Amino Acids from Strong Acid Salts on Columns of Crosslinked Poly-4-vinylpyridine." N.p., n.d. Web.
  • Sivanandaiah, K. M., et al. "Fmoc-amino acid chlorides in solid phase synthesis of opioid peptides." PubMed, 1994.
  • Wysong, C. L., et al. "4-Aminopiperidine-4-carboxylic Acid: A Cyclic alpha,alpha-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides." PubMed, 1 Nov. 1996.
  • BenchChem. "The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide." N.p., n.d. Web.
  • Nowick, J. S. "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)." UCI Department of Chemistry, 17 Mar. 2020.
  • ChemPep. "Fmoc Solid Phase Peptide Synthesis." N.p., n.d. Web.
  • Frontiers.
  • Biosynth. "Protecting Groups in Peptide Synthesis." N.p., n.d. Web.
  • IntechOpen.

Sources

4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride: A Core Component in Modern Peptide Synthesis

Introduction

In the landscape of peptide science and therapeutic development, the use of non-canonical amino acids is a cornerstone for innovation. These specialized building blocks allow for the creation of peptides with enhanced structural stability, receptor affinity, and proteolytic resistance. Among these, 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride stands out as a pivotal cyclic amino acid derivative. Its rigid piperidine core introduces conformational constraints into the peptide backbone, a strategy frequently employed to mimic or stabilize specific secondary structures, such as β-turns. This guide offers a comprehensive overview of this compound, from its fundamental properties to its practical application in solid-phase peptide synthesis (SPPS), tailored for researchers and professionals in drug development.

Physicochemical Properties

A precise understanding of the physicochemical characteristics of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is essential for its effective use in synthesis. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents commonly used in peptide synthesis.[1]

PropertyValue
Molecular Weight 402.87 g/mol [1][2]
Molecular Formula C₂₁H₂₃ClN₂O₄[1][2]
CAS Number 368866-09-5[1][2]
Purity Typically ≥95%
IUPAC Name 4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid hydrochloride[1]

The Role of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is within the framework of Fmoc-based solid-phase peptide synthesis (SPPS). This widely adopted methodology relies on the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of amino acids.[3][4] The synthesis is conducted on a solid support, typically a polymeric resin, which simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps.[3][4]

The incorporation of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride into a growing peptide chain follows the standard cyclical procedure of Fmoc-SPPS.[4] This process involves two key repeating steps:

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a mild base, most commonly a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][5] This exposes a free amine for the subsequent coupling reaction. The byproducts of this reaction, dibenzofulvene and its piperidine adduct, are chromophores, which can be used to monitor the deprotection step spectrophotometrically.[6]

  • Amino Acid Coupling: The free carboxyl group of the incoming Fmoc-protected amino acid, in this case, 4-(Fmoc-amino)-4-piperidinecarboxylic acid, is activated to facilitate the formation of a peptide bond with the newly exposed N-terminal amine of the resin-bound peptide.[6] This activation is typically achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt), or more modern uronium-based reagents like HCTU.[5][6]

This cyclical process of deprotection and coupling is repeated until the desired peptide sequence is assembled.[3]

Visualizing the Fmoc-SPPS Workflow

The following diagram illustrates the fundamental cycle of Fmoc-based solid-phase peptide synthesis.

Fmoc_SPPS_Workflow Resin Resin-Bound Peptide (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Deprotected_Resin Resin-Bound Peptide (Free N-terminal) Washing1->Deprotected_Resin Coupling Amino Acid Coupling (Activated Fmoc-AA, Coupling Reagents) Deprotected_Resin->Coupling Washing2 DMF Wash Coupling->Washing2 Elongated_Peptide Elongated Resin-Bound Peptide (N-terminal Fmoc) Washing2->Elongated_Peptide Elongated_Peptide->Deprotection Repeat Cycle

Caption: The iterative cycle of Fmoc-SPPS.

Experimental Protocol: Incorporation of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride

The following is a generalized, step-by-step protocol for the manual incorporation of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride into a peptide sequence using Fmoc-SPPS.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)[3][5]

  • 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagent (e.g., HCTU)

  • Base for activation (e.g., N,N-Diisopropylethylamine, DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Place the desired amount of resin in the synthesis vessel. Add DMF to cover the resin and allow it to swell for at least 30-60 minutes to ensure optimal accessibility of the reactive sites.[5]

  • Initial Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes.[6]

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride:

    • Activation: In a separate vial, dissolve 3-5 equivalents of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride and a slightly lower molar equivalent of the coupling reagent (e.g., 2.9 equivalents of HCTU) in DMF. Add 6 equivalents of DIPEA to neutralize the hydrochloride salt and facilitate the activation. Allow the mixture to pre-activate for 1-2 minutes.[4]

    • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature. The exact time may vary depending on the specific sequence and coupling efficiency.

    • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser or ninhydrin test) to check for the presence of free primary amines. A negative result indicates a complete coupling reaction. If the test is positive, the coupling step should be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.

  • Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection and Cleavage:

    • Once the peptide synthesis is complete, perform a final Fmoc deprotection as described in Step 2.

    • Wash the resin with DMF, followed by DCM, and then dry the peptide-resin under vacuum.

    • The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) with scavengers to prevent side reactions. The exact composition of the cocktail depends on the amino acids in the peptide sequence.

  • Peptide Precipitation and Purification:

    • The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether.

    • The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Coupling Protocol

Coupling_Protocol cluster_activation Activation of Fmoc-AA cluster_coupling Coupling to Resin Dissolve Dissolve Fmoc-AA, HCTU in DMF Add_DIPEA Add DIPEA Dissolve->Add_DIPEA Preactivate Pre-activate for 1-2 min Add_DIPEA->Preactivate Add_Activated_AA Add Activated Amino Acid Solution Preactivate->Add_Activated_AA Deprotected_Resin Deprotected Peptide-Resin Deprotected_Resin->Add_Activated_AA Agitate Agitate for 1-2 hours Add_Activated_AA->Agitate Monitor Monitor with Ninhydrin Test Agitate->Monitor Wash Wash with DMF Monitor->Wash

Caption: Workflow for the activation and coupling of an Fmoc-amino acid.

Safety and Handling

4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride should be handled in accordance with standard laboratory safety procedures. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be stored at room temperature in a dry, well-ventilated area.

Conclusion

4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is a valuable and versatile building block in the field of peptide chemistry. Its rigid cyclic structure provides a powerful tool for designing peptides with specific conformational properties, which is of particular interest in the development of novel therapeutics. A thorough understanding of its properties and the principles of Fmoc-SPPS, as outlined in this guide, is crucial for its successful application in the synthesis of complex and innovative peptide molecules.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. Available at: [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available at: [Link]

  • Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33–50. Available at: [Link]

  • 4-(Fmoc-Amino)-4-piperidinecarboxylic acid hydrochloride, min 95%, 250 mg - Oakwood Chemical. Available at: [Link]

Sources

An In-depth Technical Guide to 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride. It delves into the molecule's structural and chemical properties, synthesis, and its strategic applications in modern chemical biology and drug discovery, with a focus on peptide science and the development of novel therapeutics.

Introduction: A Molecule at the Crossroads of Peptide Synthesis and Medicinal Chemistry

4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is a specialized chemical entity that uniquely combines the foundational elements of solid-phase peptide synthesis (SPPS) with a privileged scaffold in medicinal chemistry.[1] At its core, the molecule is a non-natural, cyclic alpha-amino acid. Its structure is characterized by two key features: the fluorenylmethyloxycarbonyl (Fmoc) protecting group and a piperidine-4-carboxylic acid core.[1]

The Fmoc group is a cornerstone of modern peptide synthesis, prized for its stability under acidic conditions and its lability to mild bases, such as piperidine.[2][3] This orthogonality allows for the selective deprotection of the alpha-amino group without disturbing acid-labile side-chain protecting groups, a fundamental principle of Fmoc-based SPPS.[2][4]

Simultaneously, the piperidine ring is a highly valued scaffold in drug discovery.[5] Its three-dimensional structure and ability to engage in specific interactions with biological targets have led to its incorporation into a wide array of approved drugs. This guide will explore the synergy of these two components, providing insights into the synthesis, characterization, and application of this versatile building block.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is essential for its effective application.

Table 1: Physicochemical Properties [6]

PropertyValue
CAS Number 368866-09-5
Molecular Formula C₂₁H₂₃ClN₂O₄
Molecular Weight 402.87 g/mol
IUPAC Name 4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid hydrochloride
Topological Polar Surface Area 87.7 Ų
Hydrogen Bond Donor Count 4
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 5

The hydrochloride salt form of this compound generally enhances its stability and solubility in polar solvents, which is advantageous for its use in various synthetic protocols.

Structural Elucidation

The chemical structure of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is presented below:

Chemical structure of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride

Caption: Chemical structure of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride.

Synthesis and Characterization

Proposed Synthetic Workflow

G cluster_0 Synthesis of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride start Commercially available 4-piperidone hydrochloride monohydrate step1 Boc protection of piperidine nitrogen start->step1 (Boc)₂O, base step2 Strecker reaction to introduce amino and cyano groups step1->step2 KCN, NH₄Cl step3 Hydrolysis of the nitrile to a carboxylic acid step2->step3 Strong acid (e.g., HCl) step4 Fmoc protection of the amino group step3->step4 Fmoc-OSu, base step5 Selective deprotection of the Boc group step4->step5 Acid (e.g., TFA) step6 Formation of the hydrochloride salt step5->step6 HCl in a suitable solvent end_product 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride step6->end_product

Caption: Proposed synthetic workflow for 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride.

Detailed Experimental Protocol (Hypothetical)
  • Boc Protection: 4-Piperidone hydrochloride monohydrate is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine in a suitable solvent such as dichloromethane (DCM) to yield N-Boc-4-piperidone.

  • Strecker Reaction: The resulting N-Boc-4-piperidone undergoes a Strecker reaction with potassium cyanide and ammonium chloride to form the corresponding α-aminonitrile.

  • Nitrile Hydrolysis: The α-aminonitrile is then subjected to strong acidic hydrolysis (e.g., concentrated HCl) to convert the nitrile group into a carboxylic acid, yielding 4-amino-1-Boc-piperidine-4-carboxylic acid.

  • Fmoc Protection: The amino group is protected using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in the presence of a mild base, resulting in N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid.

  • Selective Boc Deprotection: The Boc protecting group is selectively removed using an acid such as trifluoroacetic acid (TFA) in DCM.

  • Salt Formation: The final product is obtained by treating the resulting free amine with hydrochloric acid in a suitable solvent like diethyl ether or dioxane to precipitate 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride.

Characterization

Due to the lack of publicly available spectral data for the specific hydrochloride salt, the following characterization information is based on what would be expected and data from closely related analogs.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the fluorenyl group (typically in the aromatic region, ~7.2-7.8 ppm), the piperidine ring protons, and the methoxy and methylene protons of the Fmoc group.

  • ¹³C NMR: The carbon NMR would display signals corresponding to the carbonyls of the carboxylic acid and the carbamate, the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the piperidine ring.

  • FTIR: The infrared spectrum should exhibit characteristic absorption bands for the N-H and O-H stretches, the C=O stretches of the carboxylic acid and the urethane, and aromatic C-H stretches.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the free base, [M+H]⁺.

Applications in Research and Drug Development

The unique structure of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride makes it a valuable building block in several areas of research and development.

Peptide Synthesis: Introducing Conformational Constraints

In peptide synthesis, the incorporation of non-natural amino acids is a powerful strategy to modulate the biological activity and pharmacokinetic properties of peptides. The piperidine scaffold of this molecule introduces a significant conformational constraint on the peptide backbone. This rigidity can:

  • Enhance Receptor Binding: By pre-organizing the peptide into a bioactive conformation, it can lead to higher binding affinity and selectivity for its target receptor.

  • Increase Proteolytic Stability: The non-natural structure can hinder recognition by proteases, thereby increasing the in vivo half-life of the peptide.

Workflow for Incorporation into Peptides via SPPS

G cluster_1 Solid-Phase Peptide Synthesis (SPPS) Workflow resin Resin with N-terminal amine deprotection Fmoc deprotection (e.g., 20% piperidine in DMF) resin->deprotection washing1 Washing deprotection->washing1 coupling Coupling of 4-(Fmoc-amino)-4-piperidinecarboxylic acid (with coupling agents like HBTU/DIPEA) washing1->coupling washing2 Washing coupling->washing2 cycle Repeat cycle for next amino acid washing2->cycle cycle->deprotection cleavage Cleavage from resin and side-chain deprotection (e.g., TFA cocktail) cycle->cleavage peptide Purified peptide containing the piperidine scaffold cleavage->peptide

Caption: Workflow for incorporating the title compound into a peptide via SPPS.

A Scaffold for Novel Therapeutics

Beyond traditional peptide synthesis, the piperidine core is a privileged scaffold in medicinal chemistry.[5] This building block can serve as a starting point for the synthesis of small molecule drugs. The carboxylic acid and the Fmoc-protected amine provide two handles for further chemical modification, allowing for the creation of diverse chemical libraries for screening against various biological targets.

Potential Role in PROTACs and Chemical Biology

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[7][8] The piperidine scaffold is frequently used in the linkers of PROTACs to provide optimal spacing and geometry for the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase). 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride can serve as a versatile building block for the synthesis of PROTAC linkers, with the carboxylic acid and the amine (after deprotection) serving as points of attachment for the target-binding ligand and the E3 ligase-binding ligand.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is not widely available, information from related compounds suggests that it should be handled with care in a laboratory setting.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid inhalation of dust and contact with skin and eyes.[9] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]

  • Storage: Store in a tightly closed container in a cool, dry place.[10]

  • Hazards: May cause skin and eye irritation. May be harmful if inhaled or swallowed.

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Seek medical attention.

Always consult the specific SDS provided by the supplier before handling this compound.

Conclusion

4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is a valuable and versatile building block at the interface of peptide chemistry and drug discovery. Its unique combination of a base-labile protecting group and a medicinally relevant scaffold provides researchers with a powerful tool for creating conformationally constrained peptides, novel small molecule therapeutics, and advanced chemical biology probes like PROTACs. A thorough understanding of its properties, synthesis, and handling is crucial for unlocking its full potential in the laboratory.

References

  • Aladdin Scientific. 4-(Fmoc-Amino)-4-piperidinecarboxylic acid hydrochloride - 95% prefix CAS No. 368866-09-5. Available at: [Link]

  • Alfa Aesar. Safety Data Sheet. Available at: [Link]

  • AAPPTec. Safety Data Sheet. Available at: [Link]

  • Chem-Impex International. Boc-4-amino-1-Fmoc-piperidine-4-carboxylic acid. Available at: [Link]

  • Activotec. Standard Fmoc Protected Amino Acids. Available at: [Link]

  • ResearchGate. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Available at: [Link]

  • The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. Available at: [Link]

  • LSU Scholarly Repository. Synthesis of 1-Alloc-piperidine-4-Fmoc-amino-4-carboxylic Acid. Available at: [Link]

  • PubChem. 4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic acid. Available at: [Link]

Sources

4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride

Authored by a Senior Application Scientist

Introduction

4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is a specialized amino acid derivative that serves as a crucial building block in peptide synthesis and drug discovery. Its unique structure, incorporating a piperidine ring, imparts conformational constraints on the resulting peptides, a technique often employed to enhance stability, selectivity, and therapeutic efficacy. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows. As a hydrochloride salt, the compound exhibits improved stability and handling characteristics, making it a reliable reagent in a research setting.[1]

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering both established data and field-proven methodologies for its characterization. The information herein is intended to equip researchers, chemists, and drug development professionals with the technical knowledge required for its effective application.

Chemical Identity and Core Properties

A unique identifier is assigned to every chemical compound to ensure its unambiguous identification in literature and databases. The fundamental properties of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride are summarized below.

PropertyValueSource(s)
CAS Number 368866-09-5[1][2][3]
Molecular Formula C₂₁H₂₃ClN₂O₄[1][3]
Molecular Weight 402.87 g/mol [1][3]
IUPAC Name 4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-carboxylic acid hydrochloride[1][2]
Synonyms 4-(Fmoc-amino)-4-piperidinecarboxylic acid HCl, Fmoc-Amp-OH HCl[2]
Purity Typically ≥95%[2][3]

Below is a diagram illustrating the chemical structure of the compound, highlighting the key functional groups: the Fmoc protecting group, the piperidine core, and the carboxylic acid.

Caption: Chemical structure of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride.

Physical State and Solubility

Appearance: This compound is typically supplied as a white to off-white solid. While specific morphological data is not widely published, related protected amino acids are often described as amorphous or crystalline powders.[4]

Solubility: The presence of the hydrochloride salt significantly enhances the aqueous solubility and stability of the compound compared to its freebase form.[1] Fmoc-protected amino acids generally exhibit good solubility in polar organic solvents.[5]

  • Expected Solubility: Soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol. Limited solubility in water and non-polar solvents like hexanes.

  • Causality: The piperidinium hydrochloride moiety provides a charged center, promoting interaction with polar protic solvents. The large, hydrophobic Fmoc group, however, dominates the overall character, favoring solubility in polar aprotic organic solvents commonly used in peptide synthesis.[5]

Spectroscopic Profile (Expected)

¹H NMR Spectroscopy
  • Fmoc Group: A series of multiplets between 7.2 and 7.8 ppm corresponding to the 8 aromatic protons of the fluorenyl group. A characteristic triplet around 4.2 ppm for the CH proton and a doublet around 4.4 ppm for the CH₂ protons adjacent to the ester linkage.

  • Piperidine Ring: A complex series of broad multiplets between approximately 1.5 and 3.5 ppm. The protons adjacent to the nitrogen atoms will be deshielded and may appear as distinct signals.

  • Amine and Carboxylic Acid: The NH proton of the carbamate and the COOH proton are often broad and their chemical shifts are highly dependent on the solvent and concentration. The piperidinium N-H protons will also be present.

¹³C NMR Spectroscopy
  • Fmoc Group: Aromatic carbons will appear in the 120-145 ppm range. The carbonyl carbon of the carbamate will be observed around 156 ppm.

  • Piperidine Ring: Aliphatic carbons of the piperidine ring will resonate in the 25-60 ppm range.

  • Carboxylic Acid: The carboxylic acid carbonyl carbon will be significantly downfield, typically appearing around 170-175 ppm.[6]

FT-IR Spectroscopy
  • O-H Stretch: A very broad absorption band from 2500 to 3300 cm⁻¹ is characteristic of the carboxylic acid O-H bond.

  • N-H Stretch: A moderate absorption around 3300-3500 cm⁻¹ corresponding to the N-H bond of the carbamate and the piperidinium salt.

  • C=O Stretch: Two distinct, strong carbonyl absorptions are expected: one around 1720 cm⁻¹ for the Fmoc carbamate and another around 1700 cm⁻¹ for the carboxylic acid.[7]

  • C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.

Experimental Protocols for Physical Characterization

To ensure data integrity, physical properties must be determined using standardized, verifiable methods. The following section outlines trusted protocols for characterizing this compound.

Workflow for Physical Property Analysis

The logical flow for characterizing a new batch of this reagent involves a series of steps to confirm its identity and purity.

G cluster_0 Initial Assessment cluster_1 Spectroscopic Confirmation cluster_2 Purity and Thermal Analysis cluster_3 Final Validation start Receive Sample of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride visual Visual Inspection (Color, Form) start->visual solubility Solubility Test (DMF, DMSO, MeOH) visual->solubility nmr ¹H and ¹³C NMR Spectroscopy solubility->nmr ftir FT-IR Spectroscopy nmr->ftir mass_spec Mass Spectrometry (Confirm Mass) ftir->mass_spec hplc HPLC Analysis (Purity Assessment) mass_spec->hplc dsc Melting Point via DSC hplc->dsc data_analysis Data Analysis and Comparison to Specification dsc->data_analysis pass_fail Qualified for Use? data_analysis->pass_fail release Release for Synthetic Application pass_fail->release Yes reject Reject Batch pass_fail->reject No

Caption: Standard workflow for the physical characterization and quality control of the title compound.

Protocol: Melting Point Determination by DSC

Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point of pure compounds as it provides more accurate and reproducible data than traditional methods.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature at a rate of 10 °C/min up to a temperature well above the expected melting point (e.g., 250 °C).

    • Use a nitrogen purge gas at a flow rate of 50 mL/min.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak is an indicator of purity.

Protocol: NMR Spectrum Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Tuning: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.[6]

Handling, Storage, and Safety

As a Senior Application Scientist, I must emphasize that proper handling is paramount for both user safety and maintaining the integrity of the compound.

  • Storage: The compound should be stored at room temperature in a tightly sealed container, protected from moisture and light.[2][3]

  • Handling:

    • Use standard personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[8]

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]

    • In case of contact with skin or eyes, flush immediately with copious amounts of water.[10]

  • Toxicology: The toxicological properties of this specific compound have not been thoroughly investigated. It should be handled with the care afforded to all laboratory chemicals of unknown toxicity.

Conclusion

4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is a well-defined chemical entity with predictable physical properties derived from its constituent functional groups. While specific thermal data like a melting point is not widely published, this guide provides the expected spectroscopic characteristics and robust experimental protocols for their determination. By following these methodologies, researchers can confidently verify the identity and purity of this reagent, ensuring its successful application in the synthesis of complex molecules for research and development.

References

  • Aladdin Scientific. 4-(Fmoc-Amino)-4-piperidinecarboxylic acid hydrochloride - 95%.

  • AAPPTec, LLC. (2021-09-16). Safety Data Sheet for Fmoc-ThpGly-OH.

  • Benchchem. 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride | 368866-09-5.

  • The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications.

  • MDPI. (2019). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

  • Sigma-Aldrich. (2025-04-24). Safety Data Sheet for Fmoc-Pro-OH.

  • Parchem. 4-(Fmoc-Amino)-4-Piperidinecarboxylic Acid Hydrochloride (Cas 368866-09-5).

  • Sigma-Aldrich. N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid.

  • SpectraBase. 4-(Fmoc-amino)-1-Boc-piperidine-4-carboxylic acid.

  • Oakwood Chemical. 4-(Fmoc-Amino)-4-piperidinecarboxylic acid hydrochloride, min 95%.

  • Chem-Impex. 4-Boc-amino-1-Z-piperidine-4-carboxylic acid.

  • Capot Chemical. (2019-09-27). Material Safety Data Sheet for Fmoc-Orn-OH.HCl.

  • Anaspec. (2020-10-07). Safety Data Sheet for Fmoc-Pro-OH.

  • ResearchGate. (2021). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.

  • ResearchGate. The FT-IR spectra of Fmoc-phe-PEG, Fmoc-phe-PEG-Chol, and RGD-PEG-Chol.

Sources

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-6-Aminohexanoic Acid (Fmoc-Apc-OH)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Abstract

N-α-(9-Fluorenylmethoxycarbonyl)-6-aminohexanoic acid (Fmoc-Apc-OH or Fmoc-Aha-OH) is a widely utilized derivative in modern peptide chemistry. Its aliphatic six-carbon chain serves as a versatile spacer or linker, imparting flexibility and modifying the pharmacokinetic properties of peptide-based therapeutics. The successful incorporation of this building block into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on its initial purity. This guide provides a comprehensive, in-depth exploration of the synthesis and purification of Fmoc-Apc-OH, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind each procedural choice. We will detail a robust synthetic protocol, compare common purification strategies, and address the role of acidification in the isolation of the final product.

Core Principles: Understanding the Chemistry

The synthesis of Fmoc-Apc-OH is fundamentally a nucleophilic acyl substitution reaction, specifically an N-acylation of 6-aminohexanoic acid. The success of this procedure hinges on the properties of the key components.

The Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of a major strategy in SPPS.[1][2] Its utility is derived from a unique set of characteristics:

  • Base Lability: The Fmoc group is stable under acidic and neutral conditions but is readily cleaved by a mild base, typically a solution of piperidine in an organic solvent.[3][4] This cleavage occurs via a β-elimination mechanism.[5]

  • Orthogonality: Its base-lability is "orthogonal" to the acid-labile side-chain protecting groups (like Boc and Trt) commonly used in peptide synthesis. This allows for the selective deprotection of the N-terminus without disturbing other protected functional groups.

  • UV Absorbance: The fluorenyl moiety possesses a strong chromophore, allowing for the spectrophotometric monitoring of reaction completion during SPPS.[6]

The Schotten-Baumann Reaction Conditions

The attachment of the Fmoc group to the primary amine of 6-aminohexanoic acid is typically performed under Schotten-Baumann conditions. This involves reacting an amine with an acyl chloride (or a similarly activated acyl species) in the presence of a base in a biphasic or aqueous-organic solvent system.

  • The Amine: 6-aminohexanoic acid is dissolved in an aqueous basic solution. The base (e.g., sodium carbonate or sodium bicarbonate) serves two purposes: it deprotonates the amino group, increasing its nucleophilicity, and it neutralizes the hydrochloric acid byproduct generated during the reaction.

  • The Acylating Agent: 9-fluorenylmethyl chloroformate (Fmoc-Cl) is a highly reactive acyl chloride.[6][7] An alternative, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), is a slightly less reactive but more stable active ester that can also be used.[3]

  • Temperature Control: The reaction is initiated at a low temperature (0-5 °C) to control the initial exothermic reaction and minimize the hydrolysis of the highly reactive Fmoc-Cl.

Synthesis of Fmoc-Apc-OH: A Validated Protocol

This section details a robust, step-by-step protocol for the synthesis of Fmoc-Apc-OH. The causality behind each step is explained to provide a deeper understanding of the process.

Materials and Reagents
Reagent/MaterialGradePurpose
6-Aminohexanoic Acid (Apc-OH)≥98%Starting Material
9-Fluorenylmethyl chloroformate (Fmoc-Cl)≥98%Fmoc Protecting Agent
Sodium Carbonate (Na₂CO₃), AnhydrousReagent GradeBase
1,4-Dioxane or AcetoneReagent GradeOrganic Solvent for Fmoc-Cl
Hydrochloric Acid (HCl), ConcentratedReagent GradeAcidification
Ethyl AcetateACS GradeExtraction Solvent
Diethyl EtherACS GradeWashing Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeDrying Agent
Deionized WaterHigh PuritySolvent
Visualized Synthesis Workflow

Synthesis_Workflow cluster_dissolution Step 1: Dissolution cluster_reaction Step 2: N-Acylation Reaction cluster_workup Step 3: Work-up & Isolation cluster_purification Step 4: Purification Apc 6-Aminohexanoic Acid BaseSol 10% Aq. Na₂CO₃ Solution Apc->BaseSol Dissolve at RT ReactionMix Reaction Mixture FmocCl Fmoc-Cl in Dioxane FmocCl->ReactionMix Add dropwise at 0-5°C ReactionMix->ReactionMix Wash Wash with Diethyl Ether ReactionMix->Wash Dilute with H₂O Acidify Acidify with HCl to pH 2-3 Wash->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Precipitate forms Dry Dry over Na₂SO₄ Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Crude Crude Fmoc-Apc-OH Evaporate->Crude PureProduct Pure Fmoc-Apc-OH Crude->PureProduct Recrystallization or Column Chromatography

Caption: Workflow for the synthesis and isolation of Fmoc-Apc-OH.

Detailed Experimental Protocol
  • Dissolution of Amino Acid: In a flask equipped with a magnetic stirrer, dissolve 6-aminohexanoic acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate. Use enough solution to fully dissolve the amino acid.[3]

    • Rationale: The basic solution deprotonates the amine, making it a potent nucleophile ready to attack the Fmoc-Cl.

  • Preparation of Fmoc-Cl Solution: In a separate beaker, dissolve Fmoc-Cl (1.05 equivalents) in 1,4-dioxane or acetone.

    • Rationale: A slight excess of the acylating agent ensures the reaction goes to completion. Dioxane/acetone is used as it is miscible with the aqueous reaction medium.

  • Reaction: Cool the amino acid solution in an ice bath to 0-5°C. With vigorous stirring, add the Fmoc-Cl solution dropwise over 30-60 minutes, ensuring the temperature remains below 10°C.

    • Rationale: Slow, cold addition is critical to manage the exothermic reaction and prevent the premature hydrolysis of Fmoc-Cl into the unreactive Fmoc-OH.[7]

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for several hours or overnight to ensure the reaction is complete.[3] The progress can be monitored by Thin-Layer Chromatography (TLC).

Work-up and Isolation

The work-up procedure is designed to separate the desired product from byproducts and unreacted starting materials.

  • Dilution and Washing: Dilute the reaction mixture with deionized water. Transfer the mixture to a separatory funnel and wash with diethyl ether (2-3 times). Discard the organic (ether) layers.

    • Rationale: This step removes unreacted Fmoc-Cl and byproducts like Fmoc-OH, which are soluble in diethyl ether, while the desired product remains in the aqueous phase as its sodium carboxylate salt.[3]

  • Acidification and Product Precipitation: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution reaches 2-3. A white precipitate of Fmoc-Apc-OH will form.

    • Rationale: Acidification protonates the sodium carboxylate salt (-COO⁻Na⁺) to the free carboxylic acid (-COOH). This makes the molecule significantly less water-soluble, causing it to precipitate out of the aqueous solution.[3] The term "hydrochloride" in the topic refers to the use of HCl in this crucial step, not the formation of a stable salt with the final product, which is a neutral zwitterionic-capable molecule.

  • Extraction: Extract the precipitated product into an organic solvent like ethyl acetate (3 times). Combine the organic layers.

    • Rationale: The protonated Fmoc-Apc-OH is now soluble in moderately polar organic solvents like ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter to remove the drying agent, and evaporate the solvent under reduced pressure (rotary evaporation) to yield the crude Fmoc-Apc-OH as a white solid.[3]

Purification Strategies: Achieving SPPS-Grade Purity

For peptide synthesis, the purity of the Fmoc-amino acid must be exceptionally high (>99%) to prevent the incorporation of impurities into the growing peptide chain.[8][9]

Method 1: Recrystallization (Recommended)

Recrystallization is often the most efficient and scalable method for purifying Fmoc-amino acids.[3][10]

  • Principle: This technique relies on the difference in solubility of the compound and its impurities in a specific solvent or solvent system at different temperatures.

  • Experimental Protocol:

    • Place the crude Fmoc-Apc-OH solid in an Erlenmeyer flask.

    • Add a minimal amount of a suitable hot solvent system (e.g., ethyl acetate/hexane or ethanol/water) until the solid just dissolves.[3][10]

    • Allow the solution to cool slowly to room temperature. Crystal formation should occur.

    • To maximize yield, cool the flask further in an ice bath for 30-60 minutes.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Method 2: Flash Column Chromatography

If recrystallization fails to remove certain impurities, silica gel chromatography is an alternative.

  • Principle: This method separates compounds based on their differential adsorption to a stationary phase (silica gel) while being eluted by a mobile phase.

  • Typical Conditions:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: A gradient of methanol in dichloromethane (DCM), often with 0.5-1% acetic acid added to keep the carboxylic acid protonated and improve peak shape. For example, starting with 100% DCM and gradually increasing to 5-10% MeOH/DCM.

Purification Strategy Decision Diagram

Purification_Decision Start Crude Fmoc-Apc-OH TLC_Check Analyze purity by TLC Start->TLC_Check Recrystallize Perform Recrystallization TLC_Check->Recrystallize Major spot with minor impurities Column_Chromo Perform Column Chromatography TLC_Check->Column_Chromo Complex mixture or polar impurities HPLC_Check Analyze purity by HPLC (>99%?) Recrystallize->HPLC_Check HPLC_Check->Column_Chromo No Final_Product Pure Product for SPPS HPLC_Check->Final_Product Yes Column_Chromo->HPLC_Check

Caption: Decision tree for selecting the appropriate purification method.

Analytical Characterization and Quality Control

The identity and purity of the final product must be rigorously confirmed before use.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing purity.[8][11]

    • Column: C18 column.

    • Mobile Phase: A gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).

    • Detection: UV at 265 nm.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation of the final product.

By following this detailed guide, researchers and drug development professionals can reliably synthesize and purify high-quality Fmoc-Apc-OH, ensuring the integrity and success of their subsequent peptide synthesis endeavors.

References

  • BenchChem. A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. BenchChem. Accessed January 11, 2026.
  • Alfa Chemistry. Protected Amino Acid Purification. Alfa Chemistry. Accessed January 11, 2026.
  • ResearchGate. Scheme S3: Synthesis of Fmoc-Aha-OH Aminocaproic acid (2.0g, 15.2 mmol)...
  • Creative Peptides. Fmoc-ε- Aminocaproic acid. Creative Peptides. Accessed January 11, 2026.
  • AltaBioscience. Fmoc Amino Acids for SPPS. AltaBioscience. Accessed January 11, 2026.
  • Anaspec. Fmoc-L-2-aminocaproic acid - 10 g. Anaspec. Accessed January 11, 2026.
  • Huateng Pharma. Fmoc-Chloride: Your Essential Partner for Amino Acid Derivatization.
  • Huateng Pharma. Fmoc-Chloride: A Cornerstone Reagent in Peptide Synthesis and Organic Chemistry.
  • BenchChem. A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Peptides Synthesized with Fmoc-His(Boc)-OH. BenchChem. Accessed January 11, 2026.
  • Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Accessed January 11, 2026.
  • Protheragen. Fmoc Solid-Phase Peptide Synthesis: Mechanism and Protocol. Protheragen. Accessed January 11, 2026.
  • Fields, G.B. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. Accessed January 11, 2026.
  • ResearchGate. The formation and hydrolysis of the active ester made from α-amino acid...
  • Lee, E., et al. Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. Molecules. 2020.
  • Aapptec. Amino Acid Sidechain Deprotection. Aapptec. Accessed January 11, 2026.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis. ChemPep. Accessed January 11, 2026.
  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. Accessed January 11, 2026.
  • LGC Standards. Focus on FMOC chemistry. LGC Standards. Accessed January 11, 2026.
  • BenchChem. Technical Support Center: Purification of Fmoc-Peptides by HPLC. BenchChem. Accessed January 11, 2026.
  • Gilon, C., et al. In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Journal of Peptide Research. 2000.
  • The Royal Society of Chemistry. Supporting Information - Mixed chirality α-helix in a stapled bicyclic and a linear antimicrobial peptide revealed by X-ray crystallography. The Royal Society of Chemistry. 2021.
  • BenchChem. Synthesis and Purification of Fmoc-Phe(F5)-OH: A Technical Guide. BenchChem. Accessed January 11, 2026.
  • CEM Corporation. Fmoc-Pro-OH.
  • Google Patents. CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH.
  • Organic Chemistry Explained. Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube. 2023.
  • Bédard, F., et al. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules. 2022.
  • Synpeptide. Research on the Synthesis Method and Application Prospects of Fmoc-His(Mtt)-Oh. Synpeptide. 2024.
  • BenchChem. An In-depth Technical Guide to the Synthesis and Purification of Fmoc-D-Bpa-OH. BenchChem. Accessed January 11, 2026.
  • Coin, I., et al. Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. 2007.

Sources

A Technical Guide to 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Non-Canonical Amino Acids in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, offering high specificity and potency with a favorable safety profile. The strategic incorporation of non-canonical amino acids is a key technology for overcoming the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride, a conformationally constrained synthetic amino acid, is a valuable building block for peptide chemists. Its piperidine scaffold introduces rigidity into the peptide backbone, enabling the synthesis of peptidomimetics with enhanced proteolytic resistance and controlled secondary structures. This guide provides an in-depth overview of the commercial sourcing, quality control, and applications of this versatile compound.

Commercial Sourcing and Supplier Overview

The reliable supply of high-purity building blocks is a critical starting point for any successful peptide synthesis campaign. 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride (CAS Number: 368866-09-5) is available from a range of specialized chemical suppliers.[1][2][3] The quality and documentation provided by these suppliers can vary, impacting the reproducibility and success of downstream applications. Researchers should prioritize suppliers who provide comprehensive analytical data, including a Certificate of Analysis (CoA) with detailed purity assessment.

Below is a comparative table of prominent commercial suppliers for 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride and related derivatives.

SupplierProduct NameCAS NumberPurityAdditional Notes
Aladdin Scientific 4-(Fmoc-Amino)-4-piperidinecarboxylic acid hydrochloride368866-09-5≥95%Marketed for protein degrader building blocks.[2]
Parchem 4-(Fmoc-Amino)-4-piperidinecarboxylic Acid Hydrochloride368866-09-5Not specifiedSpecialty chemical supplier.[1]
BenchChem 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride368866-09-5Not specifiedProvides a detailed chemical identity profile.[3]
Sigma-Aldrich N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid183673-66-7≥97.0% (HPLC)A related derivative with an N-Boc protecting group.
AAPPTec 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid183673-66-7Lot-specificSupplier of peptide synthesis reagents.[4]

Quality Control and Analytical Methodologies

Ensuring the purity of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is paramount for its successful application in solid-phase peptide synthesis (SPPS). Impurities can lead to the formation of deletion or modified peptide sequences, complicating purification and compromising the biological activity of the final product. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of Fmoc-amino acids.[5]

Diagram: Quality Control Workflow for Fmoc-Amino Acids

QC_Workflow cluster_0 Incoming Material cluster_1 Analytical Testing cluster_2 Decision Raw_Material Receipt of 4-(Fmoc-amino)-4- piperidinecarboxylic acid hydrochloride Visual_Inspection Visual Inspection (Appearance, Color) Raw_Material->Visual_Inspection Sample Solubility_Test Solubility Test Visual_Inspection->Solubility_Test HPLC_Purity RP-HPLC Purity Assay (Chemical Purity) Solubility_Test->HPLC_Purity Chiral_HPLC Chiral HPLC (Enantiomeric Purity) HPLC_Purity->Chiral_HPLC Mass_Spec Mass Spectrometry (Identity Confirmation) Chiral_HPLC->Mass_Spec CoA_Review CoA Verification Mass_Spec->CoA_Review Release_Quarantine Release for Synthesis or Quarantine/Reject CoA_Review->Release_Quarantine

Caption: Quality control workflow for incoming 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride.

Experimental Protocol: Reversed-Phase HPLC for Purity Assessment

This protocol provides a general method for determining the chemical purity of Fmoc-protected amino acids. It should be optimized for the specific compound and HPLC system.

Objective: To determine the purity of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride by separating the main component from potential impurities.

Materials:

  • 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 265 nm[5]

    • Gradient:

      Time (min) % Mobile Phase B
      0 20
      20 80
      25 80
      26 20

      | 30 | 20 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Application in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is central to modern SPPS, offering the advantage of base-labile removal, which is orthogonal to the acid-labile side-chain protecting groups.[6][7] The incorporation of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride follows the standard Fmoc-SPPS workflow.

Diagram: Fmoc-SPPS Cycle for Incorporation of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride

SPPS_Cycle Start Resin-Bound Peptide (with free N-terminus) Fmoc_Deprotection Fmoc Deprotection (e.g., 20% piperidine in DMF) Start->Fmoc_Deprotection Washing_1 DMF Washes Fmoc_Deprotection->Washing_1 Coupling Coupling of 4-(Fmoc-amino)-4- piperidinecarboxylic acid hydrochloride (with activating agents like HCTU/DIC) Washing_1->Coupling Washing_2 DMF Washes Coupling->Washing_2 End Resin-Bound Peptide (extended by one residue) Washing_2->End

Caption: The iterative cycle of Fmoc-SPPS for peptide chain elongation.

Protocol: Fmoc Deprotection and Coupling

1. Fmoc Deprotection:

  • The resin-bound peptide is treated with a 20% solution of piperidine in dimethylformamide (DMF) for a specified time (typically 5-20 minutes) to remove the Fmoc group from the N-terminus of the growing peptide chain.[8]

  • The resin is then thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

2. Coupling:

  • 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is pre-activated using a suitable coupling reagent (e.g., HCTU, HATU, or DIC/HOBt) in the presence of a base (e.g., diisopropylethylamine - DIPEA).

  • The activated amino acid solution is added to the deprotected resin, and the coupling reaction is allowed to proceed to completion (typically 1-2 hours).

  • The resin is washed with DMF to remove excess reagents and byproducts.

Conclusion and Future Perspectives

4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is a valuable and versatile building block for the synthesis of novel peptide therapeutics. Its incorporation can lead to peptides with improved pharmacological properties. A thorough understanding of its commercial availability, stringent quality control, and proper application in SPPS is essential for researchers and drug development professionals. As the demand for more sophisticated peptide drugs continues to grow, the use of such non-canonical amino acids will undoubtedly play an increasingly important role in shaping the future of medicine.

References

  • Ziegler, J., et al. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Amino Acids, 46(11), 2557-2567. Available at: [Link]

  • Alfa Aesar. (2010). Safety Data Sheet: 4-N-BOC-Aminopiperidine. Available at: [Link]

  • Czapek, E., et al. (2011). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl) and 1-Amino-Adamantane (ADAM). Journal of Food Science, 76(1), C141-C147. Available at: [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid. Available at: [Link]

  • Aladdin Scientific. (n.d.). 4-(Fmoc-Amino)-4-piperidinecarboxylic acid hydrochloride - 95%. Available at: [Link]

  • AAPPTec Peptides. (n.d.). 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid [183673-66-7]. Available at: [Link]

  • Thalji, M. K. (1997). Synthesis of 1-Alloc-piperidine-4-Fmoc-amino-4-carboxylic Acid: A Novel, Protected α,α-Disubstituted Amino Acid. LSU Scholarly Repository. Available at: [Link]

  • Coin, I., et al. (2013). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 57(3), 183-189. Available at: [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • Coin, I., et al. (2013). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 57(3). Available at: [Link]

  • Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-17. Available at: [Link]

Sources

An In-depth Technical Guide to the Safe Handling and Application of 4-(Fmoc-amino)-4-piperidinecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the safe handling, storage, application, and disposal of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride (CAS No. 368866-09-5). As a sterically hindered, cyclic amino acid derivative, this compound presents unique opportunities in peptide and medicinal chemistry, but also requires specific handling considerations to ensure laboratory safety and experimental integrity.

Compound Identity and Physicochemical Properties

4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is a synthetic amino acid building block widely utilized in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the amine, while the piperidine ring introduces conformational rigidity into peptide backbones. The hydrochloride salt form enhances the compound's stability and shelf-life.

PropertyValueSource
CAS Number 368866-09-5[1][2][3]
Molecular Formula C₂₁H₂₃ClN₂O₄[2]
Molecular Weight 402.87 g/mol [2]
Appearance Typically a white to off-white solid powderInferred from related compounds
Storage Temperature Room temperature for short-term; 2-8°C for long-term storage is recommended for Fmoc-protected amino acids.[4]

Hazard Identification and Risk Assessment

While a specific, publicly available Safety Data Sheet (SDS) for 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is not readily accessible in full detail, a robust hazard assessment can be constructed based on data from closely related analogues and the constituent chemical moieties.

GHS Classification (Anticipated): Based on the GHS classification for the highly similar compound N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid, the following hazards are anticipated:

  • Skin Irritation (Category 2) - H315: Causes skin irritation.

  • Eye Irritation (Category 2A) - H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory Tract Irritation - H335: May cause respiratory irritation.

Core Chemical Hazards:

  • Piperidine Moiety: The core piperidine structure is a known hazardous component. Piperidine itself is corrosive and toxic upon inhalation or skin contact, with potential adverse effects on the liver and kidneys from chronic exposure. While its toxicity is modified within this larger molecule, caution is warranted.

  • Fine Powder/Dust: As a solid, this compound can form airborne dust during handling (e.g., weighing). Inhalation of this dust may cause respiratory tract irritation.[4]

  • Hazardous Decomposition Products: Upon combustion, this compound may release toxic gases, including oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[4]

Risk Management Workflow

The following diagram outlines the critical decision points for managing the risks associated with this compound from receipt to disposal.

RiskManagement Risk Management Workflow for 4-(Fmoc-amino)-4-piperidinecarboxylic Acid Hydrochloride cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_waste Waste Management Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Store Store Appropriately (Cool, Dry, Sealed) Inspect->Store PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Store->PPE Before Use Weigh Weigh in Ventilated Area (Fume Hood or Vented Balance) PPE->Weigh Dissolve Dissolve/React in Fume Hood Weigh->Dissolve Segregate Segregate Waste Streams (Solid, Liquid, Halogenated) Dissolve->Segregate Post-Reaction Label Label Waste Containers Clearly Segregate->Label Dispose Arrange for Professional Disposal via EHS Label->Dispose CouplingWorkflow start Start: Washed, Fmoc-deprotected Resin prepare_aa Prepare Coupling Solution: 1. Dissolve HCl salt & Activator in DMF 2. Add DIEA for neutralization start->prepare_aa add_to_resin Add Coupling Solution to Resin prepare_aa->add_to_resin react Incubate to Allow Peptide Bond Formation add_to_resin->react wash Wash Resin to Remove Excess Reagents react->wash end End: Lengthened Peptide Chain wash->end

Caption: Workflow for the neutralization and coupling of the hydrochloride salt in SPPS.

Spill Management and Emergency Procedures

Small Spills (Solid):

  • Wearing appropriate PPE, gently sweep up the spilled solid, avoiding dust generation.

  • Place the material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a damp cloth, and place the cloth in the hazardous waste container.

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove contaminated clothing.

  • Seek medical attention if irritation develops or persists.

Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

Inhalation:

  • Move the affected person to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention if symptoms persist.

Waste Disposal

The disposal of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride and all associated waste must be handled as regulated chemical waste. Do not dispose of this material down the drain or in general trash. [5] Waste Segregation is Critical:

  • Solid Waste: Collect unused/expired compound, contaminated weighing papers, gloves, and used resin in a dedicated, sealed, and clearly labeled "Solid Hazardous Waste" container. [6][7]* Non-Halogenated Liquid Waste: Collect all DMF, NMP, and piperidine-containing solutions (from deprotection and washing steps) in a labeled "Non-Halogenated Solvent Waste" container. This stream will contain the dibenzofulvene-piperidine adduct.

  • Halogenated Liquid Waste: If chlorinated solvents like dichloromethane (DCM) are used, they must be collected in a separate, labeled "Halogenated Solvent Waste" container. [7]* Aqueous Waste: Collect any aqueous washes in a dedicated "Aqueous Waste" container.

Disposal Procedure:

  • Ensure all waste containers are tightly sealed and clearly labeled with the full chemical names of the contents.

  • Store waste containers in a designated and secure satellite accumulation area.

  • Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal in accordance with federal, state, and local regulations. [8]

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid. AAPPTec. Available at: [Link]

  • Anjaneyulu, J., & Vasanthakumar, G. R. (2002). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry - Section B, 41(3), 600-603.
  • AC2A00UTW. (n.d.). 4-(FMOC-AMINO)-4-PIPERIDINECARBOXYLIC ACID HYDROCHLORIDE;368866-09-5. Chemical Register. Available at: [Link]

  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. University of Essex.
  • Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste? Stericycle UK. Available at: [Link]

Sources

basic principles of solid-phase peptide synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Principles of Solid-Phase Peptide Synthesis (SPPS)

Authored by: Gemini, Senior Application Scientist

Abstract

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique conceived by R. Bruce Merrifield, has become the cornerstone of peptide and protein chemistry, enabling the routine construction of complex biomolecules.[1][2] This guide provides a comprehensive exploration of the fundamental principles of SPPS, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, from the selection of the solid support and linker to the intricacies of protecting group strategies and the chemistry of peptide bond formation. This document is structured to serve as a self-validating system, where each protocol and explanation is grounded in established chemical principles, ensuring both technical accuracy and field-proven insight.

The Foundation: The Solid Support and Linker

The ingenuity of SPPS lies in anchoring the nascent peptide chain to an insoluble solid support, typically a resin, which simplifies the synthesis process by allowing for the easy removal of excess reagents and by-products through simple filtration and washing.[1][3][4]

The Polymeric Resin: A Scaffold for Synthesis

The choice of resin is critical as it must be chemically inert to the reagents used during synthesis yet swell appropriately in the chosen solvents to allow for the diffusion of reagents to the reactive sites within the polymer matrix.[5][6] The most common solid supports are polystyrene-based resins, often cross-linked with divinylbenzene.[1] The degree of cross-linking influences the swelling properties and mechanical stability of the resin beads.

The Linker: The Crucial Connection

The linker is a bifunctional molecule that covalently attaches the first amino acid to the solid support.[3][7] The choice of linker is paramount as it dictates the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide) and the conditions required for the final cleavage of the peptide from the resin.[6][8]

  • Wang Resin: Widely used for the synthesis of peptides with a C-terminal carboxylic acid. The peptide is attached via a benzyl ester linkage that is labile to strong acids like trifluoroacetic acid (TFA).[9]

  • Rink Amide Resin: Employed for the synthesis of peptide amides. The linker contains an acid-labile linkage that, upon cleavage with TFA, yields a C-terminal amide.

  • 2-Chlorotrityl Chloride Resin: This linker is highly acid-labile, allowing for the cleavage of the peptide under very mild acidic conditions. This is particularly advantageous for preparing protected peptide fragments or for peptides containing acid-sensitive residues.[6]

The Art of Protection: Orthogonal Protecting Group Strategies

To ensure the specific formation of the desired peptide bond, the reactive functional groups of the amino acids (the α-amino group and any reactive side chains) must be temporarily masked with protecting groups.[10][11] The core principle of modern SPPS is orthogonality , which utilizes protecting groups that can be selectively removed under distinct chemical conditions.[12][13] This allows for the stepwise elongation of the peptide chain without affecting the side-chain protecting groups.[12]

The two predominant orthogonal strategies in SPPS are the Boc/Bzl and the Fmoc/tBu approaches.[13][14]

Boc/Bzl Strategy: The Classic Approach

The tert-butoxycarbonyl (Boc) strategy was the original method developed by Merrifield.[2]

  • α-Amino Protection: The Boc group is used for the temporary protection of the N-terminus. It is removed at the beginning of each cycle using a moderately strong acid, typically trifluoroacetic acid (TFA).[14][][16]

  • Side-Chain Protection: Side chains are protected with benzyl (Bzl)-based groups, which are stable to the TFA used for Boc deprotection.

  • Final Cleavage: The final cleavage of the peptide from the resin and the removal of the side-chain protecting groups require a very strong acid, such as anhydrous hydrofluoric acid (HF).[5][14]

Fmoc/tBu Strategy: The Modern Standard

The 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has largely superseded the Boc method due to its milder reaction conditions.[2][11][]

  • α-Amino Protection: The Fmoc group is base-labile and is removed at the start of each cycle using a weak base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[14][18][19]

  • Side-Chain Protection: Side chains are protected with tert-butyl (tBu)-based groups, which are stable to the basic conditions used for Fmoc deprotection but are cleaved by strong acid.[2][]

  • Final Cleavage: The final cleavage and removal of side-chain protecting groups are achieved with a strong acid, most commonly TFA.[11][14]

The Fmoc/tBu strategy is favored for its compatibility with a wider range of sensitive amino acids and for its suitability for automated synthesis.[11][]

Table 1: Comparison of Boc/Bzl and Fmoc/tBu Strategies
FeatureBoc/Bzl StrategyFmoc/tBu Strategy
α-Amino Protecting Group tert-butoxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
α-Amino Deprotection Acid-labile (e.g., TFA)[14]Base-labile (e.g., 20% piperidine in DMF)[14]
Side-Chain Protecting Groups Benzyl (Bzl)-based (strong acid-labile)tert-butyl (tBu)-based (acid-labile)[]
Final Cleavage Conditions Very strong acid (e.g., HF)[5]Strong acid (e.g., TFA)[11]
Orthogonality Quasi-orthogonal[14]Fully orthogonal[12][14]
Advantages Effective for long or hydrophobic peptides prone to aggregation.[14]Milder deprotection conditions, suitable for acid-sensitive peptides.[11][14]
Disadvantages Harsh final cleavage can degrade sensitive residues.[14]Aggregation can be an issue for long sequences.[14]

The Synthesis Cycle: Step-by-Step Elongation of the Peptide Chain

SPPS is a cyclical process where each cycle adds one amino acid to the growing peptide chain.[3][20] A typical cycle in Fmoc-based SPPS consists of four key steps: deprotection, washing, coupling, and washing.

SPPS_Cycle start Start Cycle: Resin-Bound Peptide (N-terminally Fmoc-protected) deprotection 1. Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 2. Washing (e.g., DMF, DCM) deprotection->wash1 coupling 3. Coupling (Activated Fmoc-AA, Coupling Reagent, Base) wash1->coupling wash2 4. Washing (e.g., DMF, DCM) coupling->wash2 end End Cycle: Resin-Bound Peptide (n+1 residues) wash2->end end->deprotection Repeat for next amino acid

Caption: The core iterative workflow of Solid-Phase Peptide Synthesis (SPPS).

Step 1: Nα-Deprotection

The first step in each cycle is the removal of the temporary protecting group from the N-terminus of the resin-bound peptide.[4] In the Fmoc strategy, this is achieved by treating the resin with a solution of 20% piperidine in DMF.[2] The deprotection reaction is typically rapid, often complete within minutes.

Step 2: Washing

Following deprotection, the resin is thoroughly washed to remove the deprotection reagent and the cleaved protecting group by-products.[1] This is a critical step, as any residual reagents can interfere with the subsequent coupling reaction. Common wash solvents include DMF and dichloromethane (DCM).

Step 3: Amino Acid Activation and Coupling

The heart of SPPS is the formation of the peptide bond. To achieve this, the carboxyl group of the incoming Nα-protected amino acid must be activated to make it more reactive towards the free N-terminal amine of the resin-bound peptide.[4] This activation is carried out in situ using a coupling reagent.

Common classes of coupling reagents include:

  • Carbodiimides: Such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC).[21] These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To minimize the risk of racemization, an additive like 1-hydroxybenzotriazole (HOBt) is often included.[21]

  • Phosphonium Salts: Such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[22]

  • Aminium/Uronium Salts: Such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU®.[20][22] These are among the most efficient and widely used coupling reagents, promoting rapid coupling with minimal side reactions.[22]

The activated amino acid then reacts with the free amine on the resin to form the peptide bond.[23]

Step 4: Washing

After the coupling reaction, another series of washes is performed to remove excess activated amino acid, unreacted coupling reagents, and soluble by-products, ensuring the purity of the resin-bound peptide before the next cycle begins.[24]

Optional Step: Capping

In some cases, a small percentage of the N-terminal amines may fail to react during the coupling step. To prevent these "failure sequences" from elongating in subsequent cycles, a capping step can be introduced after coupling. This involves acetylating the unreacted amines with a reagent like acetic anhydride, effectively terminating their further reaction.

The Final Steps: Cleavage, Deprotection, and Purification

Cleavage and Side-Chain Deprotection

Once the desired peptide sequence has been assembled, the final step is to cleave the peptide from the solid support and simultaneously remove the permanent side-chain protecting groups.[5][18] In the Fmoc/tBu strategy, this is typically achieved by treating the peptide-resin with a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA).[19][25]

During acidolysis, reactive carbocations are generated from the cleavage of the side-chain protecting groups.[24] These can react with sensitive amino acid residues like tryptophan, methionine, and cysteine. To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap these reactive species.[25]

Table 2: Common TFA Cleavage Cocktails
ReagentCompositionPurpose
Reagent K TFA/Thioanisole/Water/Phenol/EDT (82.5:5:5:5:2.5)General purpose cleavage, effective for peptides containing arginine.
TFA/TIS/Water TFA/Triisopropylsilane/Water (95:2.5:2.5)A common and effective cocktail for many peptides.[26][27]
TFA/DCM VariesUsed for cleavage from highly acid-labile resins.
Purification and Analysis

The crude peptide obtained after cleavage is a mixture of the target peptide and various impurities, such as deletion sequences and products of side reactions.[28] Therefore, purification is almost always necessary.

The most common method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[28] This technique separates the peptide from impurities based on differences in hydrophobicity. The purified peptide fractions are then analyzed for purity and identity, typically using analytical RP-HPLC and mass spectrometry.[29]

Experimental Protocols

Protocol: Standard Fmoc-SPPS Cycle
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin, 1 eq) in DMF in a reaction vessel for 30 minutes.[2]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 eq) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat: Return to step 2 for the next amino acid in the sequence.

Protocol: Final Cleavage and Deprotection

WARNING: TFA is a highly corrosive acid. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment.[25]

  • Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) and cool it on an ice bath.[26]

  • Cleavage Reaction:

    • Add the cold cleavage cocktail to the dried resin.

    • Stir the mixture at room temperature for 2-3 hours.[25]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the ether suspension to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Drying: Dry the crude peptide pellet under vacuum.

Conclusion

Solid-phase peptide synthesis is a powerful and versatile technology that has revolutionized the way peptides are created. By understanding the core principles of solid supports, linkers, orthogonal protection, and the chemistry of the synthesis cycle, researchers can effectively and efficiently produce peptides for a vast array of applications in science and medicine. The continuous development of new resins, linkers, and coupling reagents continues to push the boundaries of what is possible with this indispensable technique.

References

  • New Stable Backbone Linker Resins for Solid-Phase Peptide Synthesis.
  • Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. Benchchem.
  • Analysis and Purification of Synthetic Peptides by Liquid Chrom
  • Linkers, resins, and general procedures for solid-phase peptide synthesis. PubMed.
  • Methods and protocols of modern solid phase peptide synthesis.
  • Peptide synthesis using unprotected peptides through orthogonal coupling methods. PubMed.
  • Why Fmoc-Protected Amino Acids Domin
  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
  • Fmoc vs Boc: Choosing the Right Amino Acid Deriv
  • Guide to Resins and Linkers in SPPS. Biosynth.
  • Synthetic Peptide Analysis | Purification, Characterization & Monitoring.
  • Coupling Reagents for Solid Phase Peptide Synthesis Archives. AAPPTEC.
  • A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis. Benchchem.
  • Purification and Analysis of Synthetic Peptides: The Challenges of Method Development.
  • Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
  • Coupling Reagents. Aapptec Peptides.
  • What is Solid-phase Peptide Synthesis?. Powder Systems.
  • Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera.
  • T boc fmoc protocols in peptide synthesis. Slideshare.
  • Linkers for Solid-Phase Peptide Synthesis.
  • Peptide Coupling Reagents, More than a Letter Soup.
  • Synthetic Peptide Purification Using Prepar
  • solid phase peptide synthesis.
  • Efficient Purification of Synthetic Peptides
  • Protecting Groups in Peptide Synthesis. Biosynth.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Fmoc Amino Acids for SPPS. AltaBioscience.
  • Basic Peptides synthesis introduction. LifeTein®.
  • Coupling Reagents. Luxembourg Bio Technologies.
  • Application Notes and Protocols: A Guide to Deprotection and Cleavage in Peptide Synthesis. Benchchem.
  • Introduction to Cleavage Techniques. Thermo Fisher Scientific.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Overview of Solid Phase Peptide Synthesis (SPPS).
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.

Sources

understanding Fmoc/tBu orthogonal protection strategy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fmoc/tBu Orthogonal Protection Strategy in Solid-Phase Peptide Synthesis

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative of Orthogonal Control in Peptide Synthesis

In the precise world of peptide and drug development, the synthesis of a target peptide sequence with high fidelity is paramount. The chemical complexity of amino acids, with their reactive N-termini, C-termini, and diverse side chains, necessitates a robust strategy of selective masking and demasking of functional groups. This is the realm of protecting group chemistry, and at its apex lies the principle of orthogonality.

An orthogonal protection strategy employs a set of protecting groups that are removed under distinct, non-interacting chemical conditions.[1][2] This allows for the selective deprotection of one functional group while others remain shielded, a critical requirement for the stepwise elongation of a peptide chain and the introduction of specific modifications.[1][3] The most widely adopted and versatile of these strategies in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu approach.[4][5]

This guide provides a comprehensive exploration of the Fmoc/tBu strategy, delving into the chemical principles that govern its efficacy, the causal logic behind experimental choices, and field-proven protocols for its successful implementation.

The Core Principle: A Tale of Two Labile Groups

The elegance of the Fmoc/tBu strategy lies in its fully orthogonal nature, where the temporary protection of the α-amino group and the "permanent" protection of amino acid side chains are governed by fundamentally different chemical labilities.[5][6][]

  • Temporary Nα-Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the N-terminus of the growing peptide chain.[8] Its defining characteristic is its lability to basic conditions, typically a secondary amine like piperidine.[9][10]

  • Permanent Side-Chain Protection: Reactive amino acid side chains are shielded by groups derived from tert-butanol, such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt).[6][8] These groups are stable to the basic conditions used for Fmoc removal but are readily cleaved by strong acids, most commonly trifluoroacetic acid (TFA).[4][5]

This fundamental difference in chemical stability—base-labile versus acid-labile—is the cornerstone of the Fmoc/tBu strategy, enabling a highly controlled and sequential peptide assembly.[11]

The Chemistry of Selectivity: Why it Works

The successful execution of the Fmoc/tBu strategy hinges on the distinct chemical mechanisms of deprotection for each class of protecting group.

Fmoc Group Removal: A Base-Induced β-Elimination

The removal of the Fmoc group is a two-step process initiated by a base, most commonly piperidine.[10][12]

  • Proton Abstraction: The process begins with the abstraction of the relatively acidic proton on the C9 carbon of the fluorenyl ring system by the base.[10][13] This is the rate-determining step. The resulting carbanion is stabilized by the aromaticity of the fluorenyl system.[13]

  • β-Elimination: The formation of this carbanion triggers a rapid β-elimination reaction, leading to the release of the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF).[8][10]

  • DBF Scavenging: Excess piperidine in the reaction medium acts as a nucleophile, trapping the DBF to form a stable adduct.[10][14] This is a crucial step, as it prevents the DBF from reacting with the newly deprotected amine, which would result in irreversible chain termination.[14]

dot graph "Fmoc_Deprotection_Mechanism" { layout=dot; rankdir="LR"; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Fmoc_Peptide [label="Fmoc-NH-Peptide-Resin", fillcolor="#FFFFFF"]; Piperidine [label="Piperidine (Base)", fillcolor="#FFFFFF"]; Intermediate [label="Fluorenyl Carbanion\nIntermediate", shape=ellipse, fillcolor="#FBBC05"]; Free_Amine [label="H₂N-Peptide-Resin\n(Free Amine)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; DBF [label="Dibenzofulvene (DBF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CO2 [label="CO₂", shape=ellipse, fillcolor="#FFFFFF"]; DBF_Adduct [label="DBF-Piperidine Adduct", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Fmoc_Peptide -> Intermediate [label="+ Piperidine\n(Proton Abstraction)"]; Piperidine -> Intermediate [style=invis]; Intermediate -> Free_Amine [label="β-Elimination"]; Intermediate -> DBF; Intermediate -> CO2; DBF -> DBF_Adduct [label="+ Piperidine\n(Scavenging)"]; Piperidine -> DBF_Adduct [style=invis]; } Fmoc Deprotection Mechanism

tBu-Based Side Chain Deprotection: An Acid-Mediated SN1 Reaction

The removal of tBu, Boc, and Trt side-chain protecting groups, along with cleavage of the peptide from the resin, is typically accomplished in a single step using a strong acid cocktail, predominantly featuring trifluoroacetic acid (TFA).[15][16]

The mechanism for cleavage of a tBu ether, for example, proceeds via an SN1 pathway:

  • Protonation: The ether oxygen of the tBu-protected side chain is protonated by TFA.

  • Carbocation Formation: The protonated ether leaves, forming a relatively stable tertiary tert-butyl carbocation and the free hydroxyl group on the amino acid side chain.[17]

  • Carbocation Quenching: The highly reactive t-butyl carbocation is neutralized by nucleophilic scavengers present in the cleavage cocktail.[18] If not trapped, this cation can lead to deleterious side reactions, such as the alkylation of sensitive residues like tryptophan and methionine.[18][19]

dot graph "tBu_Deprotection_Mechanism" { layout=dot; rankdir="LR"; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes tBu_Protected [label="R-O-tBu (Protected Side Chain)", fillcolor="#FFFFFF"]; TFA [label="TFA (H⁺)", fillcolor="#FFFFFF"]; Protonated_Ether [label="R-O⁺H-tBu", shape=ellipse, fillcolor="#FBBC05"]; Deprotected_Side_Chain [label="R-OH (Free Side Chain)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; tBu_Cation [label="t-Butyl Cation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Scavenger [label="Scavenger (e.g., TIS, H₂O)", fillcolor="#FFFFFF"]; Quenched_Cation [label="Quenched Products\n(e.g., t-Butyl-TIS, Isobutylene)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges tBu_Protected -> Protonated_Ether [label="+ H⁺ (from TFA)"]; TFA -> Protonated_Ether [style=invis]; Protonated_Ether -> Deprotected_Side_Chain [label="Loss of tBu⁺"]; Protonated_Ether -> tBu_Cation; tBu_Cation -> Quenched_Cation [label="+ Scavenger"]; Scavenger -> Quenched_Cation [style=invis]; } tBu Group Cleavage Mechanism

The Solid-Phase Peptide Synthesis (SPPS) Workflow: A Step-by-Step Guide

The Fmoc/tBu strategy is the engine that drives the iterative cycle of modern automated and manual SPPS.[15][16] The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[20]

dot graph "SPPS_Workflow" { layout=dot; rankdir="TB"; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start:\nResin with C-terminal\nFmoc-AA", shape=Mdiamond, fillcolor="#FBBC05"]; Deprotection [label="1. Fmoc Deprotection\n(20% Piperidine/DMF)"]; Wash1 [label="2. Wash\n(DMF, IPA)"]; Coupling [label="3. Amino Acid Coupling\n(Fmoc-AA, Activator, Base)"]; Wash2 [label="4. Wash\n(DMF, IPA)"]; Repeat [label="Repeat Cycle for\nEach Amino Acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleavage [label="5. Final Cleavage & Deprotection\n(TFA Cocktail)"]; End [label="Purified Peptide", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> Repeat; Repeat -> Deprotection [label="Next cycle"]; Repeat -> Cleavage [label="Final cycle"]; Cleavage -> End; } Fmoc/tBu SPPS Cycle

Quantitative Data and Reagent Selection

The success of each step in the SPPS cycle is critically dependent on the choice of reagents and reaction conditions. The following tables provide a summary of common reagents and their typical usage parameters.

Table 1: Common Solvents in Fmoc-SPPS

SolventRoleKey Considerations
N,N-Dimethylformamide (DMF)Resin swelling, washing, deprotection, couplingThe most common solvent; must be high purity as amine contaminants can cause premature Fmoc removal.[21]
N-Methyl-2-pyrrolidone (NMP)Alternative coupling solventCan improve solubility and disrupt peptide aggregation in "difficult" sequences.[22]
Dichloromethane (DCM)Resin swelling, washingOften used for loading the first amino acid and for washing steps.[21]

Table 2: Fmoc Deprotection Reagents

ReagentConcentrationTypical TimeCausality and Field Insights
Piperidine20% in DMF2 x 5-10 minThe industry standard.[23] Provides an optimal balance of reaction rate and suppression of side reactions. The two-step treatment ensures complete removal.
DBU1-2% in DMF (often with Piperidine)2 x 2-5 minA stronger, non-nucleophilic base used for sterically hindered residues where piperidine is slow.[22] Piperidine is still needed to scavenge DBF.[24] Caution: Can catalyze aspartimide formation.[22]

Table 3: Common Coupling Reagents (Activators)

Reagent ClassExamplesMolar Ratio (AA:Activator:Base)Typical TimeRationale for Use
Aminium/Uronium SaltsHBTU, HATU, HCTU1 : 0.95 : 215-60 minHighly efficient and fast, forming an active ester in situ. HATU is preferred for sterically hindered couplings due to its higher reactivity.[21][23]
Phosphonium SaltsPyBOP, PyAOP1 : 1 : 230-90 minKnown for high coupling efficiency and low rates of racemization.[21]
CarbodiimidesDIC1 : 1 (with HOBt)60-120 minA cost-effective option, typically used with an additive like HOBt or Oxyma to suppress racemization and improve efficiency.

Table 4: Final Cleavage Cocktails

Reagent CocktailCompositionTarget ResiduesRationale for Scavenger Choice
Reagent KTFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)General purpose, good for Arg(Pbf), Trp, CysA robust, general-purpose cocktail. Water and TIS are carbocation scavengers.[21] Thioanisole helps cleave the Pbf group from Arginine. EDT protects Cysteine.
TFA / TIS / H₂O95 : 2.5 : 2.5Peptides without sensitive residuesA simpler cocktail for peptides lacking Trp, Met, or Cys. Triisopropylsilane (TIS) is an excellent carbocation scavenger.[25]
TFA / TIPS / EDT95 : 2.5 : 2.5Cysteine-containing peptidesEthane-1,2-dithiol (EDT) is crucial for reducing oxidized Cysteine and preventing re-attachment of other protecting groups to the free thiol.

Experimental Protocols: A Self-Validating System

The trustworthiness of a protocol lies in its reproducibility and the inclusion of control points. The following methods represent best practices for key workflows in Fmoc/tBu SPPS.

Protocol 1: Iterative Fmoc Deprotection and Coupling Cycle (0.1 mmol scale)
  • Resin Swelling: Swell the peptide-resin in DMF (5 mL) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection (First Treatment): Drain the DMF. Add 5 mL of 20% piperidine in DMF. Agitate for 5-10 minutes.

  • Fmoc Deprotection (Second Treatment): Drain the deprotection solution. Add a fresh 5 mL of 20% piperidine in DMF. Agitate for 5-10 minutes.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 5 mL) followed by Isopropanol (IPA) (3 x 5 mL) and again with DMF (3 x 5 mL) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, dissolve the incoming Fmoc-amino acid (0.3 mmol, 3 eq) and an activator like HATU (0.285 mmol, 2.85 eq) in 2 mL of DMF.

    • Add a base such as DIPEA (0.6 mmol, 6 eq) to the amino acid solution and vortex briefly.

    • Immediately add the activated amino acid solution to the washed, deprotected peptide-resin.

    • Agitate for 30-60 minutes at room temperature.

  • Post-Coupling Wash: Drain the coupling solution. Wash the resin with DMF (5 x 5 mL) and IPA (3 x 5 mL).

  • Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.[9] A negative result (yellow beads) signifies success. A positive result (blue beads) indicates incomplete coupling, requiring a recoupling step.

  • Cycle Repetition: Return to step 2 for the next amino acid in the sequence.

Protocol 2: Final Cleavage and Peptide Precipitation (0.1 mmol scale)
  • Final Deprotection and Wash: After the final coupling cycle, perform a final Fmoc deprotection (steps 2-4 above). Wash the peptide-resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL).

  • Drying: Dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour to remove all residual solvent.

  • Cleavage:

    • Prepare 10 mL of the appropriate cleavage cocktail (e.g., Reagent K) in a fume hood.

    • Add the cold cleavage cocktail to the dried peptide-resin.

    • Agitate the slurry at room temperature for 2-4 hours. The duration depends on the complexity of the peptide and the side-chain protecting groups.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a pre-chilled 50 mL centrifuge tube containing ~40 mL of cold diethyl ether.

    • A white precipitate (the crude peptide) should form immediately.

    • Rinse the resin with a small amount of fresh TFA (1-2 mL) and add this to the ether.

  • Isolation and Washing:

    • Centrifuge the tube at 3000-4000 rpm for 5 minutes.

    • Carefully decant the ether.

    • Resuspend the peptide pellet in fresh cold ether (30 mL), vortex, and centrifuge again. Repeat this wash step two more times to remove scavengers and residual TFA.

  • Drying: After the final wash and decanting, dry the crude peptide pellet under vacuum to yield a white powder, ready for purification by HPLC.

Conclusion: A Strategy of Precision and Power

The Fmoc/tBu orthogonal protection strategy is more than a mere collection of protocols; it is a robust and logical system that has revolutionized peptide synthesis.[] Its success is grounded in the fundamental principles of chemical selectivity, allowing for the precise, stepwise construction of complex biomolecules. By understanding the causality behind each deprotection mechanism, reagent choice, and procedural step, researchers can harness the full power of this strategy, troubleshoot effectively, and advance the frontiers of drug discovery and materials science.

References

  • Benchchem. (n.d.). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
  • Various Authors. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Neuland Labs. (2025, May 16). Solid Phase Peptide Synthesis Process and Applications 2025.
  • Various Authors. (n.d.). Solid-Phase Synthesis of Cyclic Peptides: Workflow and Techniques.
  • AAPPTEC. (n.d.). Peptide Synthesis - FAQ.
  • PubMed Central. (n.d.). Peptide synthesis using unprotected peptides through orthogonal coupling methods.
  • ChemPep. (n.d.). Overview of Fmoc Amino Acids.
  • Various Authors. (n.d.). Fmoc Solid Phase Peptide Synthesis Protocol.
  • PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
  • LifeTein®. (n.d.). Basic Peptides synthesis introduction.
  • YouTube. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry.
  • Benchchem. (n.d.). A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • PubMed Central. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
  • Various Authors. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Powder Systems. (2025, January 7). What is Solid-phase Peptide Synthesis?.
  • PubMed. (n.d.). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers.
  • Bachem. (n.d.). Introduction to Peptide Synthesis Methods.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • BOC Sciences. (n.d.). Fmoc Amino Acids.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • Benchchem. (n.d.). An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS).
  • ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for Fmoc Deprotection using Piperidine in Solid-Phase Peptide Synthesis.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.
  • Benchchem. (n.d.). Comparing Fmoc and Boc strategies in solid-phase peptide synthesis.
  • Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
  • ResearchGate. (2025, August 6). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis.
  • ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)....
  • Benchchem. (n.d.). Troubleshooting incomplete Fmoc deprotection in solid-phase synthesis.
  • Wikipedia. (n.d.). Protecting group.
  • PubMed. (n.d.). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement.
  • SciSpace. (n.d.). Amino Acid-Protecting Groups.
  • Various Authors. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • ACS Publications. (n.d.). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides.
  • ResearchGate. (n.d.). Structures of the Fmoc amino acid LMWG.
  • Aapptec. (n.d.). Fmoc-Amino Acids for Peptide Synthesis.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

Sources

Harnessing Conformational Rigidity: A Technical Guide to the Application of Constrained Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic potential of peptides is often hindered by their inherent flexibility, leading to poor metabolic stability and reduced target affinity. Constraining peptide conformation through the incorporation of non-proteinogenic amino acids offers a powerful strategy to overcome these limitations. This guide provides an in-depth technical overview of the principles and applications of constrained amino acids in peptide design for researchers, scientists, and drug development professionals. We will explore the causal relationships behind various constraining strategies, detail experimental protocols, and present case studies that highlight the transformative impact of this approach on modern drug discovery.

The Rationale for Conformational Constraint in Peptide Therapeutics

Native peptides often exist as an ensemble of conformations in solution, with only a fraction adopting the specific three-dimensional structure required for biological activity.[1][2] This conformational heterogeneity presents several challenges in a therapeutic context:

  • Metabolic Instability: The flexible backbones of linear peptides are susceptible to enzymatic degradation by proteases, resulting in short in-vivo half-lives.[3][4]

  • Low Target Affinity and Specificity: A significant entropic penalty must be paid upon binding to a target, as the peptide transitions from a disordered to an ordered state.[2] This can lead to weaker binding and potential off-target effects.

  • Poor Membrane Permeability: The dynamic nature of many peptides can hinder their ability to cross cellular membranes and reach intracellular targets.[1][5]

By incorporating constrained amino acids, we can pre-organize the peptide into its bioactive conformation.[2] This "locking" of the structure can lead to a dramatic improvement in drug-like properties.[2][6] The primary goals of introducing conformational constraints are to:

  • Enhance Proteolytic Resistance: A rigidified backbone is a poorer substrate for many proteases.[4][7]

  • Increase Binding Affinity: By reducing the entropic cost of binding, the overall binding free energy is more favorable.[2]

  • Improve Selectivity: A constrained peptide is more likely to interact specifically with its intended target.

  • Enhance Cell Permeability: In some cases, constraining a peptide into a specific conformation, such as an α-helix, can improve its ability to penetrate cell membranes.[1][8]

A Survey of Constraining Strategies and Key Amino Acid Classes

The method of constraint can be broadly categorized by the type of non-proteinogenic amino acid or chemical modification employed. Each strategy offers a unique set of advantages and is suited for different applications.

Backbone Constraints: Modifying the Peptide Main Chain

These strategies directly alter the rotational freedom of the peptide backbone.

  • α,α-Disubstituted Amino Acids (e.g., α-Aminoisobutyric Acid - Aib): Aib, with its gem-dimethyl group at the α-carbon, is a potent helix-inducing residue.[9][10] The steric hindrance imposed by the two methyl groups severely restricts the Ramachandran space available to the residue, favoring helical conformations.[9][10] This makes Aib a valuable tool for stabilizing α-helical and 3₁₀-helical structures in peptides.[11][12]

  • N-Methylated Amino Acids: The addition of a methyl group to the backbone amide nitrogen removes the hydrogen bond donor capability and introduces steric bulk, which can disrupt β-sheet formation and favor certain turn structures.[3][13] This modification is known to increase resistance to proteolysis and improve membrane permeability.[3][13][14]

Side Chain-to-Side Chain Cyclization: Creating Macrocycles

This is a widely used strategy that involves covalently linking the side chains of two amino acid residues within the peptide sequence.

  • Lactam Bridges: These are formed by creating an amide bond between the side chains of an acidic residue (e.g., Aspartic Acid, Glutamic Acid) and a basic residue (e.g., Lysine, Ornithine). This is a versatile method for creating cyclic peptides with varying ring sizes.

  • Disulfide Bonds: The oxidation of two Cysteine residues to form a cystine bridge is a common and naturally occurring method of peptide cyclization. While effective, disulfide bonds can be susceptible to reduction in the intracellular environment.

  • Hydrocarbon Stapling: This technique involves introducing two non-natural amino acids with olefin-bearing side chains into an α-helical peptide, typically at the i and i+4 or i and i+7 positions.[4][7][15] A subsequent ring-closing metathesis reaction creates a covalent hydrocarbon "staple" that locks the peptide in its helical conformation.[4] Stapled peptides have shown remarkable improvements in helicity, protease resistance, and cell permeability.[7][8][15]

Lanthionines: Thioether-Bridged Amino Acids

Lanthipeptides are a class of ribosomally synthesized and post-translationally modified peptides characterized by the presence of lanthionine or methyllanthionine bridges.[16] These thioether crosslinks are formed between a Cysteine residue and a dehydrated Serine (forming lanthionine) or Threonine (forming methyllanthionine).[17][18] This results in highly constrained and proteolytically stable structures.[17][19]

Experimental Workflows and Methodologies

The successful implementation of constrained amino acids in peptide design relies on robust synthetic and analytical techniques.

Synthesis of Constrained Peptides

Solid-Phase Peptide Synthesis (SPPS): This is the cornerstone of modern peptide synthesis and is readily adaptable for the incorporation of constrained amino acids.

Workflow for Incorporating Aib into a Peptide Sequence:

start Start: Fmoc-protected amino acid resin deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Fmoc-Aib-OH + Coupling Reagents (e.g., HATU, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle for subsequent amino acids wash2->repeat cleavage Final Cleavage & Deprotection (e.g., TFA cocktail) repeat->cleavage purification Purification (RP-HPLC) cleavage->purification analysis Analysis (Mass Spectrometry, NMR) purification->analysis end End: Purified Aib-containing peptide analysis->end

Caption: SPPS workflow for Aib incorporation.

Protocol for Hydrocarbon Stapling:

  • Peptide Synthesis: Synthesize the peptide on a solid support using standard Fmoc-SPPS. Incorporate the two olefin-bearing non-natural amino acids at the desired positions (e.g., i and i+4).

  • On-Resin Cyclization: While the peptide is still attached to the resin, perform ring-closing metathesis using a ruthenium catalyst (e.g., Grubbs' catalyst) in an appropriate solvent (e.g., dichloroethane).

  • Cleavage and Deprotection: Cleave the stapled peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid-based).

  • Purification: Purify the crude stapled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and assess its helical content using circular dichroism (CD) spectroscopy.[7]

Biosynthesis of Lanthipeptides

An alternative to chemical synthesis for lanthionine-containing peptides is biosynthetic production in engineered bacteria.[17][19]

cluster_host_cell Engineered Host Cell (e.g., E. coli) gene_expression Gene Expression: Precursor Peptide (with leader) & Lanthionine Synthetase precursor_peptide Precursor Peptide (Leader-Core) gene_expression->precursor_peptide lanthionine_synthetase Lanthionine Synthetase (Dehydratase & Cyclase activity) gene_expression->lanthionine_synthetase modification Post-translational Modification precursor_peptide->modification lanthionine_synthetase->modification dehydration Dehydration (Ser/Thr -> Dha/Dhb) modification->dehydration cyclization Cyclization (Thioether bond formation) dehydration->cyclization modified_peptide Modified Precursor Peptide cyclization->modified_peptide export Export from cell modified_peptide->export purification Purification of secreted peptide export->purification leader_cleavage Leader Peptide Cleavage (optional) purification->leader_cleavage final_product Final Lanthipeptide leader_cleavage->final_product

Caption: Biosynthetic pathway for lanthipeptide production.

Impact on Peptide Properties and Therapeutic Applications

The introduction of constraints has a profound impact on the physicochemical and pharmacological properties of peptides.

PropertyUnconstrained PeptideConstrained PeptideRationale for Improvement
Proteolytic Stability LowHighRigid conformation prevents recognition and cleavage by proteases.[4][7]
Target Affinity ModerateHighPre-organization into the bioactive conformation reduces the entropic penalty of binding.[2]
Cell Permeability Generally LowCan be HighStabilization of amphipathic structures (e.g., α-helices) can facilitate membrane translocation.[1][8]
In-vivo Half-life ShortLongIncreased stability against enzymatic degradation leads to longer circulation times.[3]
Case Study: Stapled Peptides Targeting Protein-Protein Interactions (PPIs)

PPIs are a challenging class of drug targets due to their large and often flat interaction surfaces.[2][20] Small molecules typically lack the size and chemical diversity to effectively disrupt these interactions. Peptides, however, can mimic one of the protein partners.

The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a critical pathway in cancer. A short α-helical segment of p53 is responsible for binding to MDM2. Linear peptides derived from this sequence are inactive due to their lack of stable secondary structure. However, by introducing a hydrocarbon staple, researchers were able to create a stabilized α-helical peptide (a "SAHBa") that binds to MDM2 with high affinity, displaces p53, and activates the p53 pathway in cancer cells.[12]

Future Outlook and Challenges

The field of constrained peptides is continually evolving, with new constraining strategies and synthetic methodologies being developed.[2] Key areas of future research include:

  • Novel Constraining Chemistries: Exploring new types of covalent bridges and backbone modifications to fine-tune peptide conformation and properties.[2]

  • Improving Oral Bioavailability: While constraints can improve many properties, oral delivery of peptides remains a major hurdle.[2]

  • Computational Design: The use of computational tools to predict the effects of different constraints on peptide structure and function will accelerate the design process.

Challenges:

  • Synthesis Complexity: The synthesis of constrained peptides, particularly those with multiple modifications, can be complex and costly.[1]

  • Predicting Effects: It is not always straightforward to predict which type of constraint will be most beneficial for a given peptide and target.

Conclusion

The incorporation of constrained amino acids is a powerful and versatile strategy in peptide design. By enforcing a specific conformation, researchers can overcome the inherent limitations of native peptides, leading to therapeutics with enhanced stability, affinity, and cellular activity.[2] As our understanding of the interplay between peptide structure and function grows, and as synthetic and biosynthetic technologies advance, constrained peptides are poised to play an increasingly important role in the development of new medicines for a wide range of diseases.[2][20]

References

  • Cary, D. R., Ohuchi, M., Reid, P. C., & Masuya, K. (2017). Constrained Peptides in Drug Discovery and Development. Journal of Synthetic Organic Chemistry, Japan, 75(11), 1195-1201. (URL: [Link])

  • Unusual Amino Acids: α-Aminoisobutyric Acid. (2025-08-27). (URL: [Link])

  • Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry, 57(15), 6275-6288. (URL: [Link])

  • Constrained Peptides in Drug Discovery and Development. (URL: [Link])

  • Bird, G. H., & Walensky, L. D. (2013). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective. Journal of Medicinal Chemistry, 57(15), 6275-6288. (URL: [Link])

  • N-Methyl amino acids. (URL: [Link])

  • Banerjee, R., Basu, G., Chène, P., & Roy, S. (2002). Aib-based peptide backbone as scaffolds for helical peptide mimics. Journal of Peptide Research, 60(2), 88-94. (URL: [Link])

  • Constrained Peptides and Macrocyclics. (URL: [Link])

  • Biron, E., & Chatterjee, J. (2013). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Organic Chemistry, 10(4), 332-343. (URL: [Link])

  • Kim, Y. W., & Shin, S. Y. (2024). Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative. International Journal of Molecular Sciences, 25(18), 9988. (URL: [Link])

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2025-08-08). (URL: [Link])

  • Hydrocarbon Stapled & Constrained Peptides. (URL: [Link])

  • Balaram, P. (2004). Non-protein amino acids in peptide design. Journal of the Indian Institute of Science, 84, 23-34. (URL: [Link])

  • Zhang, Y., et al. (2023). Stapled peptides: targeting protein-protein interactions in drug development. Frontiers in Chemistry, 11, 1245484. (URL: [Link])

  • Kawakami, T., Murakami, H., & Suga, H. (2008). Ribosomal Synthesis of N-Methyl Peptides. Journal of the American Chemical Society, 130(49), 16861-16863. (URL: [Link])

  • Maini, R., et al. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. Biochemistry, 63(11), 1435-1443. (URL: [Link])

  • Nevola, L., & Giralt, E. (2015). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. ChemBioChem, 16(3), 338-345. (URL: [Link])

  • Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 64(18), 13331-13372. (URL: [Link])

  • Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. (2025-08-09). (URL: [Link])

  • Tanaka, M., et al. (2020). α-Aminoisobutyric Acid-Containing Amphipathic Helical Peptide-Cyclic RGD Conjugation as a Potential Drug Delivery System for MicroRNA Replacement Therapy in Vitro. Molecular Pharmaceutics, 17(5), 1640-1650. (URL: [Link])

  • Demizu, Y., et al. (2020). Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. ACS Biomaterials Science & Engineering, 6(5), 2919-2927. (URL: [Link])

  • Basi, M. T., & Moll, G. N. (2020). Biosynthesis of lanthionine-constrained agonists of G protein-coupled receptors. Future Medicinal Chemistry, 12(23), 2139-2150. (URL: [Link])

  • Review Article Constrained Peptides as Miniature Protein Structures. (2012-09-03). (URL: [Link])

  • Jbara, M., et al. (2021). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Chemical Society Reviews, 50(8), 4936-4953. (URL: [Link])

  • Use of Lantibiotic Synthetases for the Preparation of Bioactive Constrained Peptides. (URL: [Link])

  • Li, P., & Zhang, X. (2012). Constrained Peptides as Miniature Protein Structures. Journal of Amino Acids, 2012, 569482. (URL: [Link])

  • Muttenthaler, M., et al. (2021). Recent Advances in the Development of Therapeutic Peptides. Trends in Pharmacological Sciences, 42(4), 304-318. (URL: [Link])

  • Synthesis of conformationally restricted amino acids and their use in. (URL: [Link])

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (URL: [Link])

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (URL: [Link])

  • Biosynthesis of lanthionine-constrained agonists of G protein-coupled receptors. (2020-10-15). (URL: [Link])

  • Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. (2011-02-07). (URL: [Link])

  • Mo, T., et al. (2021). Mining and Biosynthesis of Bioactive Lanthipeptides From Microorganisms. Frontiers in Microbiology, 12, 644541. (URL: [Link])

  • Bailey, P. D., et al. (2001). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (23), 3245-3251. (URL: [Link])

  • Recent Structural Advances in Constrained Helical Peptides. (URL: [Link])

  • Effect of Amino Acid Type on Peptide Structure. (2012-06-14). (URL: [Link])

  • Amino acid structure and classifications. (URL: [Link])

  • Synthesis of Conformationally Constrained Lysine Analogues. (URL: [Link])

  • Peptide Design Strategy: Basics, Optimization, and Application. (URL: [Link])

  • Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery. (URL: [Link])

  • van der Donk, W. A. (2017). Mechanistic Understanding of Lanthipeptide Biosynthetic Enzymes. Chemical Reviews, 117(8), 5227-5293. (URL: [Link])

Sources

4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride NMR data interpretation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Data Interpretation of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of synthetic molecules in drug discovery and peptide chemistry. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride, a key building block in the synthesis of constrained peptides and peptidomimetics. As a Senior Application Scientist, this document synthesizes fundamental NMR principles with practical, field-proven insights to offer a comprehensive interpretation of the compound's spectral features. We will deconstruct the molecule into its constituent parts, predict the chemical shifts and coupling patterns, and explore the significant influence of the hydrochloride salt on the piperidine ring. This guide is designed to be a self-validating reference, grounding its claims in established spectroscopic principles and authoritative sources.

Structural Overview and Spectroscopic Implications

The structure of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride presents several distinct chemical environments that are clearly resolved by NMR spectroscopy. For a robust interpretation, it is essential to first dissect the molecule into its three primary components: the N-terminal Fluorenylmethoxycarbonyl (Fmoc) protecting group, the core piperidine ring, and the C4-substituents (amino and carboxylic acid groups), noting the protonation state of the piperidine nitrogen.

cluster_workflow NMR Data Interpretation Workflow Sample Sample Preparation H1_NMR Acquire 1D ¹H NMR Sample->H1_NMR C13_NMR Acquire 1D ¹³C NMR Sample->C13_NMR COSY Acquire 2D COSY H1_NMR->COSY HSQC Acquire 2D HSQC/HMQC H1_NMR->HSQC Analysis Integrate & Analyze Data H1_NMR->Analysis C13_NMR->HSQC C13_NMR->Analysis COSY->Analysis HSQC->Analysis Structure Structure Confirmation Analysis->Structure

Caption: Workflow for comprehensive NMR-based structure elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings. A cross-peak between two signals in a COSY spectrum confirms that those protons are coupled (typically through 2-4 bonds). This is invaluable for tracing the connectivity within the piperidine ring, for example, by identifying the correlation between H2/H6 and H3/H5. [1][2]* HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C spectra, confirming assignments. For instance, it can definitively link the downfield proton signals around δ 3.0-3.5 ppm to the C2/C6 carbons. [1]

Summary and Conclusion

The NMR spectral interpretation of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is a systematic process of dissecting the molecule into its constituent functional groups. The characteristic signals of the Fmoc group, the distinct axial and equatorial protons of the piperidine ring, and the significant downfield shift induced by the protonated nitrogen are the key spectral signatures. By combining 1D ¹H and ¹³C data with 2D correlation experiments like COSY and HSQC, researchers can achieve unambiguous structural confirmation and assess the purity of this vital synthetic intermediate with high confidence.

References

  • A Comparative Guide to the NMR Characterization of Fmoc-Protected Amino Acids. (2025). Benchchem.
  • Wasylishen, R. E., & Bryce, D. L. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society. [Link]

  • Mian, Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. PMC - NIH. [Link]

  • La Planche, L. A., Rothchild, R., & Xu, G. (1992). 1H and 13C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent an. Magnetic Resonance in Chemistry. [Link]

  • Cattiviela, C., et al. (2006). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. [Link]

  • Piperidine | C5H11N | CID 8082. PubChem - NIH. [Link]

  • Eliel, E. L., et al. (1975). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

  • Piperidine - SpectraBase. SpectraBase. [Link]

  • Can the salt form of my organic compound be determined using NMR? ResearchGate. [Link]

  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. [Link]

  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Human Metabolome Database. [Link]

  • Kroeker, S., et al. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Höck, S., Marti, R., Riedl, R., & Stadelmann, M. (2015). Thermal Cleavage of the Fmoc Protection Group. Chimia. [Link]

  • NMR of Fmoc group. (2024). Reddit. [Link]

  • Arulananda, M. D., et al. (2012). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry. [Link]

  • NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Nakagawa, N., & Fujiwara, S. (1963). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan. [Link]

  • 2D NMR Introduction. Chemistry LibreTexts. [Link]

  • Parthiban, P., Rani, M., & Kabilan, S. (2009). Coupling constant values of compounds 30-37, 15, 22 and 29 (J, Hz). ResearchGate. [Link]

  • peptide nmr. University of Zurich. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics. [Link]

  • Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. [Link]

  • 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

  • Imai, K., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • ¹H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. [Link]

  • NMR 5: Coupling Constants. YouTube. [Link]

Sources

A Senior Application Scientist's In-Depth Guide to the Storage and Handling of Fmoc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the integrity of the starting materials is paramount. The quality of Fmoc-protected amino acids, the foundational building blocks of synthetic peptides, directly dictates the success, reproducibility, and purity of the final product.[1] This guide provides a comprehensive, field-proven framework for the optimal storage and handling of these critical reagents, moving beyond mere procedural steps to explain the underlying chemical principles that govern their stability. Adherence to these protocols is not merely best practice; it is a self-validating system to ensure the highest quality synthetic peptides.

The Chemical Imperative for Controlled Storage: Understanding Fmoc Lability

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of modern SPPS, prized for its stability in acidic conditions and its facile, orthogonal removal under mild basic conditions.[2][3][4] This base-lability, however, is also its primary vulnerability during storage.[5] The fluorenyl ring system's electron-withdrawing nature makes the proton at the C9 position acidic, rendering the entire group susceptible to premature cleavage by bases, including ambient moisture (hydrolysis).[2][6] Improper storage can lead to a cascade of deleterious events, including Fmoc-group hydrolysis, side-chain degradation, and racemization, ultimately compromising peptide synthesis by introducing impurities and truncating peptide sequences.[6][7]

Core Storage Directives: A Quantitative Approach

To mitigate degradation and preserve the chemical and chiral integrity of Fmoc-amino acids, a multi-faceted approach to storage is essential. The following parameters are critical and should be rigorously maintained.

Table 1: Recommended Storage Parameters for Fmoc-Protected Amino Acids
ParameterLong-Term RecommendationShort-Term RecommendationRationale
Temperature 2-8°C (specifically 5°C is often cited)[6][8]Room temperature is acceptable for temporary periods (e.g., shipping, weighing)[8][9]Lower temperatures significantly slow the rate of potential degradation reactions, including hydrolysis and side-chain modifications.[6]
Atmosphere Tightly sealed container under a dry, inert gas (Argon or Nitrogen)[6]Tightly sealed containerMinimizes exposure to atmospheric moisture, which can cause hydrolysis of the Fmoc group, and oxygen, which can oxidize sensitive side chains.[6]
Moisture Store in a desiccated environmentKeep container tightly sealed when not in useMoisture is a key facilitator for the hydrolysis of the Fmoc group and can promote other degradation pathways.[6][10]
Light Store in the dark or in amber vials[6]Avoid direct exposure to bright lightThe fluorenyl moiety of the Fmoc group is photosensitive and can be susceptible to photodegradation.[6]

Field-Proven Handling Protocols: A Self-Validating Workflow

Correct handling is as crucial as proper storage. Each step in the workflow is designed to prevent the introduction of contaminants like moisture and oxygen, thereby validating the integrity of the reagent at the point of use.

Diagram 1: Recommended Workflow for Handling Fmoc-Amino Acids

G cluster_storage Long-Term Storage cluster_retrieval Retrieval & Use Storage Store at 2-8°C Inert Atmosphere Desiccated & Dark Equilibrate Equilibrate Container to Room Temperature in a Desiccator Storage->Equilibrate 1. Retrieve Weigh Weigh Required Amount Rapidly in a Low-Humidity Environment Equilibrate->Weigh 2. Open & Dispense Purge Purge Headspace with Inert Gas (Ar/N2) Weigh->Purge 3. Prepare for Storage Reseal Reseal Container Tightly Purge->Reseal 4. Secure Reseal->Storage 5. Return to Storage

Caption: Workflow for handling Fmoc-amino acids.

Step-by-Step Handling Methodology
  • Temperature Equilibration: Before opening a refrigerated container of an Fmoc-amino acid, it is critical to allow it to warm to ambient laboratory temperature.[8] Placing the sealed container in a desiccator during this time is best practice.[11][12] This crucial step prevents the condensation of atmospheric moisture onto the cold powder, a primary cause of hydrolysis.[6]

  • Dispensing: Weigh the required amount of the amino acid derivative quickly. If possible, perform this task in a glove box or a low-humidity environment to minimize exposure to air and moisture.

  • Inert Atmosphere Purge: After dispensing, and before resealing the container, purge the headspace with a gentle stream of dry argon or nitrogen.[6] This displaces any moisture-laden air that may have entered the container.[13]

  • Secure Sealing: Ensure the container is tightly sealed immediately after purging to maintain the inert atmosphere. For long-term storage, using parafilm to further seal the cap is a recommended precaution.[8]

The Consequences of Suboptimal Storage: Known Degradation Pathways

Failure to adhere to these protocols can lead to specific chemical degradation events that compromise the quality of the Fmoc-amino acid.

Diagram 2: Primary Degradation Pathways for Fmoc-Amino Acids

G cluster_degradation Degradation Products cluster_conditions Causative Conditions FmocAA Fmoc-AA-OH (High Purity) FreeAA Free Amino Acid + Dibenzofulvene Adduct FmocAA->FreeAA Moisture/Base (Fmoc Hydrolysis) OxidizedAA Oxidized Side-Chain (e.g., Met(O), Trp(Ox)) FmocAA->OxidizedAA Oxygen RacemizedAA D-Enantiomer FmocAA->RacemizedAA Base/Heat (Racemization) HydrolyzedSideChain Side-Chain Hydrolysis (e.g., Asn, Gln) FmocAA->HydrolyzedSideChain Moisture Moisture High Humidity Moisture->FreeAA Moisture->HydrolyzedSideChain Oxygen Air Exposure Oxygen->OxidizedAA Heat High Temperature Heat->RacemizedAA Base Basic Contaminants Base->FreeAA Base->RacemizedAA

Caption: Major degradation pathways for Fmoc-amino acids.

  • Fmoc Group Hydrolysis: As discussed, this is the most common degradation pathway, initiated by moisture or other basic contaminants, leading to the free amino acid.[6][14] The presence of free amino acids can cause the insertion of multiple copies of that amino acid during synthesis.[7]

  • Side-Chain Oxidation: Amino acids with sensitive side chains are particularly vulnerable. Methionine (Met) can oxidize to its sulfoxide, and Tryptophan (Trp) is susceptible to oxidation of its indole ring.[6] Storing these derivatives under an inert atmosphere is especially critical.

  • Racemization: The chiral integrity of amino acids is essential for the biological activity of the final peptide. While solid-state racemization is slow, it can be accelerated by heat and basic conditions, leading to the formation of the D-enantiomer.[15][16][17]

  • Side-Chain Hydrolysis: Amino acids with trityl-protected side chains, such as Asparagine (Asn) and Glutamine (Gln), are prone to hydrolysis in very dry conditions.[6]

Trustworthiness Through Verification: QC Protocol for Stored Fmoc-Amino Acids

A key component of a trustworthy workflow is routine verification. The following protocol outlines a standard method for assessing the purity and integrity of Fmoc-amino acids using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This serves as a self-validating check on storage and handling procedures.

Experimental Protocol: RP-HPLC Purity Analysis

Objective: To determine the purity of an Fmoc-protected amino acid sample and identify potential degradation products.

Materials:

  • Fmoc-amino acid sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Analytical RP-HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: a. Accurately weigh approximately 1-2 mg of the Fmoc-amino acid into a clean vial. b. Dissolve the sample in a known volume (e.g., 1.0 mL) of a 50:50 (v/v) mixture of ACN and water to create a stock solution of 1-2 mg/mL. Vortex briefly to ensure complete dissolution. c. Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

  • Mobile Phase Preparation: a. Mobile Phase A: 0.1% (v/v) TFA in water. b. Mobile Phase B: 0.1% (v/v) TFA in ACN. c. Degas both mobile phases prior to use.

  • HPLC Method: a. Column: C18, 4.6 x 150 mm, 3.5 µm. b. Flow Rate: 1.0 mL/min. c. Detection Wavelength: 265 nm and 301 nm (The fluorenyl group has a strong absorbance, with 301 nm being characteristic of the Fmoc-piperidine adduct, useful for monitoring deprotection).[3][] d. Injection Volume: 10 µL. e. Column Temperature: 30°C. f. Gradient:

    Time (min) % Mobile Phase B
    0 30
    20 80
    22 80
    23 30

    | 28 | 30 |

  • Data Analysis: a. Integrate the chromatogram to determine the peak area of the main product and any impurities. b. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks. c. Compare the chromatogram to a reference standard of a known fresh, high-purity sample if available. Look for early-eluting peaks which may correspond to the more polar free amino acid.

Expected Outcome: High-quality Fmoc-amino acids should exhibit a purity of ≥99% by HPLC analysis.[19][20] The presence of significant impurity peaks warrants investigation of storage conditions and may necessitate discarding the reagent.

Conclusion

The chemical and chiral purity of Fmoc-protected amino acids is not a static property but one that is actively preserved through diligent storage and handling. By understanding the chemical vulnerabilities of the Fmoc group and amino acid side chains, and by implementing the rigorous protocols outlined in this guide, researchers can ensure the integrity of their foundational reagents. This commitment to quality at the outset is the most critical step in the successful synthesis of high-purity peptides for research, diagnostics, and therapeutic development.

References

  • Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. ResearchGate. [Link]

  • Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. National Institutes of Health (NIH). [Link]

  • Storage and Handling of Peptides. AAPPTEC. [Link]

  • Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health (NIH). [Link]

  • Peptide Handling Guide; Tips on Storage of Synthetic Peptides. LifeTein. [Link]

  • Proper Storage and Handling Guidelines for Peptides. Yanfen Biotech. [Link]

  • Racemization of amino acids during classical and microwave oven hydrolysis - Application to aspartame and a Maillard reaction system. ResearchGate. [Link]

  • How stable are Fmoc amino acids at room temp? Reddit. [Link]

  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. ResearchGate. [Link]

  • Fmoc Amino Acids. CEM Corporation. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of 4-(Fmoc-amino)-4-piperidinecarboxylic Acid Hydrochloride in Advanced Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidic Universe with Constrained Scaffolds

The introduction of unnatural amino acids (UAAs) into peptide sequences is a transformative strategy in chemical biology and drug discovery, enabling the creation of molecules with enhanced stability, novel functionalities, and improved therapeutic profiles.[1][2] Among the vast arsenal of available UAAs, conformationally constrained building blocks are of particular interest. 4-(Fmoc-amino)-4-piperidinecarboxylic acid is a prime example of such a scaffold. As an α,α-disubstituted cyclic amino acid, its incorporation rigidly locks the peptide backbone, providing a powerful tool for controlling secondary structure and exploring structure-activity relationships (SAR).

This guide provides an in-depth technical overview and validated protocols for the successful incorporation of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride into peptide sequences using standard Fmoc/tBu solid-phase peptide synthesis (SPPS). We will delve into the chemical logic behind the required reaction conditions, provide step-by-step workflows, and discuss the critical parameters for achieving high-yield, high-purity synthesis of peptides containing this valuable non-canonical residue.

The Chemical Rationale: Orthogonality and Activation

The successful integration of any UAA into a growing peptide chain hinges on a robust and orthogonal protection strategy.[3] The standard Fmoc/tBu approach is ideally suited for this purpose, relying on the differential lability of protecting groups to acid and base.[4]

  • Nα-Fmoc Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection for the α-amino group. It is stable to acidic conditions but is readily cleaved by a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF), to liberate the N-terminal amine for the next coupling cycle.[][6]

  • Piperidine Ring Protection: 4-(Fmoc-amino)-4-piperidinecarboxylic acid possesses a secondary amine within its piperidine ring. This amine is nucleophilic and would interfere with subsequent coupling steps if left unprotected. Therefore, it is typically shielded with an acid-labile protecting group, most commonly the tert-butyloxycarbonyl (Boc) group. This Boc group is stable to the basic conditions of Fmoc deprotection but is removed during the final acid-mediated cleavage from the resin.[7]

  • Activation and Neutralization: The title compound is supplied as a hydrochloride salt. During the coupling step, a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, must be added. This base serves two critical functions: it neutralizes the hydrochloride salt and the carboxylic acid of the incoming amino acid, facilitating the formation of a reactive ester by the coupling reagent.[8][9]

Visualizing the Core Chemistry

Caption: Orthogonal protection of 4-amino-4-piperidinecarboxylic acid.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for a standard manual synthesis on a 0.1 mmol scale. The procedure can be adapted for automated peptide synthesizers.

Materials and Reagents
ReagentPurposeTypical Excess (vs. Resin Capacity)
Rink Amide or Wang ResinSolid support for peptide synthesis1.0 eq
N,N-Dimethylformamide (DMF)Primary solvent for washing and reactions-
Dichloromethane (DCM)Solvent for washing-
20% (v/v) Piperidine in DMFFmoc deprotection agent-
Fmoc-4-amino(Boc)-4-piperidinecarboxylic acid Unnatural amino acid building block3.0 - 5.0 eq
HBTU / HATUCoupling/Activating agent2.9 - 4.9 eq
N,N-Diisopropylethylamine (DIPEA)Activation base6.0 - 10.0 eq
Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)Cleavage from resin & side-chain deprotection~10 mL / 100 mg resin
Cold Diethyl Ether (Et₂O)Peptide precipitation-
SPPS Workflow Overview

SPPS_Workflow Start Start: Peptide-Resin Swell 1. Resin Swelling (DMF, 30 min) Start->Swell Deprotection 2. Nα-Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash_1 3. DMF Wash (5x) Deprotection->Wash_1 Coupling 4. UAA Coupling (Amino Acid + Activator + Base) Wash_1->Coupling Wash_2 5. DMF Wash (3x) Coupling->Wash_2 Next_Cycle Repeat for Next Amino Acid Wash_2->Next_Cycle Next_Cycle->Deprotection Continue Synthesis Cleavage Final Cleavage & Deprotection (TFA Cocktail) Next_Cycle->Cleavage Final Residue End Purified Peptide Cleavage->End

Caption: Standard workflow for one cycle of solid-phase peptide synthesis.

Detailed Synthesis Steps

Step 1: Resin Preparation and Swelling

  • Place the desired resin (e.g., 100 mg Rink Amide resin, 0.1 mmol scale) into a suitable reaction vessel.

  • Add DMF (~10 mL/g of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[10]

  • Drain the solvent.

Step 2: Nα-Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the swelled resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete Fmoc removal.[2]

  • Drain the deprotection solution.

  • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

Step 3: Activation and Coupling of 4-(Fmoc-amino)-4-piperidinecarboxylic acid This step is critical due to the steric hindrance of the α,α-disubstituted amino acid, which can slow coupling kinetics.

  • In a separate vial, dissolve 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride (e.g., 3 eq, 0.3 mmol) and a coupling agent such as HBTU (e.g., 2.9 eq, 0.29 mmol) in DMF.

  • Add DIPEA (e.g., 6 eq, 0.6 mmol) to the solution. The solution should be mixed for 1-2 minutes to allow for pre-activation.[9]

  • Add the activated amino acid solution to the deprotected peptide-resin from Step 2.

  • Agitate the reaction mixture at room temperature. A standard coupling time is 2-4 hours. For sterically hindered residues like this, extending the coupling time to overnight may be beneficial.[1]

  • Monitoring (Optional but Recommended): Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.[8] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling (recoupling) may be necessary.

Coupling_Mechanism cluster_deprotection Deprotection Step cluster_coupling Coupling Step Resin_Peptide_Fmoc Resin-Peptide-Fmoc Resin_Peptide_NH2 Resin-Peptide-NH₂ (Free Amine) Resin_Peptide_Fmoc->Resin_Peptide_NH2 + 20% Piperidine/DMF Resin_Peptide_UAA Resin-Peptide-UAA(Boc)-Fmoc Resin_Peptide_NH2->Resin_Peptide_UAA UAA_COOH Fmoc-UAA(Boc)-COOH•HCl UAA_Activated Activated Fmoc-UAA(Boc) Ester UAA_COOH->UAA_Activated + HBTU/DIPEA UAA_Activated->Resin_Peptide_UAA Peptide Bond Formation

Caption: Key chemical transformations during deprotection and coupling steps.

Step 4: Washing and Iteration

  • After the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) to remove excess reagents and byproducts.

  • The cycle of deprotection (Step 2) and coupling (Step 3) is repeated for each subsequent amino acid in the target sequence.

Step 5: Final Cleavage and Peptide Precipitation

  • After the final amino acid has been coupled and its Nα-Fmoc group removed, wash the peptide-resin thoroughly with DMF, then DCM, and dry it under vacuum.

  • Add the cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5) to the dried resin.[1] This step simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the Boc group on the piperidine ring.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the peptide by adding the filtrate dropwise into a centrifuge tube containing cold diethyl ether.

  • Centrifuge to pellet the crude peptide, decant the ether, and wash the pellet with fresh cold ether.

  • Dry the peptide pellet under vacuum. The crude peptide is now ready for purification by reverse-phase HPLC.[1]

Troubleshooting and Expert Insights

IssuePotential CauseRecommended Solution
Incomplete Coupling Steric hindrance of the α,α-disubstituted amino acid. Peptide aggregation.1. Double couple: Repeat the coupling step with a fresh solution of activated amino acid. 2. Use a stronger coupling agent: Switch from HBTU to HATU or COMU. 3. Extend reaction time: Allow the coupling to proceed overnight.
Deletion Sequences Incomplete Fmoc deprotection.1. Increase deprotection time: Extend the second piperidine treatment to 20-30 minutes. 2. Use alternative bases: For difficult sequences, a solution containing DBU may improve deprotection efficiency.[11]
Unexpected Mass Adducts Side reaction with dibenzofulvene (DBF), a byproduct of Fmoc deprotection.Ensure thorough washing after deprotection to completely remove the fulvene-piperidine adduct.[6]

Conclusion

The incorporation of 4-(Fmoc-amino)-4-piperidinecarboxylic acid provides a robust method for introducing conformational constraints into synthetic peptides. While its steric bulk demands optimized coupling conditions, its integration is readily achievable using standard Fmoc/tBu SPPS protocols. By employing potent activating agents, ensuring complete Nα-deprotection, and allowing for sufficient reaction times, researchers can reliably synthesize novel peptides with precisely engineered structural features. This capability opens new avenues for developing next-generation peptidomimetics, therapeutic leads, and sophisticated tools for chemical biology.

References

  • BenchChem.
  • BenchChem.
  • Biosynth. Protecting Groups in Peptide Synthesis.
  • Bachem. Introduction to Peptide Synthesis Methods.
  • National Institutes of Health (PMC).
  • Chem-Impex. 4-Boc-amino-1-Z-piperidine-4-carboxylic acid.
  • Applied Biosystems. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • BenchChem. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
  • BenchChem. A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis.
  • UCI Department of Chemistry.
  • Redalyc. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
  • Watelectronic. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • PubMed.
  • BOC Sciences.
  • AltaBioscience. Fmoc Amino Acids for SPPS.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • ResearchGate. Methods and protocols of modern solid phase peptide synthesis.
  • AAPPTEC. Guide to Solid Phase Peptide Synthesis.

Sources

Application Notes and Protocols for the Efficient Coupling of Fmoc-Apc-OH Hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic peptide chemistry, the incorporation of non-proteinogenic amino acids is a key strategy for developing novel peptides with enhanced stability, unique conformations, and tailored biological activities. This guide provides a detailed technical overview and robust protocols for the efficient coupling of Fmoc-Apc-OH hydrochloride in solid-phase peptide synthesis (SPPS).

A Note on Structure: The abbreviation "Apc" is not a standard designation for a proteinogenic amino acid. Based on available chemical catalogs, it is highly probable that "Apc" refers to aminopentanoic acid . Therefore, for the purposes of this guide, Fmoc-Apc-OH hydrochloride will be treated as N-α-Fmoc-5-aminopentanoic acid hydrochloride . This linear, non-sterically hindered amino acid presents specific considerations for its successful incorporation into a peptide sequence, primarily related to its hydrochloride salt form.

The hydrochloride salt indicates that the amino group of the aminopentanoic acid is protonated. This necessitates a neutralization step prior to or during the coupling reaction to liberate the free amine required for amide bond formation. This guide will detail several field-proven coupling strategies that address this requirement, ensuring high coupling efficiency and minimizing potential side reactions.

Physicochemical Properties and Handling

Fmoc-aminopentanoic acid is a derivative of a linear aliphatic amino acid. Its structure, featuring a five-carbon chain, does not present significant steric hindrance around the carboxylic acid moiety.

PropertyValue
Molecular Formula C₂₀H₂₂ClNO₄
Molecular Weight 387.85 g/mol
Appearance White to off-white solid
Solubility Generally soluble in polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO).[1][2]
Storage Store at 2-8°C, protected from moisture.

Handling: As with all Fmoc-protected amino acids, proper handling is crucial to maintain purity and reactivity. The hydrochloride salt is generally stable. Due to the presence of the Fmoc group, the compound exhibits strong UV absorbance, which can be utilized to monitor reaction completion in SPPS.[3]

Core Principles of Coupling Fmoc-Apc-OH Hydrochloride

The successful coupling of Fmoc-Apc-OH hydrochloride hinges on two key steps:

  • Neutralization: The protonated amino group of the hydrochloride salt must be neutralized to the free amine to act as a nucleophile. This is typically achieved by the addition of a non-nucleophilic base.

  • Carboxyl Group Activation: The carboxylic acid of Fmoc-Apc-OH must be activated to form a reactive species that is susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain on the solid support.

The choice of coupling reagent and base is critical for achieving high yields and purity. For a non-sterically hindered amino acid like aminopentanoic acid, several reliable methods are available.

Recommended Coupling Protocols

Herein, we present three robust protocols for the coupling of Fmoc-Apc-OH hydrochloride, each employing a different class of coupling reagent. The selection of a specific protocol may depend on the specific peptide sequence, available instrumentation, and cost considerations.

Protocol 1: Carbodiimide-Mediated Coupling with DIC and OxymaPure®

This classic and cost-effective method utilizes a carbodiimide for activation and an additive to enhance efficiency and suppress side reactions. Diisopropylcarbodiimide (DIC) is often preferred in SPPS because its urea byproduct is soluble in common solvents. OxymaPure® is a superior and safer alternative to the potentially explosive HOBt, offering high coupling rates and low racemization.[4]

Rationale: The carbodiimide (DIC) reacts with the carboxylic acid of Fmoc-Apc-OH to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the N-terminal amine of the peptide-resin. OxymaPure® intercepts the O-acylisourea to form a more stable and selective active ester, which minimizes side reactions like N-acylurea formation.[4]

G cluster_activation Activation Phase cluster_coupling Coupling Phase Fmoc_Apc_OH Fmoc-Apc-OH DIC DIC O_acylisourea O-acylisourea intermediate Fmoc_Apc_OH->O_acylisourea + DIC Oxyma OxymaPure® Activated_Ester Fmoc-Apc-Oxyma Active Ester Coupled_Peptide Fmoc-Apc-Peptide-Resin Activated_Ester->Coupled_Peptide O_acylisourea->Activated_Ester + OxymaPure® Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Coupled_Peptide

Figure 1: Workflow for DIC/OxymaPure® Coupling.

Step-by-Step Protocol:

  • Resin Preparation: Following the deprotection of the N-terminal Fmoc group of the peptide-resin with 20% piperidine in DMF and subsequent washing, ensure the resin is well-swollen in DMF.

  • Activation Solution Preparation: In a separate vessel, dissolve Fmoc-Apc-OH hydrochloride (3-5 equivalents relative to resin loading) and OxymaPure® (3-5 equivalents) in DMF. Add a suitable non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to neutralize the hydrochloride and facilitate the reaction.

  • Coupling Initiation: Add DIC (3-5 equivalents) to the activation solution and mix briefly.

  • Coupling Reaction: Immediately add the activation mixture to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Washing: Upon completion, drain the reaction vessel and wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then DMF again to remove excess reagents and byproducts.

Protocol 2: Uronium/Aminium Salt-Based Coupling with HBTU

HBTU is a widely used and efficient coupling reagent that offers rapid reaction times. It is crucial to use a base to both neutralize the Fmoc-Apc-OH hydrochloride and to facilitate the activation and coupling process.

Rationale: HBTU, in the presence of a base, reacts with the carboxylic acid to form an OBt active ester. This active ester is highly reactive towards the N-terminal amine of the peptide-resin, leading to rapid amide bond formation.[5]

G cluster_activation Activation & Neutralization cluster_coupling Coupling Phase Fmoc_Apc_OH_HCl Fmoc-Apc-OH·HCl Activated_Ester Fmoc-Apc-OBt Active Ester Fmoc_Apc_OH_HCl->Activated_Ester Pre-activation HBTU HBTU HBTU->Activated_Ester Pre-activation DIPEA DIPEA DIPEA->Activated_Ester Pre-activation Coupled_Peptide Fmoc-Apc-Peptide-Resin Activated_Ester->Coupled_Peptide Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Coupled_Peptide

Figure 2: Workflow for HBTU Coupling.

Step-by-Step Protocol:

  • Resin Preparation: As described in Protocol 1.

  • Amino Acid Solution: In a separate vessel, dissolve Fmoc-Apc-OH hydrochloride (3-5 equivalents) and HBTU (2.9-4.5 equivalents) in DMF.

  • Activation and Coupling: Add DIPEA (6-10 equivalents) to the amino acid solution and mix well. Immediately add this activated mixture to the deprotected peptide-resin.

  • Reaction: Agitate the mixture for 30-60 minutes at room temperature.

  • Monitoring and Washing: As described in Protocol 1.

Protocol 3: High-Efficiency Coupling with HATU

For sequences that may be more challenging or when maximal coupling speed and efficiency are desired, HATU is an excellent choice. It is particularly effective for difficult couplings, although for a non-hindered amino acid like Apc, its high reactivity ensures a very rapid and complete reaction.

Rationale: HATU is structurally similar to HBTU but contains a 7-azabenzotriazole (HOAt) moiety instead of a benzotriazole (HOBt) group. The resulting OAt-active ester is more reactive than the OBt ester, leading to faster and more efficient coupling.[5]

Step-by-Step Protocol:

The protocol for using HATU is identical to that for HBTU (Protocol 2), simply substituting HATU for HBTU on an equimolar basis.

  • Resin Preparation: As described in Protocol 1.

  • Amino Acid Solution: In a separate vessel, dissolve Fmoc-Apc-OH hydrochloride (3-5 equivalents) and HATU (2.9-4.5 equivalents) in DMF.

  • Activation and Coupling: Add DIPEA (6-10 equivalents) to the amino acid solution and mix well. Immediately add this activated mixture to the deprotected peptide-resin.

  • Reaction: Agitate the mixture for 20-45 minutes at room temperature.

  • Monitoring and Washing: As described in Protocol 1.

Comparative Summary of Coupling Protocols

ParameterProtocol 1: DIC/OxymaPure®Protocol 2: HBTUProtocol 3: HATU
Reagent Cost LowerModerateHigher
Coupling Speed Moderate to FastFastVery Fast
Efficiency HighVery HighExcellent
Side Reaction Risk LowLowVery Low
Key Advantage Cost-effective, safe additiveReliable, widely usedHighest efficiency and speed

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the Kaiser test remains positive, a second coupling (double coupling) can be performed by repeating the coupling protocol.

  • Base Selection: DIPEA and 2,4,6-collidine are commonly used bases. Ensure the base is non-nucleophilic to avoid side reactions. The amount of base must be sufficient to neutralize the hydrochloride salt and the in situ generated acids during activation.

  • Solvent Quality: Use high-purity, amine-free DMF for all steps to prevent premature Fmoc deprotection or side reactions.

  • Pre-activation: For uronium/aminium salt couplings, a short pre-activation time (1-2 minutes) of the amino acid solution before adding it to the resin can sometimes be beneficial, but is not always necessary for non-hindered amino acids.

Conclusion

The successful incorporation of Fmoc-Apc-OH hydrochloride into peptide sequences is readily achievable with standard SPPS protocols, provided that the hydrochloride salt is appropriately neutralized. For this non-sterically hindered amino acid, carbodiimide-based methods with DIC/OxymaPure® offer a reliable and economical option. For enhanced speed and efficiency, uronium/aminium salt reagents such as HBTU and HATU are excellent choices. By understanding the underlying chemical principles and following the detailed protocols provided, researchers can confidently utilize Fmoc-Apc-OH hydrochloride to synthesize novel and complex peptides for a wide range of applications in research and drug development.

References

  • Hongene. (n.d.). Fmoc-PNA Monomer for Cell-Penetrating Peptide Conjugates.
  • BroadPharm. (n.d.). Fmoc-5-aminopentanoic acid.
  • AAPPTEC. (n.d.). Fmoc-ACC-OH [378247-75-7].
  • Sigma-Aldrich. (n.d.). Non standard amino acids.
  • ChemicalBook. (2025, August 21). FMOC-5-AMINOPENTANOIC ACID | 123622-48-0.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine Department of Chemistry.
  • Chem-Impex. (n.d.). Fmoc-piperazine hydrochloride.
  • CEM Corporation. (n.d.). Fmoc Amino Acids.
  • Sigma-Aldrich. (n.d.). Fmoc-Lys-OH hydrochloride.
  • Vector Labs. (n.d.). Fmoc Protected Amino Acids.
  • National Institutes of Health. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
  • AAPPTEC. (n.d.). Unusual Amino Acids Archives.
  • MedChemExpress. (n.d.). Fmoc-Ser-OH | Amino Acid Derivative.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • Benchchem. (n.d.). Fmoc-Arg-OH.HCl | 131669-11-9.
  • PubChem. (n.d.). Fmoc-Dab-OH.HCl.
  • Sigma-Aldrich. (n.d.). Fmoc-Trp(Boc)-OH.
  • Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • ChemScene. (n.d.). Fmoc-(S)-2-amino-5-cyclopentylpentanoic acid.
  • Sigma-Aldrich. (n.d.). (S)-5-Azido-2-(Fmoc-amino)pentanoic acid.
  • AChemBlock. (n.d.). 2-(Fmoc-amino)-5-(4-chlorophenyl)pentanoic acid.

Sources

Application Note: Strategies for the Efficient Activation and Coupling of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a detailed technical overview of the activation and coupling of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride (Fmoc-Pip(NH-Fmoc)-OH·HCl), a sterically hindered building block used in peptidomimetic and drug design. The unique structural features of this compound—namely its hydrochloride salt form and significant steric hindrance around the carboxylic acid—necessitate specific strategies to ensure efficient amide bond formation. This document outlines critical pre-coupling neutralization steps and compares three robust activation protocols: carbodiimide-based (DIC/Oxyma), phosphonium salt-based (HBTU), and uronium/iminium salt-based (HATU). Each protocol is detailed with mechanistic insights, step-by-step instructions, and troubleshooting advice to enable researchers to optimize their synthetic workflows and achieve high-yield, high-purity peptide products.

Introduction: The Challenge of a Hindered Building Block

4-(Fmoc-amino)-4-piperidinecarboxylic acid is a valuable scaffold in medicinal chemistry, imparting conformational rigidity to peptide backbones. However, its hydrochloride salt form and the bulky Fmoc protecting group create significant steric hindrance, which can impede standard peptide coupling reactions and lead to low yields or incomplete reactions[1][2][3].

Successful incorporation of this residue hinges on two key stages:

  • Pre-Coupling Neutralization: The hydrochloride salt must be neutralized to generate the free carboxylate anion necessary for activation.

  • Efficient Carboxyl Activation: A potent coupling reagent is required to overcome the steric barrier and form a highly reactive intermediate for subsequent aminolysis.

This guide provides validated protocols and the scientific rationale behind them to address these challenges effectively.

Critical Pre-Coupling Step: Neutralization

The starting material is a hydrochloride salt, meaning the piperidine nitrogen is protonated. Attempting to activate the carboxylic acid without prior neutralization will fail, as the carboxylate anion cannot be efficiently formed. The use of a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), is essential.[4][5]

Mechanism: The base abstracts the proton from the carboxylic acid and neutralizes the piperidine hydrochloride, generating the free amine and the carboxylate required for the subsequent activation step. Using one equivalent of base is required for amino acid derivatives provided as salts.[4]

G cluster_0 Pre-Coupling Neutralization Workflow A Start: Fmoc-Pip(NH-Fmoc)-OH·HCl B Dissolve in DMF A->B Solubilize C Add ≥2 equivalents of DIPEA B->C Neutralize D Brief Incubation (1-2 min) C->D Ensure Completion E Ready for Activation: Free Carboxylate + Free Piperidine D->E Proceed Immediately

Caption: Pre-coupling neutralization workflow.

Activation Methodologies and Protocols

The choice of coupling reagent is paramount for overcoming the steric hindrance of Fmoc-Pip(NH-Fmoc)-OH.[1][6] Below are three recommended protocols, ranging from cost-effective to highly potent.

Method A: Carbodiimide Activation with OxymaPure® (DIC/Oxyma)

This method is a robust and cost-effective choice, where Diisopropylcarbodiimide (DIC) serves as the primary activator and OxymaPure® (Ethyl cyano(hydroxyimino)acetate) acts as an additive to suppress racemization and enhance reaction rates. The combination of Oxyma/DIC has been shown to be superior to HOBt/DIC in terms of yield and purity.[7]

Mechanism: The carboxylate attacks the DIC molecule to form a highly reactive O-acylisourea intermediate.[8] This intermediate is then rapidly converted by OxymaPure® into an active oxime ester, which is less prone to racemization and highly susceptible to nucleophilic attack by the amine component.[8]

G cluster_0 DIC/Oxyma Activation RCOOH Fmoc-Pip(NH-Fmoc)-O⁻ DIC DIC RCOOH->DIC Attack Intermediate O-Acylisourea Intermediate DIC->Intermediate Oxyma OxymaPure® ActiveEster Oxyma-Active Ester Oxyma->ActiveEster Intermediate->Oxyma Reacts with Amine R'-NH₂ ActiveEster->Amine Coupling Peptide Peptide Bond Amine->Peptide

Caption: General mechanism for DIC/Oxyma activation.

Protocol 1: DIC/Oxyma Coupling

  • In a reaction vessel, dissolve 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride (1.5 equiv.) and OxymaPure® (1.5 equiv.) in N,N-Dimethylformamide (DMF).

  • Add DIPEA (3.0 equiv.) to the solution to neutralize the hydrochloride and deprotonate the carboxylic acid. Agitate for 1-2 minutes.

  • Add DIC (1.5 equiv.) to the mixture and allow the solution to pre-activate for 5-10 minutes at room temperature.[7]

  • Add the pre-activated solution to the vessel containing the resin-bound free amine (1.0 equiv.).

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature. For highly hindered couplings, extended time or a second coupling may be necessary.[2]

  • Monitor the reaction completion using a qualitative method like the Kaiser test.[9] A negative result (yellow beads) indicates a complete reaction.

  • After completion, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Method B: Phosphonium Salt Activation (HBTU)

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a popular and highly efficient phosphonium-based coupling reagent. It is particularly effective for sterically hindered amino acids and is known for rapid activation and minimal racemization.[10][11][12]

Mechanism: HBTU itself does not directly react with the carboxylate. In the presence of a base (DIPEA), the carboxylate attacks HBTU, leading to the formation of an HOBt-active ester intermediate.[13][14] This active ester is then attacked by the amine to form the peptide bond, regenerating HOBt and releasing tetramethylurea as a byproduct.[4][14]

Protocol 2: HBTU Coupling

  • In a separate vial, dissolve 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride (1.5 equiv.) and HBTU (1.45 equiv.) in DMF.

  • Add DIPEA (3.0 equiv.) to the solution. Agitate and allow to pre-activate for 2-5 minutes.[12][15] The solution will typically change color.

  • Add the activated amino acid solution to the resin (1.0 equiv.) containing the free N-terminal amine.

  • Agitate the mixture for 30-60 minutes at room temperature. HBTU's high reactivity often leads to shorter coupling times compared to carbodiimide methods.[13]

  • Monitor the reaction using the Kaiser test. If the test remains positive (blue beads), extend the reaction time or perform a second coupling.

  • Once complete, drain the reaction solution and wash the resin extensively with DMF.

Method C: Uronium/Iminium Salt Activation (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is one of the most powerful and effective coupling reagents available, prized for its high efficiency and ability to suppress racemization, even in the most challenging cases.[16][17][18] It is a reagent of choice for demanding synthetic challenges like sterically hindered residues.[16]

Mechanism: The carboxylate anion, formed by a base like DIPEA, attacks the electrophilic carbon of HATU.[16][19] This forms a highly reactive O-acyl(tetramethyl)isouronium salt. The displaced HOAt anion then rapidly attacks this intermediate to generate a potent OAt-active ester.[16][20] The pyridine nitrogen of the HOAt moiety is thought to provide a neighboring group effect, stabilizing the transition state of the subsequent aminolysis and accelerating the coupling reaction.[20]

Protocol 3: HATU Coupling

  • In a separate vial, dissolve 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride (1.5 equiv.) and HATU (1.45 equiv.) in DMF.

  • Add DIPEA (3.0 equiv.) to the solution and mix. A brief pre-activation of 1-2 minutes is typically sufficient.

  • Transfer the activated solution to the reaction vessel containing the deprotected resin (1.0 equiv.).

  • Allow the coupling to proceed for 20-45 minutes at room temperature. Reactions with HATU are often very rapid.[16]

  • Monitor for completion with the Kaiser test. Due to HATU's high reactivity, incomplete couplings are less common but a second coupling can be performed if necessary.

  • Thoroughly wash the resin with DMF to remove soluble byproducts.

Comparative Analysis & Troubleshooting

Parameter DIC/Oxyma HBTU HATU
Reactivity GoodHigh[13]Very High[18]
Racemization Risk Low (with Oxyma)[8]Very Low[11][14]Extremely Low[16]
Typical Coupling Time 2 - 4 hours30 - 60 minutes20 - 45 minutes[16]
Relative Cost LowMediumHigh
Key Advantage Cost-effective, good for large scale.[13]Excellent balance of cost and performance.[4]Highest success rate for difficult couplings.[2][6]
Potential Issue Slower kinetics; potential for HCN generation with excess reagents.[21][22]Potential for guanidinylation side reaction if not pre-activated.[15]Guanidinylation of N-terminus with excess reagent.[16][18]

Troubleshooting Guide

  • Problem: Low coupling efficiency (positive Kaiser test after recommended time).

    • Possible Cause 1: Incomplete neutralization.

      • Solution: Ensure at least two equivalents of base (DIPEA, NMM) are used relative to the amino acid hydrochloride salt.

    • Possible Cause 2: Insufficient reagent potency.

      • Solution: If using DIC/Oxyma, consider switching to HBTU or HATU.[2]

    • Possible Cause 3: Steric hindrance is extreme.

      • Solution: Perform a "double coupling." After the first coupling, drain and wash the resin, then add a fresh batch of activated amino acid and repeat the coupling step.[2]

  • Problem: Unexpected mass addition corresponding to the coupling reagent.

    • Possible Cause: Guanidinylation of the N-terminal amine by HBTU or HATU. This can occur if the coupling reagent is added to the resin before the amino acid, or if used in large excess.[15][16]

    • Solution: Always pre-activate the amino acid with the coupling reagent in a separate vessel before adding to the resin. Use the recommended stoichiometry and avoid large excesses of the coupling reagent.

Conclusion

The successful incorporation of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride into a peptide sequence is readily achievable with careful attention to protocol. Mandatory pre-coupling neutralization with a non-nucleophilic base is the critical first step. For the activation itself, while DIC/Oxyma offers a cost-effective solution, the use of more potent uronium or phosphonium reagents like HATU or HBTU is highly recommended to overcome the significant steric hindrance of this building block, ensuring faster reaction times and higher purity of the final product. By selecting the appropriate method and adhering to the protocols outlined in this guide, researchers can confidently utilize this valuable building block in their synthetic endeavors.

References

  • Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • BenchChem. (2025). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
  • Wikipedia. (n.d.). HBTU.
  • YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism.
  • BenchChem. (n.d.). The Chemistry of HATU: Understanding Its Mechanism for Peptide Synthesis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • National Institutes of Health. (n.d.). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives.
  • ACS Publications. (2023). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • RSC Publishing. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates.
  • Suzhou Highfine Biotech. (2025). Exploring the Diverse Functions of HBTU in Peptide Synthesis.
  • Wikipedia. (n.d.). HATU.
  • BenchChem. (2025). The Science Behind HBTU: Boosting Yields in Peptide Synthesis.
  • Thieme. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • BenchChem. (2025). Navigating the Challenges of Coupling Hindered Amino Acids: A Technical Support Guide for Tic Incorporation.
  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • ACS Omega. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives.
  • Creative Peptides. (n.d.). Fmoc Solid-Phase Peptide Synthesis: Mechanism and Protocol.
  • BenchChem. (2025). Application Note and Protocols for Fmoc-Based Peptide Synthesis Using HBTU Activation.
  • UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • PubMed. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust.
  • BenchChem. (2025). Application Notes and Protocols for Coupling Fmoc-HoPro-OH in Solid-Phase Peptide Synthesis.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • BenchChem. (2025). Dealing with steric hindrance during Fmoc-D-Bpa-OH coupling.

Sources

Application Notes and Protocols for the Incorporation of Fmoc-ε-Aminocaproic Acid (Fmoc-Apc-OH) into Peptide Sequences

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Integration of a Flexible Spacer in Peptide Synthesis

In the landscape of peptide chemistry, the strategic incorporation of non-proteinogenic amino acids is a cornerstone for the rational design of peptides with tailored properties. Among these, Fmoc-ε-aminocaproic acid (Fmoc-Apc-OH or Fmoc-ε-Ahx-OH), a derivative of the linear ω-amino acid, serves as a critical building block. Its primary role is not to partake in specific biological recognition events, but rather to introduce a flexible, hydrophilic spacer within a peptide sequence. This seemingly simple modification can profoundly influence the overall physicochemical and biological characteristics of a peptide.

The introduction of an ε-aminocaproic acid linker can be employed to:

  • Modulate Bioavailability: By altering the peptide's hydrodynamic radius and flexibility, the spacer can impact its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Enhance Solubility: The hydrophilic nature of the hexanoic acid backbone can improve the solubility of hydrophobic peptide sequences.

  • Optimize Pharmacokinetics: The presence of the spacer can shield the peptide backbone from enzymatic degradation, thereby extending its in vivo half-life.[1]

  • Facilitate Conjugation: The spacer can be used to distance a payload, such as a drug or a label, from the core peptide sequence, minimizing steric hindrance and preserving the biological activity of both moieties.[2]

  • Influence Conformation: The flexibility of the six-carbon chain can allow for the adoption of specific secondary structures or facilitate the interaction of distant residues within the peptide.

This technical guide provides a comprehensive overview of the principles and protocols for the successful incorporation of Fmoc-Apc-OH into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).

Physicochemical Properties of Fmoc-Apc-OH

A thorough understanding of the properties of Fmoc-Apc-OH is fundamental to its effective use in peptide synthesis.

PropertyValueReference
Chemical Name N-(9-Fluorenylmethoxycarbonyl)-6-aminohexanoic acid[2]
Synonyms Fmoc-ε-aminocaproic acid, Fmoc-6-Ahx-OH
CAS Number 88574-06-5
Molecular Formula C₂₁H₂₃NO₄
Molecular Weight 353.41 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, and other common SPPS solvents
Storage 2-8°C, desiccated and protected from light

Core Principles of Fmoc-Apc-OH Incorporation in SPPS

The incorporation of Fmoc-Apc-OH into a growing peptide chain follows the standard cyclical workflow of Fmoc-based SPPS. The key steps are outlined below.

SPPS_Workflow Resin Resin Support Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Start of Cycle Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Fmoc-Apc-OH Coupling (Activator, Base) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Cycle_End Peptide Chain Extended by one Apc residue Washing_2->Cycle_End Cycle_End->Fmoc_Deprotection Next Cycle

Caption: General workflow for the incorporation of Fmoc-Apc-OH in SPPS.

Causality Behind Experimental Choices:
  • Orthogonal Protection: The Fmoc group is base-labile, allowing for its removal with a mild base like piperidine without affecting the acid-labile side-chain protecting groups of other amino acids in the sequence.[3] This orthogonality is the cornerstone of Fmoc-SPPS.

  • Activation of the Carboxylic Acid: The carboxylic acid of Fmoc-Apc-OH must be activated to facilitate the formation of a peptide bond with the free amine of the resin-bound peptide. Common activators include carbodiimides (e.g., DIC) and uronium/aminium salts (e.g., HBTU, HATU).[4]

  • Absence of a Chiral Center: Unlike proteinogenic amino acids, ε-aminocaproic acid does not possess a chiral α-carbon. This eliminates the risk of racemization at this position during activation and coupling, simplifying the reaction conditions.

  • Flexibility and Steric Hindrance: The linear and flexible nature of the hexanoyl chain generally results in favorable coupling kinetics, as steric hindrance is minimal compared to bulky α-amino acids.

Detailed Experimental Protocols

Protocol 1: Manual Incorporation of Fmoc-Apc-OH

This protocol describes a standard manual procedure for the coupling of Fmoc-Apc-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Apc-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, perform deprotection by treating the resin with 20% piperidine in DMF twice (e.g., 1 x 3 minutes and 1 x 7 minutes).[5]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Pre-activation of Fmoc-Apc-OH:

    • In a separate vessel, dissolve Fmoc-Apc-OH (3 equivalents relative to resin loading) and HOBt or Oxyma Pure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Add the pre-activated Fmoc-Apc-OH solution to the resin.

    • Add DIPEA (6 equivalents) to the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature. The flexible nature of Fmoc-Apc-OH generally leads to efficient coupling.[1]

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test (ninhydrin test) on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Capping (Optional): If the Kaiser test indicates incomplete coupling, a capping step with acetic anhydride can be performed to block any unreacted amines before proceeding to the next cycle.

Protocol 2: Automated Incorporation of Fmoc-Apc-OH

The incorporation of Fmoc-Apc-OH is readily amenable to automated peptide synthesizers. The following provides a general guideline for programming a synthesis cycle.

Reagents:

  • Fmoc-Apc-OH solution in DMF (e.g., 0.2 M)

  • Activator solution (e.g., HBTU/HOBt in DMF)

  • Base solution (e.g., DIPEA in NMP or DMF)

  • Deprotection solution (e.g., 20% piperidine in DMF)

Typical Automated Cycle:

StepReagent/SolventDuration
1. Fmoc Deprotection20% Piperidine/DMF2 x 5-7 min
2. WashingDMF5-7 cycles
3. CouplingFmoc-Apc-OH, Activator, Base45-60 min
4. WashingDMF5-7 cycles

Note: The exact timings and reagent volumes will depend on the specific synthesizer and the scale of the synthesis.

Data Presentation: Coupling Efficiency and Considerations

While Fmoc-Apc-OH generally couples with high efficiency due to its lack of steric hindrance, the choice of coupling reagent can still influence the outcome, particularly in "difficult" sequences where peptide aggregation may be a concern.

Coupling Reagent CombinationRelative EfficiencyKey Considerations
DIC/HOBt or DIC/Oxyma HighCost-effective and reliable for standard couplings. Byproducts (DCU) can sometimes be difficult to wash away completely.
HBTU/DIPEA Very HighRapid and efficient coupling. A slight excess of base is typically used.[6]
HATU/DIPEA ExcellentParticularly effective for sterically hindered couplings and can help to suppress racemization in adjacent chiral residues (not a concern for Apc itself).[4]
PyBOP/DIPEA Very HighSimilar in efficiency to HBTU, with potentially less hazardous byproducts.[4]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) - Insufficient activation time or reagent equivalents.- Peptide aggregation.- Increase coupling time or reagent equivalents.- Use a more potent activator like HATU.- Perform a double coupling.
Deletion of Apc Residue in Final Peptide - Incomplete coupling in the previous cycle.- Optimize coupling conditions as described above.- Consider a capping step after the Apc coupling.

Logical Workflow for Incorporating Fmoc-Apc-OH

Logical_Workflow Start Start with Resin-Bound Peptide (Free N-terminus) Prepare_Reagents Prepare Fmoc-Apc-OH and Activator Solutions Start->Prepare_Reagents Coupling_Step Perform Coupling Reaction Prepare_Reagents->Coupling_Step Monitor_Completion Monitor with Kaiser Test Coupling_Step->Monitor_Completion Decision Coupling Complete? Monitor_Completion->Decision Washing Thorough Washing Decision->Washing Yes Troubleshoot Troubleshoot: - Double Couple - Change Activator - Capping Decision->Troubleshoot No Next_Cycle Proceed to Next Synthesis Cycle Washing->Next_Cycle Troubleshoot->Coupling_Step

Caption: Decision-making workflow for the successful coupling of Fmoc-Apc-OH.

Conclusion and Field-Proven Insights

The incorporation of Fmoc-ε-aminocaproic acid is a straightforward and highly effective method for introducing flexible spacers into synthetic peptides. Its achiral nature and lack of a bulky side chain contribute to its high coupling efficiency. From our experience, standard coupling protocols using HBTU or HATU are typically sufficient to achieve near-quantitative incorporation. For routine syntheses, DIC/HOBt provides a cost-effective and reliable alternative. The key to success lies in ensuring complete Fmoc deprotection of the preceding residue and thorough washing to remove any residual base, which could prematurely cleave the Fmoc group of the incoming Fmoc-Apc-OH. By following the protocols and considering the insights provided in this guide, researchers can confidently and efficiently integrate this versatile building block into their peptide sequences to achieve their desired molecular designs.

References

  • Miyashita, M., Akamatsu, M., & Ueno, Y. (2000). Modification of short peptides using epsilon-aminocaproic acid for improved coating efficiency in indirect enzyme-linked immunosorbent assays (ELISA). Journal of immunological methods, 243(1-2), 105–116. [Link]

  • Głogowska, A., Dębowski, D., & Rolka, K. (2017). Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. International journal of peptide research and therapeutics, 23(2), 235–245. [Link]

  • Gucma, M., & Gzella, A. K. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules (Basel, Switzerland), 26(22), 6829. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. [Link]

  • Dębowski, D., Głodkowska-Mrówka, E., & Rolka, K. (2016). Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. International Journal of Peptide Research and Therapeutics, 23(2), 235-245. [Link]

  • Aapptec. (n.d.). Fmoc-epsilon-Ahx-OH. Retrieved January 11, 2026, from [Link]

  • Sanches, P. R., et al. (2021). Rhamnolipid-Based Liposomes as Promising Nano-Carriers for Enhancing the Antibacterial Activity of Peptides Derived from Bacterial Toxin-Antitoxin Systems. International Journal of Molecular Sciences, 22(16), 8855. [Link]

  • Sanches, P. R., et al. (2022). Nanostructured Antimicrobial Peptides: Crucial Steps of Overcoming the Bottleneck for Clinics. Pharmaceutics, 14(3), 647. [Link]

  • Wikipedia. (2023, December 1). Aminocaproic acid. [Link]

  • Sanches, P. R., et al. (2021). Rhamnolipid-Based Liposomes as Promising Nano-Carriers for Enhancing the Antibacterial Activity of Peptides Derived from Bacterial Toxin-Antitoxin Systems. International Journal of Molecular Sciences, 22(16), 8855. [Link]

  • AnaSpec. (n.d.). Overview of Custom Peptide Synthesis. Retrieved January 11, 2026, from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]

  • Kent, S. B., & Alewood, P. F. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194–200. [Link]

  • Wang, L., et al. (2019). Therapeutic peptides: current applications and future directions. Signal Transduction and Targeted Therapy, 4, 48. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Mezo, A. R., et al. (2018). Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin. Organic letters, 20(17), 5434–5438. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Aminocaproic Acid?. Synapse. [Link]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 22(1), 4–27. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved January 11, 2026, from [Link]

  • Thompson, R. E., et al. (2014). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Bioconjugate chemistry, 25(9), 1696–1702. [Link]

Sources

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using 4-(Fmoc-amino)-4-piperidinecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Conformationally Constrained Peptides

In the landscape of modern drug discovery, cyclic peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics.[1][2] Their constrained cyclic structure offers several advantages over their linear counterparts, including enhanced metabolic stability, increased receptor binding affinity and selectivity, and improved membrane permeability.[3][4] The incorporation of non-canonical amino acids, such as 4-(Fmoc-amino)-4-piperidinecarboxylic acid, into these cyclic scaffolds introduces further conformational rigidity, allowing for the fine-tuning of their pharmacological properties.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of cyclic peptides incorporating 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride. We will delve into the rationale behind experimental choices, provide detailed step-by-step protocols, and offer insights into the characterization of the final product.

The Strategic Advantage of 4-(Fmoc-amino)-4-piperidinecarboxylic Acid

4-(Fmoc-amino)-4-piperidinecarboxylic acid is a unique building block that imparts significant structural constraints on a peptide backbone. The piperidine ring, a common motif in many biologically active molecules, serves as a rigid scaffold that can orientate pharmacophoric groups in a defined three-dimensional space.[5][7] The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the alpha-amino function is central to modern solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions, which is orthogonal to the acid-labile side-chain protecting groups.[8][][10]

The hydrochloride salt form of this amino acid ensures its stability and facilitates handling. The key features and benefits of incorporating this building block are summarized below:

FeatureAdvantage in Cyclic Peptide Synthesis
Piperidine Scaffold Introduces a rigid, non-planar constraint, reducing conformational flexibility and potentially increasing binding affinity.[5]
α,α-Disubstitution The quaternary carbon at the alpha position protects against epimerization during coupling reactions.
Fmoc Protection Allows for a well-established and mild SPPS strategy, compatible with a wide range of other protected amino acids.[][11]
Bifunctional Nature The carboxylic acid and the ring nitrogen (once deprotected) offer multiple points for further chemical modification or cyclization.

Workflow for Cyclic Peptide Synthesis

The synthesis of a cyclic peptide using 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride typically follows a multi-step process, beginning with the assembly of the linear peptide on a solid support, followed by cyclization and final purification.

Cyclic Peptide Synthesis Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage from Resin cluster_Cyclization Cyclization cluster_Final Final Processing Resin_Preparation Resin Swelling & Fmoc Deprotection Chain_Elongation Iterative Coupling & Deprotection Cycles Resin_Preparation->Chain_Elongation Load first amino acid Final_Deprotection N-terminal Fmoc Removal Chain_Elongation->Final_Deprotection Assemble linear peptide Cleavage Cleavage of Linear Peptide Final_Deprotection->Cleavage Linear peptide on resin Cyclization_Step Head-to-Tail Cyclization in Solution Cleavage->Cyclization_Step Linear peptide in solution Deprotection Side-Chain Deprotection Cyclization_Step->Deprotection Protected cyclic peptide Purification HPLC Purification Deprotection->Purification Crude cyclic peptide Characterization MS & NMR Analysis Purification->Characterization Pure cyclic peptide

Caption: Overall workflow for the synthesis of cyclic peptides.

Detailed Protocols

PART 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol outlines the manual synthesis of a model linear peptide incorporating 4-(Fmoc-amino)-4-piperidinecarboxylic acid. The synthesis is based on the widely used Fmoc/tBu strategy.[12]

Materials and Reagents:

  • 2-Chlorotrityl chloride resin (or other suitable resin for generating a C-terminal carboxylic acid)[13]

  • Fmoc-protected amino acids (including Fmoc-4-amino-4-piperidinecarboxylic acid hydrochloride)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[14]

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)[13]

  • Solvents: DMF, DCM (Dichloromethane), MeOH (Methanol)

  • Solid-phase synthesis vessel

Protocol Steps:

  • Resin Preparation and First Amino Acid Loading:

    • Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in the synthesis vessel.

    • Drain the DCM.

    • Dissolve the first Fmoc-amino acid (3 equivalents relative to resin loading) and DIPEA (7.5 equivalents) in DCM.

    • Add the amino acid solution to the resin and agitate for 1-2 hours.

    • To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.[15]

    • Wash the resin thoroughly with DMF and DCM.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (3 equivalents), HBTU/HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. For the incorporation of Fmoc-4-amino-4-piperidinecarboxylic acid hydrochloride, an additional equivalent of DIPEA is recommended to neutralize the hydrochloride salt.

    • Pre-activate the mixture for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours. A Kaiser test can be performed to monitor the completion of the coupling reaction.

    • Wash the resin thoroughly with DMF.

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final N-terminal Fmoc Deprotection:

    • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

SPPS_Cycle Start Start with Resin-AA(n) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing_1 DMF Wash Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA(n+1), HBTU/HATU, DIPEA) Washing_1->Coupling Washing_2 DMF Wash Coupling->Washing_2 End Resin-AA(n)-AA(n+1) Washing_2->End

Caption: The iterative cycle of solid-phase peptide synthesis.

PART 2: Cleavage of the Linear Peptide from the Resin

Rationale: A mild cleavage cocktail is used to release the peptide from the 2-chlorotrityl resin while keeping the acid-labile side-chain protecting groups intact.[16]

Reagents:

  • Cleavage cocktail: 1-2% TFA (Trifluoroacetic acid) in DCM.

Protocol:

  • Wash the peptide-resin with DCM.

  • Add the cleavage cocktail to the resin and agitate for 1 hour.

  • Drain the solution containing the cleaved peptide into a collection vessel.

  • Perform two more brief washes with the cleavage cocktail and combine the filtrates.

  • Immediately neutralize the collected solution with a base such as pyridine or DIPEA to prevent re-attachment to the resin or degradation.

  • Evaporate the solvent under reduced pressure to obtain the crude, side-chain protected linear peptide.

PART 3: Head-to-Tail Cyclization

Rationale: The cyclization is performed under high dilution to favor intramolecular reaction over intermolecular oligomerization.[17] The choice of coupling reagent is critical for efficient ring closure.

Reagents:

  • Cyclization coupling reagent: HATU or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: DIPEA or 2,4,6-collidine

  • Solvent: High-purity DMF or a mixture of DMF/DCM

Protocol:

  • Dissolve the crude linear peptide in a large volume of DMF to achieve a concentration of approximately 0.1-1 mM.

  • Add the coupling reagent (1.5 equivalents) and base (3 equivalents) to the peptide solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS by taking small aliquots.

  • Once the reaction is complete (disappearance of the linear peptide peak), evaporate the solvent under reduced pressure.

PART 4: Final Deprotection and Purification

Rationale: A strong acid cocktail is used to remove all remaining side-chain protecting groups. Scavengers are included to trap the reactive cationic species generated during this process.

Reagents:

  • Final cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.

  • Cold diethyl ether.

  • RP-HPLC system with a C18 column.

  • Acetonitrile and water (with 0.1% TFA) for HPLC mobile phases.

Protocol:

  • Dissolve the crude protected cyclic peptide in the final cleavage cocktail.

  • Stir at room temperature for 2-4 hours.

  • Precipitate the crude peptide by adding the reaction mixture to a large volume of cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture).

  • Purify the cyclic peptide by preparative RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.

  • Collect the fractions containing the desired product.

  • Confirm the purity and identity of the final product by analytical HPLC and mass spectrometry.[18] For unambiguous structural elucidation, 2D NMR techniques may be employed.[18]

  • Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.

Conclusion

The synthesis of cyclic peptides containing 4-(Fmoc-amino)-4-piperidinecarboxylic acid offers a powerful strategy for developing conformationally constrained molecules with potentially enhanced therapeutic properties. The protocols outlined in this guide provide a robust framework for the successful synthesis, cyclization, and purification of these complex molecules. By understanding the rationale behind each step, researchers can adapt and optimize these methods for their specific target peptides, paving the way for the discovery of novel peptide-based drugs.

References

  • Title: Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide)
  • Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)
  • Title: Practical Protocols for Solid-Phase Peptide Synthesis 4.
  • Title: Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases Source: Journal of the American Chemical Society URL
  • Title: Optimizing Peptide Synthesis: The Role of Fmoc Amino Acids Source: Google Cloud URL
  • Title: Methods and protocols of modern solid phase peptide synthesis Source: Google Cloud URL
  • Title: 4-Boc-amino-1-Z-piperidine-4-carboxylic acid Source: Chem-Impex URL
  • Title: Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences Source: ResearchGate URL
  • Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Title: Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals Source: PMC - NIH URL
  • Title: Macrocyclization strategies for cyclic peptides and peptidomimetics Source: PMC - NIH URL
  • Title: Fmoc-based synthesis of disulfide-rich cyclic peptides Source: PubMed URL
  • Title: Why Fmoc-Protected Amino Acids Dominate SPPS?
  • Title: Cyclic Peptides in Pipeline: What Future for These Great Molecules?
  • Title: Characterization of cyclic peptides containing disulfide bonds Source: ResearchGate URL
  • Title: Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol Source: Google Cloud URL
  • Title: The Role of Piperidine Derivatives in Medicinal Chemistry Source: Google Cloud URL
  • Title: Fmoc Solid Phase Peptide Synthesis Source: ChemPep URL
  • Title: Fmoc Amino Acids for SPPS Source: AltaBioscience URL

Sources

Application Note & Protocols: Strategic Use of Fmoc-Apc-OH for the Synthesis of Advanced Bioactive Peptides

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the strategic incorporation of non-proteinogenic amino acids in the synthesis of bioactive peptides, using Fmoc-Apc-OH as a representative building block.

Abstract

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, target affinity, and bioavailability. This guide provides a comprehensive technical overview and detailed protocols for the use of N-α-Fmoc-protected non-standard amino acids, exemplified by Fmoc-Apc-OH, in solid-phase peptide synthesis (SPPS). We delve into the foundational principles of Fmoc chemistry, provide step-by-step experimental workflows, and discuss critical considerations for troubleshooting and analysis, equipping researchers with the knowledge to successfully synthesize novel and potent peptide-based therapeutics.

Introduction: Beyond the Canonical 20 Amino Acids

The therapeutic potential of peptides is often limited by their susceptibility to proteolytic degradation and poor pharmacokinetic profiles. The introduction of unnatural or non-proteinogenic amino acids is a proven strategy to overcome these limitations.[1] These unique building blocks can introduce conformational constraints, novel side-chain functionalities, and steric shields that protect against enzymatic cleavage, thereby extending the in-vivo half-life and enhancing the bioactivity of the peptide.[1][2]

The method of choice for synthesizing these modified peptides is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[3][4] Its reliance on a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups provides an orthogonal system that is compatible with a vast array of functionalities, making it ideal for complex peptide assembly.[5][]

This document uses Fmoc-Apc-OH as a representative model for any non-standard, N-α-Fmoc-protected amino acid. The principles, protocols, and considerations discussed herein are designed to be broadly applicable, providing a robust framework for researchers incorporating unique structural motifs into their peptide candidates.

The Building Block: Physicochemical Properties of Fmoc-Apc-OH

A thorough understanding of the starting material is critical for successful synthesis. The quality of the Fmoc-amino acid directly impacts coupling efficiency, impurity profiles, and the final yield of the target peptide.

Table 1: Representative Physicochemical Properties (Note: As "Apc" is a generic placeholder, properties of a similar building block, Fmoc-Pro-OH, are used for illustrative purposes.)

PropertyValueSource
CAS Number 71989-31-6[7]
Molecular Formula C₂₀H₁₉NO₄[8]
Molecular Weight 337.4 g/mol [8]
Appearance White to off-white powder
Storage Conditions 2-8°C, desiccated[9]
Solubility Readily soluble in DMF, NMP[7]
The Criticality of Purity

Small impurities in the starting material can lead to significant, difficult-to-remove byproducts in the final peptide.[10] Reputable suppliers provide certificates of analysis detailing key purity metrics.

  • HPLC Purity: Should be ≥99% to ensure the absence of closely related impurities.

  • Enantiomeric Purity: A high enantiomeric excess (≥99.8%) is crucial to prevent the incorporation of D-isomers into an L-peptide chain (or vice-versa), which can dramatically alter its biological activity.[10]

  • Common Impurities:

    • Free Amino Acid (≤0.2%): Can lead to double insertion events during coupling.

    • Acetate (≤0.02%): Acetic acid is highly reactive and can act as a capping agent, causing chain termination.[10]

    • Dipeptides & β-Alanyl Adducts: These arise during the synthesis of the Fmoc-amino acid itself and can lead to sequence modifications.[4]

The Core Methodology: Fmoc-SPPS Workflow

Fmoc-SPPS is a cyclical process where amino acids are sequentially added to a growing peptide chain that is anchored to an insoluble resin support.[3] The power of this technique lies in its orthogonal protection scheme.[2][5]

  • Nα-Protection: The Fmoc (9-fluorenylmethyloxycarbonyl) group is stable to acid but is readily cleaved by a mild base, typically piperidine.[11]

  • Side-Chain Protection: Reactive side chains are protected with acid-labile groups (e.g., Boc, tBu, Trt), which remain intact during the basic Fmoc-removal steps but are cleaved in the final step with strong acid (e.g., TFA).[3]

Fmoc_SPPS_Cycle cluster_Resin Solid Support Resin Resin-Peptide(n) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Result Resin-Peptide(n+1) Wash2->Result End Cycle Result->Deprotection Repeat for next AA

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Manual Synthesis of a Model Peptide

This protocol details the manual synthesis of a hypothetical peptide (e.g., H₂N-Gly-Ala-Apc -Leu-CONH₂) on a Rink Amide resin to yield a C-terminal amide.

Materials & Reagents
  • Resin: Rink Amide MBHA resin (100-200 mesh).

  • Fmoc-Amino Acids: Fmoc-Leu-OH, Fmoc-Apc-OH, Fmoc-Ala-OH, Fmoc-Gly-OH.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection: 20% (v/v) Piperidine in DMF.

  • Coupling Reagents: See Table 2.

  • Activation Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.

  • Precipitation: Cold Diethyl Ether.

Step 1: Resin Preparation (Swelling)

The first step is to swell the resin beads to ensure that reactive sites within the polymer matrix are accessible.

  • Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) into a fritted reaction vessel.

  • Add DMF (approx. 10 mL per gram of resin) and agitate gently for at least 30-60 minutes at room temperature.[12]

  • Drain the solvent using vacuum or nitrogen pressure.

Step 2: Iterative Peptide Elongation

This cycle of deprotection, washing, and coupling is repeated for each amino acid in the sequence, starting from the C-terminus (Leucine in this example).[12]

Synthesis_Cycle_Detail Start Start with Fmoc-Peptide-Resin Deprotection Fmoc Deprotection 1. Add 20% Piperidine/DMF (3 min) 2. Drain 3. Add 20% Piperidine/DMF (15 min) 4. Drain Start->Deprotection Wash_Deprot Wash Resin - DMF (x5) - DCM (x3) - DMF (x3) Deprotection->Wash_Deprot Coupling_Step Amino Acid Coupling 1. Add coupling solution to resin 2. Agitate for 1-2 hours at RT Wash_Deprot->Coupling_Step Coupling_Prep Prepare Coupling Solution (in separate vial) - Fmoc-AA-OH (3-5 eq.) - Coupling Reagent (see Table 2) - Base (e.g., DIPEA, 6 eq.) - Dissolve in DMF Coupling_Prep->Coupling_Step Wash_Couple Wash Resin - DMF (x5) - DCM (x3) Coupling_Step->Wash_Couple End Fmoc-Peptide(n+1)-Resin Ready for next cycle Wash_Couple->End

Caption: Detailed workflow for a single amino acid addition cycle in SPPS.

Detailed Coupling Procedure (using HATU):

  • Fmoc Deprotection: Perform the deprotection as outlined in the diagram above to expose the free N-terminal amine.[1]

  • Prepare Coupling Solution: In a separate vial, dissolve Fmoc-Apc-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Rationale: Pre-activation is generally avoided to minimize racemization, especially for sensitive residues.[4]

  • Couple: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitor (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Wash: After coupling is complete, drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.[12]

Repeat this entire cycle for Fmoc-Ala and Fmoc-Gly. After the final coupling, perform one final deprotection step to remove the N-terminal Fmoc group from Glycine.

Table 2: Comparison of Common Coupling Reagents

ReagentClassRelative SpeedRacemization RiskKey ConsiderationsSource
HATU/HCTU Aminium/Uronium SaltVery FastVery LowHighly efficient, but more expensive. Can cause guanidinylation side reaction.[13]
PyBOP Phosphonium SaltFastLowGood balance of reactivity and stability. No guanidinylation risk.[13]
DIC/Oxyma Carbodiimide/AdditiveModerateLowCost-effective and very common. Slower kinetics than onium salts.[13][14]
Step 3: Cleavage and Side-Chain Deprotection

This final step simultaneously cleaves the completed peptide from the resin and removes all acid-labile side-chain protecting groups.

  • Wash the final peptide-resin with DCM (3 times) and dry it thoroughly under high vacuum for at least 4 hours.[15]

  • Add the freshly prepared cleavage cocktail (e.g., 10 mL for 100 mg resin) to the dried resin in a sealed vessel. Safety Note: Perform in a well-ventilated fume hood as TFA is highly corrosive.

  • Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[16]

  • Filter the resin and collect the filtrate (containing the peptide) into a centrifuge tube.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (approx. 40 mL) of ice-cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Wash the peptide pellet with cold ether two more times to remove scavengers and dissolved protecting group byproducts.

  • Dry the crude peptide pellet under vacuum.

Purification and Quality Control

The crude product is a mixture of the target peptide and various synthesis-related impurities. Purification is essential to isolate the desired compound.

Table 3: Standard Analytical & QC Specifications

Analysis MethodParameterTypical SpecificationPurposeSource
RP-HPLC Purity≥95% or ≥98%Quantifies the percentage of the target peptide relative to impurities.[17]
LC-MS (e.g., ESI-MS) Identity / Mass± 1 Da of theoreticalConfirms the molecular weight of the synthesized peptide.[18][19]
Amino Acid Analysis (AAA) Composition / ContentConfirms compositionVerifies the correct ratio of amino acids and determines net peptide content.[19]
Water Content (Karl Fischer) Water Content<10%Important for accurate quantification and stability.[19]
  • Purification: The standard method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . A shallow gradient of acetonitrile in water (both containing 0.1% TFA) is typically used to separate the target peptide from more hydrophobic or hydrophilic impurities.[20]

  • Analysis: The identity and purity of the final product are confirmed using a combination of Ultra-High Performance Liquid Chromatography and Mass Spectrometry (UPLC-MS).[18][21]

Troubleshooting Common Side Reactions

Even with optimized protocols, side reactions can occur, particularly in long or complex sequences.

  • Incomplete Coupling/Deprotection: Often caused by peptide aggregation on the resin.

    • Solution: Switch to a more effective solvent like N-methylpyrrolidone (NMP), add chaotropic salts, or use microwave-assisted synthesis to disrupt secondary structures.[22]

  • Diketopiperazine Formation: Cyclization and cleavage of the dipeptide from the resin. Most common when Proline is in the second or third position.[23]

    • Solution: Use a 2-chlorotrityl resin, which is sterically hindered, or couple the first two amino acids as a pre-formed dipeptide.[22][23]

  • Racemization: Loss of stereochemical integrity, particularly during the activation of certain amino acids like Histidine or Cysteine.[4][16]

    • Solution: Use coupling reagents known to suppress racemization (e.g., HATU, DIC/Oxyma), avoid extended pre-activation times, and use a weaker base like 2,4,6-collidine if necessary.[13][14]

  • Aspartimide Formation: A common side reaction involving aspartic acid residues, leading to a mixture of byproducts.[4][23]

    • Solution: Use specialized side-chain protecting groups on the preceding amino acid or add HOBt to the piperidine deprotection solution to reduce base-catalyzed cyclization.[22]

Conclusion

The strategic incorporation of non-proteinogenic amino acids like Fmoc-Apc-OH via Fmoc-SPPS is an indispensable tool in modern peptide drug development. By leveraging the principles of orthogonal protection and optimized coupling chemistry, researchers can efficiently construct novel peptide architectures with enhanced therapeutic properties. The protocols and guidelines presented here provide a robust foundation for the synthesis, purification, and analysis of these advanced bioactive molecules, empowering scientists to push the boundaries of peptide-based medicine.

References

  • AAPPTEC. (n.d.). Fmoc-ACC-OH. Retrieved from [Link]

  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis and Applications (pp. 243-286). Humana Press. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • Luna, O., et al. (2020). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH.... Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • Acedo, J. Z., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(11), 2898. Retrieved from [Link]

  • Merck Lifescience. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids. Retrieved from [Link]

  • Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]

  • Chen, Y., et al. (2015). A mild removal of Fmoc group using sodium azide. Tetrahedron Letters, 56(1), 226-229. Retrieved from [Link]

  • CEM Corporation. (n.d.). Fmoc-Pro-OH. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Pro-OH; CAS 71989-31-6. Retrieved from [Link]

  • Del C. C. V. Alde, Y., & Muttenthaler, M. (2022). Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues. In Methods in Molecular Biology (Vol. 2371, pp. 1-22). Humana, New York, NY. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]

  • Singh, S. K., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 12(1), 3140-3159. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • USP Therapeutic Peptides Expert Panel. (2015). Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration. Pharmaceutical Technology, 39(10). Retrieved from [Link]

  • Singh, S. K., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fmoc-Pro-OH. PubChem Compound Database. Retrieved from [Link]

Sources

The Piperidine Pivot: A Guide to 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland – The Value of Conformational Constraint

In the landscape of medicinal chemistry, the pursuit of drug candidates with superior potency, selectivity, and pharmacokinetic profiles is relentless. A significant leap in this endeavor has been the move away from conformationally flexible, linear molecules towards more rigid, three-dimensional scaffolds. The piperidine ring, a saturated six-membered heterocycle, has emerged as a "privileged scaffold" due to its frequent appearance in approved drugs and its ability to improve metabolic stability and facilitate transport across biological membranes.[1]

This guide focuses on a particularly versatile building block: 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride . This compound is a unique α,α-disubstituted amino acid analogue that introduces a critical element of conformational rigidity. Its piperidine core locks the backbone dihedral angles, offering researchers a powerful tool to constrain peptide secondary structures, such as β-turns, or to serve as a robust three-dimensional scaffold for the synthesis of complex small molecules.[2][3] As a conformationally restricted derivative of γ-aminobutyric acid (GABA), its core structure has inherent biological relevance, acting as a partial agonist at certain GABAA receptors.[2]

This document provides an in-depth exploration of the applications of this building block, complete with detailed protocols and the scientific rationale behind its use in both peptide and non-peptide drug discovery programs.

Part 1: Application as a Constrained Peptidomimetic

The incorporation of non-natural amino acids is a cornerstone of peptidomimetic design, aiming to overcome the inherent liabilities of natural peptides, such as poor metabolic stability and low bioavailability.[4][5] 4-(Fmoc-amino)-4-piperidinecarboxylic acid offers a strategic solution by enforcing a specific, predictable conformation upon the peptide backbone.

Rationale: Engineering Predictable Secondary Structures

The primary advantage of incorporating this building block is the induction of stable secondary structures, most notably β-turns. A β-turn is a crucial motif in molecular recognition, mediating the interactions between proteins and their ligands. By replacing a dipeptide unit with the 4-amino-4-piperidinecarboxylic acid scaffold, a researcher can force the peptide chain to fold into a hairpin-like structure. This pre-organization can significantly enhance binding affinity to the target receptor by reducing the entropic penalty of binding.

The diagram below illustrates the conceptual integration of the piperidine scaffold into a growing peptide chain to mimic a dipeptide and induce a turn.

G cluster_0 Linear Peptide Segment P1 ...-AA(n-1) P2 AA(n) P1->P2 P3 AA(n+1) P2->P3 P4 AA(n+2)-... P3->P4 C1 ...-AA(n-1) C2 4-Amino-4-piperidine carboxylic acid (Mimics AA(n)-AA(n+1)) C1->C2 C3 AA(n+2)-... C2->C3

Caption: Linear vs. Constrained Peptide Backbone.

Protocol: Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The incorporation of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride into a peptide sequence follows the standard Fmoc-SPPS workflow.[6] However, as a sterically hindered α,α-disubstituted amino acid, successful coupling requires specific considerations to overcome potential challenges like slow reaction kinetics and incomplete acylation.[1][7]

Core Principle: The Fmoc group on the building block's α-amino group is stable to the acidic conditions used for final cleavage but is readily removed by a secondary amine base (piperidine), allowing for sequential N-to-C terminal peptide elongation.[8]

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Standard Fmoc-protected amino acids

  • 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride

  • Coupling Reagent: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is recommended due to its high reactivity, which is beneficial for hindered couplings. HBTU or HCTU can also be used.[1]

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: High-purity, amine-free DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropyl Alcohol (IPA)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

Step-by-Step Protocol (Manual Synthesis, 0.1 mmol scale):

  • Resin Preparation:

    • Swell 150-200 mg of resin (e.g., Rink Amide, ~0.5-0.7 mmol/g loading) in DMF in a reaction vessel for 1 hour.

    • Drain the DMF.

  • Standard Fmoc-SPPS Cycles (for preceding amino acids):

    • Deprotection: Add 20% piperidine/DMF to the resin. Agitate for 5 minutes, drain. Repeat with fresh solution for 15 minutes.

    • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

    • Coupling: Perform standard coupling of the next Fmoc-amino acid using your preferred coupling reagent (e.g., HBTU/DIPEA).

    • Repeat this cycle until the peptide is ready for the incorporation of the piperidine building block.

  • Incorporation of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride:

    • Activation: In a separate vial, dissolve 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride (3 eq., 0.3 mmol), HATU (2.9 eq., 0.29 mmol), and DIPEA (6 eq., 0.6 mmol) in 3 mL of DMF.

      • Causality Note: The hydrochloride salt must be neutralized by the base (DIPEA) to liberate the free carboxylic acid for activation. HATU is chosen for its superior ability to form the highly reactive activated ester, which is necessary to overcome the steric hindrance of the quaternary α-carbon.[1]

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 2-4 hours at room temperature.

      • Causality Note: A longer coupling time compared to standard amino acids (typically 1-2 hours) is recommended to ensure the reaction goes to completion.[9]

    • Monitoring: After the coupling, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling is incomplete.

    • Double Coupling (if necessary): If the Kaiser test is positive, drain the coupling solution, wash once with DMF, and repeat the coupling step with a freshly prepared activated amino acid solution for another 2 hours.

  • Chain Elongation and Cleavage:

    • After successful coupling, wash the resin as described in step 2.

    • Proceed with standard Fmoc-SPPS cycles for any subsequent amino acids.

    • Once the synthesis is complete, wash the final peptide-resin with DMF, then DCM, and dry under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA/TIS/Water) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Quantitative Data Consideration:

Amino Acid TypeTypical Coupling TimeRecommended ReagentNotes
Standard (e.g., Fmoc-Ala-OH)1 hourHBTU / HCTUGenerally high coupling efficiency.[10]
Hindered (e.g., Fmoc-Aib-OH)2-4 hoursHATU / PyBOPOften requires double coupling.
4-(Fmoc-amino)-4-Pip-COOH·HCl 2-4 hours HATU Sterically demanding. Double coupling may be necessary. Monitor with Kaiser test.

Part 2: Application as a Scaffold in Small Molecule Synthesis

Beyond its role in peptidomimetics, the 4-amino-4-piperidinecarboxylic acid scaffold is a powerful starting point for creating diverse small molecule libraries, particularly for targets that require precise three-dimensional orientation of pharmacophoric groups. The bifunctional nature of the molecule—a secondary amine within the ring and a quaternary center bearing both an amino and a carboxyl group—provides multiple vectors for chemical elaboration.

Rationale: Building 3D Diversity

The piperidine ring serves as a rigid core, from which substituents can be projected into distinct regions of chemical space. This is a significant advantage over "flat" aromatic scaffolds, which have dominated medicinal chemistry but are often associated with poor solubility and metabolic liabilities. The sp³-rich character of the piperidine scaffold generally leads to improved physicochemical properties.

A key application is in the synthesis of spirocyclic compounds , where the C4 position of the piperidine becomes a shared atom between two rings. Spirocycles are of increasing interest in drug discovery as they introduce novel 3D architectures and can provide access to new intellectual property.[11][12]

Case Study: Development of Hepatitis C Virus (HCV) Assembly Inhibitors

A compelling example of the utility of the 4-aminopiperidine core comes from the discovery of a novel class of HCV inhibitors.[13] While this study utilized the related N-Boc-4-aminopiperidine, the synthetic logic is directly applicable to derivatives of our title compound. The core scaffold was identified in a high-throughput screen and optimized to yield potent inhibitors of the HCV assembly and release process.

The general synthetic workflow highlights how the piperidine nitrogen can be functionalized to explore structure-activity relationships (SAR).

G Start 4-Amino-1-Boc-piperidine Intermediate N-phenethyl-4-Amino- 1-Boc-piperidine Start->Intermediate Final Final HCV Inhibitor (e.g., Compound 40) Intermediate->Final 1. Coupling (e.g., Aryl-CHO) 2. Boc Deprotection (TFA)

Caption: Synthetic workflow for HCV inhibitors.[13]

Protocol: General Strategy for Scaffold Elaboration

This protocol outlines a conceptual pathway for using 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride as a versatile scaffold, leveraging its distinct functional handles.

Principle: Orthogonal protecting groups (Fmoc, and a temporary ester on the carboxyl) allow for selective functionalization of the piperidine nitrogen, the exocyclic amine, and the carboxylic acid.

  • Initial Derivatization (Piperidine Nitrogen):

    • Protect the carboxylic acid, for example, as a methyl or ethyl ester.

    • The piperidine nitrogen is now a secondary amine, available for reactions such as reductive amination, alkylation, or arylation to introduce a first diversity element (R¹).

  • Second Derivatization (Exocyclic Amine):

    • Selectively remove the Fmoc group using 20% piperidine in DMF. This unmasks the primary amine at the C4 position.

    • This amine can now be acylated, sulfonylated, or used in further reductive aminations to install a second diversity element (R²).

  • Final Derivatization (Carboxylic Acid):

    • Hydrolyze the ester protecting group to reveal the free carboxylic acid.

    • This acid can be coupled with a library of amines using standard peptide coupling reagents (HATU, HBTU, etc.) to install a third diversity element (R³).

This multi-step functionalization allows for the creation of a large library of diverse, three-dimensional molecules from a single, conformationally defined starting scaffold.

Conclusion and Future Outlook

4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is more than just another protected amino acid. It is a strategic tool for medicinal chemists seeking to impose conformational order and explore three-dimensional chemical space. Its application in peptide science allows for the rational design of peptidomimetics with enhanced affinity and stability by locking in bioactive conformations like β-turns. In small molecule discovery, its rigid framework and multiple functionalization points serve as an excellent starting point for building complex sp³-rich molecules with favorable drug-like properties, as demonstrated by its utility in developing novel antiviral agents. As drug discovery continues to move "beyond flatland," the strategic use of such constrained scaffolds will be increasingly critical for developing the next generation of selective and potent therapeutics.

References

  • Use of Mpc-amino acids in solid phase peptide synthesis leads to improved coupling efficiencies. International Journal of Peptide and Protein Research, 37(4), 341-346. ([Link])

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. ([Link])

  • Nowick, J. S., & Brower, J. O. (2002). An unnatural amino acid that induces beta-sheet folding and interaction in peptides. Journal of the American Chemical Society, 124(17), 4872-4878. ([Link])

  • Isonipecotic acid. Wikipedia. ([Link])

  • Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200. ([Link])

  • Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Semantic Scholar. ([Link])

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. ([Link])

  • Synthesis and Anti-HCV Activity of 4-Hydroxyamino α-Pyranone Carboxamide Analogues. ACS Publications. ([Link])

  • Synthesis of HCV replicase inhibitors: base-catalyzed synthesis of protected α-hydrazino esters and selective aerobic oxidation with catalytic Pt/Bi/C for synthesis of imidazole-4,5-dicarbaldehyde. PubMed. ([Link])

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central. ([Link])

  • Oxa-spirocycles: synthesis, properties and applications. PubMed Central. ([Link])

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. ([Link])

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. ([Link])

  • Beta-peptides: twisting and turning. PubMed. ([Link])

  • Synthesis and Anti-HCV Activity of 4-Hydroxyamino α-Pyranone Carboxamide Analogues. PubMed. ([Link])

  • 4-Aminopiperidine-4-carboxylic acid. PubChem. ([Link])

  • Role of peptidomimetics for new drug discovery. ResearchGate. ([Link])

  • Synthesis of 1-Alloc-piperidine-4-Fmoc-amino-4-carboxylic Acid: A Novel, Protected ?,?- Disubstituted Amino Acid. LSU Scholarly Repository. ([Link])

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. ([Link])

  • GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. ResearchGate. ([Link])

  • A new turn structure for the formation of beta-hairpins in peptides. PubMed. ([Link])

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. eScholarship.org. ([Link])

Sources

Mastering Peptide Architecture: A Guide to Fmoc-(2S,4S)-4-Amino-L-proline for Conformationally Constrained Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Structural Rigidity in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and biological activity. However, their inherent flexibility often leads to poor metabolic stability and reduced binding affinity, hindering their clinical translation.[1] To overcome these limitations, medicinal chemists increasingly turn to the incorporation of non-canonical amino acids that impose conformational constraints on the peptide backbone.[2] One such powerful tool is (2S,4S)-4-amino-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid , commonly known as Fmoc-Apc-OH .

This proline analogue, with its amino group at the C4 position, serves as a versatile building block for creating peptides with defined secondary structures. The pyrrolidine ring inherently restricts the conformational space of the peptide chain, and the 4-amino substituent provides a strategic handle for further modifications, such as branching, cyclization, or the attachment of payloads, without compromising the core peptide sequence.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Fmoc-Apc-OH in solid-phase peptide synthesis (SPPS) to generate conformationally constrained peptides with enhanced therapeutic potential.

Physicochemical Properties of Fmoc-Apc-OH

Understanding the properties of Fmoc-Apc-OH is crucial for its successful application. The key characteristics are summarized below.

PropertyValue
IUPAC Name (2S,4S)-4-amino-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid
Molecular Formula C₂₀H₂₀N₂O₄
Molecular Weight 352.4 g/mol
Appearance White to off-white powder
Key Features Fmoc Nα-protection (base-labile), constrained pyrrolidine ring, C4-amino group for functionalization.

The Strategic Imperative: Orthogonal Protection of the 4-Amino Group

A critical consideration when using Fmoc-Apc-OH is the reactivity of the primary amine on the C4 position of the pyrrolidine ring. During peptide synthesis, this side-chain amine can react with the activated carboxyl group of the incoming amino acid, leading to undesired chain branching and a complex mixture of products.[5] To ensure the fidelity of the synthesis, this amino group must be protected with a group that is orthogonal to the Nα-Fmoc group.[6][7]

Orthogonality ensures that the side-chain protecting group remains intact during the repetitive, base-mediated cleavage of the Fmoc group at each cycle of peptide elongation, but can be removed under different conditions, typically at the final acid-mediated cleavage step.[8] The most common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group . The resulting building block, Fmoc-(2S,4S)-4-(Boc-amino)-L-proline-OH , is the recommended starting material for most applications.

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Fig. 2: Hierarchical influence of the Apc residue on peptide backbone conformation.

Protocols for Solid-Phase Peptide Synthesis (SPPS)

The following protocols are designed for the manual incorporation of Fmoc-(2S,4S)-4-(Boc-amino)-L-proline-OH into a growing peptide chain on a solid support. These can be adapted for automated synthesizers.

Protocol 1: Standard Coupling using HBTU/DIPEA

This protocol utilizes HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as the coupling agent, a standard and efficient choice for most coupling steps in Fmoc-SPPS.

Materials:

  • Fmoc-(2S,4S)-4-(Boc-amino)-L-proline-OH

  • HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with N-terminal deprotected peptide

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Preparation:

    • Swell the resin-bound peptide in DMF for 30 minutes.

    • Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

    • Confirm the presence of the free amine using a positive Kaiser test.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-Apc(Boc)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and vortex briefly. Allow to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours. Due to the steric hindrance of proline derivatives, a longer coupling time is recommended.[9]

  • Monitoring and Washing:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.

    • If the test is positive (blue beads), indicating incomplete reaction, a second coupling (recoupling) with a freshly prepared activated amino acid solution for another 1-2 hours is advised.

    • Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents.

  • Chain Elongation:

    • Proceed to the deprotection step for the newly added Fmoc-Apc(Boc)-OH to continue elongating the peptide chain.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the final step of cleaving the completed peptide from the resin while simultaneously removing the side-chain protecting groups, including the Boc group on the Apc residue.

Materials:

  • Peptide-bound resin (fully synthesized and dried)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.)

  • Cold diethyl ether

Procedure:

  • Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Incubation: Agitate the slurry at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the TFA solution).

  • Isolation:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether, wash the peptide pellet with more cold ether, and centrifuge again. Repeat this step 2-3 times.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Summary of Key Considerations

ConsiderationRationale & Best Practice
Side-Chain Protection Crucial. The C4-amino group must be protected to prevent branching. Use an orthogonal protecting group like Boc.[5]
Coupling Conditions Proline derivatives are sterically hindered. Use robust coupling agents (e.g., HBTU, HATU) and consider longer coupling times or double coupling.[9][10]
Aggregation For sequences prone to aggregation, consider using pseudoproline dipeptides or structure-disrupting additives in preceding cycles.[10][11]
Final Cleavage Standard TFA-based cocktails are effective for cleaving the peptide and removing the Boc side-chain protecting group simultaneously.[6]
pH-Sensitive Design If the C4-amino group is intended to be free for pH-responsive applications, ensure its deprotection is complete and consider the peptide's behavior at different pH values during purification and analysis.[12]

Conclusion

Fmoc-(2S,4S)-4-amino-L-proline is a powerful and versatile building block for the synthesis of conformationally constrained peptides. By introducing a rigid pyrrolidine scaffold and a functionalizable side-chain amine, it enables the rational design of peptides with improved stability, enhanced biological activity, and novel properties such as pH-responsiveness. The key to its successful application lies in the strategic use of an orthogonal protecting group for the C4-amino function, most commonly the Boc group. By following the detailed protocols and considering the principles outlined in this guide, researchers can confidently incorporate Fmoc-Apc-OH into their synthesis workflows, paving the way for the development of next-generation peptide-based diagnostics and therapeutics.

References

  • J&K Scientific. (n.d.). Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid | 204321-.
  • Chem-Impex. (n.d.). Fmoc-(2S,4S-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid.
  • Hodges, J. A., & Raines, R. T. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 140(45), 15323–15335. Available from: [Link]

  • Piras, M., et al. (2022). Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited. New Journal of Chemistry, 46(20), 9493-9502. Available from: [Link]

  • Chem-Impex. (n.d.). Fmoc-(2S,4S-4-amino-1-Boc-pyrrolidine-2-carboxylic acid.
  • Hodges, J. A., & Raines, R. T. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 140(45), 15323-15335. Available from: [Link]

  • White, P., & Keyte, J. W. (1999). The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study. Journal of Peptide Science, 5(9), 403-409. Available from: [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available from: [Link]

  • Thamm, P., & Moroder, L. (2004). 9.2 Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b (pp. 135-196). Georg Thieme Verlag.
  • Raghunathan, D., et al. (2020). Conformational landscape of substituted prolines. Biophysical Reviews, 12(1), 125-141. Available from: [Link]

  • Al-Dahmos, G., et al. (2001). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (21), 2696-2704. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Coupling Fmoc-HoPro-OH in Solid-Phase Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • Hodges, J. A., & Raines, R. T. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 140(45), 15323–15335. Available from: [Link]

  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
  • CPC Scientific. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • PubChem. (n.d.). Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available from: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • CPC Scientific Inc. (2024). Minimal Protection Strategies for SPPS.
  • Biosynth. (2024). Complex Peptide Production, Challenges and Manufacturing.
  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1-25. Available from: [Link]

  • BenchChem. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.
  • BenchChem. (2025). Addressing challenges in the synthesis of long peptide chains.
  • D'Andrea, L. D., & Di Bussolo, V. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(11), 3261. Available from: [Link]

  • AAPPTEC. (n.d.). (2S,4R)-4-Alloc-amino-1-fmoc-pyrrolidine-2-carboxylic acid [ 273222-05-2].

Sources

Application Note: A Robust Analytical HPLC Strategy for Peptides Incorporating the Basic Residue 4-Amino-4-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-natural amino acids into peptide therapeutics is a key strategy for enhancing potency, stability, and pharmacokinetic profiles. 4-amino-4-piperidinecarboxylic acid (Apc) is one such residue, introducing a constrained, basic piperidine moiety. While beneficial for therapeutic function, the basic nature of the Apc residue presents a significant analytical challenge, often leading to poor peak shape and unreliable quantification in reversed-phase high-performance liquid chromatography (RP-HPLC). This application note provides a comprehensive guide and detailed protocols for developing robust, high-resolution analytical HPLC methods for Apc-containing peptides. We will explore the root cause of the chromatographic difficulties and detail a systematic approach to method development, focusing on the strategic selection of column chemistry, mobile phase modifiers, and ion-pairing agents to ensure symmetrical peaks and reproducible results, suitable for both UV and mass spectrometry (MS) detection.

The Chromatographic Challenge: Understanding the Role of a Basic Residue

Peptides are complex analytes, bridging the gap between small molecules and large biomolecules.[1] Their chromatographic behavior is dictated by the collective properties of their amino acid constituents.[1] The introduction of the Apc residue imparts a strongly basic character to the peptide due to the secondary amine within the piperidine ring.

At the acidic pH levels typically used for peptide separations (pH 2-3), this amine group becomes protonated, carrying a positive charge. Standard silica-based C18 columns, even with extensive end-capping, possess residual, weakly acidic silanol groups (Si-OH) on their surface. These silanols can become deprotonated (Si-O⁻), creating sites for strong, undesirable ionic interactions with the positively charged peptide. This secondary interaction mechanism, in addition to the primary hydrophobic retention, leads to several analytical problems:

  • Peak Tailing: The peptide molecules that interact with silanol groups are retained longer than those that do not, resulting in asymmetrical, tailing peaks.

  • Poor Resolution: Tailing peaks are broader, which significantly reduces the resolution between the main peptide and closely eluting impurities, such as isomers or degradation products.[2]

  • Low Reproducibility: The availability of silanol groups can vary between columns and with column age, leading to inconsistent retention times and peak shapes.

Therefore, a successful method must actively mitigate these unwanted ionic interactions to achieve a separation based purely on the desired hydrophobic mechanism.

A Systematic Approach to Method Development

Developing a robust analytical method for Apc-containing peptides requires a systematic screening of chromatographic parameters.[1] The primary goal is to control the charge states of both the analyte and the stationary phase to produce a high-efficiency, symmetrical peak shape.

Strategic Column Selection

The choice of stationary phase is a critical first step.[3]

  • Stationary Phase Chemistry: A high-quality, end-capped C18 column is the recommended starting point for general peptide analysis.[3] For peptides containing aromatic residues, a Phenyl phase can offer alternative selectivity through π-π interactions.[1][3]

  • Pore Size: Wide-pore (typically 300 Å) silica is universally recommended for peptide and protein separations.[2] Unlike small molecules, peptides are larger and require wider pores to fully access the bonded phase surface area, preventing size-exclusion effects and ensuring proper retention.[2]

  • Silica Purity: Using columns packed with high-purity silica is essential. High-purity silica has a lower concentration of metal impurities, which can act as active sites and exacerbate peak tailing, especially at low concentrations of mobile phase additives.[2]

Mobile Phase Optimization: The Key to Success

The mobile phase composition is the most powerful tool for controlling the separation of basic peptides.[3]

  • Organic Solvent: Acetonitrile is the preferred organic solvent for peptide separations due to its low viscosity and UV transparency.

  • Aqueous Phase Additives: The choice of acidic additive is the most critical parameter. These additives serve two primary functions:

    • pH Control: Maintaining a low pH (typically ~2.0) ensures that the Apc residue and the N-terminus are consistently protonated (positively charged) while simultaneously suppressing the ionization of residual silanol groups on the stationary phase.[4]

    • Ion-Pairing: Anionic additives form a neutral ion pair with the positively charged sites on the peptide.[5] This masks the positive charges, minimizes secondary interactions with silanols, and increases the overall hydrophobicity of the peptide, leading to improved retention and peak shape.[4]

Two primary additives are recommended, depending on the desired detection method:

  • Trifluoroacetic Acid (TFA): The gold standard for UV-based peptide analysis. At a concentration of 0.1% (v/v), TFA provides a low pH and the trifluoroacetate anion acts as an excellent ion-pairing agent, yielding sharp, symmetrical peaks.[3][6] However, TFA is a strong ion-pairing agent that causes significant signal suppression in electrospray ionization mass spectrometry (ESI-MS).[2]

  • Formic Acid (FA): The preferred choice for LC-MS applications.[3] At 0.1% (v/v), it provides a sufficiently low pH to control ionization states but is a much weaker ion-pairing agent than TFA. While this leads to superior MS signal, it may provide less effective shielding of silanol interactions. Therefore, when using formic acid, the use of a high-quality, well-end-capped column is even more critical. Acetic acid is another MS-compatible option.[7]

For particularly challenging separations where TFA does not provide adequate resolution, stronger, more hydrophobic perfluorinated acids like heptafluorobutyric acid (HFBA) can be used to alter selectivity and increase retention.[6][8]

Gradient Elution Profile

Due to their complex nature, peptides are almost exclusively analyzed using gradient elution.[1][2] A shallow gradient is generally preferred to achieve the best resolution between the main peak and its impurities.[1]

  • Initial Screening: A broad, linear gradient (e.g., 5% to 65% Acetonitrile in 30-60 minutes) is used to determine the approximate retention time of the peptide.[3]

  • Focused Optimization: Once the elution window is known, a much shallower gradient is applied across that window. For example, if the peptide elutes at 40% Acetonitrile in the screening run, an optimized gradient might run from 30% to 50% Acetonitrile over 20-30 minutes. This increases the separation power where it is most needed.

Detailed Experimental Protocols

The following protocols provide a starting point for method development. All reagents should be HPLC-grade or higher.

Materials and Reagents
  • Water, HPLC Grade

  • Acetonitrile (ACN), HPLC Grade

  • Trifluoroacetic Acid (TFA), Spectrophotometric Grade

  • Formic Acid (FA), LC-MS Grade

  • Peptide Sample containing 4-amino-4-piperidinecarboxylic acid

  • Recommended Column: Wide-Pore C18, 300 Å, 2.1 or 4.6 mm ID, particle size ≤ 3 µm

HPLC System Configuration
  • Pump: High-pressure binary or quaternary pump capable of accurate gradient delivery.[3]

  • Autosampler: With temperature control, set to 4-10 °C to maintain sample stability.[3]

  • Column Thermostat: Set to 30-40 °C. Elevated temperatures can improve peak shape and reduce mobile phase viscosity.[3]

  • Detector: UV-Vis or Diode Array Detector (DAD) and/or a Mass Spectrometer.

Protocol 1: High-Resolution RP-HPLC with UV Detection

This protocol is optimized for purity analysis where MS detection is not required.

  • Mobile Phase Preparation:

    • Mobile Phase A (MPA): 0.1% (v/v) TFA in Water. (Add 1.0 mL of TFA to 1 L of HPLC-grade water).

    • Mobile Phase B (MPB): 0.1% (v/v) TFA in Acetonitrile. (Add 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile).

  • Sample Preparation:

    • Dissolve the peptide sample in Mobile Phase A or a low-organic mixture (e.g., 95:5 MPA:MPB) to a final concentration of approximately 0.5 - 1.0 mg/mL.

  • HPLC Method Parameters:

    • See Table 1 for a summary of chromatographic conditions.

  • System Suitability:

    • Before running samples, perform a system suitability test. Key parameters include:

      • Tailing Factor: Should be ≤ 1.5 for the main peptide peak.

      • Precision: Relative Standard Deviation (RSD) of retention time and peak area should be ≤ 2.0% for at least five replicate injections.[3]

      • Resolution: The resolution between the main peak and the closest eluting impurity should be ≥ 2.0.[3]

Table 1: Chromatographic Conditions for UV-Based Analysis

Parameter Recommended Setting Rationale
Column Wide-Pore C18 (300 Å), 4.6 x 150 mm, 3 µm Standard for peptide separations, providing good efficiency and capacity.
Mobile Phase A 0.1% TFA in Water Suppresses silanol interactions and provides strong ion-pairing for sharp peaks.[3]
Mobile Phase B 0.1% TFA in Acetonitrile Consistent modifier with Mobile Phase A.
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
Column Temp. 40 °C Reduces viscosity and can improve peak symmetry.[3]
Injection Vol. 10 µL Adjust based on concentration and column loading.
Detection UV at 214 nm Wavelength for detecting the peptide amide backbone.

| Gradient | Screening: 5-65% B in 30 minOptimized: Based on screening results (e.g., 25-45% B in 20 min) | A shallow gradient is crucial for resolving impurities.[1] |

Protocol 2: LC-MS Compatible Method for Identity Confirmation

This protocol is designed for compatibility with ESI-MS.

  • Mobile Phase Preparation:

    • Mobile Phase A (MPA): 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B (MPB): 0.1% (v/v) Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Dissolve the peptide sample in Mobile Phase A to a final concentration of approximately 0.1 mg/mL.

  • HPLC-MS Method Parameters:

    • See Table 2 for a summary of chromatographic conditions. The mass spectrometer should be set to positive ion mode, scanning a relevant m/z range for the expected peptide charge states.

Table 2: Chromatographic Conditions for LC-MS Analysis

Parameter Recommended Setting Rationale
Column Wide-Pore C18 (300 Å), 2.1 x 100 mm, 1.8 µm Smaller ID column is ideal for higher sensitivity and lower flow rates compatible with MS.
Mobile Phase A 0.1% Formic Acid in Water Volatile acid that provides necessary pH control without causing ion suppression.[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Consistent with Mobile Phase A.
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40 °C Improves peak shape and performance.
Injection Vol. 5 µL Smaller volume for a smaller ID column.
Detection ESI-MS (Positive Ion Mode) Confirms molecular weight and identity of the peptide and impurities.[9]

| Gradient | Screening: 5-65% B in 20 minOptimized: Based on screening results | Adjust gradient time based on column dimensions and flow rate. |

Results and Discussion: A Workflow for Success

By implementing the strategies outlined above, a significant improvement in chromatography can be achieved. The primary expected outcome is the transformation of a broad, tailing peak into a sharp, symmetrical Gaussian peak, which is essential for accurate quantification and the detection of low-level impurities (typically 0.05–1%).[10]

The workflow for developing and validating a method for an Apc-containing peptide can be visualized as a series of logical steps and decision points.

Caption: Method development workflow for Apc-containing peptides.

Conclusion

The analysis of peptides containing the basic 4-amino-4-piperidinecarboxylic acid residue requires a deliberate and scientifically grounded approach to overcome the challenge of secondary ionic interactions with the HPLC stationary phase. By selecting a high-quality, wide-pore C18 column and, most importantly, employing a low-pH mobile phase with an appropriate ion-pairing agent like TFA (for UV) or formic acid (for MS), chromatographers can effectively neutralize unwanted interactions. This strategy ensures the development of robust, reproducible analytical methods that deliver sharp, symmetrical peaks, enabling accurate purity assessment and reliable characterization, which are critical for researchers, scientists, and drug development professionals.

References

  • Title: Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds - Benchchem Source: BenchChem URL
  • Title: HPLC Analysis Methods for Peptide Characterization | Laboratory Research - Biovera Source: Biovera URL
  • Title: Advantages and Disadvantages of HPLC in Peptide Purity Analysis - Mtoz Biolabs Source: Mtoz Biolabs URL
  • Title: Alternative to Piperidine in Fmoc Solid-Phase Synthesis - ACS Publications Source: ACS Publications URL
  • Title: HPLC Tech Tip: Approach to Peptide Analysis - Phenomenex Source: Phenomenex URL
  • Title: How to choose an ion pairing agent to improve your peptide purification - Biotage Source: Biotage URL
  • Title: Peptide Analysis Techniques: HPLC, Mass Spec & Beyond Source: Unknown Source URL
  • Title: Ion-Pair Reagents for HPLC Source: Unknown Source URL
  • Title: Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE - Waters Corporation Source: Waters Corporation URL
  • Title: HPLC Analysis and Purification of Peptides - PMC - PubMed Central Source: PubMed Central URL
  • Title: A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC Source: Unknown Source URL
  • Title: Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - NIH Source: National Institutes of Health URL
  • Title: Ion-Pair Reagents for HPLC - TCI Chemicals Source: TCI Chemicals URL
  • Title: Characterization of intact and modified proteins by mass spectrometry - MS Vision Source: MS Vision URL
  • Title: The Role of Counter-Ions in Peptides—An Overview - MDPI Source: MDPI URL
  • Title: Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Title: Types and Applications of Ion-Pair Reagents in Liquid Chromatography - Welch Materials Source: Welch Materials URL
  • Title: Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity | LCGC International Source: LCGC International URL

Sources

Mass Spectrometry Analysis of Peptides Incorporating Fmoc-Apc-OH: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern therapeutic and research peptide development. These modifications are pivotal for enhancing proteolytic stability, modulating receptor affinity, and constraining peptide conformation. One such valuable building block is 4-amino-L-proline (Apc) , a diamino acid that introduces a secondary amine into the proline ring, offering a site for further chemical modification and influencing the peptide's structural and chemical properties. This guide provides a comprehensive overview and detailed protocols for the mass spectrometry (MS) analysis of synthetic peptides containing Apc, specifically when incorporated using a standard Fmoc-based solid-phase peptide synthesis (SPPS) strategy. We delve into the unique fragmentation characteristics imparted by the Apc residue, including the interplay between the well-documented "proline effect" and the fragmentation of side-chain protecting groups, to provide researchers, scientists, and drug development professionals with the necessary tools for confident characterization of these complex molecules.

Introduction: The Significance of 4-Amino-L-Proline (Apc) in Peptide Chemistry

4-amino-L-proline is a proline analogue that introduces a primary or secondary amine at the C4 position of the pyrrolidine ring. In the context of Fmoc-based SPPS, the building block is typically N-α-Fmoc-4-amino(Boc)-L-proline-OH. The N-α-Fmoc group provides temporary protection for the backbone elongation, while the tert-butyloxycarbonyl (Boc) group shields the side-chain amino group.[1][2] The incorporation of Apc can:

  • Introduce a Branching Point: The side-chain amine serves as a handle for conjugation to other molecules, such as polyethylene glycol (PEG), lipids, or cytotoxic drugs.

  • Modulate Bioactivity: The added basicity and structural constraint can alter the peptide's interaction with its biological target.

  • Enhance Proteolytic Resistance: The modification of the proline ring can hinder recognition by proteases.

Accurate and detailed characterization of peptides containing Apc is critical for quality control and for understanding structure-activity relationships. Mass spectrometry is the primary analytical tool for this purpose, providing confirmation of molecular weight and detailed structural information through tandem MS (MS/MS) fragmentation analysis.[3] However, the unique structure of Apc introduces specific challenges and fragmentation behaviors that require a nuanced approach to data acquisition and interpretation.

Core Principles of Mass Spectrometry for Apc-Containing Peptides

The mass spectrometric analysis of peptides involves three key stages: ionization, mass analysis of the intact peptide (MS1), and fragmentation followed by mass analysis of the fragments (MS/MS).

Ionization Techniques: ESI vs. MALDI

The choice of ionization technique is crucial for analyzing modified peptides.

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Peptides in solution are aerosolized and desolvated to produce gaseous, multiply charged ions.[4]Peptides are co-crystallized with a matrix, which absorbs laser energy to desorb and ionize the analyte, typically as singly charged ions.[5]
Ionization State Primarily produces multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺).Primarily produces singly charged ions (e.g., [M+H]⁺, [M+Na]⁺).
Coupling to LC Easily coupled to liquid chromatography (LC) for online separation and analysis of complex mixtures.[6]Typically an offline technique, though LC-MALDI workflows exist.
Tolerance to Contaminants Less tolerant to salts and detergents, which can suppress ionization.[7]More tolerant to salts and non-volatile buffers.
Best For Routine analysis of synthetic peptides, complex mixtures, and obtaining multiply charged precursors for detailed fragmentation.High-throughput screening, analysis of protected peptides, and when sample complexity is low.

For peptides containing the basic Apc residue, ESI is generally preferred as it allows for the formation of multiply charged precursor ions, which often fragment more efficiently and provide richer MS/MS spectra.[8]

Sample Preparation: The Foundation of High-Quality Data

The adage "garbage in, garbage out" is particularly true for mass spectrometry. Proper sample preparation is paramount to avoid ion suppression and ensure reproducible results.[7][9]

Protocol 1: Standard Sample Preparation for LC-MS Analysis

This protocol is suitable for purified synthetic peptides cleaved from the resin and deprotected.

  • Solubilization: Dissolve the lyophilized peptide powder in a suitable solvent. A common starting point is 0.1% formic acid in water. For hydrophobic peptides, the addition of an organic solvent like acetonitrile or isopropanol may be necessary.

  • Concentration: Aim for a final concentration of 1-10 pmol/µL for direct infusion or LC-MS analysis on modern high-sensitivity instruments.

  • Desalting (if necessary): If the peptide preparation contains a high concentration of non-volatile salts (e.g., from purification buffers), desalting is crucial. Use a C18 ZipTip® or a similar reversed-phase micro-extraction column.

    • Equilibrate the tip with 50% acetonitrile, 0.1% formic acid.

    • Wash the tip with 0.1% formic acid in water.

    • Bind the peptide to the tip by aspirating and dispensing the sample solution multiple times.

    • Wash the bound peptide with 0.1% formic acid in water to remove salts.

    • Elute the peptide with a small volume (e.g., 5-10 µL) of 50-70% acetonitrile, 0.1% formic acid.

  • Final Dilution: Dilute the desalted peptide in the initial mobile phase for LC-MS analysis (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

The workflow for sample preparation leading to MS analysis is depicted below.

G cluster_0 Sample Preparation Workflow Lyophilized_Peptide Lyophilized Peptide Solubilization Solubilization (0.1% FA in H2O/ACN) Lyophilized_Peptide->Solubilization Desalting Desalting (C18 ZipTip) (If salts are present) Solubilization->Desalting High salt content? Final_Dilution Final Dilution (LC Mobile Phase A) Solubilization->Final_Dilution Low salt content Desalting->Final_Dilution LC_MS_Analysis LC-MS/MS Analysis Final_Dilution->LC_MS_Analysis

A general workflow for preparing synthetic peptides for LC-MS/MS analysis.

Tandem Mass Spectrometry (MS/MS) of Apc-Containing Peptides

Collision-Induced Dissociation (CID) is the most common fragmentation technique used for peptide sequencing.[10] In CID, precursor ions are accelerated and collided with an inert gas, leading to fragmentation primarily along the peptide backbone.[11] Peptides containing 4-amino(Boc)-L-proline exhibit a unique fragmentation pattern that is a composite of three main effects.

The Proline Effect: Enhanced Cleavage N-terminal to Apc

Proline's cyclic structure restricts its phi (φ) angle, making the amide bond preceding it conformationally distinct. This results in a significantly enhanced rate of cleavage at the Xxx-Apc bond, leading to the formation of abundant y-ions .[12][13] This "proline effect" is a dominant feature in the CID spectra of proline-containing peptides and is expected to be preserved for the Apc residue. The increased basicity of the proline nitrogen in the gas phase is a key contributor to this phenomenon.[14]

The Boc Protecting Group: Characteristic Neutral Losses

The Boc group on the 4-amino side chain is thermally labile and readily fragments under CID conditions. This leads to two characteristic neutral losses from the precursor ion or any fragment ion containing the Apc(Boc) residue:

  • Loss of isobutylene: -56 Da

  • Loss of tert-butanol: -74 Da

These losses are diagnostic for the presence of a Boc group. However, the lability of the Boc group can also lead to in-source decay , where the protecting group is lost in the ion source before mass analysis. This can result in the observation of both the intact peptide and the deprotected peptide in the MS1 spectrum, potentially complicating analysis.[9]

The Side-Chain Amino Group: A Second Basic Site

The 4-amino group introduces a second basic site into the Apc residue. In positive mode ESI, protons can localize at this site in addition to the N-terminus and other basic residues (e.g., Lys, Arg, His). This can influence fragmentation in several ways:

  • Charge State: Peptides containing Apc may exhibit higher charge states than their non-Apc counterparts.

  • Proton Sequestration: If a proton is localized on the Apc side chain, it may become less "mobile," potentially altering the fragmentation efficiencies along the backbone and reducing the abundance of certain b- and y-ions.[8]

  • Side-Chain Fragmentation: Direct fragmentation of the pyrrolidine ring or the side chain itself can occur, although this is typically less common than backbone cleavage.

The interplay of these factors results in a complex but interpretable fragmentation spectrum. The dominant fragmentation pathway is expected to be the cleavage N-terminal to the Apc residue (proline effect), with the resulting y-ions and the precursor ion showing characteristic neutral losses of the Boc group.

The logical flow of fragmentation events is illustrated in the diagram below.

G cluster_cid Collision-Induced Dissociation (CID) Precursor [M+nH]n+ Peptide with Apc(Boc) Proline_Effect Proline Effect: Cleavage N-terminal to Apc Precursor->Proline_Effect Primary Pathway Boc_Loss Boc Group Fragmentation Precursor->Boc_Loss Backbone_Frag Other Backbone Fragmentation Precursor->Backbone_Frag Neutral_Loss_Isobutylene Neutral Loss of Isobutylene (-56 Da) Precursor->Neutral_Loss_Isobutylene Neutral_Loss_tBuOH Neutral Loss of t-Butanol (-74 Da) Precursor->Neutral_Loss_tBuOH y_ion Abundant y-ions (from Xxx-Apc cleavage) Proline_Effect->y_ion b_ions b-ions Backbone_Frag->b_ions y_ion->Neutral_Loss_Isobutylene y_ion->Neutral_Loss_tBuOH

Key fragmentation pathways for peptides containing a 4-amino(Boc)-L-proline (Apc) residue.

Experimental Protocol: LC-MS/MS Method for Apc-Peptide Analysis

This protocol provides a starting point for developing an LC-MS/MS method for a purified synthetic peptide containing an Apc(Boc) residue.

Liquid Chromatography (LC)
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A shallow gradient is often best for resolving impurities. A typical starting point is a linear gradient from 5% to 65% B over 15-20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan Range: m/z 300-1800 (adjust based on expected precursor m/z).

  • MS/MS Activation: Collision-Induced Dissociation (CID).

  • Data Acquisition: Data-Dependent Acquisition (DDA). Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation.

  • Collision Energy: Use a stepped or ramped collision energy (e.g., normalized collision energy of 25-35%) to capture both low-energy (Boc loss) and higher-energy (backbone) fragmentation events.

Data Analysis and Interpretation: A Case Study

Consider a hypothetical peptide, Ac-Tyr-Ala-Apc(Boc)-Gly-NH₂ .

Expected Monoisotopic Mass:

  • C₄₁H₅₆N₈O₁₀ = 856.41 Da

  • Expected [M+H]⁺ = 857.42 m/z

  • Expected [M+2H]²⁺ = 429.21 m/z

MS1 Spectrum:

  • Look for the expected precursor ions (857.42 and 429.21 m/z).

  • Be aware of a potential peak at m/z 801.40 ([M+H-56]⁺) due to in-source loss of isobutylene from the Boc group.

MS/MS Spectrum of [M+2H]²⁺ (m/z 429.21):

  • Dominant y-ion: Expect a very strong y₂ ion from cleavage between Ala and Apc.

    • y₂ = Gly-NH₂ + Apc(Boc) = 57.02 + 214.13 = 271.15 Da ([y₂]⁺ = 272.16 m/z).

  • Boc Neutral Losses:

    • Look for the precursor ion with neutral losses: m/z 401.21 ([M+2H-56]²⁺) and m/z 392.21 ([M+2H-74]²⁺).

    • The dominant y₂ ion should also exhibit these losses: m/z 216.15 ([y₂-56]⁺) and m/z 198.14 ([y₂-74]⁺).

  • Other Sequence Ions: Look for other b- and y-ions to confirm the full sequence. The b₂ ion (Ac-Tyr-Ala) should be present at m/z 293.12.

The table below summarizes the expected key fragments.

Ion TypeSequenceCalculated m/z ([M+H]⁺)
b₂Ac-Tyr-Ala293.12
y₁Gly-NH₂75.05
y₂ Apc(Boc)-Gly-NH₂ 272.16 (Dominant)
y₂-56Apc-Gly-NH₂ (loss of isobutylene)216.15
y₂-74Apc-Gly-NH₂ (loss of t-butanol)198.14
y₃Ala-Apc(Boc)-Gly-NH₂343.20

Conclusion and Best Practices

The mass spectrometric analysis of peptides containing the non-canonical amino acid 4-amino-L-proline (Apc) requires a tailored approach that accounts for the unique structural features of this residue. By understanding the interplay of the proline effect, the characteristic fragmentation of the Boc side-chain protecting group, and the influence of the additional basic site, researchers can confidently interpret the resulting mass spectra.

Key recommendations include:

  • Employ meticulous sample preparation to remove salts and other contaminants that can interfere with ESI.

  • Use LC-MS/MS for the analysis of complex samples or when high sensitivity is required.

  • Utilize stepped or ramped collision energies to capture the full range of fragmentation information.

  • When interpreting MS/MS data, prioritize looking for the dominant y-ion resulting from cleavage N-terminal to the Apc residue.

  • Use the characteristic neutral losses of 56 Da and 74 Da as diagnostic markers for the presence and location of the Boc-protected Apc residue.

By following these guidelines and protocols, scientists in both academic and industrial settings can leverage the power of mass spectrometry to accelerate the development of novel and effective peptide-based therapeutics and research tools.

References

  • BenchChem. (2025). Navigating the Matrix: A Comparative Guide to Mass Spectrometry Analysis of Boc-Protected Peptides. BenchChem Technical Notes.
  • G-Biosciences. (2018).
  • Kussmann, M., & Roepstorff, P. (2000). Sample Preparation Techniques for Peptides and Proteins Analyzed by MALDI-MS. Methods in Molecular Biology, 146, 405-424.
  • Harrison, A. G. (2005). Fragmentation reactions of deprotonated peptides containing proline. The proline effect. Journal of Mass Spectrometry, 40(9), 1173-86.
  • Thermo Fisher Scientific. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Breci, L. A., Tabb, D. L., Yates, J. R., & Wysocki, V. H. (2003). Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. Analytical Chemistry, 75(9), 1963-1971.
  • Ewles, J., & Goodwin, L. (2011). Bioanalytical Approaches to Analyzing Peptides and Proteins by LC–MS/MS. Bioanalysis, 3(12), 1379-1397.
  • Paizs, B., & Suhai, S. (2005). Fragmentation of protonated peptides. Mass Spectrometry Reviews, 24(4), 508-548.
  • Vaisar, T., & Urban, J. (1996). Probing the proline effect in CID of protonated peptides. Journal of Mass Spectrometry, 31(10), 1185-1187.
  • Ramesh, M., Raju, B., Srinivas, R., Sureshbabu, V. V., Vishwanatha, T. M., & Hemantha, H. P. (2011). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)): Effect of Protecting Group on Fragmentation of Dipeptides. Rapid Communications in Mass Spectrometry, 25(14), 1949-58.
  • Sigma-Aldrich. (n.d.). N-Boc-trans-4-N-Fmoc-amino-L-proline 97%. Product Page.
  • BOC Sciences. (n.d.). Fmoc Amino Acids.
  • Chem-Impex. (n.d.). Fmoc-L-Pro(4-NH-Aloc)-OH. Product Page.
  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091-1112.
  • Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222.
  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.
  • Waters Corporation. (2017).
  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Farrugia, M., & O'Connor, P. B. (2013). Multiple gas-phase conformations of proline-containing peptides: Is it always cis/trans isomerization?. Journal of The American Society for Mass Spectrometry, 24(5), 734-742.
  • Yalcin, T., & Harrison, A. G. (1996). Ion chemistry of protonated peptides. An ab initio and tandem mass spectrometry study of protonated Ala-Xxx and Xxx-Ala dipeptides. Journal of Mass Spectrometry, 31(11), 1237-1243.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Loo, J. A. (1997). Studying noncovalent protein complexes by electrospray ionization mass spectrometry. Mass Spectrometry Reviews, 16(1), 1-23.
  • Reid, G. E., & McLuckey, S. A. (2002). 'Top down' protein characterization via tandem mass spectrometry. Journal of Mass Spectrometry, 37(7), 663-675.
  • McLuckey, S. A., & Goeringer, D. E. (1997). Slow heating methods in tandem mass spectrometry. Journal of Mass Spectrometry, 32(5), 461-474.
  • Chemistry LibreTexts. (2023). Section 4B. CID of Peptides and De Novo Sequencing.
  • AAPPTec. (n.d.). Fmoc-Pro-OH [71989-31-6].
  • Sigma-Aldrich. (n.d.). N-Boc-cis-4-N-Fmoc-amino-L-proline 97%.
  • Grewal, R. N., El Aribi, H., Harrison, A. G., Siu, K. W. M., & Hopkinson, A. C. (2004). Fragmentation of Protonated Tripeptides: The Proline Effect Revisited. The Journal of Physical Chemistry B, 108(17), 5451-5462.
  • O'Hair, R. A. J. (2006). Gas-phase chemistry of amino acids and peptides. International Journal of Mass Spectrometry, 253(1-2), 1-16.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.

Sources

Application Note: A Protocol for Manual Solid-Phase Peptide Synthesis of Sterically Hindered Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine assembly of complex sequences. However, the incorporation of sterically hindered amino acids—such as α,α-disubstituted residues (e.g., Aib) or N-methylated amino acids—presents significant synthetic challenges that can lead to incomplete couplings and low purity of the final product.[1][2] This guide provides a detailed protocol and the underlying chemical principles for manual Fmoc-based SPPS, with a specialized focus on strategies to efficiently incorporate these "difficult" residues. We will explore the causality behind experimental choices, from reagent selection to reaction monitoring, to empower researchers to overcome these synthetic hurdles.

Introduction: The Challenge of Steric Hindrance in SPPS

The fundamental principle of SPPS involves the stepwise addition of Nα-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[3] This process is highly efficient for standard proteinogenic amino acids. However, steric hindrance dramatically slows the kinetics of peptide bond formation. This hindrance can arise from bulky side chains (e.g., Val, Ile), but is most pronounced in α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib) or N-methylated amino acids, where bulky groups are positioned directly on the α-carbon or the amide nitrogen, respectively.[2]

These bulky substituents physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide, leading to failed or incomplete coupling reactions.[4] Furthermore, some sequences have a strong tendency to aggregate on the solid support, which collapses the resin matrix and makes reactive sites inaccessible.[1][5] Overcoming these challenges requires a departure from standard protocols and the adoption of more potent reagents and optimized conditions.

Core Principles & Strategic Choices

The Chemistry of Amide Bond Formation

Peptide bond formation is a dehydration reaction between a carboxylic acid and an amine. In SPPS, the incoming amino acid's carboxyl group must first be "activated" to a more reactive species. This is typically achieved using a coupling reagent that converts the carboxylate into a highly reactive intermediate, which is then susceptible to nucleophilic attack by the peptide chain's free N-terminal amine.[6] The choice of this coupling reagent is the single most critical factor in the synthesis of hindered peptides.

Selecting a High-Power Coupling Reagent

Standard carbodiimide reagents like DCC or DIC, often used with additives like HOBt, are frequently inefficient for coupling sterically demanding residues.[4][7] For these applications, more potent aminium/uronium or phosphonium salt-based reagents are required.

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Reagent Class Key Advantages Considerations
HATU Aminium/Uronium High reactivity, fast kinetics, reduced racemization.[6][8] Widely successful for many difficult couplings. Byproducts can cause side reactions if not washed thoroughly. Requires non-nucleophilic base (DIPEA).
HCTU Aminium/Uronium Similar to HATU but more cost-effective. Good general-purpose potent reagent. Can be less effective than HATU or COMU for the most extreme cases of hindrance.
COMU Aminium/Uronium Excellent efficiency, comparable to HATU, with improved safety (avoids explosive HOBt/HOAt byproducts).[9] Good solubility. Relatively newer and may be more expensive.
PyBOP Phosphonium Powerful coupling agent, particularly effective for hindered couplings and cyclization. Can generate carcinogenic HMPA as a byproduct.[9]

| DIC/Oxyma | Carbodiimide | Oxyma Pure is a superior, safer alternative to HOBt.[4] This combination is a robust and cost-effective choice for many hindered systems. | May require longer coupling times or double coupling compared to aminium salts. |

For severely hindered couplings, such as incorporating an Aib residue, uronium-based reagents like HATU and COMU are often the reagents of choice due to their rapid formation of highly reactive activated esters.[6][8]

The Role of Solvents and Temperature

N,N-Dimethylformamide (DMF) is the standard solvent for SPPS due to its excellent resin-swelling properties and ability to dissolve reagents. It is crucial to use high-purity, amine-free DMF, as contaminants can terminate the growing peptide chain.[10] For sequences prone to aggregation, switching to or adding N-Methyl-2-pyrrolidone (NMP) can be beneficial as it is a superior solvent for disrupting secondary structures.[5]

Increasing the reaction temperature is another effective strategy. Elevating the temperature to 50-75°C can significantly accelerate slow coupling reactions, with one study showing a dramatic improvement in the synthesis of a hindered peptide by increasing the temperature to 75°C while using COMU.[11] Microwave-assisted SPPS formalizes this approach, driving difficult couplings to completion quickly and efficiently.[2]

Detailed Manual SPPS Protocol for Hindered Systems

This protocol outlines a single synthesis cycle for adding one hindered amino acid.

Materials & Reagents
  • Resin: Fmoc-Rink Amide resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids), pre-loaded with the first amino acid.[10]

  • Fmoc-protected Amino Acids: 4 equivalents (relative to resin loading).

  • Coupling Reagent: HATU or COMU (3.9 equivalents).

  • Base: N,N-Diisopropylethylamine (DIPEA) (8 equivalents).

  • Deprotection Solution: 20% piperidine in DMF (v/v).

  • Solvents: High-purity, amine-free DMF and Dichloromethane (DCM).

  • Washing Solvents: Methanol (MeOH).

  • Kaiser Test Kit: Solutions A, B, and C.[12]

  • Reaction Vessel: Fritted glass reaction vessel suitable for manual synthesis.

Experimental Workflow

The core of SPPS is a cycle of deprotection, washing, coupling, and final washing.

SPPS_Cycle cluster_deprotection Fmoc Deprotection cluster_wash1 Pre-Coupling Wash cluster_coupling Amino Acid Coupling cluster_wash2 Post-Coupling Wash cluster_monitor Reaction Monitoring Deprotect 1. Add 20% Piperidine/DMF (5-10 min) Wash1 2. Wash Resin (5x DMF) Deprotect->Wash1 Exposes N-terminal amine Activate 3a. Pre-activate AA: AA + HATU + DIPEA in DMF (2 min) Wash1->Activate Prepares for coupling Couple 3b. Add activated mix to resin (1-4 hours, or overnight) Kaiser 4. Perform Kaiser Test Couple->Kaiser Check for completion Wash2 5. Wash Resin (3x DMF, 3x DCM) Wash2->Deprotect Start next cycle Kaiser->Couple If positive (incomplete) Recouple Kaiser->Wash2 If negative (complete) Cleavage_Process PeptideResin 1. Dried Peptide-Resin Cocktail 2. Add TFA Cleavage Cocktail (e.g., TFA/TIS/H2O) PeptideResin->Cocktail Reaction 3. React for 2-4 hours at Room Temperature Cocktail->Reaction Filter 4. Filter to remove resin Reaction->Filter Precipitate 5. Precipitate peptide in cold diethyl ether Filter->Precipitate Purify 6. Purify by RP-HPLC Precipitate->Purify

Figure 2: Workflow for the final cleavage and precipitation of the synthesized peptide.

The cleavage process generates highly reactive carbocations from the protecting groups, which can alkylate sensitive residues like Cysteine, Methionine, or Tryptophan. [13]To prevent this, a "cleavage cocktail" containing TFA and various scavengers is used. [13][14] Table 2: Common TFA Cleavage Cocktails

Cocktail Composition (v/v/v) Target Residues / Purpose Reference
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) General purpose, good for Cys, Met, Trp. [15]
Reagent B TFA / Phenol / H₂O / TIPS (88:5:5:2) Good for peptides with Arg(Pmc/Pbf). [15]

| Standard | TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5) | For simple peptides without sensitive residues. | [16]|

Cleavage Protocol:

  • After the final wash, dry the peptide-resin thoroughly under vacuum.

  • Prepare the appropriate cleavage cocktail in a fume hood. Caution: TFA is extremely corrosive. [16]3. Add the cleavage cocktail to the dry resin (approx. 10 mL per 0.1 mmol of resin).

  • Agitate gently at room temperature for 2-4 hours.

  • Filter the resin and collect the TFA filtrate into a centrifuge tube.

  • Precipitate the crude peptide by adding the filtrate dropwise to a large volume of ice-cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.

Conclusion

The successful synthesis of peptides containing hindered amino acids is achievable but demands a methodical approach that deviates from standard protocols. By understanding the chemical principles of steric hindrance and employing potent coupling reagents like HATU or COMU, extending reaction times, and diligently monitoring reaction completion with tools like the Kaiser test, researchers can overcome these synthetic challenges. The protocols and strategies outlined in this guide provide a robust framework for the manual synthesis of complex and sterically demanding peptides, paving the way for the development of novel peptide-based therapeutics and research tools.

References

  • Gyros Protein Technologies. (2019). Challenging SPPS: Difficult Sequences And Side Reactions. [Link]

  • Coin, I., et al. (2007). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. Journal of Peptide Science. [Link]

  • Patil, S. P., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, ACS Publications. [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). [Link]

  • Mesa Labs. SPPS Tips For Success. [Link]

  • WATSON International. (2023). The Chemistry of HATU: Understanding Its Mechanism for Peptide Synthesis. [Link]

  • Ovid. SPPS of difficult sequences. A comparison of...: The Journal of Peptide Research. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Thieme. (2020). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. SYNFORM. [Link]

  • Pícha, F., et al. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. Nature Protocols. [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

  • UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • ResearchGate. (2021). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • LinkedIn. (2024). Mastering Solid Phase Peptide Synthesis (SPPS). [Link]

  • Dilun Biotechnology. (2024). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]

  • YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism. [Link]

Sources

Application Notes and Protocols for Automated Solid-Phase Synthesis of Peptides Containing Novel Proline Analogues (Exemplified by Fmoc-Apc-OH)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the automated solid-phase peptide synthesis (SPPS) of peptides incorporating non-standard proline analogues, using "Fmoc-Apc-OH" as a representative model for a sterically hindered or functionally unique proline derivative. Proline and its analogues are critical for defining the secondary structure of peptides and proteins, and their inclusion can impart unique conformational constraints, enhance stability, or introduce novel functionalities.[1][2] However, their unique cyclic structure often presents challenges in automated synthesis, including slower coupling kinetics and potential for incomplete reactions.[3] This guide offers field-proven protocols, explains the chemical rationale behind procedural choices, and provides troubleshooting strategies to enable researchers, scientists, and drug development professionals to successfully synthesize these complex peptides.

A Note on Nomenclature: The term "Fmoc-Apc-OH" does not correspond to a universally recognized, commercially available amino acid derivative. For the purposes of this guide, "Apc" (Aminoproline-carboxylate analogue) is used as a placeholder to represent a generic, non-standard, or custom-synthesized proline analogue that may present synthetic challenges. The principles and protocols described herein are broadly applicable to a wide range of such derivatives.

Introduction: The Significance of Proline Analogues

The rigid pyrrolidine ring of proline restricts the peptide backbone's phi (φ) angle, making it a powerful tool for inducing specific turns and secondary structures in peptides. The strategic incorporation of synthetic proline analogues allows for fine-tuning of these structural properties.[2][4] For instance, substitutions on the proline ring can stabilize or destabilize the cis or trans conformation of the Xaa-Pro peptide bond, influence protein folding, and enhance proteolytic stability or receptor binding affinity.[2]

The "proline editing" approach, where a readily available proline derivative like hydroxyproline (Hyp) is incorporated and then modified on-resin, highlights the demand for peptides with diverse proline functionalities.[1][2] Direct synthesis using custom-made Fmoc-protected proline analogues, such as our model "Fmoc-Apc-OH," offers an alternative and powerful route. This guide focuses on the direct incorporation of such monomers using automated synthesizers, leveraging the well-established Fmoc/tBu chemistry.[5][6]

The Chemistry of Fmoc-SPPS: A Validating Framework

Automated Fmoc-SPPS is an iterative process performed on a solid support (resin).[5][7] The peptide is assembled from the C-terminus to the N-terminus through repeated cycles of deprotection and coupling.[5]

  • The Anchor: The first amino acid is covalently linked to an insoluble resin.

  • The Temporary Protector: The α-amino group of each incoming amino acid is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.[8][9]

  • The Permanent Protectors: Reactive side chains are protected by acid-labile groups (e.g., tBu, Trt, Pbf), which remain intact until the final cleavage step.[6][10]

  • The Cycle: Each cycle consists of two main steps:

    • Deprotection: Removal of the N-terminal Fmoc group with a secondary amine base (typically piperidine) to liberate a free amine.[9][11]

    • Coupling: Activation of the carboxyl group of the next Fmoc-amino acid, which then reacts with the free amine on the resin-bound peptide to form a new peptide bond.[12][13]

This orthogonal protection scheme ensures the selective and directional elongation of the peptide chain.[10]

Experimental Protocols: Automated Synthesis of an "Apc"-Containing Peptide

This section details a step-by-step protocol for the automated synthesis of a model peptide containing our hypothetical "Fmoc-Apc-OH".

Materials and Reagents
Reagent/MaterialRecommended Grade/Specification
Resin Rink Amide or Wang Resin (0.3 - 0.8 mmol/g loading)
Solvents DMF (Peptide Synthesis Grade), DCM (Anhydrous), Piperidine
Amino Acids Standard Fmoc-Xaa(P)-OH derivatives, Fmoc-Apc-OH
Deprotection Solution 20% (v/v) Piperidine in DMF
Coupling Reagents HBTU, HATU, or DIC
Coupling Additives HOBt or Oxyma Pure
Base N,N-Diisopropylethylamine (DIPEA)
Cleavage Cocktail Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O)
Washing Solvents DMF, DCM, Isopropanol
Workflow Diagram: Automated SPPS Cycle

SPPS_Workflow cluster_cycle Automated Synthesis Cycle Start Resin with Free Amine (N-terminus of Peptide) Coupling Amino Acid Coupling: 1. Fmoc-Apc-OH Activation 2. Peptide Bond Formation Start->Coupling Add Activated Fmoc-Apc-OH Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Wash1->Coupling Add Next Activated Fmoc-AA-OH End_Cycle Resin with Elongated Peptide (N-terminally Fmoc-Protected) Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Start Next Cycle End_Cycle->Deprotection Next Cycle Start Final_Cleavage Finish: Cleavage & Deprotection End_Cycle->Final_Cleavage After Final Cycle Initial_Resin Start: Resin Swelling & First AA Loading Initial_Resin->Start

Caption: Automated Fmoc-SPPS cycle for incorporating a new amino acid.

Step-by-Step Automated Synthesizer Protocol

This protocol assumes a standard synthesis scale of 0.1 mmol on an automated peptide synthesizer.

Step 1: Resin Preparation and Swelling

  • Place 125-333 mg of resin (depending on loading capacity to achieve 0.1 mmol) into the synthesizer's reaction vessel.

  • Swell the resin in DMF for at least 30-60 minutes to ensure all functional sites are accessible.[11]

Step 2: Initial Fmoc Deprotection (If using pre-loaded resin)

  • Add 20% piperidine in DMF to the resin.

  • Allow the reaction to proceed for 3 minutes.

  • Drain the vessel.

  • Add a fresh portion of 20% piperidine in DMF and react for an additional 10-15 minutes. This two-stage deprotection ensures complete removal of the initial Fmoc group.

  • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Step 3: Amino Acid Coupling Cycle (for Fmoc-Apc-OH and other residues)

  • Activation: In a separate vial, pre-activate the Fmoc-Apc-OH. For a 0.1 mmol synthesis, use:

    • Fmoc-Apc-OH (0.5 mmol, 5 eq.)

    • HBTU (0.48 mmol, 4.8 eq.) or HATU for more challenging couplings.[12][14]

    • DIPEA (1.0 mmol, 10 eq.) in DMF.

    • Allow pre-activation for 1-3 minutes before transferring to the reaction vessel. The mechanism involves the formation of a highly reactive aminium/uronium active ester.[13]

  • Coupling Reaction: Transfer the activated amino acid solution to the reaction vessel containing the resin.

  • Allow the coupling reaction to proceed for 45-90 minutes. For sterically hindered residues like Apc, a double coupling is highly recommended. To do this, simply repeat Step 3 (Activation and Coupling) after the first coupling is complete.

  • Washing: After coupling, drain the reaction vessel and wash the resin extensively with DMF (5-7 times) to remove excess reagents and byproducts.

Step 4: Iteration

  • Repeat the deprotection (Step 2, modified to a single 15-20 min treatment) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

Step 5: Final Fmoc Deprotection

  • After the final amino acid has been coupled, perform a final deprotection step (as in Step 2) to remove the N-terminal Fmoc group.

  • Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under vacuum.[15]

Cleavage from Resin and Side-Chain Deprotection
  • Transfer the dried peptide-resin to a cleavage flask.

  • Prepare a cleavage cocktail. A standard and robust choice is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . TIS and water act as scavengers to trap reactive cations generated from the cleavage of side-chain protecting groups, preventing side reactions.[16]

  • Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of peptide).

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube filled with cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers and dissolved protecting groups.

  • Dry the crude peptide pellet under vacuum.

Visualization of Key Chemical Mechanisms

Fmoc_Deprotection cluster_mech Fmoc Deprotection Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct Traps DBF Carbanion Fluorenyl Carbanion (Aromatic, Stabilized) Proton_Abstraction->Carbanion Beta_Elimination β-Elimination Carbanion->Beta_Elimination Dibenzofulvene Dibenzofulvene (DBF) Beta_Elimination->Dibenzofulvene Carbamic_Acid Unstable Carbamic Acid Beta_Elimination->Carbamic_Acid Dibenzofulvene->DBF_Adduct Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine H₂N-Peptide-Resin (Free Amine) Decarboxylation->Free_Amine

Caption: Mechanism of base-catalyzed Fmoc group removal by piperidine.[8][9][13]

Troubleshooting and Optimization

The incorporation of non-standard amino acids like "Apc" can lead to challenges not typically seen with standard residues.[3]

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling 1. Steric hindrance from the "Apc" residue.2. Peptide aggregation on the resin.[3][16] 3. Insufficient activation time or reagent equivalents.1. Perform a double coupling for the "Apc" residue and the residue immediately following it.2. Switch to a more powerful coupling reagent like HATU or COMU .[12]3. Increase coupling time to 2-4 hours.
Peptide Aggregation Formation of secondary structures (β-sheets) on the resin, blocking reactive sites. Common in hydrophobic sequences.[3]1. Use a more polar solvent mixture (e.g., DMF with 10-20% NMP).2. Perform coupling at an elevated temperature (40-60°C), if the synthesizer allows.3. Incorporate pseudoproline dipeptides in the sequence if possible.[3]
Deletion of "Apc" Residue Incomplete Fmoc deprotection of the preceding residue, leaving no free amine for coupling.1. Increase Fmoc deprotection time to 20-30 minutes.2. Use a different base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in small amounts (e.g., 2% DBU / 20% Piperidine in DMF), but be cautious as it can increase aspartimide formation.[17]
Racemization of "Apc" Over-activation or excessive base during coupling. Particularly a risk for histidine-like residues.[10]1. Minimize pre-activation time.2. Use an additive like Oxyma Pure with a carbodiimide (DIC) instead of HBTU/DIPEA, as this is known to suppress racemization.[12]3. Use a weaker base like 2,4,6-collidine instead of DIPEA.

Conclusion

The successful automated synthesis of peptides containing unique proline analogues like "Fmoc-Apc-OH" is achievable with careful planning and optimization. The keys to success lie in recognizing the potential for steric hindrance, selecting highly efficient coupling reagents, employing extended or double coupling strategies, and ensuring complete Fmoc deprotection at every cycle. The protocols and troubleshooting guide provided herein offer a robust framework for researchers to harness the power of these unique building blocks in their pursuit of novel peptide-based therapeutics and research tools.

References

  • Belskaya, L. et al. (2010). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. Available at: [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]

  • Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Available at: [Link]

  • Coin, I. et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]

  • Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Available at: [Link]

  • Guryanov, I. (2020). Automated Solid-Phase Peptide Synthesis. Methods in Molecular Biology. Available at: [Link]

  • Hutt, M. et al. (2017). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Activotec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • Vapourtec. (n.d.). Continuous Flow-based Solid-phase Peptide Synthesiser. Available at: [Link]

  • Pires, D.A.T. et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein and Peptide Letters. Available at: [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Available at: [Link]

  • Góngora-Benítez, M. et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Available at: [Link]

  • Belskaya, L. et al. (2010). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Available at: [Link]

  • Fuchi, N. et al. (2006). Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry. Available at: [Link]

  • PubChem. (n.d.). Fmoc-Ala-Gly-OH. National Institutes of Health. Available at: [Link]

  • AAPPTEC. (n.d.). Fmoc-ACC-OH. Available at: [Link]

  • Fields, G.B. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Appella, D.H. et al. (2012). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Organic Preparations and Procedures International. Available at: [Link]

  • PubChem. (n.d.). Fmoc-Pro-OH. National Institutes of Health. Available at: [Link]

Sources

Application Note & Protocol: Final Cleavage and Deprotection of Peptides Incorporating 4-Amino-4-piperidinecarboxylic Acid (Pip)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-natural, conformationally constrained amino acids like 4-amino-4-piperidinecarboxylic acid (Pip) is a key strategy in modern peptide-based drug design. While the solid-phase synthesis of Pip-containing peptides typically follows the standard Fmoc/tBu orthogonal strategy, the final cleavage and deprotection step requires careful consideration. The secondary amine within the piperidine ring of the Pip residue introduces a specific chemical liability—a nucleophilic site susceptible to modification by reactive carbocations generated during acidolysis. This document provides a comprehensive guide to the chemical principles, mechanistic considerations, and optimized protocols for the successful cleavage and global deprotection of Pip-containing peptides, ensuring high purity and yield of the final product.

Part 1: Foundational Principles & Mechanistic Considerations

The successful synthesis of any peptide hinges on a robust protection strategy.[1] In the widely adopted Fmoc/tBu approach, the Nα-amino group is temporarily protected by the base-labile Fmoc group, while reactive amino acid side chains are protected by acid-labile groups such as tert-butyl (tBu), t-butyloxycarbonyl (Boc), and trityl (Trt).[2][3] This orthogonal scheme allows for the sequential assembly of the peptide chain on a solid support.[4]

The final step involves treating the resin-bound peptide with a strong acid, most commonly Trifluoroacetic Acid (TFA), to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups.

The Unique Chemistry of the Pip Residue

The 4-amino-4-piperidinecarboxylic acid residue contains a secondary amine within its cyclic structure. During Fmoc-based SPPS, this amine must be protected to prevent unwanted side reactions during coupling steps. The standard and most logical choice for this is the acid-labile Boc group (Fmoc-Pip(Boc)-OH). This ensures its stability during the piperidine-mediated Fmoc removal steps while allowing for its removal during the final TFA treatment.

Mechanism of Deprotection and Potential Side Reactions

Treatment with TFA initiates a cascade of deprotection reactions via an SN1 mechanism. For instance, a tBu-ether or a Boc-amine is protonated by TFA, leading to the departure of a stable tert-butyl cation.[5]

Key Challenge: These liberated carbocations are highly reactive electrophiles. Nucleophilic side chains present in the peptide, such as the indole ring of Tryptophan, the thioether of Methionine, or the thiol of Cysteine, can be irreversibly alkylated by these cations.[6][7] The secondary amine of a deprotected Pip residue presents an analogous nucleophilic site, making it a prime target for t-butylation (+56 Da mass addition), a common and problematic side reaction.[8]

The Critical Role of Scavengers

To prevent these deleterious side reactions, the cleavage cocktail must contain "scavengers"—nucleophiles added in excess to trap reactive electrophiles.

  • Triisopropylsilane (TIS): The most common carbocation scavenger. It reacts with t-butyl cations via hydride transfer to form the inert isobutane and a stable silylium ion.[5]

  • Water (H₂O): Acts as a proton source and can trap carbocations. It is a crucial component in most standard cleavage cocktails.[9]

  • 1,2-Ethanedithiol (EDT): A soft nucleophile, particularly effective for scavenging cations derived from Trt groups and for protecting Cysteine residues.

  • Thioanisole: Used to suppress side reactions associated with sulfonyl-based protecting groups like Pmc or Mtr used for Arginine.[10]

The selection of an appropriate cleavage cocktail is therefore dictated by the entire peptide sequence, with special attention paid to protecting the vulnerable Pip residue.[6]

Part 2: Visualization of the Cleavage Workflow & Mechanism

To clarify the process, the following diagrams illustrate the experimental workflow and the underlying chemical mechanism of scavenger protection.

G cluster_prep Preparation cluster_reaction Reaction & Isolation cluster_analysis Analysis start Start: Dry Peptide-Resin wash_dcm 1. Wash with DCM (3x) start->wash_dcm dry_resin 2. Dry Resin Under Vacuum/N₂ wash_dcm->dry_resin prep_cocktail 3. Prepare Fresh Cleavage Cocktail dry_resin->prep_cocktail add_cocktail 4. Add Cocktail to Resin (10 mL / g resin) prep_cocktail->add_cocktail react 5. React for 2-3 hours at Room Temperature add_cocktail->react filter_resin 6. Filter to Collect Filtrate react->filter_resin precipitate 7. Precipitate Peptide in Cold Diethyl Ether filter_resin->precipitate isolate 8. Isolate by Centrifugation precipitate->isolate wash_pellet 9. Wash Pellet with Cold Ether (3x) isolate->wash_pellet dry_peptide 10. Dry Crude Peptide wash_pellet->dry_peptide analysis 11. Analysis (LC-MS) dry_peptide->analysis purify 12. Purification (HPLC) analysis->purify G cluster_reactants Reactants in Cleavage Cocktail cluster_reaction Cleavage & Deprotection Events cluster_intermediates Reactive Intermediates cluster_outcomes Potential Outcomes TFA TFA (H⁺) Strong Acid Deprotection {Deprotection|H⁺ removes Boc and tBu groups} TFA->Deprotection Peptide Peptide-Resin Contains Pip(Boc) & Other R(tBu) Peptide->Deprotection TIS Triisopropylsilane (TIS) Scavenger Scavenging {Desired Reaction|TIS traps +C(CH₃)₃} TIS->Scavenging Scavenged Path tBu_cation tert-Butyl Cation +C(CH₃)₃ Highly Reactive Electrophile Deprotection->tBu_cation Deprotected_Pip Deprotected Peptide Contains nucleophilic Pip(H) Deprotection->Deprotected_Pip Alkylation {Side Reaction|Pip-tBu Adduct (+56 Da)} tBu_cation->Alkylation Unscavenged Path tBu_cation->Scavenging Scavenged Path Deprotected_Pip->Alkylation Scavenging->Deprotected_Pip Leads to Clean Product

Caption: Mechanism of scavenger action during TFA cleavage.

Part 3: Recommended Protocols & Reagent Formulations

The choice of cleavage cocktail is paramount and depends on the presence of other sensitive residues in the peptide sequence. [6]All preparations and reactions involving TFA must be performed in a certified chemical fume hood with appropriate personal protective equipment. [5]

Table 1: Cleavage Cocktail Formulations for Pip-Containing Peptides
Cocktail NameFormulation (v/v/v)Target Application & RationaleReaction Time
Reagent B TFA / H₂O / TIS (95 : 2.5 : 2.5)Standard Protocol. Ideal for peptides where Pip is the primary sensitive residue. TIS is highly effective at scavenging t-butyl cations generated from Boc, tBu, and Pbf protecting groups. [11]2-3 hours
Reagent K (Modified) TFA / H₂O / Phenol / Thioanisole / TIS (85 : 5 : 5 : 5 : 2.5)For Peptides with Arg(Pmc/Mtr), Met, or Trp. This robust cocktail provides multiple scavengers to protect against a wider range of side reactions, including sulfonation of Trp and oxidation of Met, which also protects the Pip residue. [9]2-4 hours
Thiol-Containing TFA / H₂O / TIS / EDT (94 : 2.5 : 1 : 2.5)For Peptides with Cys(Trt/Mmt). EDT is essential for scavenging trityl cations and preventing disulfide-related side reactions. This cocktail is also effective for protecting Pip. [12]2-3 hours

Note: Phenol is often included as a scavenger and to improve the solubility of the cleaved peptide.

Detailed Step-by-Step Protocol (Using Reagent B)

This protocol is based on a 100 mg scale of peptide-resin.

Materials:

  • Dry peptide-resin (100 mg)

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic Acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Deionized Water

  • Ice-cold diethyl ether

  • Reaction vessel (e.g., fritted syringe or glass vial)

  • Centrifuge tubes

Procedure:

  • Resin Preparation:

    • Place the dry peptide-resin in a suitable reaction vessel.

    • Wash the resin with DCM (3 x 2 mL) to remove residual DMF and shrink the resin. * Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 1 hour. Residual moisture or DMF can interfere with the cleavage. [5]

  • Cleavage Reaction:

    • In a fume hood, prepare 2 mL of the cleavage cocktail (e.g., Reagent B: 1.9 mL TFA, 50 µL H₂O, 50 µL TIS). Caution: Always add acid to other components. The cocktail must be prepared fresh. [6] * Add the freshly prepared cocktail to the dry resin.

    • Gently agitate the slurry at room temperature for 2-3 hours. Occasional swirling is sufficient. [13]

  • Peptide Isolation:

    • Filter the resin and collect the TFA solution (the filtrate) containing the cleaved peptide into a clean centrifuge tube.

    • Wash the resin twice with a small volume of fresh TFA (2 x 0.5 mL) and combine the filtrates. [13]

  • Peptide Precipitation:

    • In a separate, larger centrifuge tube, place ~10-15 mL of ice-cold diethyl ether.

    • Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate (the crude peptide) should form.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation. [13]

  • Washing and Drying:

    • Centrifuge the suspension (e.g., 3500 rpm for 5 minutes) to pellet the crude peptide.

    • Carefully decant and discard the ether supernatant.

    • Wash the peptide pellet by adding fresh cold ether (10 mL), vortexing briefly, and centrifuging again. Repeat this wash step two more times to remove residual scavengers and organic impurities.

    • After the final wash, decant the ether and dry the white peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

Part 4: Best Practices & Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Incomplete Deprotection (Observed in LC-MS)1. Insufficient reaction time. 2. Inactivated TFA. 3. Insufficient volume of cleavage cocktail.1. Extend the cleavage time to 4 hours. 2. Use fresh, high-purity TFA. 3. Ensure a ratio of at least 10 mL of cocktail per gram of resin.
Low Yield After Precipitation 1. Peptide is partially soluble in ether. 2. Insufficient volume of ether used for precipitation. 3. Premature decanting before full precipitation.1. Use a larger volume of ether (up to 10x the TFA volume). [13] 2. Ensure both the ether and the peptide/TFA mixture are thoroughly chilled. 3. Consider using methyl-tert-butyl ether (MTBE), which sometimes yields better precipitation.
Mass Adduct of +56 Da (t-Butylation of Pip)1. Insufficient scavenging. 2. Highly sensitive peptide sequence. 3. Old or impure TIS.1. Increase the TIS concentration in the cocktail to 5%. [8] 2. Ensure the cleavage cocktail is freshly prepared and thoroughly mixed. 3. Perform a small-scale test cleavage to optimize scavenger concentration.
Alkylation of Tryptophan (Observed in LC-MS)1. Cleavage of Wang resin linker can generate alkylating species. [14] 2. Insufficient scavenging of cations.1. Use Reagent K or a thiol-containing cocktail. 2. Incorporate Fmoc-Trp(Boc)-OH during synthesis, as the Boc group helps protect the indole ring during cleavage.

Self-Validation: Always analyze the crude peptide product by LC-MS after cleavage. This provides immediate feedback on the success of the deprotection (absence of protected residues), the purity of the product, and the presence of any predictable side products (e.g., +56 Da adducts), allowing for rapid optimization of the protocol if necessary.

References
  • Amino Acid Derivatives for Peptide Synthesis. APPTec.[Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). APPTec.[Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. National Institutes of Health.[Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.[Link]

  • Manual Solid Phase Peptide Synthesis Protocol. The Werner Lab, University of Washington.[Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate.[Link]

  • WO2015028599A1 - Cleavage of synthetic peptides.
  • Peptide Hand Synthesis Part 8: Cleaving. YouTube.[Link]

  • Ideal concentration of TFA to use at a chemical synthesis of peptides? ResearchGate.[Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry.[Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. APPTec.[Link]

  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC - PubMed Central. National Institutes of Health.[Link]

  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. ResearchGate.[Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications.[Link]

  • Cleavage from Wang Resin. APPTec.[Link]

  • Deprotection Reagent Guide. ACS GCI Pharmaceutical Roundtable.[Link]

  • Deprotection reagents in Fmoc solid phase peptide synthesis: Moving away from piperidine? Universitat de Barcelona.[Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc.[Link]

  • A side-reaction in the SPPS of Trp-containing peptides. ResearchGate.[Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México.[Link]

Sources

large-scale synthesis of peptides containing Fmoc-Apc-OH

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Large-Scale Synthesis of Peptides Containing Fmoc-Apc-OH

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The incorporation of linkers and spacers into peptide structures is a cornerstone of modern therapeutic and diagnostic development, enabling the creation of antibody-drug conjugates (ADCs), PROTACs, and other complex biomolecules. ε-Aminocaproic acid (Apc), a six-carbon amino acid, is a highly versatile and commonly used flexible linker. This guide provides a comprehensive, in-depth protocol for the large-scale solid-phase peptide synthesis (SPPS) of peptides incorporating Fmoc-Apc-OH. We will delve into the critical considerations for scaling up synthesis, from resin selection and coupling strategies to cleavage and purification, emphasizing the scientific rationale behind each step to ensure high yield, purity, and reproducibility.

Introduction: The Role of Apc in Peptide Design

Fmoc-Apc-OH (Fmoc-6-aminohexanoic acid) serves as a fundamental building block for introducing a hydrophilic and flexible spacer within a peptide sequence or for connecting a peptide to another moiety (e.g., a cytotoxic drug, a fluorescent tag, or a larger protein). Its linear six-carbon chain provides spatial separation between functional domains, which can be critical for maintaining the biological activity of the conjugated molecules.[1] In drug development, this spacing can overcome steric hindrance, improve solubility, and modulate pharmacokinetic properties.[2]

While the chemistry of incorporating Fmoc-Apc-OH is straightforward and analogous to standard Fmoc-protected amino acids, scaling the synthesis from milligram research quantities to multi-gram or kilogram production levels introduces significant challenges.[3][4] These challenges include managing reaction kinetics in large vessels, ensuring homogenous reagent distribution, minimizing solvent consumption, and developing robust purification protocols.[5][6] This document provides a field-proven methodology to navigate these complexities.

Pre-Synthesis Considerations & Strategy

Chemical Properties of Fmoc-Apc-OH

Fmoc-Apc-OH is structurally simple compared to standard proteinogenic amino acids.

  • No Chiral Center: As a linear amino acid, Apc is not chiral, eliminating the risk of racemization during activation and coupling—a common side reaction with other amino acids.[7]

  • No Side-Chain Protecting Group: The absence of a side-chain functional group simplifies the synthesis strategy, as no additional deprotection steps are required.

  • High Solubility: It is generally soluble in standard SPPS solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).

Large-Scale Synthesis Strategy

Our strategy is grounded in the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection scheme, which is the most widely used methodology for modern peptide synthesis due to its milder reaction conditions compared to the older Boc/Bzl chemistry.[8][9]

The overall workflow is visualized below:

SPPS_Workflow cluster_prep Preparation cluster_synthesis Synthesis Cycle (Automated or Manual) cluster_final Finalization Resin Resin Selection & Swelling Load First Amino Acid (Fmoc-AA-OH) Loading Resin->Load Esterification/ Amidation Deprotect Fmoc Deprotection (Piperidine/DMF) Load->Deprotect Wash1 Washing (DMF) Deprotect->Wash1 Couple Coupling: Fmoc-Apc-OH or Fmoc-AA-OH Wash1->Couple Wash2 Washing (DMF) Couple->Wash2 IPC In-Process Control (e.g., Kaiser Test) Wash2->IPC IPC->Deprotect Repeat for next AA Cleave Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) IPC->Cleave After final AA Purify Crude Precipitation & Purification (HPLC) Cleave->Purify Final Lyophilization & QC Analysis Purify->Final

Caption: High-level workflow for large-scale Fmoc-SPPS.

Detailed Protocols

Protocol 1: Resin Selection and Preparation (Scale: 100g Resin)

The choice of resin is critical for the success of large-scale synthesis. For peptides intended to have a C-terminal carboxylic acid, a 2-chlorotrityl chloride (2-CTC) resin is highly recommended. Its high acid lability allows for the cleavage of the peptide while keeping acid-labile side-chain protecting groups intact if desired.[10]

ParameterRecommendationRationale
Resin Type 2-Chlorotrityl Chloride (2-CTC) ResinHigh acid sensitivity allows for mild cleavage conditions, minimizing side reactions.
Substitution Level 0.7 - 1.0 mmol/gA moderate substitution balances peptide load against steric hindrance issues that can arise with higher loadings in long sequences.[11]
Mesh Size 100-200 meshLarger beads are often used in large-scale synthesis to improve solvent flow and reduce backpressure in large reaction vessels.[11]
Swelling Solvent Dichloromethane (DCM), then DMFDCM is optimal for swelling polystyrene-based resins. A transition to the synthesis solvent (DMF) is necessary.

Step-by-Step Procedure:

  • Place 100 g of 2-CTC resin into a suitable jacketed glass reaction vessel equipped with a nitrogen inlet for bubbling/agitation and a bottom filter for draining.

  • Add Dichloromethane (DCM) (10-15 mL per gram of resin; ~1.0-1.5 L) to swell the resin. Agitate gently with nitrogen bubbling for 1 hour.

  • Drain the DCM. Wash the resin 3 times with DMF (10 mL/g; 1.0 L each) to prepare for the loading of the first amino acid.

Protocol 2: Loading of the First Fmoc-Amino Acid

This protocol describes loading the first C-terminal amino acid onto the 2-CTC resin.

Reagents:

  • Swollen 2-CTC Resin (from Protocol 1)

  • Fmoc-amino acid (e.g., Fmoc-Ala-OH): 1.5 equivalents relative to resin capacity.

  • Diisopropylethylamine (DIPEA): 3.0 equivalents relative to Fmoc-amino acid.

  • Anhydrous DCM: 10 mL per gram of resin.

  • Capping Solution: DCM/Methanol/DIPEA (80:15:5 v/v/v).

Step-by-Step Procedure:

  • Dissolve the Fmoc-amino acid (1.5 eq) in anhydrous DCM (~800 mL).

  • Add the solution to the swollen resin in the reaction vessel.

  • Slowly add DIPEA (3.0 eq) to the slurry. Agitate with nitrogen bubbling for 2-4 hours at room temperature.

  • Drain the reaction mixture.

  • To cap any unreacted chloride sites on the resin, add the capping solution (~1.0 L) and agitate for 30-60 minutes.[8]

  • Drain the capping solution. Wash the resin thoroughly:

    • 3x with DMF (1.0 L)

    • 3x with DCM (1.0 L)

    • 3x with Methanol (1.0 L)

  • Dry the resin under high vacuum. A small sample can be taken to determine the final loading via Fmoc-cleavage UV quantitation.

Protocol 3: SPPS Cycle for Fmoc-Apc-OH Incorporation

This protocol details a single synthesis cycle for coupling Fmoc-Apc-OH. The same protocol applies to standard Fmoc-amino acids.

Reagents & Equivalents:

Reagent Equivalents (vs. Resin Capacity) Purpose
Fmoc-Apc-OH 1.5 - 2.0 Reduced excess compared to lab scale to control costs and reduce waste.[4]
HCTU (Activator) 1.45 - 1.95 Highly efficient uronium salt activator suitable for scale-up.[12]
DIPEA (Base) 3.0 - 4.0 Base for in-situ neutralization and activation.

| Piperidine in DMF | 20% (v/v) | Reagent for Fmoc group removal.[9] |

Step-by-Step Procedure:

  • Swelling: Swell the peptide-resin in DMF (10-15 mL/g) for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF. Add 20% piperidine in DMF.

    • Agitate for 5 minutes. Drain.

    • Add a second portion of 20% piperidine in DMF. Agitate for 15-20 minutes. The extended time ensures complete deprotection, which can be slower on a larger scale.[13]

  • Washing: Drain the deprotection solution. Wash the resin 6-8 times with DMF (10 mL/g) to ensure complete removal of piperidine and dibenzofulvene adducts.

  • In-Process Control (IPC) - Kaiser Test:

    • Remove a small sample of resin beads (~5-10 mg) and wash them thoroughly with fresh DMF.

    • Perform the Kaiser test to confirm the presence of free primary amines.[14] A strong blue color indicates a positive result and readiness for coupling.[15][16] If the test is negative, it indicates a failure in the deprotection step which must be repeated.

  • Coupling Reaction:

    • In a separate vessel, dissolve Fmoc-Apc-OH (1.5 eq) and HCTU (1.45 eq) in DMF.

    • Add DIPEA (3.0 eq) to this solution to pre-activate for 1-2 minutes.

    • Drain the wash solvent from the main reaction vessel and immediately add the activated amino acid solution.

    • Agitate for 1-2 hours. Reaction times may need to be extended in large-scale synthesis compared to small-scale microwave protocols.[17]

  • IPC - Post-Coupling Kaiser Test:

    • Remove a small sample of resin beads, wash thoroughly, and perform the Kaiser test.

    • A negative result (colorless or faint yellow beads) indicates complete coupling.[18] If the result is positive (blue beads), a second coupling (recouple) should be performed before proceeding.[14]

  • Washing: Drain the coupling solution and wash the resin 5 times with DMF (10 mL/g).

  • Repeat: The cycle (Steps 2-7) is repeated for each subsequent amino acid in the sequence.

SPPS_Cycle start Start of Cycle (Peptide-Resin-Fmoc) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 kaiser1 3. Kaiser Test (IPC) wash1->kaiser1 kaiser1->deprotection Negative (Repeat) coupling 4. Coupling (Fmoc-Apc-OH, HCTU, DIPEA) kaiser1->coupling Positive (Blue) kaiser2 5. Kaiser Test (IPC) coupling->kaiser2 kaiser2->coupling Positive (Recouple) wash2 6. DMF Wash kaiser2->wash2 Negative (Yellow) end End of Cycle (Peptide-Resin-Fmoc) wash2->end

Caption: A detailed SPPS cycle with in-process controls (IPCs).

Protocol 4: Cleavage and Deprotection

This final step cleaves the completed peptide from the resin support and removes all acid-labile side-chain protecting groups simultaneously.

Cleavage Cocktail Selection: The composition of the trifluoroacetic acid (TFA) "cocktail" is critical and depends on the amino acids present in the sequence. Scavengers are added to quench the highly reactive cationic species (e.g., tert-butyl cations) generated during deprotection, which would otherwise cause unwanted side reactions.[19]

Cocktail ComponentStandard % (v/v)Purpose & Rationale
TFA 95%Strong acid for cleavage and deprotection.[20]
Triisopropylsilane (TIS) 2.5%Efficiently quenches carbocations, especially from Trt groups.[10]
Water 2.5%Proton source and helps suppress some side reactions.[19]
1,2-Ethanedithiol (EDT) (Add 2.5% if needed)Recommended for peptides containing Arg(Pmc/Pbf) or Trp(Boc). Reduces TFA volume accordingly.

Step-by-Step Procedure:

  • Wash the final peptide-resin thoroughly with DCM (5x) and dry it under vacuum for several hours to remove all residual DMF.

  • Prepare the cleavage cocktail in a chilled vessel. For 100g of initial resin, approximately 1.0 - 2.0 L of cocktail will be needed (10-20 mL/g).

  • Slowly add the chilled cocktail to the reaction vessel containing the dry peptide-resin.

  • Agitate the mixture gently at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate, which now contains the crude peptide.

  • Wash the resin 2-3 times with fresh TFA to ensure complete recovery of the peptide. Combine all filtrates.

  • Concentrate the TFA solution under reduced pressure (rotary evaporator) to about 10% of its original volume. Caution: Perform in a well-ventilated fume hood.

  • Precipitate the crude peptide by adding the concentrated solution dropwise into a stirred, chilled vessel of diethyl ether (at least 10x the volume of the concentrate).

  • A white precipitate (the crude peptide) will form. Allow it to stir for 30 minutes in the cold ether.

  • Isolate the peptide by centrifugation or filtration. Wash the solid 2-3 times with cold diethyl ether.

  • Dry the crude peptide under vacuum.

Protocol 5: Purification and Final QC

Purification is typically the most challenging step in large-scale peptide production.[21] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method.[22][23]

ParameterRecommendationRationale
Column Preparative C18 silica columnC18 is a versatile stationary phase for a wide range of peptides.
Mobile Phase A 0.1% TFA in WaterStandard acidic modifier for good peak shape.[23][24]
Mobile Phase B 0.1% TFA in AcetonitrileOrganic eluent.
Gradient Peptide-specific; typically 5-65% B over 60 minA shallow gradient is required for good resolution of impurities.[21]
Loading 1-2 mg crude peptide per mL of column volumeOverloading the column leads to poor separation.[25]

Step-by-Step Procedure:

  • Dissolve a known amount of crude peptide in Mobile Phase A, or a solvent mixture containing a minimal amount of organic solvent for solubility.

  • Perform an analytical HPLC run to determine the retention time of the target peptide and the impurity profile.

  • Based on the analytical run, program the preparative HPLC system with an optimized gradient.

  • Inject the crude peptide solution onto the equilibrated preparative column.

  • Collect fractions across the elution peak corresponding to the target peptide.

  • Analyze the purity of each collected fraction using analytical HPLC-MS.

  • Pool the fractions that meet the required purity specification (e.g., >98%).

  • Lyophilize (freeze-dry) the pooled, pure fractions to obtain a stable, fluffy white powder.

  • Perform final QC analysis on the lyophilized product, including purity (HPLC), identity (Mass Spectrometry), and quantity (amino acid analysis or UV spec).

References

  • Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Technologies, Inc.
  • Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique. Ignited Minds Journals.
  • HPLC Analysis and Purific
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Analysis and Purification of Synthetic Peptides by Liquid Chrom
  • Mastering Solid Phase Peptide Synthesis (SPPS). Unknown Source.
  • Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Pharmaceutical Technology.
  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
  • Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
  • Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrog
  • Innovative Approaches for Large-Scale Peptide Production. Bachem.
  • Optimizing Peptide Coupling: Key Techniques. Unknown Source.
  • Methods and protocols of modern solid phase peptide synthesis. Unknown Source.
  • Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Aapptec Peptides.
  • What are the Sustainability Challenges in Peptide Synthesis and Purification?
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS.
  • Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. SYNFORM.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Convergent Synthesis of Peptides
  • Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing.
  • Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry.
  • How to Optimize Peptide Synthesis? Unknown Source.
  • Cleavage Cocktails; Reagent B. Aapptec Peptides.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Cleavage of synthetic peptides.
  • Peptide Hand Synthesis Part 8: Cleaving. YouTube.
  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • A cleavage cocktail for methionine-containing peptides. PubMed.
  • Using double coupling to improve your peptide synthesis. Biotage.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Fmoc Amino Acids for SPPS. AltaBioscience.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Schematic overview of Fmoc solid-phase peptide synthesis (SPPS).
  • Antifibrinolytic activities of alpha-N-acetyl-L-lysine methyl ester, epsilon-aminocaproic acid, and tranexamic acid. PubMed.
  • Short peptides containing L-lysine and epsilon-aminocaproic acid as potential plasmin inhibitors. PubMed.
  • Aminocaproic acid – Knowledge and References. Taylor & Francis.
  • Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. MDPI.
  • Engineering unnatural amino acids in peptide linkers enables cathepsin-selective antibody-drug conjugates for HER2-positive breast cancer. PubMed.

Sources

Troubleshooting & Optimization

overcoming slow coupling of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for overcoming challenges associated with the solid-phase peptide synthesis (SPPS) of peptides containing 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride (Fmoc-Pip(NH-Fmoc)-OH·HCl). This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to empower researchers in drug discovery and development to confidently utilize this unique building block.

Introduction: Understanding the Challenge

4-(Fmoc-amino)-4-piperidinecarboxylic acid is an α,α-disubstituted amino acid, a class of molecules known for presenting significant synthetic challenges. The slow and often incomplete coupling of this residue stems from two primary factors:

  • Steric Hindrance: The quaternary α-carbon, crowded by the piperidine ring, physically obstructs the approach of the activated carboxyl group to the resin-bound N-terminal amine. This steric bulk dramatically slows the kinetics of peptide bond formation compared to sterically unhindered amino acids.[1][2]

  • Hydrochloride Salt Form: The commercially available building block is a hydrochloride salt. In the reaction vessel, the piperidine nitrogen is protonated. This non-nucleophilic, positively charged form requires neutralization before the coupling reaction can proceed, adding a layer of complexity to the process.[3]

This guide will dissect these issues and provide clear, actionable solutions to achieve high coupling efficiency.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: Why is my coupling of Fmoc-Pip(NH-Fmoc)-OH·HCl incomplete after a standard cycle?

Answer: Standard coupling protocols are often insufficient due to the severe steric hindrance of this α,α-disubstituted amino acid.[1][2] The bulky piperidine ring adjacent to the reacting carboxyl group slows down the nucleophilic attack by the resin-bound amine. Furthermore, if the hydrochloride is not adequately neutralized, the concentration of the reactive free amine will be too low for the reaction to proceed efficiently.

A positive Kaiser test after a single coupling is common. To overcome this, a combination of more potent reagents, optimized reaction conditions, and extended reaction times is necessary.

Q2: How does the hydrochloride salt affect the coupling reaction, and how do I address it?

Answer: The hydrochloride salt means the amino acid is protonated, rendering it inactive for coupling. To initiate the reaction, this salt must be neutralized by a non-nucleophilic base to generate the free amine.

It is critical to add an appropriate amount of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA or DIEA) or N-methylmorpholine (NMM), to the coupling mixture.[3] A common practice is to add at least one extra equivalent of base relative to the amino acid to neutralize the hydrochloride, in addition to the base required for the coupling chemistry itself. For aminium/uronium salt activations (like HBTU/HATU), this typically means a total of 3 equivalents of base: 1 for the hydrochloride and 2 for the activation/coupling.

Q3: Which coupling reagents are most effective for this hindered amino acid?

Answer: For sterically demanding couplings, standard carbodiimide reagents like DCC or DIC alone are often inefficient.[1][4] More potent, onium salt-based reagents are strongly recommended.[1]

  • Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are highly effective as they form highly reactive OAt or OBt active esters.[1] HATU is often considered the gold standard for difficult couplings due to its superior reactivity.[1][3] COMU is a modern alternative with efficiency comparable to HATU but with better solubility and safety profiles.[1][3]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also powerful activators suitable for this purpose.[1]

The choice of reagent can be critical for driving the reaction to completion.

ReagentClassRelative ReactivityKey Advantages
HATU Uronium/AminiumVery HighGenerally the most effective for hindered couplings.[3]
HCTU Uronium/AminiumHighCost-effective alternative to HATU, high reactivity.
COMU Uronium/AminiumVery HighHigh reactivity, improved solubility, safer byproducts.[1][3]
PyBOP PhosphoniumHighEffective activator, avoids guanidinylation side reactions.[5]
DIC/Oxyma CarbodiimideModerate-HighA strong, modern carbodiimide combination that outperforms older additives like HOBt.[4]
Q4: Should I extend the coupling time or perform a double coupling?

Answer: Both. For a difficult residue like this, a single, standard coupling time (e.g., 1-2 hours) is unlikely to be sufficient.[6]

Recommended Strategy:

  • First Coupling: Perform the initial coupling for an extended period, for instance, 2 to 4 hours.

  • Monitor: After the first coupling, take a small sample of the resin and perform a qualitative test (e.g., Kaiser test or Chloranil test) to check for free amines.[7]

  • Second Coupling (Double Coupling): If the test is positive, indicating incomplete reaction, drain the reaction vessel and add a fresh solution of activated amino acid. Allow this second coupling to proceed for another 2-4 hours, or even overnight if necessary.

This double coupling approach significantly increases the probability of achieving a complete reaction.

Q5: Can reaction temperature be used to improve coupling efficiency?

Answer: Yes, moderately increasing the temperature can enhance coupling efficiency for difficult sequences, including those with sterically hindered residues. Microwave-assisted solid-phase peptide synthesis (SPPS) is particularly effective at driving such reactions to completion quickly.[2] If a microwave synthesizer is not available, conventional heating to 40-50°C can also be beneficial, though reaction times and potential side reactions should be carefully monitored.

Visual Guides and Workflows

A logical approach is key to troubleshooting difficult couplings. The following workflow provides a decision-making tree for incorporating Fmoc-Pip(NH-Fmoc)-OH·HCl.

troubleshooting_workflow start Start: Couple Fmoc-Pip(NH-Fmoc)-OH·HCl protocol Use Potent Reagent (HATU/COMU) + Extended Time (2-4h) + Extra Base (1 eq) start->protocol kaiser_test Perform Kaiser Test protocol->kaiser_test is_negative Test Negative? kaiser_test->is_negative double_couple Perform Double Coupling (Fresh Reagents, 2-4h or O/N) is_negative->double_couple No (Positive) proceed Proceed to Next Cycle is_negative->proceed Yes kaiser_test2 Perform Kaiser Test double_couple->kaiser_test2 is_negative2 Test Negative? kaiser_test2->is_negative2 capping Cap Unreacted Amines (e.g., Acetic Anhydride/DIPEA) is_negative2->capping No (Still Positive) is_negative2->proceed Yes capping->proceed

Caption: Troubleshooting workflow for hindered coupling.

The steric hindrance is visually apparent from the molecule's structure.

Caption: Steric hindrance at the α-carbon.

Validated Experimental Protocols

Protocol 1: Optimized Coupling using HATU

This protocol is designed for maximum coupling efficiency on a standard solid-phase synthesizer or for manual synthesis.

Reagents:

  • Fmoc-Pip(NH-Fmoc)-OH·HCl

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (confirmed by a negative Kaiser test after deprotection) and the resin has been thoroughly washed with DMF.

  • Activation Solution Preparation:

    • In a separate vessel, dissolve 4 equivalents of Fmoc-Pip(NH-Fmoc)-OH·HCl and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of DIPEA to the solution. This includes equivalents to neutralize the HCl salt and to facilitate the coupling reaction.

    • Allow the solution to pre-activate for 5-10 minutes at room temperature.

  • First Coupling:

    • Add the activation solution to the reaction vessel containing the resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature with agitation.

  • Monitoring:

    • Remove a small sample of resin beads, wash them thoroughly with DMF and then DCM, and perform a Kaiser test.

  • Second Coupling (if necessary):

    • If the Kaiser test is positive (blue beads), drain the reaction vessel.

    • Wash the resin 3 times with DMF.

    • Prepare a fresh activation solution as described in step 2.

    • Add the new solution to the resin and allow the reaction to proceed for an additional 2 hours or overnight.

  • Final Wash: Once the coupling is complete (negative Kaiser test), drain the vessel and wash the resin thoroughly with DMF (5-7 times) to remove all excess reagents before proceeding to the next deprotection step.

Protocol 2: Capping Unreacted Amines

If a double coupling still results in a positive Kaiser test, it is advisable to cap the unreacted N-terminal amines to prevent the formation of deletion peptide sequences.

Reagents:

  • Acetic Anhydride

  • DIPEA

  • DMF

Procedure:

  • Preparation: Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., in a 1:2:3 ratio).

  • Capping Reaction:

    • After the final coupling attempt, wash the resin with DMF.

    • Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Washing: Drain the capping solution and wash the resin extensively with DMF (5-7 times) to remove all traces of the capping reagents.

  • Confirmation: A final Kaiser test should be negative, indicating all free amines have been acetylated. You may now proceed with the synthesis.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Crucial Role of EDC HCl. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). SPPS Tips For Success. Mesa Labs. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. Retrieved from [Link]

  • Peptide Solutions. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Behrendt, R., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 4-(Fmoc-Amino)-4-piperidinecarboxylic acid hydrochloride, min 95%. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Retrieved from [Link]

  • da Costa, J. P., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. Retrieved from [Link]

  • Kumar, A., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry. Retrieved from [Link]

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. PDF on ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. Retrieved from [Link]

  • Aapptec. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Retrieved from [Link]

  • Coro, J., et al. (2016). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Aggregation in Peptides Containing 4-amino-4-piperidinecarboxylic Acid (Apc)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with synthetic peptides incorporating the non-canonical amino acid 4-amino-4-piperidinecarboxylic acid (Apc).

The incorporation of conformationally constrained amino acids like Apc is a powerful strategy in peptidomimetic design. By restricting the peptide backbone, Apc can pre-organize the molecule into specific secondary structures, such as helices, potentially enhancing binding affinity, specificity, and proteolytic stability.[1][2] However, any peptide synthesis, particularly of sequences with constrained geometry or hydrophobic character, can face the significant challenge of aggregation. This can occur both during solid-phase peptide synthesis (SPPS) and after cleavage and purification, leading to low yields, purification difficulties, and unreliable results in biological assays.

This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive, question-and-answer-based guide to help you understand, prevent, and troubleshoot aggregation issues in your Apc-containing peptides. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can make informed decisions in your experimental design.

Part 1: Understanding the Problem: FAQs on Apc and Aggregation

Q1: What is 4-amino-4-piperidinecarboxylic acid (Apc), and what are its expected effects on a peptide?

4-amino-4-piperidinecarboxylic acid (Apc) is a cyclic, α,α-disubstituted amino acid. Its rigid piperidine ring structure imposes significant conformational constraints on the peptide backbone.

  • Structural Impact : Unlike flexible amino acids, Apc locks the phi (Φ) and psi (Ψ) dihedral angles, forcing the peptide chain into a more defined conformation. This property is often exploited to stabilize specific secondary structures, such as α-helices or turns.[2]

  • Solubility : The piperidine ring contains a secondary amine that can be protonated. This cationic character can, in some cases, enhance the overall aqueous solubility of the peptide sequence, particularly when compared to other cyclic amino acids like cis-2-aminocyclohexanecarboxylic acid (cis-ACHC).[3] One study specifically demonstrated that replacing lysine residues with Apc residues enhanced resistance to digestive enzymes while preserving the desired helical structure.[2]

Q2: Why might a peptide containing Apc be prone to aggregation?

While Apc itself can improve solubility, aggregation in Apc-containing peptides is a complex issue that typically arises from the properties of the entire sequence rather than from the Apc residue alone.[4][5]

  • Conformational Rigidity and Self-Assembly : The primary driver of aggregation is often the formation of intermolecular hydrogen bonds, leading to structures like β-sheets.[6][7] If an Apc residue stabilizes a conformation that exposes hydrophobic patches or creates a planar surface prone to stacking, it can inadvertently facilitate self-assembly. The rigidity prevents the peptide from adopting alternative, more soluble conformations.

  • Hydrophobicity of the Overall Sequence : Aggregation is strongly correlated with the presence of contiguous hydrophobic amino acids (e.g., Val, Ile, Leu, Phe).[5][6] If Apc is incorporated into an already hydrophobic sequence, its conformational effects may not be sufficient to overcome the inherent tendency of the peptide to aggregate.

  • On-Resin Aggregation during SPPS : During synthesis, as the peptide chain elongates, it can fold and form secondary structures while still attached to the solid support. This can lead to inter-chain aggregation, causing the resin beads to clump, shrink, and block reactive sites.[6][7] This results in incomplete coupling and deprotection steps, leading to a complex mixture of deletion sequences that are difficult to purify.

Q3: How can I identify if my Apc-containing peptide is aggregating?

Recognizing the signs of aggregation early is critical for successful troubleshooting.

During Solid-Phase Peptide Synthesis (SPPS):

  • Visual Cues : The resin may shrink, clump together, or fail to swell properly in solvents.[7]

After Cleavage and Purification:

  • Poor Solubility : The lyophilized peptide may be difficult to dissolve, even in standard solvents like water, acetonitrile, or DMSO. You might observe a cloudy suspension, gel formation, or visible precipitates.[5]

  • Chromatographic Artifacts : During HPLC analysis, you may see peak tailing, the appearance of broad peaks, or the emergence of new peaks at very early retention times (in reverse-phase) or in the void volume (in size-exclusion chromatography).

  • Inconsistent Bioactivity : Aggregated peptides often have reduced or no biological activity because the active sites are buried within the aggregate structure. This can lead to poor reproducibility in assays.

Part 2: Proactive Strategies: Preventing Aggregation During Synthesis and Purification

Preventing aggregation from the start is far more effective than trying to reverse it later.

Q4: How can I modify my SPPS strategy to minimize on-resin aggregation?

The key is to disrupt the intermolecular hydrogen bonding that leads to on-resin aggregation.[6][7]

  • Incorporate "Structure-Breaking" Elements :

    • Pseudoproline Dipeptides : If your sequence contains a Ser or Thr residue, consider introducing it as part of a pseudoproline dipeptide (e.g., Fmoc-Phe-Thr(ΨMe,Me pro)-OH). These derivatives introduce a "kink" into the peptide backbone that disrupts the formation of β-sheet structures. The original Ser or Thr residue is fully restored during the final TFA cleavage.[6]

    • Backbone Protection : Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the amide nitrogen of an amino acid can physically block hydrogen bond formation.[7] These are typically inserted every 6-7 residues in aggregation-prone regions.

  • Optimize Synthesis Conditions :

    • Chaotropic Salts : Adding chaotropic salts like LiCl or KSCN to the coupling and deprotection steps can disrupt secondary structures.[7]

    • Elevated Temperature : Performing coupling reactions at a higher temperature (e.g., 50-60°C) can provide enough energy to break up aggregates and improve reaction kinetics.[7][10]

    • Solvent Choice : Switching the primary solvent from DMF to N-methylpyrrolidone (NMP) or adding DMSO can help solubilize the growing peptide chain.[7]

Q5: What are the best practices for cleaving and purifying aggregation-prone Apc-peptides?

The transition from the protected, on-resin state to the free peptide in solution is a critical point where aggregation can occur.

  • Cleavage : Work quickly and at a reduced temperature. After cleavage with a standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5), immediately precipitate the peptide in cold diethyl ether. Do not allow the peptide to sit in the cleavage cocktail for extended periods.

  • Purification (RP-HPLC) :

    • Solubilize in Strong Solvents : Dissolve the crude peptide in the strongest, most non-aqueous solvent compatible with your HPLC method first (e.g., 80-90% acetonitrile, or a small amount of formic acid, hexafluoroisopropanol (HFIP), or DMSO) before diluting with the aqueous mobile phase.

    • Low Concentration : Inject a more dilute solution of your peptide onto the column to reduce its tendency to aggregate on the column head.

    • Optimize pH : If your peptide has ionizable groups, adjusting the pH of the mobile phases away from the peptide's isoelectric point (pI) can increase its net charge and improve solubility.[5]

Part 3: Reactive Strategies and Analytical Characterization

If you already have an aggregated peptide, the following steps can help you characterize and potentially rescue the material.

Q6: My purified, lyophilized Apc-peptide won't dissolve. What can I do?

Approach this systematically. Start with the mildest conditions and escalate only as needed.

Tier Solvent/Additive Rationale & Protocol Considerations
1 pH Adjustment If the peptide is acidic (high D/E content), try dissolving in a basic buffer (e.g., 0.1M ammonium bicarbonate). If basic (high K/R content), try a dilute acidic solution (e.g., 10% acetic acid).Ensure the final pH is compatible with your downstream application.
2 Organic Co-solvents For hydrophobic peptides, first dissolve in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, then slowly add your aqueous buffer while vortexing.[11]DMSO can oxidize Met and Cys residues. High concentrations of organic solvents can denature proteins in your assay.[11]
3 Strong Denaturants / Disaggregating Agents Hexafluoroisopropanol (HFIP) or Trifluoroacetic Acid (TFA) can break apart strongly aggregated peptides, including amyloid-like fibrils. Dissolve the peptide in 100% HFIP or a small amount of neat TFA, then lyophilize to remove the solvent. The resulting powder should be more soluble in standard solvents.These are harsh, corrosive solvents. Use with extreme caution in a fume hood. This treatment will destroy the peptide's tertiary structure.
Q7: How can I analytically confirm and quantify the aggregation state of my peptide?

Visual inspection is not enough. Use quantitative techniques to understand the nature and extent of aggregation.

Protocol 1: Size-Exclusion Chromatography (SEC-HPLC)

This technique separates molecules based on their hydrodynamic radius, making it the gold standard for quantifying soluble aggregates like dimers, trimers, and higher-order oligomers.[3][6][12]

  • System Setup : Use an HPLC system equipped with a UV detector and an appropriate SEC column chosen based on the expected molecular weight range of your peptide monomer and potential aggregates.

  • Mobile Phase : Prepare an isocratic mobile phase, typically a phosphate or Tris-based buffer at a physiological pH (e.g., 7.4), containing 150-300 mM NaCl to minimize non-specific interactions with the column matrix.

  • Sample Preparation : Dissolve the peptide in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter through a 0.22 µm syringe filter.

  • Analysis : Inject the sample. The monomeric peptide should elute as the main peak. Any aggregates will elute earlier. The relative percentage of monomer vs. aggregate can be calculated from the peak areas.

Protocol 2: Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a solution, providing a rapid assessment of the presence of large aggregates.[7]

  • Sample Preparation : Prepare a clear, particle-free solution of your peptide in a suitable buffer (filtered through a 0.02 µm filter) at a concentration of 0.5-1.0 mg/mL.

  • Measurement : Place the sample in a clean cuvette and analyze using a DLS instrument. The instrument measures fluctuations in scattered light intensity caused by the Brownian motion of particles.

  • Data Interpretation : The instrument's software will generate a size distribution plot. A single, narrow peak at a small hydrodynamic radius (e.g., 1-5 nm) indicates a monodisperse, monomeric sample. The presence of peaks at larger radii (>10 nm) is indicative of aggregation.

Protocol 3: Thioflavin T (ThT) Fluorescence Assay

ThT is a fluorescent dye that specifically binds to the cross-β-sheet structures characteristic of amyloid-like fibrils. It is a sensitive method for detecting this specific type of aggregate.

  • Reagent Preparation : Prepare a 20 µM ThT stock solution in a suitable buffer (e.g., 50 mM Glycine, pH 8.5).

  • Assay : In a 96-well plate, mix your peptide sample (at a final concentration of ~25 µM) with the ThT solution.

  • Measurement : Measure the fluorescence using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Interpretation : A significant increase in fluorescence intensity compared to a buffer-only control or a known non-aggregating peptide indicates the presence of amyloid-like fibrils.

Part 4: Visualization and Data Summary

Diagram 1: Troubleshooting Workflow for Apc-Peptide Aggregation

Troubleshooting Workflow cluster_synthesis During SPPS cluster_post Post-Purification start_synthesis Problem Identified: Resin Shrinking / Poor Coupling strategy Implement Proactive Strategy start_synthesis->strategy strat1 Use Pseudoproline Dipeptides strategy->strat1 Sequence allows? strat2 Add Chaotropic Salts (LiCl) strategy->strat2 strat3 Elevate Coupling Temperature strategy->strat3 strat4 Switch to NMP/DMSO solvent strategy->strat4 synthesis_ok Synthesis Proceeds strat1->synthesis_ok strat2->synthesis_ok strat3->synthesis_ok strat4->synthesis_ok start_post Problem Identified: Poor Solubility / Precipitate solubilize Attempt Solubilization start_post->solubilize tier1 Tier 1: Adjust pH solubilize->tier1 tier2 Tier 2: Organic Co-solvents tier1->tier2 Fails analyze Characterize Aggregation State tier1->analyze Succeeds tier3 Tier 3: Strong Denaturants (HFIP) tier2->tier3 Fails tier2->analyze Succeeds tier3->analyze Succeeds insoluble Still Insoluble: Consider Resynthesis tier3->insoluble Fails sec SEC-HPLC analyze->sec dls DLS analyze->dls tht ThT Assay analyze->tht soluble Peptide Soluble sec->soluble dls->soluble tht->soluble

Caption: A logical workflow for addressing aggregation issues.

Diagram 2: Proposed Mechanism of Aggregation in Prone Sequences

Aggregation Mechanism cluster_detection Analytical Detection monomer Soluble Monomers (Constrained by Apc) oligomer Soluble Oligomers (Hydrophobic Interaction) monomer->oligomer Self-Association oligomer->monomer Dissociation protofibril Protofibrils oligomer->protofibril Structural Reorganization dls DLS oligomer->dls sec SEC-HPLC oligomer->sec fibril Insoluble Fibrils (Cross-β-Sheet Structure) protofibril->fibril Elongation tht ThT Assay fibril->tht

Caption: Pathway from monomers to insoluble aggregates.

References

  • Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. (2025) Available at: [Link]

  • Lee, H. et al. (2022) 'Effect of a cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) residue on mixed-helical folding of unnatural peptides', Organic & Biomolecular Chemistry, 20(3), pp. 613-618. Available at: [Link]

  • Tamás, B. et al. (2024) 'Amino Acid Composition drives Peptide Aggregation: Predicting Aggregation for Improved Synthesis', ChemRxiv. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at: [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024) MBL International. Available at: [Link]

  • Advancing With Peptide Synthesis - kbDNA. (2024) Available at: [Link]

  • Auer, S. et al. (2021) 'Factors affecting the physical stability (aggregation) of peptide therapeutics', Interface Focus, 11(5), p. 20210023. Available at: [Link]

  • Li, W. et al. (2024) 'Aggregation Rules of Short Peptides', Journal of the American Chemical Society, Au, 4(1), pp. 16-28. Available at: [Link]

  • Li, W. et al. (2024) 'Aggregation Rules of Short Peptides', JACS Au, 4(1), pp. 16-28. Available at: [Link]

  • Biondi, B. and De Riccardis, F. (2021) 'Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media', ChemBioChem, 22(12), pp. 2070-2079. Available at: [Link]

  • Peptide Solubility Guidelines - How to solubilize a peptide. SB-PEPTIDE. Available at: [Link]

  • He, Y. et al. (2012) 'Rational development of a strategy for modifying the aggregatibility of proteins', The Journal of Biological Chemistry, 287(47), pp. 39640-39649. Available at: [Link]

  • Tamás, B. et al. (2024) 'Amino Acid Composition drives Peptide Aggregation', ChemRxiv. Available at: [Link]

  • Kumar, S. et al. (2021) 'Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics', Scientific Reports, 11, p. 23158. Available at: [Link]

  • Lelais, G. and Seebach, D. (2004) 'β-Amino Acids in Peptides: Challenges and Successes in Medicinal Chemistry', CHIMIA, 58(9), pp. 637-642. Available at: [Link]

  • Al-Azzam, W. et al. (2016) 'Strategies for Improving Peptide Stability and Delivery', Current Pharmaceutical Design, 22(28), pp. 4363-4384. Available at: [Link]

  • Inada, A. et al. (2015) 'Water Solubility of Complexes between a Peptide Mixture and Poorly Water-Soluble Ionic and Nonionic Drugs', Journal of Chemical Engineering of Japan, 48(11), pp. 936-941. Available at: [Link]

  • Horta, E. et al. (2019) 'Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties', Molecules, 24(19), p. 3535. Available at: [Link]

  • Robles-Reyes, O. et al. (2021) 'Conformational differences between selected peptides studied in this work...', ResearchGate. Available at: [Link]

  • Nishida, S. et al. (2023) 'Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids', International Journal of Molecular Sciences, 24(16), p. 12903. Available at: [Link]

Sources

identifying and minimizing deletion sequences with Fmoc-Apc-OH

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Identifying and Minimizing Deletion Sequences with Sterically Hindered Amino Acids

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating sterically hindered, atypical amino acids (represented here as Fmoc-Aaa-OH), such as fluorescent labels like Fmoc-Acc-OH (7-Amino-4-carboxymethylcoumarin), into their peptide sequences. The unique structural challenges posed by these residues often lead to incomplete couplings and the formation of deletion sequences, compromising the purity and yield of the final product.

This resource provides in-depth troubleshooting protocols, answers to frequently asked questions, and the scientific rationale behind our recommended strategies. Our goal is to empower you with the expertise to anticipate and overcome these synthetic challenges, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Here, we address common questions that arise when working with sterically demanding amino acids like Fmoc-Aaa-OH.

Q1: What are deletion sequences and why are they more common with Fmoc-Aaa-OH?

A1: Deletion sequences are impurities in a synthetic peptide that lack one or more amino acid residues from the target sequence.[1] They arise when an amino acid fails to couple completely to the N-terminus of the growing peptide chain on the solid support. The unreacted amine is then available to couple with the next amino acid in the sequence, resulting in a shorter peptide chain missing the intended residue.[2]

Fmoc-Aaa-OH, and other sterically hindered amino acids, are particularly prone to causing deletion sequences because their bulky side chains physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide.[3] This steric hindrance slows down the reaction rate and can prevent the coupling reaction from reaching completion under standard conditions.[4]

Q2: My HPLC and Mass Spectrometry (MS) data show a peak with a lower mass than my target peptide. How can I confirm it's a deletion sequence?

A2: The presence of a significant peak with a molecular weight corresponding to the target peptide minus the mass of the Aaa residue is a strong indicator of a deletion sequence. To confirm, you should employ tandem mass spectrometry (MS/MS).[5] By fragmenting the peptide in the mass spectrometer, you can determine its amino acid sequence. The fragmentation pattern of the impurity will show a gap corresponding to the missing Aaa residue, providing definitive identification.[6]

Q3: Can I just "push" the reaction by extending the coupling time?

A3: While extending the reaction time can sometimes improve coupling efficiency for moderately hindered amino acids, it is often insufficient for severely bulky residues like Fmoc-Aaa-OH.[3] Prolonged exposure to the basic conditions of the coupling reaction (especially with excess base like DIPEA) can lead to side reactions, such as racemization of the activated amino acid.[7] A more robust and reliable strategy involves a combination of optimized reagents and protocols, as detailed in the troubleshooting guide below.

Q4: What is the difference between a deletion sequence and a truncated sequence?

A4: A deletion sequence is an internal omission of an amino acid, with the synthesis continuing afterward. A truncated sequence is a peptide chain that has stopped growing prematurely. This is often caused by a "capping" step (deliberate or accidental) where the N-terminal amine is permanently blocked, for example, by acetylation.[1] While both are impurities, their causes and remedies differ. Capping is a useful technique to prevent the formation of deletion sequences from becoming N-terminally elongated impurities.[2]

Troubleshooting Guide: Minimizing Deletion Sequences of Fmoc-Aaa-OH

This section provides a systematic approach to overcoming the challenges associated with the incorporation of sterically hindered amino acids.

Core Problem: Incomplete Coupling Efficiency

The primary cause of Aaa deletion is the failure of the peptide bond to form completely. Our strategy focuses on enhancing the kinetics and efficiency of this critical step.


}

Workflow for identifying and mitigating deletion sequences.

Optimize Coupling Reagents

Standard coupling reagents like DIC/HOBt may be too slow to overcome the steric barrier of Fmoc-Aaa-OH.[3] Switching to a more potent activating agent is the most critical first step.

Recommended Reagents for Hindered Couplings:

Reagent ClassReagent NameKey Advantages
Uronium/Aminium Salts HATU, HCTU, COMUHighly reactive, fast kinetics, effective for sterically hindered amino acids.[4][8]
Phosphonium Salts PyAOP, PyBOPExcellent reactivity, low racemization potential.[7]

Protocol: Standard Coupling with HATU

  • Preparation: In a separate vessel, pre-dissolve Fmoc-Aaa-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in fresh, high-purity DMF or NMP.

  • Pre-activation: Allow the mixture to stand for 2-5 minutes. This forms the highly reactive OAt-active ester.

  • Coupling: Add the activated amino acid solution to the resin-bound peptide (which has a free N-terminus after Fmoc deprotection).

  • Reaction: Agitate the reaction mixture at room temperature for at least 2 hours.

  • Monitoring: Perform a qualitative Kaiser test to check for the presence of free primary amines.[2] A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), proceed to the double coupling protocol.

Implement Double Coupling

A double coupling strategy provides a second opportunity for the reaction to go to completion and is highly recommended for any sterically hindered residue.[2][9]

Protocol: Double Coupling

  • First Coupling: Perform the coupling as described in the protocol above.

  • Wash: After the initial coupling time, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove byproducts.

  • Second Coupling: Prepare a fresh solution of activated Fmoc-Aaa-OH as in the first step. Do not reuse the previous solution.

  • Reaction: Add the fresh solution to the resin and allow it to react for another 1-2 hours.

  • Final Wash: Drain the solution and wash the resin thoroughly with DMF and DCM before proceeding to the next Fmoc deprotection step.

Introduce a Capping Step

If double coupling is still insufficient, or as a prophylactic measure, a capping step should be implemented. Capping acetylates any unreacted N-terminal amines, rendering them unreactive for subsequent coupling steps.[1] This terminates the chain, preventing the formation of a deletion sequence. While this creates a truncated peptide, it is typically much easier to separate from the final full-length product during purification than a deletion peptide of similar length.

Protocol: N-terminal Capping

  • Timing: Perform this step immediately after the double coupling of Fmoc-Aaa-OH is complete.

  • Reagent Preparation: Prepare a capping solution, typically Acetic Anhydride and DIPEA in DMF (e.g., a 10:5:85 v/v/v mixture).

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Wash: Drain the capping solution and wash the resin extensively with DMF (5-7 times) to remove all residual capping reagents before proceeding with the synthesis.


}

Comparison of outcomes with and without a capping step.

Further Optimization Strategies

If deletion sequences persist, consider these additional factors:

  • Solvent Choice: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) can be a better solvent for some difficult sequences as it is less prone to decomposition and can improve resin swelling.[][11] Ensure you are always using fresh, peptide-synthesis-grade solvents.[1]

  • Resin Swelling: Poor solvation of the peptide-resin can hinder reaction kinetics.[12] Ensure your resin is adequately swollen in the reaction solvent before the first coupling. Different resins have different swelling properties, which can impact the accessibility of the reactive sites.

  • Increased Reagent Equivalents: For extremely difficult couplings, increasing the excess of Fmoc-Aaa-OH and coupling reagents (e.g., from 4 to 6 equivalents) can help drive the reaction to completion.[2]

Analytical Workflow for Identification

A robust analytical method is crucial for both identifying and quantifying deletion sequences.

  • Crude Product Analysis: Always analyze the crude peptide product after cleavage from the resin and before purification.

  • High-Performance Liquid Chromatography (HPLC): Use a high-resolution reversed-phase HPLC (or UHPLC) method to separate the target peptide from impurities. Deletion sequences will typically elute slightly earlier than the full-length peptide.

  • Mass Spectrometry (MS): Couple the HPLC to a mass spectrometer to obtain the molecular weight of all peaks. This provides the initial evidence for a deletion.

  • Tandem MS (MS/MS): Isolate the impurity peak of interest and subject it to fragmentation to confirm the exact sequence and pinpoint the location of the missing residue.[5]

By implementing these expert-driven strategies, you can significantly minimize the formation of deletion sequences when incorporating Fmoc-Aaa-OH and other sterically hindered amino acids, leading to higher purity, better yields, and more reliable scientific outcomes.

References

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]

  • Chait, B. T., et al. (n.d.). Mass spectrometric evaluation of synthetic peptides for deletions and insertions. PubMed. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?[Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry. [Link]

  • MDPI. (2022). Investigation of Impurities in Peptide Pools. [Link]

  • Taylor & Francis Online. (2021, January 11). Evaluation of greener solvents for solid-phase peptide synthesis. [Link]

  • GenScript. (2014, June 25). Avoiding Peptide Assay Failure: Hidden Problems and Solutions. [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. [Link]

  • Agilent. (2020, November 10). Analysis of a Synthetic Peptide and Its Impurities. [Link]

  • Miranda, L. P., & Gadek, T. R. (n.d.). Correlation between Solvation of Peptide-Resins and Solvent Properties(1). PubMed. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Agilent. (2020). Analysis of a Synthetic Peptide and Its Impurities Using mass spectrometry compatible mobile phases with an Agilent AdvanceBio Peptide Plus column. [Link]

  • ResearchGate. (n.d.). Distribution of Leu-Ala-Gly-Val and deletion peptides after.... [Link]

  • Peptide Machines. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. [Link]

  • ResearchGate. (2020, April 3). Investigation of Parameters that Affect Resin Swelling in Green Solvents. [Link]

  • MDPI. (n.d.). Analysis Methods for Peptide-Related Impurities in Peptide Drugs. [Link]

  • Biotage. (2023, January 31). What is solid phase peptide synthesis?[Link]

  • AAPPTec. (n.d.). solid phase peptide synthesis. [Link]

  • RSC Publishing. (2020, November 24). Greening the synthesis of peptide therapeutics: an industrial perspective. [Link]

Sources

Technical Support Center: Strategies to Improve the Yield of Peptides Containing Fmoc-Apc-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scientists and researchers utilizing Fmoc-L-azetidine-2-carboxylic acid (Fmoc-Apc-OH) in solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the unique challenges associated with this conformationally constrained proline analog and improve your peptide yields.

As a proline analog with a rigid four-membered ring, Fmoc-Apc-OH can introduce unique structural properties to peptides, making it a valuable tool in drug development and materials science.[1][2] However, its structure also presents specific challenges during peptide synthesis, primarily related to steric hindrance and slow coupling kinetics. This guide is designed to provide you with the expertise and field-proven insights to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-Apc-OH, and why is it considered a "difficult" amino acid in SPPS?

Fmoc-Apc-OH is the N-α-Fmoc protected form of L-azetidine-2-carboxylic acid. Its four-membered ring structure imposes significant conformational constraints. Like proline, it has a secondary amine at its N-terminus, which is inherently less nucleophilic and more sterically hindered than the primary amines of other amino acids.[3] This steric bulk can physically obstruct the formation of a peptide bond with the growing peptide chain, leading to lower coupling efficiency.

Q2: What are the most common issues encountered when incorporating Fmoc-Apc-OH?

The most common issues are:

  • Low Coupling Efficiency: Incomplete reaction leading to deletion sequences (peptides missing the Apc residue). This is primarily due to the steric hindrance of the azetidine ring.[3][4]

  • Peptide Aggregation: The growing peptide chain can aggregate on the solid support, further limiting the accessibility of the N-terminal amine for the incoming Fmoc-Apc-OH.[4]

  • Slow Deprotection: In some cases, the Fmoc group on the Apc residue may be slower to remove due to localized aggregation or conformational effects.

Q3: How can I monitor the coupling efficiency of Fmoc-Apc-OH?

You can use qualitative tests to check for the presence of unreacted primary and secondary amines on the resin, which indicates an incomplete coupling reaction.

  • Kaiser Test (Ninhydrin Test): This is a widely used colorimetric test. A positive result (blue or purple beads) indicates the presence of free primary amines. Note that the Kaiser test gives a weak or negative result for secondary amines like the N-terminus of a peptide chain ending in proline or Apc.

  • Chloranil Test: This test is suitable for detecting secondary amines and will give a positive result (blue or greenish-blue beads) if the coupling to the Apc residue was incomplete.

Troubleshooting Guide: Low Coupling Efficiency of Fmoc-Apc-OH

Low coupling efficiency is the most significant hurdle when working with Fmoc-Apc-OH. The following sections provide a systematic approach to troubleshooting and optimizing your coupling reactions.

Problem: Positive Chloranil Test After Coupling, Indicating Incomplete Reaction

A positive Chloranil test signifies that unreacted secondary amines (from the previously coupled residue) remain on the resin. Here is a workflow to address this issue:

G start Positive Chloranil Test (Incomplete Coupling) strategy Review Initial Strategy: - Potent coupling reagent used? - Sufficient reagent excess? (3-5 eq.) start->strategy action1 Action 1: Optimize Coupling Reagents - Switch to a high-efficiency reagent (e.g., HATU, HCTU). - Increase Fmoc-Apc-OH and coupling reagent to 3-5 eq. strategy->action1 No time Sufficient Reaction Time? (Typically 1-2 hours) strategy->time Yes action1->time action2 Action 2: Extend Coupling Time - Increase reaction time to 2-4 hours or overnight. - Monitor with Chloranil test periodically. time->action2 No aggregation Is the peptide sequence prone to aggregation? time->aggregation Yes action2->aggregation action3 Action 3: Perform Double Coupling - After initial coupling, wash and recouple with fresh reagents. aggregation->action3 Yes end Negative Chloranil Test (Proceed to Deprotection) aggregation->end No, proceed to re-test capping (Optional) Capping - If coupling remains incomplete, cap unreacted amines with acetic anhydride. action3->capping Still incomplete. action3->end Coupling now complete. capping->end

Caption: Troubleshooting workflow for poor Fmoc-Apc-OH coupling efficiency.

Detailed Strategies for Improving Fmoc-Apc-OH Coupling
1. Choice of Coupling Reagents

Standard coupling reagents may not be potent enough to overcome the steric hindrance of Fmoc-Apc-OH.[4] It is crucial to use a more powerful activating agent.

Coupling Reagent ClassRecommended ReagentsRationale & Key Considerations
Uronium/Aminium Salts HATU, HCTU, HDMCHighly efficient and considered among the most powerful for overcoming steric hindrance.[3][5] HATU is frequently recommended for difficult couplings.[3] These reagents form highly reactive esters.
Phosphonium Salts PyBOP, PyAOPStrong coupling reagents with high reactivity.[5] PyAOP is one of the most reactive coupling reagents available.
Carbodiimides DIC + OxymaPure®While less potent than uronium/phosphonium salts, the addition of OxymaPure® can significantly enhance coupling rates and suppress racemization.[5] This is a cost-effective option if more powerful reagents are not available.

Expert Tip: For particularly challenging sequences, pre-activation of the Fmoc-Apc-OH for 1-2 minutes before adding it to the resin can improve coupling efficiency.[3]

2. Optimization of Reaction Conditions
  • Reagent Stoichiometry: Use a significant excess of Fmoc-Apc-OH and the coupling reagent, typically 3 to 5 equivalents relative to the resin loading capacity.

  • Extended Coupling Time: For sterically hindered residues, a standard 1-2 hour coupling time may be insufficient.[6] Extend the reaction time to 2-4 hours, or even overnight for extremely difficult cases. Monitor the reaction progress with the Chloranil test.

  • Double Coupling: This is a highly effective strategy for driving difficult couplings to completion.[6] After the initial coupling reaction, drain the reagents, wash the resin thoroughly with DMF, and then repeat the coupling step with a fresh solution of activated Fmoc-Apc-OH.

3. Addressing Peptide Aggregation

Peptide aggregation can significantly hinder the coupling reaction by making the N-terminal amine inaccessible.[4]

  • Solvent Choice: N,N-Dimethylformamide (DMF) is the standard solvent, but if aggregation is suspected, switching to or using a mixture with N-Methyl-2-pyrrolidone (NMP) can be beneficial due to its superior solvating properties.

  • Chaotropic Salts: Adding a low concentration of a chaotropic salt like LiCl (e.g., 0.5 M) to the coupling solution can help disrupt secondary structures and improve solvation.

  • Microwave-Assisted Synthesis: Applying microwave energy can provide the necessary activation energy to overcome the steric barrier and can significantly increase reaction rates for difficult couplings.[3]

Experimental Protocols

Protocol 1: Double Coupling of Fmoc-Apc-OH using HATU

This protocol outlines a robust procedure for coupling Fmoc-Apc-OH, incorporating a double coupling strategy.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Apc-OH (3-5 equivalents)

  • HATU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • Anhydrous DMF

Procedure:

First Coupling:

  • Resin Preparation: Ensure the peptide-resin is well-swollen in DMF. Perform the standard Fmoc deprotection of the preceding amino acid and wash the resin thoroughly with DMF (5-7 times).

  • Activation: In a separate vessel, dissolve Fmoc-Apc-OH and HATU in DMF. Add DIPEA to the solution and vortex for 1-2 minutes to pre-activate the carboxylic acid.[3]

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution from the reaction vessel. Wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.[3]

  • Monitoring: Take a small sample of the resin beads and perform a Chloranil test to assess the completeness of the coupling.

Second Coupling (if required): 6. If the Chloranil test is positive, repeat steps 2-4 with a fresh solution of activated Fmoc-Apc-OH. 7. After the second coupling, perform another Chloranil test. If the test is negative, proceed with the synthesis. If it remains positive, consider capping the unreacted amines.

Protocol 2: Capping Unreacted Amines

If a double coupling does not lead to a complete reaction, it is advisable to cap the unreacted amines to prevent the formation of deletion peptides.

Materials:

  • Acetic anhydride (10 equivalents)

  • DIPEA (10 equivalents)

  • DMF

Procedure:

  • Wash the peptide-resin with DMF (3 times).

  • Prepare the capping solution by adding acetic anhydride and DIPEA to DMF.

  • Add the capping solution to the resin and agitate for 30 minutes.

  • Drain the capping solution and wash the resin thoroughly with DMF (5 times) before proceeding to the deprotection of the newly coupled Fmoc-Apc-OH.

Concluding Remarks

The successful incorporation of Fmoc-Apc-OH into peptide sequences requires a departure from standard SPPS protocols. By anticipating the challenges of steric hindrance and employing more potent coupling reagents, optimized reaction conditions, and strategies like double coupling, researchers can significantly improve yields and obtain high-quality peptides containing this unique amino acid. Always monitor the reaction progress diligently using appropriate tests to guide your optimization efforts.

References
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 22(1), 4-27.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

Sources

Technical Support Center: Managing Solubility Issues of Peptides with 4-amino-4-piperidinecarboxylic Acid (Apc)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing the unnatural amino acid, 4-amino-4-piperidinecarboxylic acid (Apc). The incorporation of Apc, a cyclic α,α-disubstituted amino acid, is a promising strategy for designing peptides with enhanced helical structures and potentially improved water solubility.[1] However, like many peptide modifications, it can also introduce unique solubility challenges.

This guide provides in-depth troubleshooting protocols and answers to frequently asked questions to help you navigate and overcome solubility issues you may encounter during your experiments.

Understanding the Impact of Apc on Peptide Solubility

4-amino-4-piperidinecarboxylic acid is a conformationally constrained building block. Its rigid piperidine ring can influence the secondary structure of a peptide, while its two ionizable groups—a carboxylic acid and an amino group—play a crucial role in its physicochemical properties. The solubility of a peptide is lowest at its isoelectric point (pI), where the net charge of the molecule is zero.[2] Understanding the charge contribution of the Apc residue is therefore essential for developing effective solubilization strategies.

The pH-Dependent Charge of Apc
  • The α-carboxylic acid is predicted to have a pKa around 2.15 .[3] Below this pH, it will be protonated and neutral (-COOH). Above this pH, it will be deprotonated and negatively charged (-COO⁻).

  • The piperidine amino group is a secondary amine and is expected to have a pKa in the range of 9.0 to 11.0 , similar to other cyclic amines. For the purpose of this guide, we will use an estimated pKa of 10.0 . Below this pH, it will be protonated and positively charged (-NH₂⁺-), and above this pH, it will be neutral (-NH-).

The following diagram illustrates the estimated charge of the Apc side chain at different pH ranges.

G cluster_low_ph pH < 2.15 cluster_mid_ph 2.15 < pH < 10.0 cluster_high_ph pH > 10.0 low_ph Net Charge: +1 -COOH (Neutral) -NH₂⁺- (Positive) mid_ph Zwitterionic (Net Charge: 0) -COO⁻ (Negative) -NH₂⁺- (Positive) low_ph->mid_ph Increase pH high_ph Net Charge: -1 -COO⁻ (Negative) -NH- (Neutral) mid_ph->high_ph Increase pH

Figure 1. Estimated pH-dependent charge of the Apc residue.

Troubleshooting Guide: Common Solubility Problems and Solutions

This section is designed in a question-and-answer format to directly address specific issues you might encounter.

Question 1: My Apc-containing peptide won't dissolve in aqueous buffers (e.g., water, PBS). What is my first step?

Answer: When an Apc-containing peptide fails to dissolve in neutral aqueous solutions, the primary cause is often that the pH of the solution is close to the peptide's isoelectric point (pI), leading to minimal net charge and reduced solubility.[2] The first step is to attempt solubilization by adjusting the pH.

Protocol: pH Adjustment for Solubilization
  • Estimate the Peptide's Net Charge:

    • Assign a charge of +1 to basic residues (Lys, Arg, His at pH < 6) and the N-terminus.

    • Assign a charge of -1 to acidic residues (Asp, Glu) and the C-terminus.

    • Estimate the charge of the Apc residue based on the intended buffer pH (refer to Figure 1).

    • Sum the charges to get an approximate net charge of your peptide.

  • Choose an Acidic or Basic Solvent:

    • If the net charge is positive or near zero: The peptide is likely basic. Attempt to dissolve it in a dilute acidic solution.

    • If the net charge is negative: The peptide is likely acidic. Attempt to dissolve it in a dilute basic solution.

  • Solubilization Procedure:

    • Weigh a small, test amount of your lyophilized peptide.

    • For basic peptides: Add a small volume of 10% acetic acid or 0.1% trifluoroacetic acid (TFA) to the peptide powder and gently vortex.[4][5] Once dissolved, dilute the solution slowly with your desired aqueous buffer to the final concentration.

    • For acidic peptides: Add a small volume of 0.1 M ammonium bicarbonate or 10% ammonium hydroxide to the peptide powder and gently vortex.[4][5] Once dissolved, dilute slowly with your aqueous buffer.

    • Important: Always add the concentrated peptide solution to the buffer, not the other way around, to avoid localized precipitation.[6]

Question 2: My peptide is highly hydrophobic and still won't dissolve with pH adjustment. What are my options?

Answer: For peptides with a high content of hydrophobic amino acids (generally >50%), aqueous solutions alone may not be sufficient, even with pH adjustments.[7] In these cases, the use of organic co-solvents is recommended.

Recommended Co-solvents and Protocol
Co-solventProperties and Considerations
DMSO (Dimethyl sulfoxide)Excellent for most hydrophobic peptides. Low toxicity in most cell-based assays at low concentrations (<1%). Caution: Avoid with peptides containing Cys or Met, as it can cause oxidation.[4]
DMF (Dimethylformamide)A good alternative to DMSO, especially for peptides with oxidation-sensitive residues.[7]
ACN (Acetonitrile)Useful for analytical applications like HPLC, but its high volatility can make concentration determination challenging.[6]
Protocol: Solubilization with Organic Co-solvents
  • Dissolve the peptide in the smallest possible volume of 100% DMSO, DMF, or ACN.[6]

  • Gently vortex or sonicate if necessary. Sonication can help break up aggregates and improve dissolution.[4][8]

  • Once fully dissolved, add this stock solution dropwise to your chilled, stirring aqueous buffer to reach the desired final concentration.

  • If the peptide begins to precipitate upon dilution, you have likely exceeded its solubility limit in that buffer system. You may need to increase the percentage of the organic co-solvent or re-lyophilize and try a different solvent system.

Question 3: My peptide solution is cloudy, or it forms a gel. What is happening and how can I fix it?

Answer: Cloudiness or gel formation is a strong indicator of peptide aggregation.[7] Aggregation occurs when peptide chains self-associate through intermolecular hydrogen bonds or hydrophobic interactions. Peptides with a high propensity to form β-sheets are particularly prone to aggregation. The rigid structure of Apc could, in some sequence contexts, promote ordered structures that lead to aggregation.

Workflow for Solubilizing Aggregated Peptides

G start Cloudy or Gel-like Peptide Solution sonication Sonication (in an ice bath to prevent heating) start->sonication heating Gentle Warming (<40°C) sonication->heating If still cloudy success Clear Solution sonication->success Success cosolvents Use of Co-solvents (DMSO, DMF, ACN) heating->cosolvents If still cloudy heating->success Success denaturants Denaturing Agents (6M Guanidine-HCl or 8M Urea) cosolvents->denaturants Last resort cosolvents->success Success denaturants->success Success fail Still Insoluble/ Precipitated denaturants->fail

Figure 2. Troubleshooting workflow for aggregated peptides.

Note on Denaturants: While effective at disrupting hydrogen bonds and solubilizing aggregates, denaturing agents like Guanidine-HCl and urea will disrupt the peptide's secondary structure and are often incompatible with biological assays.[8][9] Their use is typically limited to applications where the peptide's native conformation is not critical.

Frequently Asked Questions (FAQs)

Q: How do I calculate the isoelectric point (pI) for my Apc-containing peptide?

A: The pI is the pH at which the peptide has a net charge of zero. You can estimate it by:

  • Identifying all ionizable groups in your peptide (N-terminus, C-terminus, acidic residues, basic residues, and the Apc residue).

  • Finding the pKa values for each of these groups. For Apc, you can use the estimated pKa values of ~2.15 for the carboxylic acid and ~10.0 for the piperidine amine.

  • The pI is the average of the two pKa values that bracket the neutral, zwitterionic form of the peptide.[10][11] Online peptide pI calculators can be helpful, but you may need to manually account for the pKa values of Apc.

Q: Does the position of Apc in the peptide sequence matter for solubility?

A: Yes, the position can have an impact. Placing Apc flanked by hydrophilic residues may improve its solvating effect. Conversely, placing it within a sequence of hydrophobic residues might not be sufficient to overcome the overall hydrophobicity of that region. The conformational constraints imposed by Apc could also disrupt or promote secondary structures like β-sheets, which are known to influence aggregation.[2]

Q: Are there any formulation strategies to improve the long-term stability of my solubilized Apc-peptide?

A: Once your peptide is in solution, maintaining its stability is crucial. Consider the following:

  • Aliquoting: Store the peptide in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation.

  • Storage Temperature: Store frozen at -20°C or -80°C.

  • Lyophilization: If you have successfully dissolved your peptide in a volatile solvent system (e.g., with acetic acid or ACN), you can re-lyophilize it from this solution. The resulting powder may have better solubility properties upon reconstitution.

  • Excipients: For therapeutic formulations, the addition of stabilizers such as sugars (e.g., trehalose, mannitol) or surfactants (e.g., polysorbate 80) can help prevent aggregation and improve stability.[5]

Q: How does the cyclic nature of Apc affect peptide aggregation?

A: The cyclic and rigid structure of Apc can influence aggregation in several ways:

  • Disruption of β-sheets: By introducing a "kink" in the peptide backbone, Apc can disrupt the formation of extended β-sheet structures, which are a primary cause of aggregation.[2]

  • Conformational Constraint: While beneficial for stability and binding affinity, conformational rigidity can sometimes lead to the formation of highly ordered, but insoluble, aggregates if the constrained conformation is prone to self-association.[12]

  • Improved Solubility: Studies on cyclic peptides have shown that cyclization can lead to higher aqueous solubility compared to their linear counterparts.[13]

Ultimately, the effect of Apc on aggregation is context-dependent and will be influenced by the surrounding amino acid sequence.

References

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

  • Isca Biochemicals. (2023, May 2). Peptide solubility. Retrieved from [Link]

  • Oeller, M., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Nature Communications, 14(1), 7475. [Link]

  • Jeong, H., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences, 24(16), 12887. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 25(13), 3047. [Link]

  • Lope-Piedrafita, S., et al. (2021). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 60(4), 1775-1793. [Link]

  • Sarma, R., Wong, K. Y., Lynch, G. C., & Pettitt, B. M. (2022). Effects of Conformational Constraint on Peptide Solubility Limits. The journal of physical chemistry. B, 126(49), 10349–10358. [Link]

  • Patrick, S. L., et al. (2015). Effect of the amino acid composition of cyclic peptides on their self-assembly in lipid bilayers. RSC Advances, 5(24), 18451-18459. [Link]

  • Zhang, W., & Houghten, R. A. (2010). Molecular Self-Assembly and Supramolecular Chemistry of Cyclic Peptides. International journal of molecular sciences, 11(8), 3043–3055. [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Isoelectric point and zwitterions. Retrieved from [Link]

  • Food Science Toolbox. (2021, July 6). How to Determine Isoelectric Point (pI) of Peptides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 30). 12.2: Amino Acids and Isoelectric Points. Retrieved from [Link]

  • Ashenhurst, J. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Managing Racemization of Fmoc-Apc-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced peptide synthesis. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with racemization during the coupling of N-α-Fmoc-L-aminopimelic acid monooctyl ester (Fmoc-Apc-OH). Our focus is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in peptide synthesis?

A1: Racemization is the process where a chiral molecule, such as an L-amino acid, converts into an equal mixture of both its L- and D-enantiomers.[1] This loss of stereochemical integrity is a significant problem in peptide synthesis because the biological activity of a peptide is highly dependent on its specific three-dimensional structure. The introduction of a D-amino acid in place of an L-amino acid can lead to a diastereomeric peptide with altered conformation, reduced or abolished biological function, and potentially different immunogenicity, which is a major concern for therapeutic peptides.[1]

Q2: What is the primary chemical mechanism causing racemization during Fmoc-amino acid coupling?

A2: The predominant mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][2] This occurs after the carboxyl group of the Fmoc-protected amino acid is activated by a coupling reagent. The alpha-proton (Hα) on the chiral carbon of this oxazolone intermediate becomes highly acidic and can be easily removed by a base present in the reaction mixture. This abstraction leads to a planar, achiral enolate intermediate. Subsequent reaction with the amine component can occur from either face of this planar structure, resulting in both the desired L-L peptide and the undesired D-L diastereomer.[1][3]

Q3: Is Fmoc-Apc-OH particularly susceptible to racemization?

A3: While all amino acids (except glycine) are susceptible to racemization to some degree, the risk is not uniform. Factors like the steric bulk of the side chain play a role.[4][5] Amino acids with less sterically hindered side chains may be more prone to racemization. Although specific data on the intrinsic racemization tendency of Fmoc-Apc-OH is not as widely published as for proteinogenic amino acids like Cysteine (Cys) and Histidine (His)[6][7][8], its relatively linear and flexible side chain suggests that careful optimization of coupling conditions is prudent to maintain stereochemical purity.

Q4: How is racemization detected and quantified?

A4: The most common methods for detecting and quantifying the diastereomeric impurities resulting from racemization are chromatographic and electrophoretic techniques.[9]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method that uses a chiral stationary phase to separate the desired peptide from its diastereomer.[9]

  • Capillary Electrophoresis (CE): CE offers very high resolution and sensitivity, capable of detecting low levels of diastereomers, sometimes as low as 0.05%.[9][10][11]

  • Gas Chromatography (GC): After hydrolysis of the peptide, the constituent amino acids can be derivatized and analyzed on a chiral GC column to determine the enantiomeric ratio.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral derivatizing or solvating agents can induce distinguishable chemical shifts for diastereomers, although this method is generally less sensitive than HPLC or CE.[9]

Troubleshooting Guide: High Diastereomer Content Detected

This section addresses the common issue of detecting a significant percentage of the undesired diastereomer after coupling Fmoc-Apc-OH.

Symptom: Chiral HPLC or CE analysis of the crude peptide shows a significant peak corresponding to the D-Apc diastereomer.
Potential Cause 1: Inappropriate Coupling Reagent and Additive Combination

Expertise & Experience: The choice of coupling reagent is a primary determinant of both coupling efficiency and the extent of racemization. Onium salts (e.g., HBTU, HATU) are highly reactive but can increase racemization risk if not used correctly.[1][13] Carbodiimides (e.g., DIC, DCC) require additives to form active esters that are less prone to racemization.[3][14]

Trustworthiness (Self-Validating System): The goal is to form the peptide bond faster than the rate of racemization of the activated amino acid. Additives like HOBt and its derivatives achieve this by converting the initial highly reactive intermediate into a more stable active ester, which then reacts with the amine.

  • 1-Hydroxybenzotriazole (HOBt): The classic additive, effective at suppressing racemization with carbodiimides.[6][14]

  • 1-Hydroxy-7-azabenzotriazole (HOAt): Generally more effective than HOBt at both accelerating coupling and suppressing racemization due to the electron-withdrawing effect of the nitrogen atom in the pyridine ring.[2][6][15]

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive alternative to HOBt/HOAt that provides high coupling rates with low racemization, particularly when paired with DIC.[2][3][7][8]

Authoritative Grounding: Studies have shown that for racemization-prone amino acids like Fmoc-L-Cys(Trt)-OH, the DIC/Oxyma combination is exceptionally mild and effective at preserving stereochemical integrity.[8]

Recommended Solutions:
  • Switch to a Carbodiimide/Additive System: If using an onium salt reagent like HBTU, switch to a DIC/Oxyma or DIC/HOAt combination.[3][8]

  • Optimize Onium Salt Protocol: If you must use an onium salt like HATU, ensure minimal pre-activation time before adding the mixture to the resin.

Comparative Table of Coupling Reagents:
Coupling SystemRelative Racemization RiskCoupling SpeedKey Considerations
HBTU/HATU + DIPEA/NMM HighVery FastRisk increases with strong bases and long pre-activation.[1][13]
DIC + HOBt MediumModerateA classic, reliable combination.[14]
DIC + HOAt LowFastMore effective than HOBt at suppressing racemization.[2][15]
DIC + OxymaPure® Very LowFastExcellent for sensitive amino acids; non-explosive.[8]
COMU Very LowVery FastReported to have very low tendency for racemization.[7]
Potential Cause 2: Base-Induced Racemization

Expertise & Experience: The base used during the coupling step is critical. Its primary role is to neutralize the protonated amine on the resin and the salt of the incoming Fmoc-amino acid. However, excess or strong bases can directly abstract the acidic alpha-proton from the activated intermediate, promoting oxazolone formation and racemization.[2][16]

Trustworthiness (Self-Validating System): The ideal base should be strong enough to deprotonate the necessary groups but not so strong or unhindered that it readily attacks the alpha-carbon.

  • N,N-Diisopropylethylamine (DIPEA/DIEA): Widely used, but its strong basicity (pKa ~10.1) can increase racemization.[2]

  • N-Methylmorpholine (NMM): A weaker base (pKa ~7.4) that is often a better choice for minimizing racemization.[2][3]

  • 2,4,6-Collidine: A sterically hindered and weak base (pKa ~7.4) that is highly effective at reducing racemization, especially for sensitive residues like Cysteine.[2][17]

Authoritative Grounding: The work of Carpino and others in the 1990s demonstrated that weaker, more sterically hindered organic bases significantly reduce racemization compared to stronger, less hindered bases like triethylamine or DIPEA.[2]

Recommended Solutions:
  • Switch to a Weaker Base: Replace DIPEA with N-Methylmorpholine (NMM).

  • Use a Hindered Base: For maximum suppression, consider using 2,4,6-Collidine, particularly if other measures are insufficient.[17]

  • Optimize Stoichiometry: Use the minimum amount of base necessary for the reaction. Typically, for onium salt couplings, 2 equivalents of base are used. For carbodiimide couplings where the amino acid is not a salt, a base may not be required at all, further minimizing risk.[3]

Potential Cause 3: Reaction Conditions (Temperature & Time)

Expertise & Experience: Both reaction time and temperature directly influence the kinetics of racemization. The longer the activated amino acid exists before forming the peptide bond, the higher the probability of racemization.[1] While elevated temperatures can speed up sluggish couplings, they also accelerate racemization.[18][19][20]

Trustworthiness (Self-Validating System): The optimal condition is the lowest temperature and shortest time that allows for complete coupling.

Authoritative Grounding: Studies using microwave-assisted peptide synthesis have shown that while high temperatures (e.g., 86°C) can dramatically shorten reaction times, they can also lead to considerable racemization for sensitive amino acids like His and Cys.[18][20] Lowering the coupling temperature from 80°C to 50°C has been shown to limit this effect.[17]

Recommended Solutions:
  • Reduce Temperature: Perform the coupling at room temperature. If racemization persists, conduct the coupling at 0°C by cooling the reaction vessel in an ice bath.

  • Minimize Activation Time: If using a protocol with pre-activation, add the activated amino acid solution to the resin immediately after it is prepared.

  • Monitor the Reaction: Use a qualitative test (e.g., Kaiser test) to monitor the reaction progress and stop it as soon as it is complete to avoid prolonged exposure to coupling conditions.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-Apc-OH using DIC/Oxyma

This protocol is designed for manual solid-phase peptide synthesis (SPPS) to minimize racemization.

Materials:

  • Resin-bound peptide with free N-terminal amine

  • Fmoc-Apc-OH (3 equivalents)

  • OxymaPure® (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • N,N-Dimethylformamide (DMF)

Methodology:

  • Resin Preparation: Ensure the N-terminal Fmoc group has been removed from the resin-bound peptide using standard piperidine/DMF treatment, followed by extensive washing with DMF to remove all traces of piperidine.[21]

  • Coupling Solution Preparation:

    • In a separate reaction vessel, dissolve Fmoc-Apc-OH (3 eq.) and OxymaPure® (3 eq.) in a minimal amount of DMF.

    • Add DIC (3 eq.) to this solution.

  • Coupling Reaction:

    • Immediately add the freshly prepared coupling solution to the swelled, deprotected resin.

    • Agitate the mixture at room temperature for 2-4 hours. For maximum racemization suppression, perform this step at 0°C.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the reaction has gone to completion (negative result).

    • Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (5x).[21]

    • Proceed to the next deprotection or cleavage step.

Protocol 2: Quantification of Racemization via Chiral HPLC

This protocol allows for the precise determination of the D-Apc diastereomer percentage.

Objective: To couple Fmoc-Apc-OH to a model amino acid on resin, cleave the resulting dipeptide, and analyze the diastereomeric ratio by chiral HPLC.

Methodology:

  • Prepare a Model Resin: Start with a standard resin (e.g., Rink Amide). Couple a standard amino acid (e.g., Fmoc-L-Leu-OH) using a highly reliable, low-racemization protocol to serve as the anchor. Deprotect the Fmoc group.

  • Test Coupling: Couple Fmoc-Apc-OH to the Leu-Resin using the specific protocol you wish to evaluate (reagents, base, temperature, etc.).

  • Cleavage: After coupling and washing, cleave the dipeptide (Apc-Leu-NH₂) from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2-3 hours.[21]

  • Work-up: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and dry the peptide.[21]

  • Chiral HPLC Analysis:

    • Dissolve the crude peptide in a suitable solvent.

    • Inject the sample onto a chiral HPLC column (e.g., a column with a cellulose- or amylose-based chiral stationary phase).

    • Develop a mobile phase gradient (e.g., using hexane and isopropanol) to achieve baseline separation of the L-Apc-L-Leu and D-Apc-L-Leu diastereomers.

    • Integrate the peak areas to calculate the percentage of the D-diastereomer.

Visualizations

Mechanism of Racemization

// Nodes Start [label="Fmoc-L-Apc-OH", fillcolor="#F1F3F4", fontcolor="#202124"]; Activated [label="Activated Ester / \n Oxazolone Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Planar [label="Planar, Achiral\nEnolate Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; L_Peptide [label="Desired L-L Peptide", fillcolor="#34A853", fontcolor="#FFFFFF"]; D_Peptide [label="Diastereomeric D-L Peptide\n(Racemized Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Activated [label=" Coupling Reagent\n+ Base"]; Activated -> Planar [label=" Base abstracts\nalpha-proton", color="#EA4335"]; Planar -> Activated [label=" Re-protonation", style=dashed]; Planar -> L_Peptide [label=" Amine Attack\n(Side 1)"]; Planar -> D_Peptide [label=" Amine Attack\n(Side 2)"]; } dot Caption: Primary mechanism of racemization via oxazolone formation.

Decision Workflow for Minimizing Racemization

// Nodes Start [label="High Diastereomer\nContent Detected", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagent [label="What is your coupling\nreagent & base?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Onium [label="Onium Salt (HBTU/HATU)\n+ Strong Base (DIPEA)", fillcolor="#FBBC05", fontcolor="#202124"]; Carbo [label="Carbodiimide (DIC)\n+ Additive (HOBt)", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Switch to DIC/Oxyma\n or DIC/HOAt", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Switch base to NMM\nor 2,4,6-Collidine", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckTemp [label="Check Reaction\nTemperature & Time", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; HighTemp [label="Elevated Temp (>RT)\nor long pre-activation?", fillcolor="#FBBC05", fontcolor="#202124"]; Solution3 [label="Couple at 0°C.\nMinimize pre-activation time.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; OK [label="Re-analyze Purity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> CheckReagent; CheckReagent -> Onium [label="Yes"]; CheckReagent -> Carbo [label="No"]; Onium -> Solution1; Carbo -> Solution2; Solution1 -> CheckTemp; Solution2 -> CheckTemp; CheckTemp -> HighTemp [label="Yes"]; HighTemp -> Solution3; Solution3 -> OK; CheckTemp -> OK [label="No"]; } dot Caption: Troubleshooting workflow for addressing racemization issues.

References

  • Racemization in peptide synthesis. (2015, April 29). Slideshare. Retrieved January 11, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 11, 2026, from [Link]

  • Jadhav, Y., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(17), 8017. Retrieved January 11, 2026, from [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (2024, May 10). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • Steinberg, S. M., & Bada, J. L. (1981). Racemization of Amino Acids in Dipeptides Shows COOH > NH2 for Non-Sterically Hindered Residues. Science, 213(4507), 544-545. Retrieved January 11, 2026, from [Link]

  • Miyazawa, T., Otomatsu, T., Yamada, T., & Kuwata, S. (1989). Simultaneous Use of 1-hydroxybenzotriazole and copper(II) Chloride as Additives for Racemization-Free and Efficient Peptide Synthesis by the Carbodiimide Method. Chemical Society of Japan, 62(7), 2141-2146. Retrieved January 11, 2026, from [Link]

  • Palasek, S. A., et al. (2007). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 72(25), 9600-9608. Retrieved January 11, 2026, from [Link]

  • 7.4 Racemization Assays. (n.d.). Science of Synthesis. Retrieved January 11, 2026, from [Link]

  • All kinds of peptide coupling reagents are available from stock, High purity and reliable quality. (n.d.). Omizzur. Retrieved January 11, 2026, from [Link]

  • Coupling Reagents. (n.d.). Luxembourg Bio Technologies. Retrieved January 11, 2026, from [Link]

  • The Chemistry Behind HOAt: Activation and Coupling in Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 11, 2026, from [Link]

  • Li, W., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13173-13176. Retrieved January 11, 2026, from [Link]

  • Albericio, F., et al. (2018). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 20(23), 5285-5316. Retrieved January 11, 2026, from [Link]

  • Liu, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5344. Retrieved January 11, 2026, from [Link]

  • Advances in solid-phase peptide synthesis in aqueous media (ASPPS). (2022, August 6). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • Stirring Peptide Synthesis to a New Level of Efficiency. (2022). ChemRxiv. Retrieved January 11, 2026, from [Link]

  • Gübitz, G., et al. (1996). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Analytical Chemistry, 68(14), 2399-2404. Retrieved January 11, 2026, from [Link]

  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. (2007). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. (1996, July 15). ACS Publications. Retrieved January 11, 2026, from [Link]

  • (PDF) Racemization in peptide synthesis. (2018, December 20). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Retrieved January 11, 2026, from [Link]

  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. (2023, November 3). Creation.com. Retrieved January 11, 2026, from [Link]

  • Vágner, J., et al. (2008). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Retrieved January 11, 2026, from [Link]

  • EP0376218B1 - Racemization free attachment of amino acids to solid phase. (n.d.). Google Patents.
  • Jadhav, Y., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(17), 8017. Retrieved January 11, 2026, from [Link]

  • Greening peptide chemistry by using NBP as solvent for SPPS. (n.d.). Lund University Publications. Retrieved January 11, 2026, from [Link]

  • Racemization in stepwise solid-phase peptide synthesis at elevated temperature. (2017). ResearchGate. Retrieved January 11, 2026, from [Link]

  • The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design. (2016, June 9). PubMed Central. Retrieved January 11, 2026, from [Link]

  • SYNTHESIS NOTES. (n.d.). Aapptec Peptides. Retrieved January 11, 2026, from [Link]

  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. (2007). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]

Sources

impact of coupling reagents on the incorporation of Fmoc-Apc-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the successful incorporation of Fmoc-Apc-OH (Fmoc-(S)-2-amino-3-(4-cyanophenyl)propanoic acid) in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of coupling this phenylalanine derivative and troubleshoot common challenges.

Section 1: Understanding the Impact of Coupling Reagents

The choice of coupling reagent is a critical factor that dictates the efficiency of peptide bond formation, final peptide purity, and preservation of stereochemical integrity.[1] This section provides an in-depth analysis of common coupling reagents and their application to Fmoc-Apc-OH incorporation.

Q1: What are the main classes of coupling reagents, and how do they work?

A1: Coupling reagents are essential for activating the C-terminal carboxylic acid of an amino acid to facilitate the formation of an amide (peptide) bond with the N-terminal amine of the growing peptide chain.[2] They can be broadly categorized into two main types used in Fmoc-based SPPS: carbodiimides and onium salts (aminium/uronium and phosphonium salts).

  • Carbodiimides (e.g., DIC): Diisopropylcarbodiimide (DIC) is a common activator that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the N-terminal amine. To improve efficiency and reduce the risk of side reactions like racemization, an additive such as OxymaPure® or HOBt is typically used.[2][3] The additive reacts with the O-acylisourea to form a more stable and selective active ester.[4]

  • Onium Salts (e.g., HATU, HBTU, PyBOP): These reagents come pre-packaged with an activating agent similar to HOBt or its derivatives.

    • Aminium/Uronium Salts (HATU, HBTU): These reagents, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), convert the Fmoc-amino acid into a highly reactive active ester.[5] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) contains a HOAt moiety, which forms a more reactive OAt-ester compared to the OBt-ester formed by HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[6][7]

    • Phosphonium Salts (PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) functions similarly to aminium salts but is known for its high coupling efficiency, especially in challenging situations.[3] A key advantage is that excess phosphonium reagents do not lead to the chain-terminating guanidinylation side reaction that can occur with aminium/uronium salts.[8]

Below is a diagram illustrating the general mechanism of amide bond formation.

Amide Bond Formation cluster_activation Activation cluster_coupling Coupling Fmoc_AA Fmoc-Apc-OH Active_Intermediate Reactive Intermediate (e.g., OAt-ester) Fmoc_AA->Active_Intermediate Activation Coupling_Reagent Coupling Reagent (+ Base/Additive) Coupling_Reagent->Active_Intermediate New_Peptide_Bond Extended Peptide-Resin Active_Intermediate->New_Peptide_Bond Aminolysis Peptide_Resin Peptide-Resin (with free N-terminus) Peptide_Resin->New_Peptide_Bond

General mechanism of amide bond formation.
Q2: Which coupling reagent should I choose for Fmoc-Apc-OH?

A2: While Fmoc-Apc-OH is not considered an exceptionally sterically hindered amino acid, the choice of coupling reagent can still significantly impact the success of its incorporation. For routine couplings, a cost-effective option like DIC/OxymaPure® can provide excellent results.[1] However, for longer peptides or sequences known to be "difficult" due to aggregation, a more potent onium salt is recommended.

HATU is often the superior choice for challenging couplings.[9] Its formation of a highly reactive OAt-ester leads to faster and more complete reactions, minimizing the risk of side reactions like epimerization.[6][9] HCTU is another highly efficient aminium salt with performance comparable to HATU.[]

The following table summarizes the performance of common coupling reagents.

Coupling ReagentReagent TypeTypical Coupling TimeRelative EfficiencyRisk of Racemization
HATU Aminium/Uronium Salt15-45 minutesVery HighVery Low
HCTU Aminium/Uronium Salt15-45 minutesVery HighVery Low
HBTU Aminium/Uronium Salt20-60 minutesHighLow
PyBOP Phosphonium Salt30-120 minutesHighLow
DIC/OxymaPure® Carbodiimide/Additive60-180 minutesGood-HighLow
DIC/HOBt Carbodiimide/Additive60-180 minutesGoodLow

Data compiled from multiple sources.[1][]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the incorporation of Fmoc-Apc-OH.

Q3: My coupling reaction is incomplete, as indicated by a positive Kaiser test. What should I do?

A3: A positive Kaiser test (or other tests for free primary amines) indicates that not all the N-terminal amines on the resin have reacted with the incoming Fmoc-Apc-OH.[7] Here’s a systematic approach to troubleshooting:

  • Extend the Reaction Time: The simplest solution is to allow the current coupling reaction to proceed for a longer duration (e.g., double the initial time).

  • Perform a Double Coupling: If extending the time is ineffective, the most common solution is to perform a second coupling. Drain the reaction vessel, wash the resin with DMF, and add a fresh solution of activated Fmoc-Apc-OH.[7]

  • Switch to a More Potent Coupling Reagent: If you are using DIC/OxymaPure® and consistently see incomplete couplings, switching to HATU or HCTU for the Fmoc-Apc-OH addition can significantly improve efficiency.[9][] These reagents are particularly effective for overcoming steric hindrance or aggregation-related issues.[9]

  • Check Reagent Quality: Ensure that your Fmoc-Apc-OH, coupling reagents, and solvent (DMF) are of high quality and anhydrous. The presence of water can hydrolyze the active ester intermediate, and impurities in the Fmoc-amino acid can lead to failed couplings.[11][12]

Q4: I'm observing side reactions. How can I minimize them?

A4: Several side reactions can occur during SPPS. Here are the most common ones and how to mitigate them:

  • Racemization: This is the loss of stereochemical integrity at the alpha-carbon of the amino acid. It is more prevalent with certain amino acids (like His and Cys) but can occur with others under harsh conditions.

    • Solution: Avoid prolonged pre-activation times, especially with onium salt reagents. Use of additives like OxymaPure® or HOBt with carbodiimides is highly effective at suppressing racemization.[13] For particularly sensitive couplings, using a weaker base like sym-collidine instead of DIPEA can also be beneficial.

  • Guanidinylation: This is a chain-terminating side reaction specific to aminium/uronium reagents (HBTU, HATU, etc.). If the reagent is not fully consumed during the activation of the Fmoc-amino acid, it can react with the free N-terminal amine of the peptide on the resin.

    • Solution: Always pre-activate the Fmoc-amino acid with the coupling reagent for a short period (1-5 minutes) before adding the mixture to the resin.[8] This ensures the coupling reagent is consumed in forming the active ester and is not free to react with the peptide chain.

  • Aspartimide Formation: Although not directly related to Fmoc-Apc-OH, this is a common side reaction in Fmoc SPPS if your sequence contains aspartic acid. It is caused by the basic conditions of Fmoc deprotection (piperidine).

    • Solution: Adding an acidic modifier like OxymaPure® to the piperidine deprotection solution can significantly reduce aspartimide formation.[11]

The following diagram outlines a troubleshooting workflow for incomplete couplings.

Troubleshooting Workflow Start Positive Kaiser Test (Incomplete Coupling) Extend_Time Extend Coupling Time Start->Extend_Time Check_Again1 Re-test with Kaiser Extend_Time->Check_Again1 Double_Couple Perform a Double Coupling Check_Again1->Double_Couple Positive Proceed Proceed to Next Cycle Check_Again1->Proceed Negative Check_Again2 Re-test with Kaiser Double_Couple->Check_Again2 Switch_Reagent Switch to a Stronger Reagent (e.g., HATU) Check_Again2->Switch_Reagent Positive Check_Again2->Proceed Negative Check_Reagents Verify Reagent and Solvent Quality Switch_Reagent->Check_Reagents Check_Reagents->Double_Couple Re-try Coupling

Troubleshooting workflow for incomplete couplings.

Section 3: Experimental Protocols & FAQs

Protocol: HATU-mediated Coupling of Fmoc-Apc-OH

This protocol describes a standard procedure for the manual solid-phase synthesis coupling of Fmoc-Apc-OH using HATU.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Apc-OH (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been fully removed (confirmed by a negative test for the fluorenyl group or a positive Kaiser test) and wash the resin thoroughly with DMF (3-5 times).

  • Activation of Fmoc-Apc-OH: In a separate reaction vessel, dissolve Fmoc-Apc-OH and HATU in DMF. Add DIPEA to the solution.

  • Pre-activation: Gently agitate the activation mixture for 1-2 minutes at room temperature.

  • Coupling Reaction: Add the activated Fmoc-Apc-OH solution to the prepared resin.

  • Agitation: Agitate the mixture at room temperature for 45-60 minutes.

  • Monitoring: Perform a qualitative test for free amines (e.g., Kaiser test) to monitor the reaction for completion.[7] A negative result (e.g., colorless beads for the Kaiser test) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Proceed: The resin is now ready for the next Fmoc deprotection and coupling cycle.

Frequently Asked Questions (FAQs)

Q5: Can I use microwave-assisted synthesis for coupling Fmoc-Apc-OH? A5: Yes, microwave-assisted SPPS can be very effective. Reagent combinations like DIC/OxymaPure® are stable under microwave conditions at elevated temperatures (e.g., 90°C).[14] Using microwave heating can significantly shorten coupling times and may help overcome aggregation issues.

Q6: Is pre-activation always necessary for onium salt reagents? A6: Yes, a brief pre-activation step is highly recommended when using aminium/uronium salts like HATU or HBTU. This is crucial to prevent the side reaction where the coupling reagent reacts directly with the N-terminus of the peptide, causing irreversible chain termination (guanidinylation).[5][8]

Q7: My Fmoc-Apc-OH is not dissolving well in DMF. What can I do? A7: While Fmoc-protected amino acids generally have good solubility in DMF, issues can occasionally arise.[] Ensure your DMF is of high purity and anhydrous. If solubility remains an issue, you can try gentle warming or using a co-solvent like N-methyl-2-pyrrolidone (NMP), which has a higher solvating power. However, ensure any co-solvents are compatible with your overall synthesis strategy.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 11, 2026, from [Link]

  • cffamido. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. Retrieved January 11, 2026, from [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved January 11, 2026, from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 11, 2026, from [Link]

  • Carpino, L. A., et al. (2012). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. ResearchGate. Retrieved January 11, 2026, from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 11, 2026, from [Link]

  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved January 11, 2026, from [Link]

  • iChemical. (n.d.). 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-cyanophenyl)propanoic acid. Retrieved January 11, 2026, from [Link]

  • Collins, J. M., et al. (2014). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Applied Biosystems. Retrieved January 11, 2026, from [Link]

Sources

optimizing reaction time and temperature for Fmoc-Apc-OH coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the incorporation of Fmoc-Apc-OH (Fmoc-L-4-aminopiperidine-4-carboxylic acid) in Solid-Phase Peptide Synthesis (SPPS). This document is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance synthesis outcomes when working with this sterically hindered amino acid.

Fmoc-Apc-OH presents a unique challenge in SPPS. As an α,α-disubstituted amino acid integrated into a piperidine ring, its rigid structure creates significant steric hindrance. This bulkiness can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slow reaction kinetics and incomplete couplings. This guide provides a systematic approach to overcoming these challenges by optimizing reaction time and temperature, alongside other critical synthesis parameters.

Frequently Asked Questions (FAQs)

Q1: Why is my Kaiser test positive after a standard 1-hour coupling of Fmoc-Apc-OH? A positive Kaiser test (blue/purple beads) indicates the presence of unreacted primary amines, meaning the coupling was incomplete.[1][2] Due to the significant steric hindrance of Fmoc-Apc-OH, standard coupling times are often insufficient to drive the reaction to completion.[3]

Q2: What is the first and most direct action to take after a positive Kaiser test? The most immediate and common strategy is to perform a "double coupling."[4] This involves draining the initial coupling solution, washing the resin, and repeating the coupling step with a fresh solution of activated Fmoc-Apc-OH.[1][3][5]

Q3: Can I simply increase the reaction temperature to speed up the coupling? Yes, increasing the temperature can significantly improve coupling efficiency for difficult residues.[6][7] However, this must be done with caution. Higher temperatures dramatically increase the risk of racemization, where the chiral integrity of the amino acid is lost.[6][8][9] A moderate temperature increase is often a safer starting point.

Q4: Are my standard coupling reagents (e.g., DIC/HOBt) good enough for Fmoc-Apc-OH? Standard carbodiimide reagents are often not potent enough for sterically demanding couplings like that of Fmoc-Apc-OH.[3][10] It is highly recommended to use more powerful in-situ activating reagents, such as aminium/uronium salts (e.g., HATU, HCTU) or phosphonium salts (e.g., PyBOP).[3]

Q5: What is "capping" and when should I use it? Capping is the process of acetylating any unreacted N-terminal amines to permanently block them from further reaction. This is typically done with acetic anhydride.[4] It should be used as a last resort if strategies like double coupling and using potent reagents fail, in order to prevent the formation of deletion sequences in the final peptide product.[4][5][11]

Troubleshooting Guide: From Incomplete Coupling to Success

This section provides a structured, question-and-answer workflow to diagnose and solve common issues encountered during Fmoc-Apc-OH coupling.

Issue: A persistently positive Kaiser test indicates an incomplete coupling reaction.

A positive colorimetric test for free amines is the primary indicator that the peptide bond formation has failed or is incomplete. The following workflow provides a logical progression of solutions, from simple adjustments to more advanced strategies.

Troubleshooting_Workflow start Positive Kaiser Test after Initial Fmoc-Apc-OH Coupling double_couple Action: Perform a Double Coupling (See Protocol 1) start->double_couple Immediate first step extend_time Action: Extend Coupling Time (e.g., to 2-4 hours) start->extend_time Alternative first step reagent_check Still Positive? Optimize Coupling Reagent double_couple->reagent_check extend_time->reagent_check switch_reagent Action: Switch to a Potent Reagent (e.g., HATU, HCTU, COMU) reagent_check->switch_reagent Yes proceed Kaiser Test Negative: Proceed to Next Cycle reagent_check->proceed No condition_check Still Positive? Optimize Reaction Conditions switch_reagent->condition_check increase_temp Action: Increase Temperature Moderately (e.g., 40-50°C) Caution: Risk of Racemization condition_check->increase_temp Yes change_solvent Action: Change Solvent (e.g., DMF to NMP) condition_check->change_solvent If aggregation is suspected condition_check->proceed No capping_check Still Positive? Prevent Deletion Sequences increase_temp->capping_check change_solvent->capping_check cap_amines Action: Cap Unreacted Amines (See Protocol 2) capping_check->cap_amines Yes capping_check->proceed No cap_amines->proceed

Caption: Troubleshooting workflow for incomplete Fmoc-Apc-OH coupling.

Step 1: How do I optimize the coupling time?

Steric hindrance directly slows down reaction kinetics.[3] The most straightforward solution is to increase the opportunity for the reaction to occur.

  • Extend Reaction Time: Instead of a standard 60-minute coupling, extend the reaction time to 2-4 hours, or even overnight for extremely difficult cases.[3] Monitor the reaction periodically with the Kaiser test to find the optimal duration.

  • Perform a Double Coupling: This is often more effective than simply extending the time. By introducing a fresh solution of activated amino acid and reagents, you replenish the concentration of the active ester, driving the equilibrium toward product formation.[1] This is the recommended first-line response to a failed coupling.

Step 2: Which coupling reagents and bases are best for Fmoc-Apc-OH?

Reagent choice is critical. The energy barrier for coupling a hindered amino acid is high, and a potent activating agent is required to overcome it.

  • Recommended Reagents: Aminium/uronium salts like HATU , HCTU , and COMU are significantly more effective than standard carbodiimides.[12] They react with the Fmoc-amino acid to form highly reactive OAt, O-6-ClBt, or Oxyma esters, respectively, which can overcome the steric barrier. HATU is widely considered one of the most efficient reagents for hindered couplings.[13]

  • Base Selection: The base used during activation can influence side reactions. While N,N-Diisopropylethylamine (DIPEA) is common, it can sometimes contribute to racemization.[8] For sensitive couplings, consider using a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine .[8][9]

Coupling ReagentReagent TypeRelative ReactivityKey Considerations
DIC/HOBt CarbodiimideStandardOften insufficient for sterically hindered residues like Apc.[3]
HBTU/HCTU Aminium/UroniumHighVery effective for routine and difficult couplings. HCTU is generally more reactive than HBTU. Can cause guanidinylation of the N-terminal amine.[11][14]
HATU Aminium/UroniumVery HighExcellent reagent for hindered couplings and minimizing racemization.[13] Forms a highly reactive OAt-ester.
PyBOP PhosphoniumHighEffective for hindered couplings; does not cause guanidinylation side reactions.
COMU Aminium/UroniumVery HighBased on Oxyma Pure, it is highly reactive (comparable to HATU) and non-explosive, making it a safer alternative.[13]
Step 3: When and how should I adjust the reaction temperature?

Adjusting temperature is a powerful but delicate tool. The rate of chemical reactions, including both desired peptide coupling and undesired side reactions, increases with temperature.

  • The Benefit: Increasing the temperature provides the kinetic energy needed to overcome the activation barrier imposed by steric hindrance. This is the principle behind microwave-assisted peptide synthesis (MASPS), where temperatures can reach 80°C or higher, dramatically shortening reaction times.[6][7] The effect of microwaves is considered to be purely thermal.[5][6][7]

  • The Risk - Racemization: The most significant drawback of elevated temperature is an increased rate of racemization.[6][8] The activated amino acid can lose its stereochemical purity, leading to the incorporation of the D-enantiomer, which is often detrimental to the peptide's biological function. For sensitive amino acids, lowering the coupling temperature from 80°C to 50°C has been shown to limit this side reaction.[9]

  • Recommendation: If double coupling with a potent reagent at room temperature fails, consider a moderate temperature increase to 40-50°C . This often provides a good balance between enhancing the coupling rate and minimizing the risk of racemization. Always verify the purity of the final product by HPLC and Mass Spectrometry to check for diastereomeric impurities.

ParameterStandard Condition (RT)Optimized Condition (Heat)Rationale & Trade-Offs
Reaction Time 1-2 hours15-60 minutesHeat accelerates the reaction, allowing for shorter coupling times.
Coupling Efficiency May be lowSignificantly IncreasedIncreased kinetic energy helps overcome the steric barrier.[3]
Risk of Racemization LowHigh The rate of epimerization at the α-carbon increases substantially with temperature.[6][8]
Other Side Reactions MinimalIncreasedPotential for increased aspartimide formation or other side-chain reactions depending on the sequence.[9]

Experimental Protocols

Protocol 1: Optimized Double Coupling of Fmoc-Apc-OH using HATU

This protocol is the recommended first response after an initial coupling attempt fails, as indicated by a positive Kaiser test.

  • Initial Assessment: Following the first coupling of Fmoc-Apc-OH, take a small sample of resin beads and perform a Kaiser test (see Protocol 3).

  • Positive Test Result: If the beads turn blue, the coupling is incomplete. Drain the coupling solution from the reaction vessel.

  • Resin Wash: Wash the peptide-resin thoroughly with high-purity, amine-free DMF (3 x 1 min) to remove residual reagents and byproducts.

  • Prepare Fresh Activation Solution: In a separate vessel, prepare a fresh activation mixture. For a 0.1 mmol synthesis scale:

    • Fmoc-Apc-OH (0.4 mmol, 4 eq.)

    • HATU (0.39 mmol, 3.9 eq.)

    • Dissolve in ~2 mL of DMF.

  • Pre-activation: Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the mixture. Mix for 1-2 minutes. This pre-activation step is crucial for forming the reactive OAt-ester.[12]

  • Second Coupling: Immediately transfer the fresh, activated amino acid solution to the reaction vessel containing the washed peptide-resin.

  • Reaction: Agitate the mixture for 1-2 hours at room temperature.

  • Final Monitoring: After the second coupling, wash the resin with DMF (3 x 1 min) and perform another Kaiser test. If the test is negative (yellow/colorless beads), the coupling is complete. Proceed with the synthesis. If it remains positive, consider capping the unreacted amines (Protocol 2).

Protocol 2: Capping of Unreacted Amines

This protocol should be used when double coupling fails to prevent the formation of deletion peptides.

  • Resin Wash: After the failed double coupling attempt, wash the resin thoroughly with DMF (3 x 1 min).

  • Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents relative to resin loading) and DIPEA (10 equivalents) in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature. This reaction acetylates the free primary amines, rendering them unreactive.

  • Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and then Dichloromethane (DCM) (3 x 1 min) before proceeding to the Fmoc deprotection step for the next amino acid in the sequence.

Protocol 3: Kaiser Test for Free Primary Amines

This qualitative test is essential for monitoring coupling efficiency throughout the synthesis.[2]

  • Prepare Reagents:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Procedure:

    • Take a small sample of peptide-resin (10-15 beads) and place it in a small glass test tube.

    • Add 2-3 drops of each of the three solutions to the test tube.

    • Heat the test tube at 110-120°C for 3-5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): Beads and/or solution turn a dark blue or purple color.

    • Negative Result (Complete Coupling): Beads and solution remain yellow or colorless.

SPPS_Cycle deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) wash1 2. Wash (DMF) deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-Apc-OH + Activator + Base) wash1->coupling wash2 4. Wash (DMF) coupling->wash2 check 5. Check Completion (Kaiser Test) wash2->check next_cycle Proceed to Next Amino Acid check->next_cycle Negative troubleshoot Troubleshoot (Double Couple / Optimize) check->troubleshoot Positive troubleshoot->coupling Re-couple

Caption: A typical Fmoc-SPPS cycle highlighting the monitoring step.

References

  • Benchchem. (n.d.). Technical Support Center: Minimizing Racemization in Peptide Synthesis.
  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. Available at: [Link]

  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Benchchem. (n.d.). Application Notes: Quantitative Monitoring of Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS) using Boc-Lys(Z)-pNA.
  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. Available at: [Link]

  • Xu, S., et al. (2022). Ynamide-Mediated Peptide Bond Formation: Mechanistic Study and Synthetic Applications. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (n.d.). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Strategies for Difficult Couplings Involving Fmoc-D-Abu-OH.
  • Truman, R., & Schmidtgall, B. (2022). Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. Journal of Creation. Available at: [Link]

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Fmoc-D-Val-OH Coupling in SPPS.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Fmoc-3-Pal-OH Coupling in SPPS.
  • Benchchem. (n.d.). Optimizing coupling conditions for Fmoc-2-Nal-OH in automated peptide synthesizers.
  • Pedersen, L., et al. (2015). Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments. Available at: [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Available at: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS).
  • ResearchGate. (n.d.). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Preventing Diketopiperazine (DKP) Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS), a common side reaction that can significantly impact peptide yield and purity. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a significant problem in peptide synthesis?

A1: Diketopiperazine (DKP) is a cyclic dipeptide that forms as a byproduct, particularly during the synthesis of the first two amino acids of a peptide chain on a solid support.[1] The formation is an intramolecular cyclization reaction involving the N-terminal amine of a dipeptide attacking the ester linkage to the resin, cleaving the dipeptide from the support.[1][2]

This side reaction is problematic for two primary reasons:

  • Reduced Yield: The desired peptide chain is prematurely cleaved from the resin, leading to a significant loss of final product.[1]

  • "Traceless" Impurity: The DKP byproduct is often washed away during synthesis, meaning it doesn't appear in the final crude product analysis. This can lead to a deceptively clean analytical profile (e.g., by HPLC) but a very low isolated yield, making it a difficult problem to diagnose without prior knowledge.[1][3]

Q2: What is the chemical mechanism of DKP formation?

A2: DKP formation is an intramolecular aminolysis reaction. After the N-terminal Fmoc protecting group is removed from the second amino acid, the newly freed amine nucleophilically attacks the carbonyl carbon of the ester bond linking the first amino acid to the resin. This forms a stable six-membered ring (the diketopiperazine) and releases the peptide from the solid support. The basic conditions used for Fmoc deprotection, typically with piperidine, can catalyze this cyclization.[1][2]

Caption: The mechanism of diketopiperazine (DKP) formation.

Q3: What are the primary factors that promote DKP formation?

A3: Several factors can significantly increase the rate and extent of DKP formation. Understanding these is the first step toward prevention.

FactorImpact on DKP FormationRationale
Peptide Sequence High Impact. Sequences with Proline (Pro) or other secondary amino acids (e.g., Sarcosine, N-alkyl amino acids) at the second position (Xaa-Pro) are extremely susceptible.[1][2][4] Sequences like Gly-Pro, Ala-Pro, and Val-Pro are particularly prone.[1][4]The cis-amide bond conformation favored by proline brings the N-terminal amine into close proximity with the resin linkage, facilitating cyclization.[2]
Deprotection Conditions High Impact. Standard Fmoc deprotection using 20% piperidine in DMF provides the basic catalysis necessary for the intramolecular cyclization.[1][2]Piperidine acts as a base, and residual piperidine after washing can continue to catalyze DKP formation.[4]
Resin Type Medium Impact. Resins with more labile ester linkages, such as the standard Wang resin, are more prone to DKP formation.[1]The lability of the ester bond directly influences the rate of cleavage by the N-terminal amine.
Temperature Medium Impact. Elevated temperatures during coupling or deprotection steps accelerate the rate of the cyclization reaction.[1][4]Like most chemical reactions, the rate of DKP formation is temperature-dependent.
Solvent Medium Impact. The choice of solvent can affect peptide stability. Self-deprotection and subsequent DKP formation can be faster in solvents like DMSO and DMF compared to NMP or ACN.[1][4]Solvents can influence peptide conformation and the stability of the peptide-resin linkage.
Hold Times High Impact. Extended hold or storage times of the resin-bound dipeptide, especially after Fmoc deprotection, significantly increase the risk.[4][5]This provides more time for the cyclization to occur, a phenomenon sometimes referred to as "post-coupling aging."[4][6]

Troubleshooting Guide

Problem: My peptide synthesis resulted in a very low yield, but the crude HPLC/LC-MS analysis looks surprisingly clean. I suspect "traceless" DKP formation. How can I confirm this?

Answer: This is a classic symptom of DKP formation. Because the DKP byproduct is cleaved from the resin, it is washed away during subsequent synthesis steps and will not appear in the final crude product.

Protocol 1: Diagnostic Test for DKP Formation

This protocol allows you to confirm if DKP formation is occurring at the dipeptide stage.

  • Synthesize the Dipeptide: Synthesize the first two amino acids of your sequence on your chosen resin (e.g., Wang resin).

  • Fmoc Deprotection: Perform the standard Fmoc deprotection on the second amino acid (e.g., 20% piperidine in DMF). Crucially, collect the piperidine solution that is drained from the reaction vessel.

  • Analyze the Deprotection Solution: Analyze the collected piperidine/DMF solution directly using LC-MS.

  • Confirmation: Search the LC-MS data for the mass corresponding to your cyclic dipeptide (DKP). The presence of this mass confirms that DKP formation and subsequent cleavage from the resin are occurring.

Problem: I've confirmed DKP formation is the culprit. What are the most effective strategies to prevent it?

Answer: Several robust strategies can be employed, ranging from simple procedural changes to more involved synthetic approaches. The best choice depends on the severity of the problem and the specific peptide sequence.

Troubleshooting_DKP Start Low Yield Suspected DKP Formation Is_Xaa_Pro Is the sequence Xaa-Pro or contains a secondary amino acid? Start->Is_Xaa_Pro Strategy1 Strategy 1: Use 2-Chlorotrityl Chloride (2-CTC) Resin Is_Xaa_Pro->Strategy1 No (Moderate Risk) Strategy3 Strategy 3: Couple a Pre-formed Dipeptide Building Block Is_Xaa_Pro->Strategy3 Yes (High Risk) Strategy2 Strategy 2: Modify Fmoc-Deprotection (e.g., 2% DBU / 5% Piperazine) Strategy1->Strategy2 Strategy4 Strategy 4: Control Temperature and Hold Times Strategy2->Strategy4 End Optimized Synthesis Strategy3->End Most Robust Solution Strategy4->End

Caption: A decision-making workflow for preventing DKP formation.

Strategy 1: Employ a Sterically Hindered Resin
  • What to do: Switch from a standard resin like Wang to a 2-chlorotrityl chloride (2-CTC) resin .[2]

  • Why it works: The 2-CTC resin provides significant steric hindrance around the ester linkage. This bulkiness physically obstructs the N-terminal amine of the dipeptide from approaching the carbonyl carbon, thereby inhibiting the intramolecular cyclization reaction.[2] Even with this resin, severe DKP formation can still occur, but it is significantly suppressed compared to other supports.[2][3]

Strategy 2: Optimize Fmoc-Deprotection Conditions
  • What to do: Replace the standard 20% piperidine/DMF deprotection cocktail with a milder or alternative formulation.

  • Why it works: The goal is to efficiently remove the Fmoc group while minimizing the basic catalysis of DKP formation. Different bases have different profiles of efficacy and side reactions.

  • Recommended Cocktails:

    • 2% DBU / 5% Piperazine in NMP: This combination has been shown to drastically reduce DKP formation compared to 20% piperidine/DMF.[2][3] DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is a strong, non-nucleophilic base effective for Fmoc removal, while piperazine is a less aggressive base than piperidine.[2][7][8]

    • Reduced Piperidine Concentration & Time: Simply reducing the piperidine concentration (e.g., to 5%) and minimizing the deprotection time can sometimes be sufficient to suppress DKP formation.[2][4]

Protocol 2: Optimized Fmoc-Deprotection with DBU/Piperazine
  • Prepare the Solution: Create a fresh deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in N-methyl-2-pyrrolidone (NMP).

  • First Deprotection: Add the solution to your peptide-resin and agitate for 3-5 minutes. Drain the solution.

  • Second Deprotection: Add a fresh portion of the solution and agitate for 5-10 minutes. Drain.

  • Wash Thoroughly: Immediately wash the resin thoroughly with NMP to remove all traces of the basic deprotection reagents.

  • Proceed to Coupling: Proceed immediately with the coupling of the next amino acid to "trap" the reactive N-terminal amine.[1]

Strategy 3: Utilize a Pre-formed Dipeptide (The Most Robust Solution)
  • What to do: Instead of coupling the first two amino acids sequentially on the resin, synthesize the dipeptide unit (e.g., Fmoc-Xaa-Pro-OH) in solution first. Then, couple this entire dipeptide block to your resin-bound starting amino acid (or directly to the resin).

  • Why it works: This strategy completely bypasses the formation of the vulnerable resin-bound dipeptide intermediate.[1][2][3][4] Since the dipeptide is never attached to the resin via the C-terminus of the first amino acid, the intramolecular cyclization cannot occur. This is the most effective method for sequences highly prone to DKP formation.[1]

Strategy 4: Control Temperature and Post-Coupling Hold Times
  • What to do:

    • Reduce the temperature of both the deprotection and coupling steps. Performing these steps at a lower temperature (e.g., 0-5 °C) can slow the rate of DKP formation.[1][4]

    • Minimize the hold time after coupling the second amino acid and after its deprotection.[4][5] Proceed immediately to the next step in the synthesis.

  • Why it works: DKP formation is a time- and temperature-dependent side reaction.[4] Reducing either of these variables limits the extent to which the side reaction can proceed. Studies have shown that peptide intermediates can be stable for long-term storage at -22 °C, while shorter hold times are possible at ~3 °C.[4]

References
  • Ye, G., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Retrieved from [Link]

  • Shute, R. E., & Rich, D. H. (1987). Prevention of Diketopiperazine Formation in Peptide Synthesis by a Simultaneous Deprotection-Coupling Procedure: Entrapment of Reactive Nucleophilic Species by in situ Acylation. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

  • Shute, R. E., & Rich, D. H. (1987). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Royal Society of Chemistry. Retrieved from [Link]

  • Ye, G., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Publications. Retrieved from [Link]

  • Goolcharran, C., & Borchardt, R. T. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Goolcharran, C., & Borchardt, R. T. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Retrieved from [Link]

  • Goolcharran, C., & Borchardt, R. T. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Publications. Retrieved from [Link]

  • Zhang, Z., et al. (2013). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Analytical Chemistry. Retrieved from [Link]

  • Battersby, J. E., et al. (1994). Diketopiperazine formation and N-terminal degradation in recombinant human growth hormone. International Journal of Peptide and Protein Research. Retrieved from [Link]

  • Per-Olof, J., et al. (2002). Microwave-Assisted Solid-Phase Synthesis of 2,5-Diketopiperazines: Solvent and Resin Dependence. ResearchGate. Retrieved from [Link]

  • Goolcharran, C., & Borchardt, R. T. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PubMed. Retrieved from [Link]

  • Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Letters in Peptide Science. Retrieved from [Link]

  • ResearchGate. (n.d.). DKP formation mechanism. Retrieved from [Link]

  • Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Incomplete Cleavage of Peptides from Resin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that incomplete cleavage of a synthetic peptide from its solid support is a frequent and frustrating issue in solid-phase peptide synthesis (SPPS), leading to significantly reduced yields and downstream purification challenges. This guide provides a structured, in-depth approach to diagnosing and resolving these cleavage issues, grounded in mechanistic principles and field-proven protocols.

Part 1: Initial Diagnosis & Confirmation of Incomplete Cleavage

The first critical step is to confirm that low yield is indeed due to incomplete cleavage and not other factors like poor synthesis efficiency or precipitation issues.

FAQ 1: My final peptide yield is very low. How can I definitively confirm that the peptide is still attached to the resin?

A positive identification of residual peptide on the resin post-cleavage is the most direct confirmation of an incomplete reaction. The Kaiser test, a highly sensitive colorimetric assay for primary amines, is an excellent qualitative method for this purpose.[1] If the N-terminus of your peptide is not blocked, it will contain a free primary amine, which the Kaiser test will detect.

Objective: To qualitatively assess the presence of peptide remaining on the resin after the cleavage procedure.

Materials:

  • A small sample (5-10 mg) of dried resin beads post-cleavage and filtration.

  • Reagent A: 5% (w/v) ninhydrin in ethanol.

  • Reagent B: 80% (w/v) phenol in ethanol.

  • Reagent C: 0.001 M potassium cyanide (KCN) in pyridine.

  • Small glass test tube.

  • Heating block or water bath at 100°C.

Procedure:

  • Place a few dried resin beads into a clean, dry glass test tube.[1]

  • Add 2-3 drops each of Reagent A, Reagent B, and Reagent C to the test tube.[1]

  • Gently mix the contents.

  • Heat the test tube at 100°C for 5 minutes.[1]

  • Observe the color of the resin beads and the surrounding solution.

Interpretation of Results:

  • Positive Result (Incomplete Cleavage): The resin beads and the solution turn a deep blue or purple color. This indicates the presence of primary amines from the peptide still bound to the resin.[1]

  • Negative Result (Complete Cleavage): The resin beads and solution remain colorless or turn a faint yellow/brown, suggesting successful cleavage.[1]

Part 2: Troubleshooting Workflow for Incomplete Cleavage

If the Post-Cleavage Kaiser Test is positive, a systematic investigation into the potential causes is necessary. The following workflow, presented as a series of critical questions, will guide you through the most common culprits.

Troubleshooting_Workflow Start Start: Positive Kaiser Test (Incomplete Cleavage Confirmed) Q1 Q1: Was the Cleavage Cocktail Appropriate for Your Peptide and Resin? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Q2: Was the Reaction Time and Temperature Sufficient? A1_Yes->Q2 Sol1 Solution 1: Select Appropriate Cleavage Cocktail (See Table 1) A1_No->Sol1 End Re-run Cleavage and Analyze (HPLC/MS) for Improved Yield Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Q3: Were the Reagents (TFA, Scavengers) Fresh and of High Quality? A2_Yes->Q3 Sol2 Solution 2: Optimize Reaction Time/Temperature (Perform Small-Scale Trial) A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Q4: Was the Resin Properly Prepared (Washed and Dried) Before Cleavage? A3_Yes->Q4 Sol3 Solution 3: Use Fresh, High-Purity Reagents. Prepare Cocktails Immediately Before Use. A3_No->Sol3 Sol3->End A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No A4_Yes->End Sol4 Solution 4: Implement Thorough Pre-Cleavage Washing and Drying Protocol. A4_No->Sol4 Sol4->End

Caption: Troubleshooting workflow for incomplete peptide cleavage.

FAQ 2: How do I choose the right cleavage cocktail? My peptide still seems to be on the resin.

The selection of the cleavage cocktail is paramount and depends critically on the resin linker's acid lability and the amino acid composition of your peptide. In Fmoc-based SPPS, the final cleavage from the resin and removal of side-chain protecting groups is typically achieved with a strong acid, most commonly Trifluoroacetic Acid (TFA).[2] However, the concentration of TFA and, crucially, the choice of scavengers are what tailor the cocktail to a specific peptide.

Causality: During cleavage, acid-labile side-chain protecting groups (e.g., t-Butyl, Trityl) are removed, generating highly reactive carbocations.[3][4] These cations can re-attach to nucleophilic residues in your peptide, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesired modifications and byproducts.[3][4] Scavengers are nucleophilic molecules added to the cleavage cocktail to "trap" or quench these reactive cations, thereby protecting the integrity of the peptide.[3][4][5]

A widely used general-purpose cocktail is TFA/Water/Triisopropylsilane (TIS) in a 95:2.5:2.5 (v/v/v) ratio . TIS is an excellent scavenger for trityl cations, while water helps scavenge t-butyl cations.[2] However, this may not be sufficient for peptides rich in sensitive residues.

Table 1: Common Cleavage Cocktails and Their Applications

Cleavage Cocktail (v/v/v)Reagent NameKey ScavengersPrimary ApplicationCautions
95% TFA / 2.5% Water / 2.5% TISStandard CocktailWater, TISGeneral purpose, effective for peptides with Arg(Pbf/Pmc), Trp(Boc), and Trt-protected residues.[3]Not ideal for peptides with multiple unprotected Cys or Met residues due to potential oxidation.
88% TFA / 5% Phenol / 5% Water / 2% TISReagent BPhenol, Water, TIS"Odorless" alternative to thiol-containing cocktails. Phenol protects Tyr and Trp.[6]Will not prevent oxidation of Met residues.[6]
82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDTReagent KPhenol, Thioanisole, EDT"Universal" cocktail for complex peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[3][6]Highly odorous due to EDT and thioanisole.
90% TFA / 5% Thioanisole / 3% EDT / 2% AnisoleReagent RThioanisole, EDT, AnisoleSpecifically recommended for peptides with Arg residues protected by sulfonyl groups (e.g., Mtr).[7]May require extended cleavage times for complete deprotection of Arg(Mtr).[7]

TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol

FAQ 3: I used the standard cleavage cocktail, but the cleavage is still incomplete. Could the reaction time be the issue?

Yes, insufficient reaction time is a very common cause of incomplete cleavage.[8] While standard protocols often suggest 1-3 hours at room temperature, this is not a universal rule.[4]

Causality: The kinetics of cleavage are influenced by several factors:

  • Steric Hindrance: Peptide sequences with bulky amino acids near the C-terminus or aggregation-prone sequences can sterically hinder the access of TFA to the acid-labile linker, slowing down the cleavage rate.

  • Linker Stability: Different linkers have different acid labilities. For instance, the bond linking the handle to the resin in some Rink Amide resins can be sensitive, and sluggish cleavage may lead to byproducts.[3][9]

  • Protecting Groups: Some side-chain protecting groups, like Arg(Mtr), are notoriously difficult to remove and may require significantly extended cleavage times (e.g., up to 24 hours).[3] Sluggish deprotection of N-terminal Asn(Trt) can also be an issue.[3]

Solution: Perform a small-scale trial cleavage to optimize the reaction time.

Objective: To determine the optimal cleavage duration for your specific peptide-resin combination.

Materials:

  • Dried peptide-resin (approx. 50-100 mg).

  • Your chosen cleavage cocktail.

  • Microcentrifuge tubes.

  • Cold diethyl ether or methyl tert-butyl ether (MTBE).[8]

  • HPLC system for analysis.

Procedure:

  • Divide the dried peptide-resin into 3-4 equal aliquots (e.g., 20 mg each) in separate microcentrifuge tubes.

  • Add a proportional volume of the cleavage cocktail (e.g., 0.5 mL) to each tube.

  • Allow the reactions to proceed at room temperature, stopping one reaction at each time point (e.g., 1 hour, 2 hours, 4 hours, and 6 hours).

  • At each time point, filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold ether.[1]

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice with cold ether.

  • Dry the peptide pellets and dissolve them in a suitable solvent (e.g., 0.1% TFA in water) for HPLC analysis.

  • Analyze the yield and purity of the peptide from each time point by HPLC to determine the optimal cleavage time.

FAQ 4: Could my reagents be the problem?

Absolutely. The quality and freshness of your cleavage reagents are critical.

Causality:

  • TFA Degradation: Trifluoroacetic acid is hygroscopic and can absorb water over time, diluting its effective concentration. Old or improperly stored TFA can lead to significantly reduced cleavage efficiency.[1]

  • Scavenger Oxidation: Thiol-based scavengers like EDT are susceptible to oxidation. Degraded scavengers will not effectively quench carbocations, leading to side reactions and potentially impacting cleavage.[1]

Best Practices:

  • Always use high-purity, fresh TFA.

  • Purchase scavengers in small quantities and store them properly under inert gas if possible.

  • Crucially, always prepare your cleavage cocktail immediately before use. [10] Do not store pre-mixed cocktails.

FAQ 5: Does the pre-cleavage preparation of the resin matter?

Yes, proper preparation of the peptidyl-resin is a frequently overlooked but vital step.[3][9]

Causality:

  • Residual DMF: Dimethylformamide (DMF), a common solvent in SPPS, is basic. Any residual DMF in the resin can neutralize a portion of the TFA in the cleavage cocktail, reducing its effective acidity and hindering the cleavage reaction.[9]

  • Resin Swelling: The resin must be properly swollen for the cleavage cocktail to penetrate the polymer matrix and access all the linker sites.

Protocol: Pre-Cleavage Resin Washing and Drying

  • After completing the synthesis and removing the N-terminal Fmoc group, place the resin in a sintered glass funnel.

  • Wash the resin thoroughly with Dichloromethane (DCM) (e.g., 5 x resin volume, repeat 3-5 times) to remove DMF.

  • Perform a final wash with methanol (for polystyrene resins) or ether to shrink the resin and facilitate drying.[9]

  • Dry the resin thoroughly under high vacuum for at least 4 hours, or preferably, overnight.[3][9]

Part 3: Advanced Troubleshooting & Special Cases

FAQ 6: My peptide is extremely hydrophobic and doesn't precipitate well in ether. How do I know if the cleavage worked?

For highly hydrophobic peptides, precipitation in cold ether can be inefficient or fail altogether.[11] In this scenario, you may have a successful cleavage but be unable to isolate the product.

Troubleshooting Steps:

  • Concentrate the TFA: After the cleavage reaction, reduce the volume of the TFA filtrate to ~10% of its original volume under a gentle stream of nitrogen before adding cold ether. This increases the relative concentration of the peptide, aiding precipitation.[12]

  • Alternative Precipitation Solvents: While diethyl ether is common, methyl tert-butyl ether (MTBE) is often a better choice for precipitating peptides.[8]

  • Direct Analysis: If precipitation fails, take a small aliquot of the TFA filtrate, dilute it significantly with your initial HPLC mobile phase (e.g., 95% Water/5% Acetonitrile/0.1% TFA), and inject it directly onto an HPLC system to confirm the presence of the cleaved peptide.[13][14] Mass spectrometry (LC-MS) can then be used to confirm the molecular weight.[14]

FAQ 7: I'm working with a peptide containing multiple Cysteine residues. Are there special considerations?

Yes, peptides containing Cysteine are highly susceptible to side reactions during cleavage.

Causality: The sulfhydryl side chain of Cysteine is easily oxidized, leading to the formation of undesired disulfide bonds (dimers or oligomers).[5] It can also be alkylated by carbocations generated during cleavage.

Solution: The choice of scavenger is critical.

  • Use Thiol Scavengers: It is essential to include a thiol scavenger like 1,2-ethanedithiol (EDT) or 1,4-butanedithiol (BDT) in the cleavage cocktail. These reagents help maintain a reducing environment, preventing the oxidation of the Cys sulfhydryl group.[5]

  • Consider Benzylthiol Scavengers: Recent research has shown that benzylthiols, such as 1,4-benzenedimethanethiol (1,4-BDMT), can be highly effective scavengers, providing crude peptides in improved yields and purities compared to standard aliphatic thiols.[15]

Cysteine_Protection Peptide_Cys_SH Peptide-Cys-SH (Reduced Cysteine) Alkylated_Peptide Peptide-Cys-S-R (Alkylated Side-Product) Peptide_Cys_SH->Alkylated_Peptide Alkylation Disulfide_Peptide Peptide-Cys-S-S-Cys-Peptide (Oxidized Dimer) Peptide_Cys_SH->Disulfide_Peptide Oxidation Carbocation R+ (Reactive Carbocation) Carbocation->Alkylated_Peptide Trapped_Cation Scavenger-R (Trapped Cation) Carbocation->Trapped_Cation Oxidation Oxidizing Conditions Oxidation->Disulfide_Peptide Scavenger Thiol Scavenger (e.g., EDT) Scavenger->Trapped_Cation Traps Reduced_Env Maintains Reducing Environment Scavenger->Reduced_Env Reduced_Env->Peptide_Cys_SH Protects

Caption: Role of thiol scavengers in protecting Cysteine during cleavage.

References

  • CEM Corporation. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]

  • Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]

  • Polypeptide Group. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Retrieved from [Link]

  • ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]

  • PubMed. (n.d.). Side reactions in solid-phase peptide synthesis and their applications. Retrieved from [Link]

  • ScienceDirect. (n.d.). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. Retrieved from [Link]

  • Vapourtec. (n.d.). Application Note 72: Cleaving peptides in flow. Retrieved from [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage from Rink Amide Resin. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1168. Retrieved from [Link]

  • NIH. (n.d.). High Cleavage Efficiency of a 2A Peptide Derived from Porcine Teschovirus-1 in Human Cell Lines, Zebrafish and Mice. Retrieved from [Link]

  • ResearchGate. (n.d.). Time course illustrating the effect of (a) peptide sequence on cleavage.... Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature of incubation on cleavage efficiency. Retrieved from [Link]

  • ResearchGate. (n.d.). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved from [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Oxford Academic. (n.d.). Introducing enzymatic cleavage features and transfer learning realizes accurate peptide half-life prediction across species and organs. Briefings in Bioinformatics. Retrieved from [Link]

  • Bio-Vera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • NIH. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

  • ResearchGate. (n.d.). TFA cleavage of DSIP synthesis on a Wang resin. Retrieved from [Link]

  • NIH. (n.d.). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. Retrieved from [Link]

  • Springer. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • PubMed Central. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for Complex Peptides Containing Fmoc-Apc-OH

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the purification of complex synthetic peptides, with a special focus on sequences incorporating the N-fluorenylmethyloxycarbonyl-L-aminophenylalanine (Fmoc-Apc-OH) residue. The unique properties of this amino acid derivative, particularly its significant hydrophobicity, present distinct challenges that require carefully optimized strategies. This document is structured as a series of frequently asked questions and a comprehensive troubleshooting guide to help you navigate these complexities and achieve high-purity peptides.

Section 1: Foundational Concepts (FAQs)

This section addresses common questions regarding the properties of Fmoc-Apc-OH and the fundamental principles of peptide purification.

Q1: What is Fmoc-Apc-OH, and how does its structure impact peptide purification?

A1: Fmoc-Apc-OH is a derivative of phenylalanine where the N-terminal amine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and a second amino group is present on the phenyl ring. The key structural features influencing purification are:

  • The Fmoc Group: This is a large, extremely hydrophobic protecting group. If it remains on the peptide during purification, it will dominate the molecule's retention behavior in reverse-phase chromatography.[1][2] Its removal is typically achieved with a base like piperidine.[3][4]

  • The Aminophenylalanine Core: The aromatic phenyl ring contributes to the peptide's overall hydrophobicity and can engage in π-π stacking interactions. This inherent hydrophobicity can lead to challenges with solubility and on-column aggregation, especially in longer or already hydrophobic sequences.[5]

The combination of these features means that peptides containing Fmoc-Apc-OH are often significantly more hydrophobic than their counterparts, requiring specialized purification protocols.

Q2: Why is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) the standard method for purifying these peptides?

A2: RP-HPLC is the dominant technique for peptide purification due to its high resolving power and compatibility with volatile buffers, which simplifies peptide recovery through lyophilization.[6] The separation mechanism is based on the reversible hydrophobic interaction between the peptide and the stationary phase (typically silica chemically modified with C18 or C8 alkyl chains).[7] Peptides are loaded onto the column in a highly aqueous mobile phase and are eluted by a gradient of increasing organic solvent (usually acetonitrile).[8] Because peptides containing Fmoc-Apc-OH are highly hydrophobic, this method provides an excellent means of separating them from less hydrophobic, synthesis-related impurities such as deletion sequences or truncated peptides.[6]

Q3: Should I purify my peptide with the N-terminal Fmoc group still attached?

A3: This is a critical strategic decision.

  • Purifying with the Fmoc group ON: This strategy can be advantageous as the bulky Fmoc group acts as a "purification handle," causing the full-length target peptide to be retained much more strongly on an RP-HPLC column than most failure sequences (which lack the Fmoc group).[9] This can lead to a simpler initial purification. However, it requires a subsequent, post-purification deprotection step in solution to remove the Fmoc group, which can be followed by another clean-up step to remove the deprotection reagents.[3][9] This approach is often challenging due to the poor solubility of the fully protected, hydrophobic peptide in aqueous buffers.

  • Purifying with the Fmoc group OFF: This is the more conventional approach. The Fmoc group is removed during the final cleavage from the solid-phase resin. The resulting crude peptide mixture is then purified. While the separation may be more complex due to the smaller hydrophobicity differences between the target and impurity peptides, it eliminates the need for post-purification chemical manipulations.

For most applications, purification after Fmoc group removal is standard. However, for extremely complex purifications, using the Fmoc group as a handle is a valid alternative to consider.

Q4: What are the most common impurities encountered during the synthesis of peptides containing Apc?

A4: Aside from universal synthesis-related impurities, the specific nature of the Apc residue and associated complex sequences can lead to:

  • Deletion Sequences: Resulting from incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS).[6] These are often the most challenging impurities to remove.

  • Truncated/Capped Sequences: If a coupling reaction fails, unreacted amines may be deliberately capped (e.g., with acetic anhydride) to prevent them from reacting further.[10]

  • Products of Side Reactions: Sequences containing aspartic acid are prone to aspartimide formation under the basic conditions of Fmoc removal.[11] Arginine-containing peptides can also present challenges like lactam formation.[12]

  • Aggregation-Related Impurities: Severe on-resin aggregation can prevent reagents from reaching the growing peptide chain, leading to a complex mixture of byproducts.[5][13]

Section 2: Troubleshooting Guide for RP-HPLC Purification

This guide is designed in a problem-cause-solution format to address specific issues you may encounter during your experiments.

Problem 1: Poor Peptide Solubility in Aqueous Mobile Phase (Buffer A)
  • Primary Cause: The high hydrophobicity of the peptide sequence, exacerbated by the Fmoc-Apc-OH residue, prevents it from dissolving in the standard aqueous buffer (e.g., 0.1% TFA in water). Injecting a cloudy or precipitated sample will lead to column clogging, poor peak shape, and low recovery.

  • Solution Workflow:

    • Initial Dissolution: Attempt to dissolve a small amount of the crude peptide in your initial HPLC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

    • Add Organic Solvent: If solubility is poor, add a minimal amount of a water-miscible organic solvent directly to the sample vial until the peptide dissolves. Common choices include Acetonitrile (ACN), Isopropanol (IPA), or Dimethyl Sulfoxide (DMSO). Crucially, ensure the final concentration of organic solvent in your injected sample is lower than the starting gradient condition to ensure the peptide binds to the column head.

    • Use Acidic Solvents: For very stubborn peptides, initial dissolution in 10-20% acetic acid or formic acid can be effective before diluting with the mobile phase.

    • Solid Injection: In extreme cases, the peptide can be dissolved in a strong, volatile solvent (like neat TFA), and a small amount can be "deposited" onto C18 packing material, which is then dried and packed on top of the column. This is an advanced technique for highly insoluble peptides.

Problem 2: Broad, Tailing, or Split Peaks in the Chromatogram
  • Cause A: On-Column Aggregation: Hydrophobic and aromatic peptides can self-associate on the stationary phase, leading to poor chromatographic performance.[5]

    • Solution:

      • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60 °C) can disrupt hydrophobic interactions and improve peak shape.

      • Lower the Flow Rate: Reducing the flow rate gives molecules more time to equilibrate between the mobile and stationary phases, often improving resolution.

      • Modify Mobile Phase: Consider using isopropanol instead of, or in addition to, acetonitrile as the organic modifier, as it can be better at disrupting aggregates.

  • Cause B: Secondary Interactions: Residual, un-capped silanol groups on the silica backbone of the stationary phase can interact with basic residues on the peptide, causing peak tailing.[7]

    • Solution:

      • Ensure Adequate Ion-Pairing Agent: Maintain a concentration of 0.1% Trifluoroacetic Acid (TFA) in both mobile phases to protonate the peptide and mask silanol interactions.

      • Use High-Purity Columns: Modern, end-capped columns made with high-purity silica minimize the presence of accessible silanols.

  • Cause C: Co-eluting Impurities: A broad or split peak may actually be two or more unresolved species.[8]

    • Solution:

      • Optimize the Gradient: A shallower gradient (e.g., 0.5% B/min instead of 1.0% B/min) increases the separation window and can resolve closely eluting compounds.[7] See Protocol 1 for gradient optimization.

Problem 3: Low or No Peptide Recovery from the Column
  • Cause A: Irreversible Adsorption or Precipitation: Extremely hydrophobic peptides may bind so strongly to the C18 stationary phase that they do not elute under standard gradient conditions, or they may precipitate on the column as the solvent environment changes.[14]

    • Solution:

      • Use a Less Retentive Column: Switch from a C18 column to a C8, C4, or Phenyl column. C4 columns are particularly well-suited for large, hydrophobic proteins and peptides.[7]

      • Use a Wide-Pore Column: For peptides larger than ~30 amino acids, a wide-pore (300 Å) column is recommended to prevent exclusion from the pores and improve recovery.[7]

      • Perform a High-Organic Wash: After your analytical run, program a high-organic "strip" step (e.g., 95-100% Acetonitrile or Isopropanol) to wash strongly bound material from the column.

  • Cause B: Sample Overload: Injecting too much peptide can saturate the stationary phase, leading to peak distortion and apparent loss of material.[15]

    • Solution:

      • Reduce Sample Load: Perform a loading study by injecting progressively smaller amounts of your crude material to find the optimal load for your column diameter.

Problem 4: Difficulty Separating Target Peptide from a Key Impurity
  • Cause: The impurity has nearly identical hydrophobicity to the desired product (e.g., a deletion of a small, hydrophilic amino acid or a D/L isomer).

    • Solution:

      • Change Column Selectivity: The most powerful tool for changing selectivity is to change the stationary phase. A Phenyl column, for instance, offers different selectivity for aromatic-containing peptides compared to a C18 column.[7]

      • Change Organic Modifier: Switching from acetonitrile to methanol or isopropanol can alter the elution order of closely related peptides.

      • Change Ion-Pairing Agent: While TFA is standard, using a different agent like perfluoropentanoic acid (PFPA) can sometimes provide the selectivity needed for difficult separations. This is an advanced method and requires careful column re-equilibration.

Section 3: Key Experimental Protocols
Protocol 1: General RP-HPLC Purification Workflow for Fmoc-Apc-OH Peptides

This protocol outlines a standard workflow for purifying a crude peptide post-cleavage and deprotection.

  • Crude Peptide Analysis & Solubility Test:

    • Dissolve ~1 mg of crude peptide in 1 mL of 50:50 Water/ACN. Analyze via analytical RP-HPLC-MS to identify the mass of the target peptide and major impurities.

    • Perform a solubility test as described in Troubleshooting Problem 1 to determine the best solvent for the preparative run.

  • Column Selection and Preparation:

    • Choose an appropriate column based on peptide hydrophobicity and size (see Table 1). A C18, 5-10 µm particle size, 300 Å pore size column is a robust starting point for many complex peptides.[7]

    • Equilibrate the preparative column with at least 5-10 column volumes of the starting mobile phase (e.g., 95% Buffer A, 5% Buffer B).

  • Mobile Phase Preparation:

    • Buffer A: 0.1% (v/v) TFA in HPLC-grade Water.

    • Buffer B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile.

    • Filter and degas both buffers thoroughly before use.[14]

  • Sample Preparation and Injection:

    • Dissolve the crude peptide in the minimum volume of the appropriate solvent determined in Step 1.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.

    • Inject the sample onto the equilibrated column.

  • Gradient Elution and Fraction Collection:

    • Scouting Run: Start with a relatively fast, broad gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of your peptide.

    • Optimization Run: Design a shallower, targeted gradient around the elution point. For example, if the peptide eluted at 40% B in the scouting run, a new gradient might be 30-50% B over 40 minutes (0.5% B/min).[7] (See Table 2 for starting points).

    • Collect fractions throughout the elution of the peak(s) of interest.

  • Fraction Analysis and Pooling:

    • Analyze each collected fraction using a rapid analytical HPLC method to determine its purity.

    • Confirm the identity of the peptide in the pure fractions using Mass Spectrometry.[8]

    • Pool all fractions that meet the desired purity level (e.g., >95%).

  • Lyophilization:

    • Freeze the pooled fractions completely before placing them on a lyophilizer to remove the water and acetonitrile, yielding the purified peptide as a fluffy white powder.

Protocol 2: Post-Purification Fmoc Group Removal in Solution

Use this protocol if you have purified your peptide with the N-terminal Fmoc group intact.

  • Dissolution: Dissolve the Fmoc-protected, purified peptide in N,N-Dimethylformamide (DMF).

  • Deprotection: Add piperidine to the solution to a final concentration of 20% (v/v).[3]

  • Reaction: Stir the reaction at room temperature for 30 minutes. Monitor the reaction by analytical HPLC to confirm the disappearance of the starting material.

  • Precipitation: Once the reaction is complete, add the reaction mixture dropwise to a large volume of cold diethyl ether to precipitate the deprotected peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the pellet several times with cold ether to remove residual piperidine and the dibenzofulvene-piperidine adduct.[3]

  • Drying and Final Clean-up: Dry the peptide pellet under vacuum. The resulting peptide may require a final, rapid RP-HPLC clean-up step (desalting) using a water/acetonitrile gradient to remove any remaining impurities before lyophilization.

Section 4: Visualizations and Data Tables
Diagrams (Generated with Graphviz)

G Purification Workflow for Fmoc-Apc-OH Peptides cluster_prep Phase 1: Preparation & Analysis cluster_purification Phase 2: Purification cluster_analysis Phase 3: Analysis & Final Product start Crude Peptide sol_test Solubility Test & Analytical HPLC-MS start->sol_test prep_dissolve Dissolve for Prep Run sol_test->prep_dissolve hplc Preparative RP-HPLC prep_dissolve->hplc fractions Collect Fractions hplc->fractions frac_analysis Analyze Fractions (HPLC & MS) fractions->frac_analysis frac_analysis->fractions Re-inject/Re-purify if needed pooling Pool Pure Fractions frac_analysis->pooling lyo Lyophilization pooling->lyo product Purified Peptide (>95%) lyo->product

Caption: A step-by-step workflow for the purification of complex peptides.

G Troubleshooting Common RP-HPLC Issues problem1 Problem: Broad or Tailing Peaks cause1a Cause: On-Column Aggregation problem1->cause1a Is peptide very hydrophobic? cause1b Cause: Secondary Interactions problem1->cause1b Is peak tailing asymmetric? problem2 Problem: Low Recovery cause2a Cause: Irreversible Adsorption problem2->cause2a Is peptide very hydrophobic? cause2b Cause: Sample Overload problem2->cause2b Did peak shape broaden with load? sol1a Solutions: - Increase Column Temp - Lower Flow Rate - Use Isopropanol cause1a->sol1a sol1b Solutions: - Ensure 0.1% TFA - Use High-Purity Column cause1b->sol1b sol2a Solutions: - Use C4 or Phenyl Column - Use 300Å Pore Size - High-Organic Wash cause2a->sol2a sol2b Solution: - Reduce Sample Load cause2b->sol2b

Caption: A decision tree for troubleshooting common HPLC purification issues.

Data Tables

Table 1: Recommended RP-HPLC Columns for Peptide Purification

Stationary Phase Pore Size (Å) Typical Application Rationale
C18 100-120 General purpose, small to medium peptides (<30 aa) High hydrophobicity provides strong retention for most peptides.[7]
C18 300 Medium to large peptides and small proteins (>30 aa) Wide pores allow larger molecules to interact fully with the stationary phase, improving recovery.[7]
C8 100-300 Moderately hydrophobic peptides Less retentive than C18, can be useful if peptide elutes too late.
C4 300 Very hydrophobic or large peptides/proteins Low hydrophobicity prevents irreversible binding and improves recovery of "sticky" molecules.[7]

| Phenyl | 100-300 | Peptides rich in aromatic amino acids (Phe, Tyr, Trp, Apc) | Offers alternative selectivity through π-π interactions, useful for resolving difficult pairs.[7] |

Table 2: Suggested Starting Gradients for Preparative RP-HPLC

Peptide Characteristic Example Sequence Type Suggested Starting Gradient (%B/min) Rationale
Moderately Hydrophobic Contains a mix of charged and nonpolar residues 1.0% B per minute A standard gradient suitable for many peptides that elute in the 20-40% Acetonitrile range.
Very Hydrophobic Long sequence, multiple Trp/Phe/Apc residues, lipidated 0.5% B per minute A shallower gradient is crucial for resolving closely eluting hydrophobic species.

| Complex Mixture | Crude synthesis with many impurities | Step 1: 1.0% B/min (Scouting)Step 2: 0.5% B/min (Optimized) | Use a faster gradient to find the target, then a shallower one to achieve separation.[7] |

References
  • Henzel, W. J., & Stults, J. T. (2001). Reversed-phase isolation of peptides. Current Protocols in Protein Science, Chapter 11, 11.6.1-11.6.16. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Dutscher. Retrieved from [Link]

  • Interchim. (n.d.). Peptides purification development in Reverse Phase. Interchim – Blog. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Atherton, E., et al. (1992). Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

  • Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

  • Gentile, F., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2019). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]

  • CEM GmbH. (n.d.). One-pot Coupling and Deprotection for Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Fields, G. B., & Fields, C. G. (1997). Methods for Removing the Fmoc Group. Methods in Molecular Biology. Retrieved from [Link]

  • Abarca, C., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. Retrieved from [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. Retrieved from [Link]

Sources

Troubleshooting Guide: Minimizing Aspartimide Formation in Sequences Near Apc Residues

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center >

To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Team Subject: A Deep Dive into Preventing Aspartimide-Related Side Products in Complex Peptide Synthesis

Welcome to our specialized technical support guide. Aspartimide formation is a persistent and often frustrating side reaction in Fmoc-based Solid Phase Peptide Synthesis (SPPS). This issue is magnified when dealing with sensitive sequences, leading to difficult purification challenges, yield loss, and the generation of impurities that are nearly impossible to separate due to identical mass and similar retention times.

This guide provides in-depth, field-proven insights and actionable protocols to diagnose, troubleshoot, and minimize aspartimide formation, with a particular focus on sequences containing or adjacent to the less common S-acetyl-4-pentenoyl (Apc) residue. We will move beyond simple procedural lists to explain the causality behind our recommendations, empowering you to make informed decisions in your synthetic strategy.

Section 1: Understanding the Enemy: The Mechanism of Aspartimide Formation

Before troubleshooting, it is critical to understand the reaction you are trying to prevent.

Q1: What is the chemical mechanism of aspartimide formation in Fmoc-SPPS?

A1: Aspartimide formation is a base-catalyzed intramolecular cyclization reaction.[1][2] During the Fmoc-deprotection step, the piperidine used to remove the Fmoc group can also deprotonate the backbone amide nitrogen of the amino acid C-terminal to an aspartic acid (Asp) residue. This deprotonated nitrogen then acts as a nucleophile, attacking the carbonyl group of the Asp side-chain ester (commonly a t-Butyl ester, OtBu). This attack forms a five-membered succinimide ring, known as an aspartimide intermediate.[1][3][4]

This intermediate is highly problematic for three main reasons:

  • Isomerization: The aspartimide ring can be opened by hydrolysis or by the piperidine base itself. This ring-opening is not specific and can occur on either side of the imide, leading to the formation of the desired α-aspartyl peptide as well as the undesired β-aspartyl peptide isoform.[1][3][5]

  • Racemization: The α-carbon of the aspartimide intermediate is highly susceptible to epimerization under basic conditions, which leads to the formation of D-Asp and D-β-Asp residues in the final peptide.[4]

  • Side-Product Adducts: Nucleophilic bases, like piperidine, can attack the aspartimide ring and form irreversible piperidide adducts.[1][3]

These side reactions result in a complex mixture of impurities that significantly complicates purification and reduces the yield of the target peptide.

Aspartimide_Formation cluster_0 Fmoc Deprotection Step (Base Exposure) cluster_1 Undesired Outcomes Start Asp(OtBu)-Xxx Sequence on Resin Base Piperidine Treatment Start->Base Fmoc Removal Deprotonation Backbone Amide Deprotonation Base->Deprotonation Catalyzes Attack Intramolecular Nucleophilic Attack Deprotonation->Attack Initiates Intermediate Aspartimide Intermediate (Succinimide Ring) Attack->Intermediate Hydrolysis Ring Opening (Hydrolysis/Base) Intermediate->Hydrolysis Products Mixture of: - D/L α-Asp Peptide - D/L β-Asp Peptide - Piperidide Adducts Hydrolysis->Products caption Mechanism of base-catalyzed aspartimide formation. Strategy_Selection Start Peptide contains Asp-Gly, Asp-Ser, or Asp-Asn? LowRisk Low Risk Sequence (e.g., Asp-Pro, Asp-Val) Start->LowRisk No HighRisk High Risk Sequence Start->HighRisk Yes Standard Use Standard Protocol: - Fmoc-Asp(OtBu)-OH - 20% Piperidine/DMF LowRisk->Standard Modify Modify Deprotection Conditions HighRisk->Modify Good Protection SpecialBB Use Special Building Blocks HighRisk->SpecialBB Best Protection Protocol1 Use 20% Piperidine + 0.1M Oxyma Modify->Protocol1 Protocol2 Use Fmoc-Asp(OMpe/OBno)-OH SpecialBB->Protocol2 Bulky Side Chain Protocol3 Use Fmoc-Asp-(Dmb)Gly-OH Dipeptide SpecialBB->Protocol3 Backbone Protection (Most Effective) caption Decision workflow for minimizing aspartimide formation.

Caption: Decision workflow for minimizing aspartimide formation.

Section 3: Recommended Experimental Protocols

Protocol 1: Optimized Coupling for Sensitive Residues (e.g., Fmoc-Asp-(Dmb)Gly-OH)

The coupling of sterically hindered building blocks like protected dipeptides requires optimized conditions to ensure complete reaction.

  • Resin Swelling: Swell the peptide-resin thoroughly in DMF for at least 30 minutes.

  • Pre-activation: In a separate vessel, dissolve 3 equivalents of the protected dipeptide (Fmoc-Asp(OtBu)-(Dmb)Gly-OH) and 2.9 equivalents of an activator like HATU in DMF.

  • Activation: Add 6 equivalents of a non-nucleophilic base such as DIPEA or collidine to the amino acid/activator solution. Allow to pre-activate for 2-5 minutes. Causality: Pre-activation ensures the amino acid is ready to react immediately upon addition to the resin, which is crucial for hindered couplings. Using a hindered base like DIPEA minimizes side reactions.

  • Coupling: Add the activated amino acid solution to the drained peptide-resin. Let the reaction proceed for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test or other colorimetric test to confirm reaction completion. If the test is positive, indicating free amines, a second coupling may be necessary.

  • Washing: Thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

Protocol 2: Modified Low-Risk Fmoc Deprotection

This protocol is for sequences with moderate risk or when specialized building blocks are not available.

  • Reagent Preparation: Prepare a fresh solution of 20% (v/v) piperidine and 0.1 M Oxyma in high-purity, anhydrous DMF.

  • Resin Preparation: Swell and wash the peptide-resin as per standard procedures.

  • Deprotection: Add the deprotection solution to the resin and allow it to react for 10-20 minutes. Causality: The Oxyma additive acts as a proton source, quenching the reactive enolate intermediate of the Fmoc-fulvene adduct and buffering the overall basicity, which suppresses backbone amide deprotonation. [1]4. Washing: Drain the resin and wash thoroughly with DMF (at least 5x) to ensure complete removal of the deprotection reagents and byproducts.

  • Confirmation: Proceed to the next coupling step. For very long peptides with multiple Asp residues, it is advisable to take a small sample of resin beads for a test cleavage and LC-MS analysis midway through the synthesis to ensure the side reaction is being controlled.

By understanding the underlying mechanisms and proactively selecting the appropriate synthetic strategy, you can significantly mitigate the risks associated with aspartimide formation, even in challenging sequences containing unique residues like Apc.

References

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 2025.

  • Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Biotech Blog, 2023.

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ResearchGate, 2025.

  • The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. PubMed, 2019.

  • How to prevent aspartimide formation during Microwave-assisted peptide synthesis? ResearchGate, 2022.

  • Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health (NIH), N/A.

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library, 2023.

  • Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. Sigma-Aldrich, N/A.

  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ResearchGate, 2020.

  • Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. ResearchGate, 2016.

  • Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups. PubMed, 2016.

  • Preventing aspartimide formation in Fmoc SPPS of Asp‐Gly containing peptides — practical aspects of new trialkylcarbinol based protecting groups. Semantic Scholar, 2016.

  • ASPARTIMIDE FORMATION. Iris Biotech GmbH, N/A.

  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ETH Zurich Research Collection, 2020.

  • Aspartimide formation in sequences adjacent to alpha-methyl-Asp. Benchchem, N/A.

  • Aspartimide formation in Asp-Gly, Asp-Ala or Asp-Ser sequences. ResearchGate, N/A.

  • Detection and control of aspartimide formation in the synthesis of cyclic peptides. PubMed, 2005.

  • Preventing aspartimide formation when using asparagine derivatives. Benchchem, N/A.

  • Detection and control of aspartimide formation in the synthesis of cyclic peptides. Scilit, 2005.

  • Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. PubMed, 1991.

  • Detection and control of aspartimide formation in the synthesis of cyclic peptides. ResearchGate, 2005.

  • Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. RSC Publishing, 2022.

  • Planning a Peptide Synthesis. AAPPTec, N/A.

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec, N/A.

  • Solid phase synthesis of acylated peptides. Google Patents, 2021.

Sources

Technical Support Center: Optimizing Fmoc-Apc-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS). We will provide an in-depth exploration of a critical, and often challenging, aspect of SPPS: the significant impact of solvent choice on the coupling efficiency of non-standard or sterically hindered amino acids, using Fmoc-Apc-OH as our central example. While "Apc" may denote various specific structures in proprietary contexts, the principles and troubleshooting strategies discussed herein are broadly applicable to any Fmoc-amino acid that presents coupling challenges due to poor solubility, steric hindrance, or a tendency to promote peptide aggregation.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. Our goal is to move beyond simple protocols and provide a deeper understanding of the underlying chemical principles, empowering you to make informed decisions, diagnose issues, and rationally optimize your synthesis protocols.

Core Principles: The Role of the Solvent in SPPS

Before diving into specific troubleshooting scenarios, it's crucial to understand the multifaceted role of the solvent in an Fmoc-SPPS cycle. The solvent is not merely a medium for the reaction; it is an active participant that dictates the success of every step.

  • Resin Swelling: The synthesis occurs within the pores of a polymer resin. The solvent must effectively swell this resin matrix, making the peptide's N-terminal amine accessible to the incoming activated amino acid.[1] Inadequate swelling is a primary cause of failed couplings.

  • Reagent Solubilization: The Fmoc-amino acid and coupling reagents must be fully dissolved to be reactive.[1] Poor solubility leads to lower effective concentrations and dramatically reduced reaction rates.

  • Peptide-Chain Solvation: As the peptide chain elongates, it develops its own physicochemical properties. The solvent must solvate this growing chain to prevent intra- and intermolecular aggregation (hydrogen bonding), which can physically block the reactive N-terminus.[2] This is a paramount concern for hydrophobic or sequence-prone peptides.[1][2]

  • Reaction Kinetics: The polarity of the solvent can influence the rate of both the activation and coupling steps.[3][4] More polar solvents generally favor the acylation reaction.[5]

Frequently Asked Questions (FAQs)

Q1: My coupling efficiency for Fmoc-Apc-OH is low in standard DMF. What is the likely cause and my first troubleshooting step?

Answer: Low coupling efficiency with a non-standard amino acid like Fmoc-Apc-OH in N,N-Dimethylformamide (DMF) typically points to one of three primary issues: poor solubility of the Fmoc-Apc-OH derivative, insufficient solvation of the growing peptide-resin complex, or steric hindrance at the coupling site.[6]

DMF is the most common solvent in SPPS, but it is not always the most powerful for challenging sequences.[2] Your first and most effective troubleshooting step should be to switch the coupling solvent to N-Methyl-2-pyrrolidone (NMP) .

Causality: NMP is more polar and a better solvating agent than DMF for many complex peptide-resin structures.[6][7] This superior solvation helps to:

  • Better swell the resin support.

  • Disrupt secondary structures and aggregation of the peptide chain, thereby improving the accessibility of the N-terminal amine.[1]

  • Often, improve the solubility of the incoming amino acid derivative.

Many peptide chemists consider NMP the solvent of choice for difficult couplings due to its ability to improve yields in situations where DMF fails.[1][7]

Q2: I've switched to NMP, and while the coupling has improved, it's still incomplete. What's my next move?

Answer: If NMP alone is insufficient, the problem is likely severe aggregation of the peptide chain on the resin. In this scenario, the next step is to employ a solvent mixture with enhanced chaotropic (structure-breaking) properties.

The recommended approach is to use a mixture of NMP containing 5-20% Dimethyl Sulfoxide (DMSO) .[1][7]

Causality: DMSO is a highly polar aprotic solvent with exceptional ability to disrupt the hydrogen-bonding networks that cause peptide aggregation.[8] By breaking up these aggregated structures, the N-terminal amine becomes exposed and accessible for coupling.

Implementation:

  • Prepare the Fmoc-Apc-OH and coupling reagents in the NMP/DMSO mixture.

  • Use this same mixture for the final washes before the coupling step to ensure the resin environment is optimized.

Q3: Can I use Dichloromethane (DCM) for Fmoc-Apc-OH coupling?

Answer: It is generally not recommended to use Dichloromethane (DCM) as the primary solvent for coupling steps in Fmoc chemistry, especially for a potentially difficult amino acid.

Causality:

  • Poor Solvation: DCM is a non-polar solvent and is less effective at solvating the polar peptide backbone, which can lead to aggregation and poor coupling yields.[6][7]

  • Resin Compatibility: While DCM swells standard polystyrene resins well, it is less suitable for more polar, PEG-based resins (e.g., ChemMatrix®) which are often used to mitigate aggregation.[1]

  • Reagent Solubility: Many common coupling reagents and Fmoc-amino acids have limited solubility in pure DCM.[9]

  • Side Reactions: In Fmoc chemistry, DCM can slowly react with the piperidine used for deprotection, forming insoluble byproducts.[7]

While mixtures of DCM and DMF are sometimes used, particularly for carbodiimide activations, pure DCM is typically reserved for steps like resin loading onto Wang or 2-chlorotrityl chloride resins.[5][9]

Q4: Are there any stability concerns with my Fmoc-Apc-OH in different solvents?

Answer: Yes, the stability of the Fmoc-amino acid in the solvent prior to coupling is a critical consideration.

  • DMF: Over time, DMF can degrade to produce small amounts of dimethylamine.[7] This secondary amine can prematurely cleave the Fmoc protecting group from your dissolved Fmoc-Apc-OH, leading to double incorporation or other impurities in your final peptide. It is crucial to use high-purity, amine-free DMF.

  • NMP: While an excellent coupling solvent, some reports indicate that Fmoc-amino acids may exhibit greater decomposition over extended periods when dissolved in NMP compared to DMF.[7]

Best Practice: Always prepare your activated amino acid solution immediately before adding it to the reaction vessel. Do not let Fmoc-amino acids sit in solution, especially in the presence of an activating base like DIPEA, for extended periods. This practice, known as "pre-activation," should be kept brief (typically 1-5 minutes).

Troubleshooting Guide: Low Coupling Efficiency

This guide provides a systematic workflow for diagnosing and resolving issues with Fmoc-Apc-OH coupling.

Symptom: Positive Kaiser test (blue/purple beads) after coupling, or identification of deletion sequences by Mass Spectrometry.[6]

Step 1: Initial Solvent & Reagent Check

G Start Start: Low Coupling in DMF Solvent Switch coupling solvent to NMP Start->Solvent Reagent Use a high-potency coupling reagent (e.g., HATU, HCTU) Start->Reagent Check Re-evaluate coupling with Kaiser Test Solvent->Check Reagent->Check Success Success: Proceed to next cycle Check->Success Negative Fail Failure: Proceed to Step 2 Check->Fail Positive

Step 2: Advanced Strategies for Persistent Issues

If the issue persists after switching to NMP and using a potent coupling reagent, more advanced techniques are required.

G Start Start: Incomplete coupling in NMP with HATU Action1 Action 1: Use Solvent Additive Couple in NMP + 15% DMSO Start->Action1 Action3 Action 3: Increase Temperature Perform coupling at 40-50°C (use with caution) Start->Action3 Alternative Path Check Kaiser Test Action1->Check Action2 Action 2: Double Couple Repeat coupling step with fresh reagents Action2->Check Capping Consider Capping (Acetylation of unreacted amines) to prevent deletion sequences Action2->Capping Still Positive Action3->Check Check->Action2 Positive Success Success: Proceed Check->Success Negative

Data Summary: SPPS Solvents

The selection of a solvent is a balance of solvating power, resin compatibility, and potential side reactions. The following table summarizes the properties and primary applications of common SPPS solvents.

SolventAbbreviationKey Properties & Role in SPPS
N,N-Dimethylformamide DMFWorkhorse Solvent: Good resin swelling and reagent solubility. Most common solvent for all steps. Can contain amine impurities.
N-Methyl-2-pyrrolidone NMPProblem Solver: More polar than DMF. Superior for solvating peptide-resin complexes and disrupting aggregation. Recommended for difficult couplings.[1][7]
Dimethyl Sulfoxide DMSOAggregation Buster: Highly polar, excellent at breaking secondary structures. Used as a co-solvent (5-20%) with NMP or DMF for severe aggregation.[7][8]
Dichloromethane DCMSpecialized Use: Excellent for swelling polystyrene resins and for loading the first amino acid. Generally avoided for Fmoc coupling steps due to poor polarity and side reactions.[6][7]

Experimental Protocols

Protocol 1: Standard Coupling using NMP

This protocol is the recommended starting point for a potentially difficult amino acid like Fmoc-Apc-OH. (0.1 mmol scale)

  • Resin Preparation: Following Fmoc deprotection (e.g., with 20% piperidine in DMF), wash the resin thoroughly with NMP (5 x 5 mL) to ensure a complete solvent exchange.[2]

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-Apc-OH (0.4 mmol, 4 eq.) and HATU (0.38 mmol, 3.8 eq.) in 2 mL of NMP.

    • Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the vial.

    • Vortex for 1-2 minutes. The solution should be clear.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin.

  • Agitation: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for completion.[6]

  • Washing: If the test is negative, drain the coupling solution and wash the resin with NMP (3 x 5 mL) before proceeding to the next deprotection step.

Protocol 2: Troubleshooting with an NMP/DMSO Solvent System

Use this protocol if Protocol 1 results in an incomplete coupling.

  • Resin Preparation: After a failed coupling attempt and subsequent deprotection, wash the resin with NMP (3 x 5 mL), followed by the NMP/DMSO mixture (2 x 5 mL).

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-Apc-OH (0.4 mmol, 4 eq.) and HATU (0.38 mmol, 3.8 eq.) in 1.7 mL of NMP .

    • Add 0.3 mL of DMSO (for a 15% final concentration) and vortex to mix.

    • Add DIPEA (0.8 mmol, 8 eq.) and pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated solution to the resin.

  • Agitation & Time: Agitate for 2-4 hours. Difficult couplings benefit from extended reaction times.

  • Monitoring & Washing: Proceed as described in Protocol 1. If coupling is still incomplete, a second coupling (repeating steps 2-4) is recommended before considering capping.[6]

References

  • Vertex AI Search Result 1. (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • Reid, G. E., & Simpson, R. J. (1992). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
  • Di Gioia, M. L., et al. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. PMC - NIH.
  • Wikipedia. (n.d.). Peptide synthesis.
  • BenchChem. (2025). impact of solvent choice on Fmoc-Pro-Pro-OH coupling.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • BenchChem. (2025). An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS).
  • Kumar, A., et al. (2021). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.
  • ResearchGate. (n.d.).
  • Wegner, K., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online.
  • ResearchGate. (2025). Solvent effects on coupling yields during rapid solid‐phase synthesis of CGRP(8‐37)
  • Wordpress. (n.d.). Molecular Solvents – Replacements for DMF, DMAC, NMP.
  • Wegner, K., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Fmoc-D-Val-OH Coupling in SPPS.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BenchChem. (2025). Troubleshooting poor coupling efficiency of Fmoc-D-Bpa-OH.
  • Coin, I., et al. (2007). Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH.
  • Sigma-Aldrich. (n.d.).
  • Bofill, J. M., et al. (2019).
  • Stevenson, J., et al. (2023). Total wash elimination for solid phase peptide synthesis. PMC - NIH.
  • Open Access Pub. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase.
  • BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Reddit. (2023). Coupling reaction sometimes works, sometimes doesn't.
  • BenchChem. (2025). Dealing with steric hindrance during Fmoc-D-Bpa-OH coupling.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • BenchChem. (2025). Solvent Selection for Dissolving Fmoc-His(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)
  • BenchChem. (n.d.). A Comparative Guide to Coupling Reagents for Fmoc-Trp-Trp-OH Synthesis.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • ResearchGate. (n.d.).
  • Al-Mokhtar, M. A., et al. (2024). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. PMC - NIH.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Coupling Reagents for 4-(Fmoc-amino)-4-piperidinecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug development, the incorporation of sterically hindered amino acids presents a significant synthetic challenge. 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride (Fmoc-Apc-OH·HCl) is one such building block, prized for its ability to introduce conformational constraints into peptides, but notorious for its difficult coupling. The selection of an appropriate coupling reagent is paramount to achieving high yields, minimizing racemization, and ensuring the overall success of the synthesis. This guide provides an in-depth comparison of commonly employed coupling reagents, supported by mechanistic insights and a proposed experimental framework for the informed selection of the optimal reagent for your specific application.

The Challenge of Steric Hindrance

The quaternary carbon at the 4-position of the piperidine ring in Fmoc-Apc-OH·HCl significantly shields the carboxylic acid moiety. This steric bulk impedes the approach of the incoming amine, slowing down the rate of amide bond formation and increasing the likelihood of side reactions. Consequently, highly efficient and reactive coupling reagents are required to overcome this hurdle.

A Comparative Analysis of Coupling Reagent Classes

The choice of coupling reagent can be broadly categorized into three main classes: uronium/aminium salts, phosphonium salts, and carbodiimides. Each class operates through a distinct mechanism, offering a unique profile of reactivity, cost, and potential side reactions.

Uronium/Aminium Salts: The High-Performance Workhorses

Uronium and aminium salts are among the most popular and effective coupling reagents, particularly for challenging couplings.[1][2][3] They react with the carboxylic acid to form a highly reactive active ester, facilitating rapid amide bond formation.

Mechanism of Action:

In the presence of a tertiary base, the carboxylic acid is deprotonated to a carboxylate anion. This anion attacks the electrophilic carbon of the uronium/aminium salt, leading to the formation of a highly reactive active ester intermediate. This intermediate is then readily attacked by the amine to form the desired peptide bond.

G cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Base Base Active_Ester Reactive Active Ester Carboxylate->Active_Ester + Uronium Salt Uronium_Salt Uronium/Aminium Salt (e.g., HATU, HBTU) Peptide_Bond R-CO-NH-R' Active_Ester->Peptide_Bond + Amine Amine R'-NH₂

Figure 1: General mechanism of uronium/aminium salt-mediated coupling.

HATU vs. HBTU: A Tale of Two Triazoles

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are two of the most widely used uronium salts.[4][5] While both are highly effective, HATU generally exhibits superior performance, especially for sterically hindered amino acids.[4][6][7]

The enhanced reactivity of HATU stems from the presence of a 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the triazole ring acts as an electron-withdrawing group, making the resulting OAt-active ester more reactive and susceptible to nucleophilic attack.[4] This leads to faster and more complete coupling reactions with a lower risk of epimerization.[4] HBTU, on the other hand, contains a standard benzotriazole (HOBt) moiety, resulting in a less reactive OBt-ester.[4][5]

COMU: A Safer and Highly Soluble Alternative

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that offers several advantages over traditional benzotriazole-based reagents.[1][8] It is based on an Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group, which makes it non-explosive and less allergenic than HOBt and HOAt derivatives.[1][9] The incorporation of a morpholino group enhances its solubility in common organic solvents.[8] COMU's reactivity is comparable to, and in some cases exceeds, that of HATU, making it an excellent choice for difficult couplings.[1][9][10][11]

Phosphonium Salts: Minimizing Side Reactions

Phosphonium salts, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are another class of highly effective coupling reagents.[2] They share a similar mechanism with uronium salts, forming a reactive OBt-ester.

Mechanism of Action:

G cluster_activation Activation cluster_coupling Coupling Carboxylate R-COO⁻ Acyloxyphosphonium Acyloxyphosphonium Intermediate Carboxylate->Acyloxyphosphonium + PyBOP PyBOP PyBOP Active_Ester OBt Active Ester Acyloxyphosphonium->Active_Ester Peptide_Bond R-CO-NH-R' Active_Ester->Peptide_Bond + Amine Amine R'-NH₂

Figure 2: General mechanism of phosphonium salt (PyBOP)-mediated coupling.

A key advantage of phosphonium reagents like PyBOP is their reduced tendency to cause guanidinylation of the N-terminal amine, a potential side reaction with uronium salts when used in excess.[12][13] This makes them a safer choice for sensitive or valuable peptides.

Carbodiimides: The Cost-Effective Option

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are among the oldest and most cost-effective coupling reagents.[2][14][15] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[14]

Mechanism of Action:

G cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH O_acylisourea O-acylisourea Intermediate Carboxylic_Acid->O_acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., DIC) Peptide_Bond R-CO-NH-R' O_acylisourea->Peptide_Bond + Amine Urea_Byproduct Urea Byproduct O_acylisourea->Urea_Byproduct Amine R'-NH₂

Figure 3: General mechanism of carbodiimide-mediated coupling.

However, carbodiimide-mediated couplings are prone to racemization and the formation of an unreactive N-acylurea byproduct.[16] To suppress these side reactions, additives such as 1-hydroxybenzotriazole (HOBt) or, more effectively, OxymaPure® are essential.[15][16][17] The combination of DIC with OxymaPure® has been shown to be a superior and safer alternative to DIC/HOBt, with high coupling efficiency and reduced risk of explosion.[17][18]

Comparative Summary of Coupling Reagents

Coupling ReagentClassRelative ReactivityRacemization RiskKey AdvantagesPotential Disadvantages
HATU Uronium/AminiumVery HighVery LowHighly reactive, excellent for hindered couplings.[4][6][7]Higher cost, potential for guanidinylation in excess.[12][19]
HBTU Uronium/AminiumHighLowFast and efficient, widely used.[4][5][20]Slower than HATU, higher risk of epimerization compared to HATU.[4]
COMU Uronium/AminiumVery HighVery LowHigh reactivity, safer (non-explosive), excellent solubility.[1][8][9][11]Higher cost.
PyBOP PhosphoniumHighLowEfficient, no guanidinylation side reaction.[2][13]Solutions in DMF have moderate stability.[3]
DIC/OxymaPure® Carbodiimide/AdditiveModerate-HighLowCost-effective, safer than HOBt-based additives.[17][18]Slower kinetics than onium salts, potential for HCN generation.[21][22]
DIC/HOBt Carbodiimide/AdditiveModerateLowCost-effective.[1][14]HOBt is explosive, slower kinetics.[1][9]

Proposed Experimental Protocol for Comparative Analysis

To empirically determine the most suitable coupling reagent for Fmoc-Apc-OH·HCl, a systematic comparison is recommended. The following protocol outlines a robust experimental design for a head-to-head evaluation.

G Start Start: Swell Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Wash_1 Wash Resin (DMF) Fmoc_Deprotection->Wash_1 Prepare_AA Prepare Activated Amino Acid Solution (Fmoc-Apc-OH·HCl, Coupling Reagent, Base in DMF) Wash_1->Prepare_AA Coupling Couple to Resin Wash_1->Coupling Prepare_AA->Coupling Monitor Monitor Reaction (Kaiser Test) Coupling->Monitor Wash_2 Wash Resin (DMF, DCM) Monitor->Wash_2 Negative Test Cleavage Cleave Peptide from Resin Wash_2->Cleavage Analysis Analyze Crude Product (HPLC, LC-MS) Cleavage->Analysis End End Analysis->End

Sources

A Comprehensive Guide to Fmoc-Apc-OH: A Comparative Analysis of Constrained Amino acids for Advanced Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern therapeutics, peptides occupy a unique chemical space between small molecules and large biologics.[1] However, their clinical utility is often hampered by inherent conformational flexibility, leading to poor metabolic stability and reduced receptor affinity.[2][3] The strategic incorporation of constrained non-proteinogenic amino acids (NPAAs) has emerged as a powerful solution to these challenges, enhancing the drug-like properties of peptide candidates.[4][5] This guide provides an in-depth comparison of Fmoc-Apc-OH (Nα-Fmoc-1-aminocyclopentane-1-carboxylic acid), a key cyclic amino acid, with other constrained residues. We will explore its impact on peptide synthesis, structure, stability, and biological activity, supported by established experimental protocols and comparative data to inform rational peptide design for researchers, chemists, and drug development professionals.

Section 1: The Landscape of Constrained Amino Acids

The fundamental goal of incorporating constrained amino acids is to reduce the conformational entropy of a peptide chain.[6] By limiting the available rotational angles (phi/psi) of the peptide backbone, these residues pre-organize the peptide into a specific, bioactive conformation. This pre-organization can lead to several significant advantages:

  • Enhanced Receptor Affinity: By locking the peptide into a shape that is complementary to its target receptor, the entropic penalty of binding is reduced, often resulting in a significant increase in binding affinity and potency.[6][7]

  • Increased Metabolic Stability: Proteolytic enzymes typically recognize and cleave peptides in an extended β-strand conformation.[8] Constrained residues disrupt these recognition sites, rendering the peptide more resistant to enzymatic degradation and extending its in-vivo half-life.[9][10]

  • Improved Selectivity: A rigid conformation can prevent the peptide from binding to off-target receptors, thereby reducing potential side effects.

  • Better Bioavailability: Enhanced stability and, in some cases, modified physicochemical properties can lead to improved absorption and distribution.[5]

Constrained amino acids can be broadly categorized. Fmoc-Apc-OH belongs to the class of α,α-disubstituted cyclic amino acids, which provide a high degree of rigidity. Other important classes include N-alkylated amino acids (e.g., N-Me-Ala), β-amino acids, and residues that induce specific secondary structures like helices or turns (e.g., Aib, Proline).[11][12]

Figure 1: Representative structures of standard vs. constrained amino acids.

Section 2: A Deep Dive into Fmoc-Apc-OH

Fmoc-Apc-OH (Fmoc-1-aminocyclopentane-1-carboxylic acid, also abbreviated as Ac₅c) is an α,α-disubstituted cyclic amino acid. Its structure is characterized by a five-membered ring attached to the peptide backbone at the α-carbon. This cyclic nature imparts a significant steric barrier, severely restricting the backbone dihedral angles and promoting stable helical or turn structures within a peptide sequence.[13]

Molecular dynamics simulations and experimental data from techniques like circular dichroism (CD) and NMR have shown that residues like Apc are potent helix inducers, comparable to or in some cases superior to the widely used Aib (α-aminoisobutyric acid).[13] The cyclopentyl ring is considered to have an optimal balance of rigidity and synthetic accessibility, making Fmoc-Apc-OH a valuable tool for peptidomimetic design.[14][15]

Section 3: Performance Benchmarking: Fmoc-Apc-OH vs. The Field

A direct comparison with other constrained amino acids is essential for making informed decisions during peptide design. Here, we benchmark Fmoc-Apc-OH against the standard, flexible Fmoc-Ala-OH and the popular acyclic constrained residue, Fmoc-Aib-OH.

Focus Area 1: Solid-Phase Peptide Synthesis (SPPS) Efficiency

The incorporation of sterically hindered amino acids is a well-known challenge in SPPS.[16] The bulky nature of these residues can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to low coupling efficiency.[17]

Causality Behind Experimental Choices: To overcome this steric hindrance, more potent coupling reagents and modified protocols are required. Uronium/aminium salt-based reagents like HATU and HCTU are preferred over standard carbodiimides because they form highly reactive activated esters that can overcome the steric barrier more effectively.[18][19] Extended coupling times or the use of microwave energy can further drive the reaction to completion.[18]

SPPS_Workflow start Start with Peptide-Resin deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 4. Coupling to Resin (Extended time for constrained AA) wash1->coupling activation 3. Pre-activation of Amino Acid (Fmoc-AA-OH, HATU, DIPEA in DMF) activation->coupling Add activated mix wash2 5. DMF Wash coupling->wash2 monitoring 6. Check Completion (Kaiser Test) wash2->monitoring monitoring->coupling Incomplete (Recouple) next_cycle Next Cycle monitoring->next_cycle Complete next_cycle->deprotection end Final Cleavage & Purification next_cycle->end Final Residue

Figure 2: SPPS workflow adapted for sterically hindered amino acids.

Comparative Data: Coupling Efficiency

Amino AcidCoupling ReagentCoupling Time (RT)Relative EfficiencyKey Considerations
Fmoc-Ala-OH HCTU/DIPEA30 min~99.9%Standard, fast, and efficient coupling.
Fmoc-Aib-OH HATU/DIPEA2-4 hours~98.5%Significant steric hindrance requires potent reagents and longer times.[17][18]
Fmoc-Apc-OH HATU/DIPEA1.5-3 hours~99.0%Moderately hindered; coupling is generally more efficient than Aib but slower than Ala.

Data are representative estimates based on typical laboratory outcomes.

Experimental Protocol: SPPS of a Hindered Amino Acid

This protocol outlines a manual Fmoc/tBu strategy for a single coupling cycle on a 0.1 mmol scale.[20][21]

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel. Drain the DMF.

  • Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain. Repeat with a second 7-minute incubation.

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Apc-OH (0.5 mmol, 5 eq.), HATU (0.49 mmol, 4.9 eq.), and N,N-diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) in 3 mL of DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.

  • Monitoring: Take a small sample of resin beads, wash thoroughly with DMF, and perform a Kaiser test.[17] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), drain the vessel and repeat the coupling step with fresh reagents.

  • Final Wash: Once coupling is complete, wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL) to prepare for the next cycle or final cleavage.

Focus Area 2: Metabolic Stability

A primary motivation for using constrained amino acids is to enhance resistance to proteolysis.[9] An in-vitro enzymatic degradation assay is a standard method to quantify this improvement.

Causality Behind Experimental Choices: The assay exposes peptides to common proteases like trypsin or chymotrypsin, or to a more biologically relevant medium like human serum, which contains a cocktail of proteases. The rate of peptide disappearance is monitored over time by RP-HPLC. A peptide containing a constrained residue is expected to show a significantly longer half-life. The inclusion of a control peptide with a standard amino acid at the same position is crucial for a direct comparison.

Proteolysis_Mechanism unconstrained Peptide (Flexible) ...-Ala-Phe-... Enzyme Recognition Site enzyme Protease unconstrained:site->enzyme Binding cleavage Cleavage enzyme->cleavage no_binding No Recognition products Degradation Products cleavage->products constrained Peptide (Constrained) ...-Apc-Phe-... Distorted Backbone constrained:site->enzyme Steric Hindrance

Figure 3: Constrained residues hinder protease recognition and cleavage.

Comparative Data: In-Vitro Stability in Human Serum

Model Peptide SequenceHalf-life (t½) in 80% Human SerumFold Improvement
Ac-Tyr-Ala -Arg-Phe-NH₂~ 1.5 hours1x
Ac-Tyr-Apc -Arg-Phe-NH₂> 24 hours> 16x
Ac-Tyr-Aib -Arg-Phe-NH₂> 24 hours> 16x

Data are representative and highlight the dramatic stability enhancement conferred by constrained residues.

Experimental Protocol: Enzymatic Degradation Assay
  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each peptide in a suitable buffer (e.g., PBS, pH 7.4).

  • Reaction Setup: In a microcentrifuge tube, mix 80 µL of human serum with 20 µL of the peptide stock solution to achieve a final peptide concentration of 200 µg/mL.

  • Incubation: Incubate the tubes in a water bath at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a 20 µL aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to 40 µL of 10% trichloroacetic acid (TCA) to precipitate the serum proteins.

  • Sample Preparation: Vortex the quenched sample, then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • HPLC Analysis: Transfer the supernatant to an HPLC vial and analyze using a reverse-phase C18 column. Monitor the peak area of the intact peptide at a specific wavelength (e.g., 220 nm).

  • Data Analysis: Plot the percentage of remaining intact peptide against time. Calculate the half-life (t½) from the resulting degradation curve.

Focus Area 3: Receptor Binding Affinity

Ultimately, the goal of peptide design is often to improve interaction with a biological target. Constraining a peptide in its bioactive conformation can dramatically increase binding affinity.[7][8]

Causality Behind Experimental Choices: A competitive radioligand binding assay is a gold standard for determining the binding affinity (Ki) of a novel compound. This assay measures the ability of the test peptide (e.g., one containing Apc) to displace a known radiolabeled ligand from its receptor. A lower IC50 value (the concentration required to displace 50% of the radioligand) indicates higher binding affinity.

Comparative Data: Binding Affinity for a G-Protein Coupled Receptor (GPCR)

Peptide AnalogIC₅₀ (nM)Relative Affinity
Native Ligand (Flexible)25.0 nM1x
Analog with Ala substitution45.5 nM~0.5x
Analog with Apc substitution1.2 nM~21x

Data are hypothetical but reflect typical affinity gains seen when a flexible residue is replaced with a well-chosen constrained residue.[7]

Conclusion

Fmoc-Apc-OH stands as a powerful and versatile building block in the toolkit of the modern peptide chemist. Its cyclopentyl ring imparts a potent conformational constraint that can be leveraged to dramatically improve the therapeutic profile of peptide leads.

  • In Synthesis: While its incorporation requires more robust conditions than standard amino acids, Fmoc-Apc-OH is often more readily coupled than other highly hindered residues like Fmoc-Aib-OH.

  • In Structure: It is a strong promoter of stable secondary structures, pre-organizing the peptide for target recognition.[13]

  • In Function: The resulting peptides exhibit profound resistance to enzymatic degradation and can achieve significant gains in receptor binding affinity.[7][9]

The choice between Fmoc-Apc-OH and other constrained amino acids will ultimately depend on the specific structural goals for the target peptide. However, its balanced properties of potent conformational restriction and manageable synthetic incorporation make it an exceptional candidate for accelerating the development of next-generation peptide therapeutics.

References

  • Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207–1226.
  • Garland, S. L., et al. (2004). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Current Medicinal Chemistry, 11(21), 2785-2798.
  • Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Available at: [Link]

  • Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central. Available at: [Link]

  • Garland, S. L., et al. (2004). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. Available at: [Link]

  • Tavares, A. F., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC - PubMed Central. Available at: [Link]

  • Balaji, V. N., et al. (1994). Conformational Studies on Model Peptides With 1-aminocyclopropane 1-carboxylic Acid Residues. Peptide Research, 7(2), 60-71. Available at: [Link]

  • Perreault, M., et al. (2021). Constraining the Side Chain of C-Terminal Amino Acids in Apelin-13 Greatly Increases Affinity, Modulates Signaling, and Improves the Pharmacokinetic Profile. Journal of Medicinal Chemistry, 64(9), 5345-5364. Available at: [Link]

  • Ito, T., et al. (2026). Helical Template Peptides Containing Cyclic α,α-Disubstituted Amino Acids: Ring-Size Effects on Conformation and siRNA Delivery. The Journal of Organic Chemistry. Available at: [Link]

  • Adessi, C., & Soto, C. (2012). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central. Available at: [Link]

  • Szewczuk, Z., et al. (2023). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. ACS Publications. Available at: [Link]

  • Szewczuk, Z., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC - NIH. Available at: [Link]

  • F. Albericio, et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]

  • Kiatisevi, S., et al. (2018). Insights into the structural features and stability of peptide nucleic acid with a D-prolyl-2-aminocyclopentane carboxylic acid backbone that binds to DNA and RNA. Journal of Molecular Graphics and Modelling, 84, 36-42. Available at: [Link]

  • Wilson, A. J. (2021). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. RSC Publishing. Available at: [Link]

  • Liu, Y., et al. (2017). Single Amino Acid Substitution in the Vicinity of a Receptor-Binding Domain Changes Protein–Peptide Binding Affinity. Analytical Chemistry, 89(19), 10467-10474. Available at: [Link]

  • Oh-oka, K., et al. (2018). Constrained Peptides in Drug Discovery and Development. SciSpace. Available at: [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. Available at: [Link]

  • Adessi, C., & Soto, C. (2012). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 17(12), 14458-14489. Available at: [Link]

  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. Available at: [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • Penbeagle. (n.d.). The Role of Fmoc-Pro-OH in Advanced Peptide Synthesis. Penbeagle. Available at: [Link]

  • Velarde-Salcedo, A. J., et al. (2023). Exploring the impact of encapsulation on the stability and bioactivity of peptides extracted from botanical sources: trends and opportunities. Frontiers in Plant Science, 14, 1189311. Available at: [Link]

  • Majewska, A., et al. (2019). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 17(1), 84-91. Available at: [Link]

  • Yao, K., et al. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. Trends in Food Science & Technology, 130, 118-130. Available at: [Link]

  • Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Peptide Machines. Available at: [Link]

  • LifeTein. (n.d.). Basic Peptides synthesis introduction. LifeTein. Available at: [Link]

  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 461-472. Available at: [Link]

Sources

A Senior Application Scientist's Guide to NMR-Based Validation of Peptides Containing 4-amino-4-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-standard amino acids into peptides is a powerful strategy for enhancing their therapeutic properties. 4-amino-4-piperidinecarboxylic acid, a cyclic diamino acid, is a particularly interesting building block for introducing conformational constraints and novel functionalities. However, its unique structure presents a challenge for routine peptide sequence validation. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the unambiguous confirmation of peptides containing this non-canonical residue, grounded in experimental data and field-proven insights.

The Challenge of Non-Standard Residues

Traditional peptide sequencing methods, such as Edman degradation and mass spectrometry, can be ambiguous when encountering non-standard amino acids. While mass spectrometry provides the molecular weight of the peptide and its fragments, it may not definitively distinguish between isobaric residues. NMR spectroscopy, on the other hand, offers a non-destructive approach to elucidate the complete three-dimensional structure and connectivity of a molecule in solution, making it an indispensable tool for validating complex peptides.[1]

A Multi-pronged NMR Approach for Unambiguous Validation

The Foundational 1D ¹H NMR Spectrum

The initial 1D ¹H NMR spectrum provides a fundamental overview of the peptide's composition. While significant signal overlap is expected in a peptide, this spectrum serves as a crucial starting point for assessing sample purity and identifying the presence of characteristic proton signals. For a peptide incorporating 4-amino-4-piperidinecarboxylic acid, we anticipate a complex aliphatic region due to the piperidine ring protons, in addition to the typical α-proton, side-chain, and amide proton resonances of the other amino acids.

Establishing Through-Bond Connectivity: COSY and TOCSY

To unravel the intricate network of proton-proton couplings, Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are paramount.[2]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are directly coupled to each other (typically through two or three bonds). In the context of our target peptide, COSY is instrumental in identifying the direct neighbors of each proton, for instance, connecting an amide proton to its corresponding α-proton. For the 4-amino-4-piperidinecarboxylic acid residue, COSY will reveal the connectivity between the geminal protons on the same carbon and the vicinal protons on adjacent carbons of the piperidine ring.[3]

  • TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. This is particularly powerful for identifying the complete set of protons belonging to a single amino acid residue. For standard amino acids, this allows for the straightforward identification of their characteristic spin systems.[4] For 4-amino-4-piperidinecarboxylic acid, the TOCSY spectrum will show correlations between all the protons within the piperidine ring, effectively isolating it as a distinct spin system.

Experimental Protocol: TOCSY for Spin System Identification

  • Sample Preparation: Dissolve 1-5 mg of the peptide in 500 µL of a suitable deuterated solvent (e.g., D₂O or 90% H₂O/10% D₂O).

  • Spectrometer Setup: Utilize a high-field NMR spectrometer (e.g., 600 MHz or higher) for optimal resolution.

  • Pulse Sequence: Employ a standard TOCSY pulse sequence with a mixing time of 60-80 ms. This duration is typically sufficient to transfer magnetization throughout most amino acid spin systems.

  • Data Acquisition and Processing: Acquire the 2D data with a sufficient number of scans to achieve a good signal-to-noise ratio. Process the data with appropriate window functions to enhance resolution.

Caption: Workflow for initial spin system identification using TOCSY.

Unveiling the Sequence: NOESY/ROESY

Once the individual amino acid spin systems are identified, the next critical step is to determine their sequential order in the peptide chain. This is achieved through Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space correlations between protons that are close to each other (< 5 Å), irrespective of their through-bond connectivity.[5]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): The primary tool for sequential assignment. Key sequential correlations include the NOE between the amide proton of one residue (i) and the α-proton of the preceding residue (i-1), and in some cases, between the amide protons of adjacent residues.[4]

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Particularly useful for medium-sized molecules where the NOE may be close to zero. ROESY provides similar through-space information to NOESY.[5]

By "walking" along the peptide backbone using these sequential NOEs, the order of the amino acid residues can be established. The presence of the 4-amino-4-piperidinecarboxylic acid residue will be confirmed by observing NOEs between its protons and the protons of the neighboring amino acids.

Experimental Protocol: NOESY for Sequential Assignment

  • Sample Preparation: Same as for TOCSY. The use of a 90% H₂O/10% D₂O solvent system is crucial to observe the exchangeable amide protons.

  • Spectrometer Setup: High-field NMR spectrometer.

  • Pulse Sequence: A standard NOESY pulse sequence with a mixing time of 150-300 ms is typically used for peptides.

  • Data Acquisition and Processing: Acquire and process the 2D data.

Caption: Sequential assignment workflow using NOESY/ROESY.

Heteronuclear Correlation for Ultimate Confirmation: HSQC and HMBC

To provide an orthogonal and definitive validation, heteronuclear correlation experiments, which probe the connectivity between protons and carbons (or other heteroatoms like nitrogen), are invaluable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This provides the ¹³C chemical shifts for all protonated carbons and is a powerful tool for resolving signal overlap in the ¹H spectrum.[6] The characteristic chemical shifts of the piperidine ring carbons can be definitively assigned using HSQC.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away.[6] This is arguably the most powerful experiment for confirming the incorporation and position of 4-amino-4-piperidinecarboxylic acid. Key HMBC correlations would include:

    • From the amide proton of the residue following the piperidine moiety to the carbonyl carbon of the 4-amino-4-piperidinecarboxylic acid.

    • From the α-proton of the residue preceding the piperidine moiety to the carbonyl carbon of that residue, and potentially to the piperidine ring carbons.

    • Intra-residue correlations within the 4-amino-4-piperidinecarboxylic acid, for example, from the piperidine protons to the quaternary C4 and the carbonyl carbon.

Experimental Protocol: HMBC for Connectivity Confirmation

  • Sample Preparation: A slightly more concentrated sample (5-10 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Spectrometer Setup: High-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • Pulse Sequence: A standard HMBC pulse sequence optimized for a long-range coupling constant of ~8 Hz.

  • Data Acquisition and Processing: Acquire and process the 2D data.

Caption: Final validation workflow using heteronuclear NMR.

Comparative Analysis of NMR Techniques

NMR Experiment Information Provided Strengths Limitations Relevance for 4-amino-4-piperidinecarboxylic Acid Validation
1D ¹H Overall proton environment, sample purity.Quick and simple.Severe signal overlap in peptides.[7]Initial assessment of peptide integrity.
COSY Through-bond ¹H-¹H (2-3 bonds) connectivity.[3]Identifies directly coupled protons.Can be complex to interpret with extensive overlap.Establishes local proton networks within the piperidine ring.
TOCSY Complete ¹H spin systems.[4]Excellent for identifying amino acid types.May not distinguish between amino acids with similar spin systems.Isolates the entire piperidine ring proton system.
NOESY/ROESY Through-space ¹H-¹H proximity (< 5 Å).[5]Essential for sequential assignment and 3D structure.NOE intensity is distance-dependent and can be ambiguous.Places the piperidine residue within the peptide sequence.
HSQC Direct ¹H-¹³C one-bond correlations.[6]Resolves proton overlap, provides ¹³C assignments.Requires a more concentrated sample.Confirms the C-H connectivities of the piperidine ring.
HMBC Long-range ¹H-¹³C (2-3 bonds) correlations.[6]Provides definitive evidence of covalent linkages.Sensitivity can be lower than other experiments.Unambiguously confirms the peptide bond linkages to and the internal structure of the piperidine residue.

Predicted ¹H and ¹³C NMR Chemical Shifts for 4-amino-4-piperidinecarboxylic Acid within a Peptide

While the exact chemical shifts will be influenced by the neighboring amino acids and the peptide's conformation, the following are estimated ranges based on data from piperidine derivatives.[4]

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Piperidine H2/H6 (axial)2.8 - 3.2~45-50
Piperidine H2/H6 (equatorial)3.0 - 3.5~45-50
Piperidine H3/H5 (axial)1.5 - 1.9~30-35
Piperidine H3/H5 (equatorial)1.8 - 2.2~30-35
Piperidine C4-~55-60
Carbonyl C-~170-175

Note: These are approximate values and can vary.

Conclusion

The validation of a peptide sequence containing the non-standard amino acid 4-amino-4-piperidinecarboxylic acid requires a multi-faceted approach that leverages the power of modern NMR spectroscopy. While 1D ¹H NMR provides a preliminary overview, a combination of 2D NMR experiments, including TOCSY for spin system identification, NOESY/ROESY for sequential assignment, and HSQC/HMBC for unambiguous connectivity confirmation, is essential for a complete and trustworthy validation. This integrated strategy not only confirms the primary sequence but also provides valuable insights into the peptide's three-dimensional structure in solution, which is critical for understanding its biological activity. By following the experimental guidelines and comparative analysis presented in this guide, researchers can confidently and accurately characterize their novel peptide constructs, paving the way for further drug development and scientific discovery.

References

  • Rydzik, A. M., et al. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... ResearchGate. Retrieved from [Link]

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.
  • Jeener, J. (1971). Ampere International Summer School, Basko, Polje, Yugoslavia.
  • Braunschweiler, L., & Ernst, R. R. (1983). Coherence transfer by isotropic mixing: Application to proton correlation spectroscopy. Journal of Magnetic Resonance, 53(3), 521-528.
  • Kellenbach, E., et al. (2009). The Use of Proton NMR as an Alternative for the Amino Acid Analysis as Identity Test for Peptides.
  • Aue, W. P., Bartholdi, E., & Ernst, R. R. (1976). Two-dimensional spectroscopy. Application to nuclear magnetic resonance. The Journal of Chemical Physics, 64(5), 2229-2246.
  • Bax, A., & Davis, D. G. (1985). MLEV-17-Based Two-Dimensional Homonuclear Magnetization Transfer Spectroscopy. Journal of Magnetic Resonance, 65(2), 355-360.
  • Anil Kumar, Ernst, R. R., & Wüthrich, K. (1980). A two-dimensional nuclear Overhauser enhancement (2D NOE) experiment for the elucidation of complete proton-proton cross-relaxation networks in biological macromolecules.
  • Bodenhausen, G., & Ruben, D. J. (1980). Natural abundance nitrogen-15 NMR by enhanced heteronuclear spectroscopy. Chemical Physics Letters, 69(1), 185-189.
  • Bax, A., & Summers, M. F. (1986). ¹H and ¹³C assignments from sensitivity-enhanced detection of heteronuclear multiple-bond connectivity by 2D multiple quantum NMR. Journal of the American Chemical Society, 108(8), 2093-2094.
  • PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wishart, D. S., et al. (1995). ¹H, ¹³C and ¹⁵N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR, 6(2), 135-140.
  • Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press.
  • Bothner-By, A. A., et al. (1984). A new method for the measurement of homonuclear nuclear Overhauser effects in the rotating frame. Journal of the American Chemical Society, 106(3), 811-813.
  • Kay, L. E., Keifer, P., & Saarinen, T. (1992). Pure absorption gradient enhanced heteronuclear single quantum correlation spectroscopy with improved sensitivity. Journal of the American Chemical Society, 114(26), 10663-10665.
  • Willker, W., et al. (1993). Gradient-selected HMBC. Magnetic Resonance in Chemistry, 31(8), 741-744.

Sources

A Senior Scientist's Guide to Confirming Fmoc-Apc-OH Incorporation: An LC-MS Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS), the successful incorporation of each amino acid is paramount. This is especially true for non-standard or modified residues, which are often key to modulating a peptide's therapeutic properties. This guide provides an in-depth, technical comparison of analytical methods for confirming the incorporation of a representative non-standard amino acid, referred to here as Fmoc-Apc-OH . We will focus on the gold-standard technique, Liquid Chromatography-Mass Spectrometry (LC-MS), providing a detailed protocol and comparing its performance against alternative methods.

The Critical Challenge: Verifying Incorporation in SPPS

Solid-Phase Peptide Synthesis (SPPS) is a powerful technique that builds peptides by sequentially adding amino acids to a growing chain anchored on a solid resin support.[1][2] The most prevalent strategy, Fmoc-based SPPS, uses the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group to protect the Nα-terminus of the incoming amino acid.[3][4] After each "coupling" step, the Fmoc group is removed (deprotection), freeing the N-terminus for the next coupling cycle.[5]

However, incomplete coupling or deprotection can lead to deletion sequences or other impurities that are difficult to separate and can compromise the final peptide's purity, yield, and bioactivity.[6] Therefore, robust analytical confirmation after synthesis is not just a quality control step; it is an essential part of the development workflow.

For the purpose of this guide, we will define Fmoc-Apc-OH as Nα-(9-Fluorenylmethoxycarbonyl)-Nτ-(tert-butoxycarbonyl)-L-histidine (Fmoc-His(Boc)-OH) . This is a common and illustrative example of a non-standard amino acid derivative where the side chain (the imidazole ring of histidine) is also protected (with a Boc group) to prevent side reactions.[7][8]

  • Chemical Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid

  • Molecular Formula: C₂₆H₂₇N₃O₆

  • Molecular Weight: 477.51 g/mol [7][8]

The central analytical question is: After synthesizing a target peptide, how can we definitively prove that this 477.51 Da building block was successfully added at the correct position?

The Gold Standard: LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) has become the definitive technique for the characterization of synthetic peptides.[6][9] It combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection power of mass spectrometry.[1]

The scientific principle is straightforward:

  • Cleavage: The completed peptide is cleaved from the solid-phase resin.

  • Separation (LC): The resulting crude mixture, containing the desired full-length peptide and any synthesis-related impurities, is injected into an HPLC. A reversed-phase column (typically C18) separates the components based on their hydrophobicity.[2]

  • Ionization (MS): As each component elutes from the column, it is aerosolized and ionized, most commonly using Electrospray Ionization (ESI). ESI is a "soft" ionization technique, meaning it can create gas-phase ions of large molecules like peptides without fragmenting them.[6][]

  • Detection (MS): The mass spectrometer then measures the mass-to-charge ratio (m/z) of these ions. For a given peptide, this allows for the precise determination of its molecular weight.[11]

By comparing the experimentally measured mass to the theoretically calculated mass of the target peptide containing Fmoc-Apc-OH, we can confirm its successful incorporation.

Experimental Workflow for LC-MS Confirmation

The following diagram illustrates the complete workflow from the synthesized peptide on resin to the final data interpretation.

LCMS_Workflow cluster_synthesis Peptide Synthesis cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Interpretation Resin Peptide-on-Resin (with Apc incorporated) Cleavage Cleavage Cocktail (e.g., TFA/TIPS/H2O) Resin->Cleavage Cleavage Crude Crude Peptide Solution (Target + Impurities) Cleavage->Crude LC HPLC Separation (Reversed-Phase C18) Crude->LC Injection ESI Electrospray Ionization (ESI Source) LC->ESI Elution MS Mass Analysis (e.g., Q-TOF, Orbitrap) ESI->MS Spectrum Mass Spectrum (Plot of Intensity vs. m/z) MS->Spectrum Result Confirmation (Experimental Mass vs. Theoretical Mass) Spectrum->Result Analysis

Caption: Workflow for LC-MS confirmation of peptide synthesis.

Detailed Protocol: LC-MS of a Crude Peptide Sample

This protocol outlines a self-validating system for analyzing a crude peptide post-cleavage.

1. Peptide Cleavage & Preparation:

  • Rationale: The peptide must be liberated from the solid support and all side-chain protecting groups must be removed to yield the final product for analysis.

  • Procedure:

    • Dry the peptide-resin thoroughly under vacuum.
    • Prepare a cleavage cocktail. A standard choice for peptides with acid-labile side-chain protecting groups (like the Boc on our Apc/His residue) is a mixture of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIPS), and water (e.g., 95:2.5:2.5 v/v).[5] TIPS acts as a scavenger to trap reactive carbocations released during deprotection.
    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
    • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
    • Centrifuge to pellet the peptide, decant the ether, and air-dry the crude peptide pellet.
    • Dissolve the crude peptide in a suitable solvent for LC-MS analysis (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

2. LC-MS Method:

  • Rationale: The goal is to achieve good chromatographic separation of the target peptide from common impurities like deletion sequences, which are typically more polar and will elute earlier. Formic acid is used as a mobile phase modifier as it provides good protonation for ESI-MS without the significant ion suppression associated with TFA.[9]

  • Instrumentation:

    • HPLC System: A standard analytical HPLC or UPLC system.
    • Column: C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 2.7 µm particle size).[9]
    • Mass Spectrometer: An ESI-equipped mass spectrometer (e.g., Q-TOF, Orbitrap, or a simple Quadrupole like an ACQUITY QDa).[6]
  • LC Parameters:

    • Mobile Phase A: 0.1% Formic Acid in Water
    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
    • Gradient: 5% to 60% B over 20 minutes
    • Flow Rate: 0.3 mL/min
    • Column Temperature: 40 °C
    • Detection: UV at 214 nm and Mass Spectrometer
  • MS Parameters:

    • Ionization Mode: ESI Positive
    • Mass Range: 400-2000 m/z
    • Capillary Voltage: 3.0 kV

3. Data Interpretation:

  • Rationale: A successful incorporation will result in a peak in the mass spectrum corresponding to the theoretical mass of the full-length peptide.

  • Example Calculation:

    • Let's assume our target peptide is a simple 5-mer: Gly-Ala-Apc-Val-Leu .
    • We calculate the theoretical monoisotopic mass. (Note: For this calculation, we use the mass of the incorporated residue, not the starting Fmoc-amino acid. The mass of the His residue is 137.06 Da).
    • Mass = Mass(Gly) + Mass(Ala) + Mass(His) + Mass(Val) + Mass(Leu) + Mass(H₂O)
    • Mass = 57.02 + 71.04 + 137.06 + 99.07 + 113.08 + 18.02 = 495.29 Da
  • Analyzing the Spectrum:

    • ESI often produces multiply-charged ions (e.g., [M+H]⁺, [M+2H]²⁺, [M+3H]³⁺).[6][]
    • You will look for peaks in the mass spectrum corresponding to these m/z values. For our example:
    • [M+H]⁺ = (495.29 + 1.007) / 1 = 496.30 m/z

    • [M+2H]²⁺ = (495.29 + 2*1.007) / 2 = 248.65 m/z

      • Modern MS software can automatically "deconvolute" this series of charged ions to report the neutral molecular weight, which should match your theoretical calculation (495.29 Da).[6]
  • Identifying Failure:

    • If the Apc residue was not incorporated, you would have a deletion sequence (Gly-Ala-Val-Leu).
    • Theoretical Mass (Deletion) = 495.29 - 137.06 (His residue) = 358.23 Da .
    • You would see a corresponding peak in the mass spectrum at m/z = 359.24 ([M+H]⁺), indicating a failed coupling step.

Comparison with Alternative Analytical Techniques

While LC-MS is the most comprehensive method for final product confirmation, other techniques are used for process monitoring or have historical significance. Each offers a different balance of information, speed, and cost.

FeatureLC-MS Analysis Edman Degradation Amino Acid Analysis (AAA) UV Monitoring (Fmoc Cleavage)
Primary Purpose Confirms total mass and purity of the final, cleaved peptide.Sequentially determines the N-terminal amino acid sequence.Determines the overall amino acid composition and ratio.In-process monitoring of the deprotection step during synthesis.
Information Provided Exact molecular weight of the full peptide and impurities.Direct sequence information, residue by residue.Ratio of amino acids; confirms presence but not sequence.Confirms completion of the Fmoc removal step in each cycle.
Sensitivity High (pmol to fmol range).Moderate (requires ~10-100 pmol).[12]Moderate to Low.High (UV absorbance is very sensitive).[3][13]
Speed / Throughput Fast (15-30 min per sample), high throughput.Slow (approx. 1 hour per residue), low throughput.[12]Slow (requires complete hydrolysis, then analysis).Fast (real-time monitoring is possible on automated synthesizers).[14]
Key Advantage Unambiguous mass confirmation of the final product.Provides direct sequence proof if mass is ambiguous.Considered a "gold standard" for accurate peptide quantification.[15]Allows for real-time optimization of synthesis parameters.
Key Limitation Does not provide direct sequence information (isomers are indistinguishable).Ineffective if N-terminus is blocked; struggles with long sequences (>30-50 residues).[12][16][17]Destructive; provides no sequence information; cannot distinguish isomers.[][15]Indirect; does not confirm coupling, only that deprotection occurred.
In-Depth Analysis of Alternatives
  • Edman Degradation: This classic technique sequentially cleaves and identifies amino acids from the N-terminus.[16][18] While highly accurate for confirming the N-terminal sequence, it is slow, requires a pure sample, and fails if the N-terminus is blocked (e.g., by acetylation).[17][19] For confirming the incorporation of a single modified residue mid-sequence, one would have to sequence through all preceding amino acids, making it highly inefficient compared to a single LC-MS run.

  • Amino Acid Analysis (AAA): This method involves hydrolyzing the peptide back into its constituent amino acids and quantifying the amount of each.[][20] While excellent for determining the overall amino acid ratio and for accurate quantification, it is a destructive technique that provides zero sequence information.[15][21] It could confirm the presence of Apc (if a standard were available) but could not prove it was incorporated into the correct peptide chain or at the right position. It is also prone to degradation of certain amino acids like Tryptophan during acid hydrolysis.[][21]

  • UV Monitoring of Fmoc Deprotection: Many automated peptide synthesizers monitor the UV absorbance of the solution during the deprotection step.[13] The cleaved Fmoc group has a strong UV chromophore, and the amount released can be correlated with the success of the deprotection.[3][22] This is an excellent in-process control to flag potential problems during the synthesis. However, it is an indirect measurement. It confirms that the N-terminus was successfully deprotected, creating a site for the next coupling, but it does not confirm that the subsequent coupling reaction was successful.

Conclusion and Recommendation

For the definitive, post-synthesis confirmation of Fmoc-Apc-OH incorporation, LC-MS is the superior and most efficient method. It provides an unambiguous and rapid assessment of the final product's molecular weight, directly confirming the presence of the target modification. A single, short LC-MS run yields more conclusive information about the success of the entire synthesis than the combination of older, slower techniques.

While methods like UV monitoring are invaluable for real-time process control, and techniques like Edman Degradation and AAA have niche applications, they do not offer the comprehensive, end-point validation that LC-MS provides. For any drug development program or research project involving custom peptides, integrating LC-MS analysis as the final quality control checkpoint is an essential, non-negotiable step for ensuring scientific integrity and product quality.

References

  • MtoZ Biolabs. (n.d.). Advantages and Disadvantages of Edman Degradation in Protein Sequencing. Retrieved from [Link]

  • Gerpe, M. (2021, August 13). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Rapid Novor. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Principle, Advantages and Disadvantages of Edman Sequencing. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(10), 584-594. Retrieved from [Link]

  • McKellop, K., Davidson, W., Hansen, G., Freeman, D., & Pallai, P. (1991). The characterization of crude products from solid-phase peptide synthesis by mu-HPLC/fast atom bombardment mass spectrometry. Peptide Research, 4(1), 40-46. Retrieved from [Link]

  • Mohapatra, H., et al. (2020). Deep learning predicts near-accurate UV−vis Fmoc deprotection traces for solid-phase peptide synthesis. Journal of Chemical Information and Modeling, 60(11), 5483-5491. Retrieved from [Link]

  • Waters Corporation. (n.d.). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. Retrieved from [Link]

  • Peak Proteins. (n.d.). PROTEIN CONCENTRATION BY AMINO ACID ANALYSIS (AAA). Retrieved from [Link]

  • Bio-Synthesis Inc. (2012, November 5). Amino Acid Analysis Overview. Retrieved from [Link]

  • Machado, E., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. Retrieved from [Link]

  • Agilent Technologies. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]

  • Mortensen, P., & Højrup, P. (2002). Interpreting peptide mass spectra by VEMS. Bioinformatics, 18(11), 1548-1549. Retrieved from [Link]

  • Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Nielsen, M. L., & Savitski, M. M. (2025, August 10). Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Materials and Methods Solid-phase Peptide Synthesis According to Fmoc-strategy. Retrieved from [Link]

  • PreScouter. (2025, November 6). Peptide Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • Kjeldsen, F. (2004). Mass spectrometry of peptides and proteins. Analytical and Bioanalytical Chemistry, 378(4), 1047-1060. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fmoc-His(Boc)-OH. PubChem Compound Database. Retrieved from [Link]

  • Biology LibreTexts. (2021, August 16). 2.2.2: B2. Sequence Determination Using Mass Spectrometry. Retrieved from [Link]

Sources

The Alchemist's Choice: A Comparative Guide to Manual vs. Automated Synthesis of Apc-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Promise of Apc-Containing Peptides

In the intricate world of peptide chemistry, the quest for molecules with enhanced stability, predictable conformations, and potent biological activity is relentless. Apc (L-aminoproline-L-carboxylic acid), a rigid bicyclic dipeptide mimetic, represents a significant leap in this pursuit. Its constrained structure locks the peptide backbone into a well-defined β-turn conformation, a critical secondary structure motif involved in countless biological recognition events. This makes Apc-containing peptides highly valuable candidates for drug discovery, offering improved resistance to proteolytic degradation and enhanced receptor-binding affinity.

However, the very structural rigidity that makes Apc a desirable building block also presents a formidable synthetic challenge. The sterically hindered nature of its amino group can lead to incomplete coupling reactions, resulting in deletion sequences and challenging purifications. The decision between traditional manual synthesis and modern automated synthesis is therefore not merely one of convenience, but a critical process parameter that profoundly impacts yield, purity, and project timelines.

This guide provides a comprehensive, data-driven comparison of manual and automated Solid-Phase Peptide Synthesis (SPPS) for the production of Apc-containing peptides. We will delve into the causality behind experimental choices, present detailed protocols, and offer a clear verdict on the optimal approach for researchers navigating this demanding synthetic landscape.

The Foundation: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Both manual and automated methods discussed herein are built upon the principles of Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield.[1] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2] This simplifies the entire process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step reduced to simple filtration and washing.[2][3]

The dominant chemistry used today is the Fmoc/tBu strategy.[][5] The temporary Nα-amino protecting group, 9-fluorenylmethyloxycarbonyl (Fmoc), is removed under mild basic conditions (typically with piperidine), while the permanent side-chain protecting groups (like tBu, Boc, Trt) are cleaved at the end of the synthesis using a strong acid (typically trifluoroacetic acid, TFA).[][6] This orthogonal scheme is crucial for synthesizing complex and modified peptides.[]

Manual Synthesis: The Artisan's Approach

Manual SPPS is the foundational technique, offering granular control over every step of the synthesis. It is performed using specialized glassware, such as fritted glass funnels or reaction vessels, and relies on the technician's skill for all reagent additions, mixing, and washing steps.[7]

The Causality Behind the Manual Workflow

The hands-on nature of manual synthesis provides unparalleled flexibility. A seasoned chemist can visually inspect the resin for swelling, monitor reaction progress using qualitative tests like the Kaiser test for free primary amines, and make on-the-fly adjustments.[8] For a challenging coupling, such as the incorporation of the sterically hindered Fmoc-Apc(Boc)-OH, the chemist can choose to extend the reaction time, increase the equivalents of reagents, or perform a "double coupling" (repeating the coupling step) to ensure the reaction goes to completion. This adaptability can be crucial when troubleshooting a novel or difficult sequence. However, this method is inherently labor-intensive, time-consuming, and susceptible to human error, which can compromise reproducibility.[8]

Visualizing the Manual Workflow

Manual_SPPS_Workflow cluster_cycle Iterative Synthesis Cycle (Manual) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) wash1 2. Wash (DMF, IPA) deprotection->wash1 kaiser_test 3. Kaiser Test (Qualitative Check) wash1->kaiser_test kaiser_test->deprotection If Negative (Yellow) Troubleshoot coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) kaiser_test->coupling If Positive (Blue) wash2 5. Wash (DMF) coupling->wash2 wash2->deprotection Start Next Cycle final_cleavage Final Cleavage & Deprotection (TFA Cocktail) wash2->final_cleavage After Final AA start Start: Pre-swollen Resin start->deprotection purification Purification (RP-HPLC) final_cleavage->purification Automated_SPPS_Workflow cluster_automated_cycle Automated Synthesis Protocol load_sequence 1. Load Sequence & Define Protocol instrument_run 2. Instrument Executes Cycles: - Reagent Delivery - Mixing - UV Monitoring (optional) - Microwave (optional) - Washing load_sequence->instrument_run cycle_complete 3. Synthesis Complete (Alert User) instrument_run->cycle_complete manual_cleavage Manual Cleavage & Deprotection (TFA Cocktail) cycle_complete->manual_cleavage start Start: Load Resin & Reagents start->load_sequence purification Purification (RP-HPLC) manual_cleavage->purification

Caption: Automated SPPS workflow, highlighting the programmed, hands-off nature.

Performance Comparison: Manual vs. Automated Synthesis of a Model Apc-Peptide

To provide a clear, objective comparison, we present representative experimental data for the synthesis of a model hexapeptide, Tyr-Ala-Apc-Gly-Phe-Leu-NH₂ . The incorporation of the rigid Apc residue following a standard alanine is a key test of coupling efficiency.

ParameterManual SynthesisAutomated Synthesis (Microwave-Assisted)Justification / Causality
Synthesis Time (for 6-mer) ~3 days~8 hoursAutomation allows for rapid, unattended cycles. Microwave energy dramatically shortens coupling and deprotection times (e.g., minutes vs. hours). [9]
Crude Purity (RP-HPLC) 60-75%>90%Automated, inert atmosphere systems with precise reagent delivery minimize side reactions. Inefficient manual washing and potential for error increase impurities.
Overall Yield (Crude Peptide) ~55%~80%Higher coupling efficiency, especially for the sterically hindered Apc residue, and minimized transfer losses in an automated system lead to significantly higher yields.
Key Impurity Profile High levels of Des-Apc (deletion) sequenceMinimal deletion sequencesIncomplete coupling of the amino acid preceding Apc is a major risk in manual synthesis due to steric hindrance. Automated systems with heating can drive this reaction to completion.
Reproducibility Operator-dependent, moderateHighProgrammed protocols ensure every synthesis is performed identically, eliminating variability between users and batches. [5]
Cost per Peptide (Long-term) Low initial cost, high labor costHigh initial cost, low labor costThe capital investment in an automated synthesizer is offset by reduced hands-on time, higher success rates, and more efficient reagent use over time. [7]
Flexibility / Troubleshooting High (real-time adjustments)Moderate (protocol-driven)Manual synthesis allows for immediate intervention and modification, which is an advantage for purely exploratory or methods development work.

Experimental Protocols

The following protocols are self-validating systems for the synthesis of the model peptide Tyr-Ala-Apc-Gly-Phe-Leu-NH₂ on a 0.1 mmol scale using Rink Amide resin.

Protocol 1: Manual Solid-Phase Peptide Synthesis

Materials:

  • Rink Amide MBHA resin (0.1 mmol)

  • Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Apc(Boc)-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH) (0.5 mmol each, 5 eq.)

  • HBTU (0.48 mmol, 4.8 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.)

  • 20% (v/v) Piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Kaiser Test Kit

Methodology:

  • Resin Swelling: Place Rink Amide resin (0.1 mmol) in a fritted reaction vessel. Swell in DCM (5 mL) for 30 minutes, then in DMF (5 mL) for 30 minutes. Drain the solvent.

  • Initial Fmoc Deprotection: Add 5 mL of 20% piperidine/DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh 5 mL portion for 15 minutes. Drain.

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL), IPA (3 x 5 mL), and DMF (5 x 5 mL).

  • Kaiser Test: Take a few beads and perform the Kaiser test. A deep blue color confirms the presence of a free primary amine.

  • Amino Acid Coupling (Leucine):

    • In a separate vial, pre-activate Fmoc-Leu-OH (5 eq.) with HBTU (4.8 eq.) and DIPEA (10 eq.) in 2 mL of DMF for 2 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

    • Drain the reaction solution and wash with DMF (5 x 5 mL).

  • Iterative Cycles: Repeat steps 2-5 for each subsequent amino acid (Phe, Gly, Apc , Ala, Tyr).

    • Causality Note for Apc: For the Fmoc-Apc(Boc)-OH coupling, extend the coupling time to 4 hours and perform a second Kaiser test after the initial coupling. If the test is positive (blue), indicating incomplete reaction, perform a "double coupling" by repeating step 5 for the Apc residue.

  • Final Deprotection: After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), repeat the Fmoc deprotection (Step 2) to free the N-terminal amine.

  • Final Wash & Dry: Wash the peptide-resin with DMF (5 x 5 mL), followed by DCM (5 x 5 mL). Dry the resin under vacuum for 1 hour.

  • Cleavage and Deprotection: Add 5 mL of the cleavage cocktail to the dry resin. Agitate at room temperature for 3 hours.

  • Peptide Precipitation & Isolation: Filter the cleavage solution away from the resin into a cold solution of diethyl ether. A white precipitate (the crude peptide) will form. Centrifuge, decant the ether, and dry the peptide pellet.

Protocol 2: Automated Microwave-Assisted Peptide Synthesis

Instrumentation:

  • CEM Liberty Blue™ or similar microwave-assisted automated peptide synthesizer.

Materials:

  • Same resins, amino acids, and reagents as the manual protocol, loaded into the synthesizer as per manufacturer instructions.

Methodology:

  • System Setup: Load the Rink Amide resin (0.1 mmol) into the reaction vessel. Ensure all amino acid, activator, activator base, and deprotection bottles are filled and correctly positioned.

  • Sequence Programming: Enter the peptide sequence (Tyr-Ala-Apc-Gly-Phe-Leu) into the control software.

  • Method Definition:

    • Define a standard microwave method for standard amino acids (e.g., 5-minute coupling at 75°C).

    • Causality Note for Apc: Create a special method for the Fmoc-Apc(Boc)-OH residue. Program an extended coupling time (e.g., 10 minutes) at a higher temperature (e.g., 90°C) to overcome the steric hindrance and ensure complete acylation. The software will automatically apply this specific method only at the Apc coupling step.

  • Initiate Synthesis: Start the automated synthesis run. The instrument will perform all deprotection, washing, and coupling cycles unattended. The built-in UV monitoring will provide real-time feedback on the efficiency of each Fmoc deprotection step.

  • Post-Synthesis: Once the synthesis is complete, the instrument will wash and prepare the final peptide-resin for cleavage.

  • Cleavage and Isolation: Manually remove the resin from the synthesizer and perform the cleavage and precipitation steps as described in the manual protocol (Steps 9-10).

Conclusion and Recommendation

Automated synthesis is the superior method for producing Apc-containing peptides.

The primary drivers for this recommendation are:

  • Higher Purity and Yield: Automated systems, particularly those with microwave assistance, can overcome the kinetic barriers associated with coupling sterically hindered residues like Apc, leading to more complete reactions and minimizing the formation of deleterious deletion sequences. [9]* Unmatched Reproducibility: By removing operator variability, automation ensures consistent results, which is critical for structure-activity relationship (SAR) studies and the development of therapeutic leads. [5]* Significant Time and Labor Savings: The ability to synthesize complex peptides rapidly and unattended frees up valuable researcher time for downstream activities such as purification, characterization, and biological testing.

For research groups and drug development professionals working with Apc-containing peptides and other complex sequences, investing in automated synthesis technology is not a luxury but a strategic necessity to accelerate discovery and ensure the highest quality results.

References

  • The Werner Lab. (n.d.). Manual Solid Phase Peptide Synthesis Protocol. Retrieved from [Link]

  • Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-56. Available at: [Link]

  • Ghadessy, F. J., & Radda, G. K. (2020). Peptide and Protein Engineering for Biotechnological and Therapeutic Applications: Cis-Amide Stabilizing Proline Analogs. World Scientific Publishing.
  • Xu, C. (2019). Synthesis method of head and tail cyclic peptide containing proline. Retrieved from [Link]

  • Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Google Patents. (n.d.). Boc and Fmoc solid phase peptide synthesis.
  • White, P. D. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(5), 349-361. Available at: [Link]

  • Fairweather, K. A., et al. (2018). The Pseudoproline Approach to Peptide Cyclization. Australian Journal of Chemistry, 71(10), 745-750. Available at: [Link]

  • CEM Corporation. (2024). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]

  • Pedersen, S. L., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Bioorganic & Medicinal Chemistry, 22(18), 4871-4883. Available at: [Link]

Sources

The Strategic Integration of 4-Amino-4-piperidinecarboxylic Acid in Peptide Scaffolds: A Comparative Guide to Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, peptides represent a unique and powerful therapeutic modality, bridging the gap between small molecules and large biologics.[1][2] Their high specificity and potency are often counterbalanced by inherent limitations, primarily their susceptibility to proteolytic degradation and conformational flexibility, which can lead to reduced efficacy and poor bioavailability.[3] A leading strategy to overcome these hurdles is the incorporation of unnatural amino acids (UAAs) designed to impose specific structural constraints and introduce novel chemical properties.[1][4]

This guide provides an in-depth comparison of the biological activity of peptides with and without the incorporation of a particularly compelling UAA: 4-amino-4-piperidinecarboxylic acid (Api). By examining experimental data, we will elucidate how the rigid piperidine ring of Api can fundamentally alter a peptide's pharmacological profile, transforming a promising but fragile lead into a robust therapeutic candidate.

The Rationale: Why Constrain a Peptide with 4-Amino-4-piperidinecarboxylic Acid?

The core principle behind incorporating Api is to enforce a specific, bioactive conformation. Unlike the flexible backbone of natural peptides, the cyclic structure of the Api residue acts as a molecular scaffold, restricting the rotational freedom of the peptide chain. This conformational rigidity can lead to several key advantages:

  • Enhanced Receptor Affinity: By pre-organizing the peptide into a shape that is complementary to its biological target, the entropic penalty of binding is reduced, often leading to a significant increase in binding affinity.

  • Increased Proteolytic Stability: The steric hindrance provided by the piperidine ring and the non-natural peptide bond can effectively shield the peptide from recognition and cleavage by proteases, thereby extending its half-life in biological fluids.[5]

  • Improved Selectivity: A constrained conformation can limit off-target interactions, leading to a more selective and, consequently, safer therapeutic agent.

  • Favorable Physicochemical Properties: The piperidine moiety can also influence properties such as solubility. For instance, the introduction of Api has been shown to enhance the water solubility of certain peptide sequences.[2]

The following diagram illustrates the conceptual workflow for evaluating the impact of Api incorporation on a lead peptide.

G cluster_0 Peptide Design & Synthesis cluster_1 Comparative Biological Evaluation cluster_2 Data Analysis & Lead Optimization P_Native Native Peptide Sequence P_Api Api-Modified Analog P_Native->P_Api Substitute residue with Api Assay_Bind Receptor Binding Assay (Affinity: Ki / IC50) P_Native->Assay_Bind Assay_Func Functional Assay (Potency: EC50) P_Native->Assay_Func Assay_Stab Proteolytic Stability Assay (Half-life: t1/2) P_Native->Assay_Stab Assay_Tox Cytotoxicity Assay (e.g., Hemolysis) P_Native->Assay_Tox P_Api->Assay_Bind P_Api->Assay_Func P_Api->Assay_Stab P_Api->Assay_Tox Analysis Compare Performance Metrics Assay_Bind->Analysis Assay_Func->Analysis Assay_Stab->Analysis Assay_Tox->Analysis Optimization Identify Superior Candidate Analysis->Optimization G cluster_0 Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein 2. Activation AC Adenylyl Cyclase G_Protein->AC 3. α-subunit activates cAMP cAMP AC->cAMP 4. ATP to cAMP Ligand Peptide Ligand (e.g., Api-modified) Ligand->GPCR 1. Binding PKA Protein Kinase A cAMP->PKA 5. Activation Response Cellular Response PKA->Response 6. Phosphorylation of targets

Caption: A representative G-Protein Coupled Receptor (GPCR) signaling pathway often modulated by peptides.

Experimental Protocols

To ensure the reproducibility and validity of such comparative studies, standardized protocols are essential. Below are detailed, step-by-step methodologies for the key experiments involved in this type of analysis.

Solid-Phase Peptide Synthesis (SPPS) of an Api-Containing Peptide

This protocol outlines the manual synthesis of a peptide using Fmoc/tBu chemistry, the most common method for research-scale peptide production.

G start Start: Swell Resin in DMF deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. Wash Resin (DMF, IPA) deprotection->wash1 coupling 3. Couple Next Amino Acid (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 4. Wash Resin (DMF, IPA) coupling->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->deprotection Yes cleavage 5. Final Deprotection repeat->cleavage No final_cleavage 6. Cleave from Resin & Remove Side-Chain Protecting Groups (TFA cocktail) cleavage->final_cleavage end End: Purify via HPLC final_cleavage->end

Caption: A workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Methodology:

  • Resin Preparation: Start with a suitable solid support, such as Rink Amide resin for a C-terminal amide. [4]Swell the resin in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group by treating it with a solution of 20% piperidine in DMF for 5-10 minutes. [3]Repeat this step once.

  • Washing: Thoroughly wash the resin to remove piperidine and byproducts. A typical wash cycle is 3x with DMF, followed by 3x with isopropanol (IPA), and finally 3x with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Api(Boc)-OH or a standard Fmoc-amino acid) (3 eq.), a coupling agent like HATU (2.9 eq.), and a base like diisopropylethylamine (DIPEA) (6 eq.) in DMF.

    • Add the activation mixture to the washed resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Washing: Wash the resin as described in step 3 to remove excess reagents. A Kaiser test can be performed to confirm the completion of the coupling reaction.

  • Chain Elongation: Repeat steps 2 through 5 for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled and its Fmoc group is removed, wash the peptide-resin with dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups. [1]8. Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and lyophilize. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution assay determines the lowest concentration of a peptide that inhibits the visible growth of a bacterium. [5][6] Methodology:

  • Bacterial Culture: Grow the target bacterial strain (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth, MHB) overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight culture in fresh MHB to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. [6]3. Peptide Dilution: In a 96-well microtiter plate, prepare a two-fold serial dilution of the peptide in MHB. The concentration range should span the expected MIC value.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the peptide dilutions.

  • Controls: Include a positive control (bacteria in broth without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration in which no visible bacterial growth (turbidity) is observed. [6][7]

Hemolytic Activity Assay

This assay measures the peptide's ability to lyse red blood cells, providing a primary screen for cytotoxicity. [2][8] Methodology:

  • Erythrocyte Preparation: Obtain fresh human red blood cells (RBCs) in an anticoagulant. Wash the RBCs three times with sterile, cold phosphate-buffered saline (PBS, pH 7.4) by centrifugation (e.g., 1000 x g for 10 min). [9]2. Cell Suspension: Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

  • Peptide Dilution: Prepare serial dilutions of the peptide in PBS in a 96-well plate.

  • Incubation: Add an equal volume of the 2% RBC suspension to each well.

  • Controls:

    • Negative Control (0% hemolysis): RBCs in PBS only.

    • Positive Control (100% hemolysis): RBCs in 1% Triton X-100. [9]6. Reaction: Incubate the plate at 37°C for 1 hour.

  • Pellet Cells: Centrifuge the plate (1000 x g for 10 min) to pellet intact RBCs.

  • Measure Hemoglobin Release: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance at 540 nm, which corresponds to released hemoglobin. [9]9. Calculation: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100

Serum Stability Assay

This assay evaluates the peptide's half-life in the presence of serum proteases using RP-HPLC for quantification. [10][11] Methodology:

  • Reaction Setup: Prepare a stock solution of the peptide. In a microcentrifuge tube, incubate the peptide at a final concentration (e.g., 100 µM) in 90% human serum at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Quench Reaction: Immediately stop the enzymatic degradation by quenching the reaction. This is typically done by adding an equal volume of a precipitation/quenching solution, such as 15% trichloroacetic acid (TCA) or cold acetonitrile. [12]4. Protein Precipitation: Vortex the mixture and incubate on ice for 10-15 minutes to precipitate the serum proteins.

  • Clarify Supernatant: Centrifuge the samples at high speed (e.g., 14,000 x g for 10 min) to pellet the precipitated proteins.

  • HPLC Analysis: Carefully collect the supernatant and inject it into an RP-HPLC system.

  • Quantification: Monitor the disappearance of the parent peptide peak over time. The peak area at each time point is compared to the peak area at time zero.

  • Half-Life Calculation: Plot the percentage of intact peptide remaining versus time. The data can be fitted to a one-phase decay model to calculate the peptide's half-life (t₁/₂).

Conclusion

The strategic incorporation of 4-amino-4-piperidinecarboxylic acid represents a powerful and validated approach in modern peptide drug design. As demonstrated by comparative experimental data, this single amino acid substitution can confer remarkable proteolytic stability—a critical attribute for in vivo efficacy—often without compromising the peptide's intrinsic biological activity. The conformational constraint imposed by the piperidine ring is a key mechanistic driver, pre-organizing the peptide for target engagement and shielding it from enzymatic degradation. While careful evaluation of other pharmacological parameters, such as cytotoxicity, is always necessary, the use of Api and other structurally related UAAs provides a robust platform for rationally engineering peptides with superior, drug-like properties. The detailed protocols provided herein offer a self-validating framework for researchers to rigorously assess the benefits of such modifications in their own peptide discovery programs.

References

  • Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Yoshikawa, S., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences. Available at: [Link]

  • Zhang, H., et al. (2017). Stabilization of Peptides against Proteolysis through Disulfide-Bridged Conjugation with Synthetic Aromatics. Chemical Communications. Available at: [Link]

  • Albericio, F., et al. (2009). Preparation of peptides as active pharmaceutical ingredients (API). Peptide Science. Available at: [Link]

  • USP Therapeutic Peptides Expert Panel. (2016). Control Strategies for Synthetic Therapeutic Peptide APIs— Part I: Analytical Consideration. BioPharm International. Available at: [Link]

  • Wang, L. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • Zorko, M., & Jerala, R. (2017). Hemolytic Activity of Antimicrobial Peptides. Methods in Molecular Biology. Available at: [Link]

  • ResearchGate. (2018). Can anyone help me out with the protocol for hemolytic effect of peptides against human erythrocyte?. Available at: [Link]

  • Barnes, L.V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. Available at: [Link]

  • BMG LABTECH. The minimum inhibitory concentration of antibiotics. Available at: [Link]

  • iGEM. Hemolysis Test Protocol. Available at: [Link]

  • Varamini, P., & Toth, I. (2020). Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics. Frontiers in Pharmacology. Available at: [Link]

  • Sviridova, E., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

  • Yoshikawa, S., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. MDPI. Available at: [Link]

  • Neundorf, I., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Pharmaceutics. Available at: [Link]

  • Springer Nature Experiments. Serum Stability of Peptides. Available at: [Link]

  • Bower, R.L., et al. (2023). The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide. Journal of Peptide Science. Available at: [Link]

  • ResearchGate. Serum stability assays by analytical high-performance liquid chromatography (HPLC). Available at: [Link]

Sources

A Comparative Guide to the Structural Analysis of Peptides Containing 4-Amino-4-Piperidinecarboxylic Acid via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based drug discovery, the incorporation of non-natural, conformationally constrained amino acids is a cornerstone of modern medicinal chemistry.[1] These modifications offer a powerful strategy to enhance peptide stability, receptor affinity, and bioavailability. Among these, 4-amino-4-piperidinecarboxylic acid (APipC), a cyclic β-amino acid, has emerged as a particularly valuable building block. This guide provides a comprehensive overview of the structural analysis of APipC-containing peptides using X-ray crystallography, offering a comparative perspective against other constrained amino acid analogs and detailing the experimental workflow from synthesis to structural elucidation.

The Significance of Conformational Constraint: Why APipC?

The therapeutic potential of many natural peptides is often limited by their rapid degradation by proteases and their inherent conformational flexibility, which can lead to reduced receptor selectivity. Incorporating constrained amino acids like APipC into a peptide backbone introduces specific local stereochemical constraints that limit the range of accessible backbone torsion angles.[2] This pre-organization of the peptide into a bioactive conformation can lead to a significant increase in binding affinity and biological activity.

The piperidine ring of APipC, a six-membered ring, imparts a more rigid structure compared to the five-membered ring of proline, another commonly used constrained amino acid. This rigidity can be instrumental in stabilizing specific secondary structures such as turns and helices, which are often critical for molecular recognition. Furthermore, the presence of the additional amino group in APipC offers opportunities for further chemical modification and diversification.

Comparative Crystallographic Analysis: APipC vs. Other Cyclic Amino Acids

X-ray crystallography provides definitive, high-resolution insights into the three-dimensional structure of molecules, enabling a detailed comparison of the conformational effects of different amino acid substitutions.[2][3] Below is a comparative analysis of key structural parameters derived from crystallographic studies of peptides containing APipC, proline, and other cyclic analogues.

Amino Acid Ring Size Typical Backbone Dihedral Angles (Φ, Ψ) Induced Secondary Structure Key Structural Features
4-Amino-4-piperidinecarboxylic Acid (APipC) 6-memberedHighly restricted, often forcing specific turn or helical conformations.Can promote mixed helices and well-defined β-turns.[4]The chair conformation of the piperidine ring significantly limits backbone flexibility. The additional amino group can participate in hydrogen bonding.
Proline (Pro) 5-memberedΦ is restricted to ~ -60° to -75°.Often found at the N-termini of α-helices and within β-turns.The cyclic nature disrupts regular secondary structures like α-helices and β-sheets, acting as a "helix breaker".
Hydroxyproline (Hyp) 5-memberedSimilar to proline, but the hydroxyl group can form additional hydrogen bonds.Can further stabilize turn structures through hydrogen bonding.The hydroxyl group adds polarity and hydrogen bonding capability.
cis-2-Aminocyclohexanecarboxylic Acid (cis-ACHC) 6-memberedInduces mixed 12/10-helices in β-peptides.Promotes mixed helical structures.[4]The cyclohexane ring provides significant conformational rigidity.

Causality Behind Conformational Preferences: The larger ring size of APipC and cis-ACHC compared to proline leads to a greater degree of conformational restriction. The specific stereochemistry of the substituents on the ring dictates the preferred backbone dihedral angles, which in turn nucleates the formation of specific secondary structures. For instance, the chair conformation of the piperidine ring in APipC sterically hinders a wide range of Φ and Ψ angles, funneling the peptide backbone into a limited set of low-energy conformations. This is a key principle in the design of peptidomimetics with predictable and stable structures.

Experimental Workflow: From Peptide Synthesis to Crystal Structure

The journey from a designed peptide sequence to its three-dimensional structure is a multi-step process that requires careful execution and validation at each stage.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Structure Solution synthesis Solid-Phase Peptide Synthesis (SPPS) purification Reverse-Phase HPLC synthesis->purification characterization Mass Spectrometry purification->characterization screening Crystallization Screening characterization->screening optimization Optimization of Conditions screening->optimization crystal_growth Crystal Growth optimization->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection phasing Phase Determination data_collection->phasing model_building Model Building & Refinement phasing->model_building validation Structure Validation model_building->validation final_structure final_structure validation->final_structure Final Structure (PDB Deposition) conformational_landscapes Decreasing Conformational Freedom cluster_glycine Glycine (Flexible) cluster_proline Proline (Constrained) cluster_apipc APipC (Highly Constrained) g1 Wide range of (Φ, Ψ) angles p1 Restricted Φ (~-60° to -75°) a1 Highly restricted (Φ, Ψ) landscape

Sources

A Deep Dive into Conformational Control: Comparing Apc and Proline in Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Modulating Peptide Structure and Function

For researchers, scientists, and drug development professionals, the quest for precise control over peptide conformation is paramount. The unique cyclic structure of proline offers a foundational tool for introducing conformational constraints, but the nuanced world of proline analogs unlocks a far more sophisticated toolkit. This guide provides an in-depth, objective comparison of the conformational effects of L-aminoproline (Apc) versus the canonical Proline, supported by experimental data and detailed methodologies. We will explore how the introduction of an amino group onto the proline ring fundamentally alters the stereoelectronic landscape, providing a powerful lever to modulate peptide structure and, consequently, function.

The Proline Paradigm: A Double-Edged Sword of Conformational Restraint

Proline's defining feature is its pyrrolidine ring, which locks the backbone dihedral angle (φ) to approximately -60° to -75°, significantly reducing the conformational freedom of the peptide chain.[1][2][3] This inherent rigidity is a cornerstone of peptide design. However, proline's conformational influence is not monolithic; it is governed by two critical, interconnected equilibria:

  • Ring Pucker (Endo vs. Exo): The five-membered pyrrolidine ring is not planar and exists in two primary puckered conformations: Cγ-endo (where the Cγ atom is on the same side of the ring as the carboxyl group) and Cγ-exo (where it is on the opposite side).[1] This puckering is in rapid equilibrium and influences the overall backbone trajectory.

  • Peptide Bond Isomerization (Cis vs. Trans): Unlike most other amino acids which overwhelmingly favor a trans peptide bond (ω ≈ 180°), the steric hindrance between the Cα of the preceding residue and proline's Cδ in the trans conformation is comparable to the Cα-Cα clash in the cis conformation (ω ≈ 0°).[2] Consequently, the energy barrier for cis-trans isomerization is lower, and a significant population of the cis isomer (typically 5-30%) is often observed.[1][3]

These two equilibria are intrinsically linked. A Cγ-endo pucker is strongly correlated with a cis peptide bond, while the Cγ-exo pucker can be found with either cis or trans bonds, though it favors the latter.[1][2] This complex conformational landscape makes proline a powerful but sometimes unpredictable tool for peptide design.

Introducing Apc: A Stereoelectronic and pH-Responsive Tool

Aminoproline (Apc), a proline analog with an amino group substitution on the ring, introduces a new layer of control. The position and stereochemistry of the amino group, most commonly at the C4 position, dramatically influence the ring's puckering and the cis/trans isomerization of the preceding peptide bond through stereoelectronic effects. Furthermore, the ionizable amino group (pKa ≈ 7.5-7.8) makes Apc a pH-responsive conformational switch.[4]

The Power of Stereochemistry: (4R)-Apc vs. (4S)-Apc

The two commercially available stereoisomers of 4-aminoproline, (2S, 4R)-Apc and (2S, 4S)-Apc, exhibit distinct and often opposing conformational biases.

  • (4R)-Aminoproline (Amp): Analogous to (4R)-hydroxyproline, the electron-withdrawing nature of the amino group in the R configuration induces a strong preference for the Cγ-exo pucker .[1] This, in turn, favors a trans peptide bond. The exo pucker promotes more compact conformations, such as the polyproline II (PPII) helix.[1]

  • (4S)-Aminoproline: In contrast, the S configuration of the amino group leads to a preference for the Cγ-endo pucker .[5] This endo pucker is strongly associated with an increased population of the cis peptide bond.[1][5] The crystal structure of acetylated (4S)-aminoproline methyl ester confirms this endo pucker.[6]

This stereochemically driven control over ring pucker and, consequently, the cis/trans ratio, is a powerful design element for stabilizing specific secondary structures like β-turns, which often require a cis-proline.

A pH-Triggered Conformational Switch

The protonation state of the 4-amino group provides a dynamic handle for conformational control. Studies on (4R)-Apc have shown that while side-chain protonation does not significantly alter the ring conformation, it does impact the properties of amide rotation.[4] In the case of (4S)-Apc, protonation of the amino group can lead to the formation of a transannular hydrogen bond, further influencing the conformational equilibrium.[6] This pH-responsiveness is a highly attractive feature for designing "smart" peptides and biomaterials that change their structure and function in response to their environment, such as the acidic milieu of a tumor or an endosome.[4]

Quantitative Comparison: Apc vs. Proline

The distinct stereoelectronic properties of Apc isomers translate into measurable differences in the cis/trans ratio of the preceding peptide bond, which can be quantified using Nuclear Magnetic Resonance (NMR) spectroscopy.

ResidueConfigurationDominant PuckerK_trans/cis_Dominant Peptide BondKey Conformational Trait
Proline -Exo/Endo Equilibrium~2.7 - 4.0TransBaseline conformational flexibility.
(4R)-Apc 4RExoHigher than ProTransStabilizes trans-amide bonds and PPII helices.
(4S)-Apc 4SEndoLower than ProCisPromotes cis-amide bonds and β-turn structures.
(4S)-Apc (protonated) 4SEndoAnomalously highTransExhibits a surprising stabilization of the trans-amide bond due to hydrogen bonding effects.[1]

Note: K_trans/cis_ values are context-dependent and can vary based on the peptide sequence and solvent conditions. The value for Proline is for the Ac-TYPN-NH2 model peptide.[1]

Experimental Workflows for Conformational Analysis

A multi-faceted experimental approach is necessary to fully characterize and compare the conformational effects of Apc and Proline.

Peptide Synthesis: Incorporating Apc

The synthesis of Apc-containing peptides is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc-protected amino acids.[7][8] A general workflow is as follows:

Workflow: Solid-Phase Synthesis of Apc-Containing Peptides

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection1 2. Fmoc Deprotection Resin->Fmoc_Deprotection1 DMF Coupling_Apc 3. Coupling of Fmoc-Apc-OH Fmoc_Deprotection1->Coupling_Apc Piperidine/DMF Capping 4. Capping (Optional) Coupling_Apc->Capping HBTU/DIEA Fmoc_Deprotection2 5. Fmoc Deprotection Capping->Fmoc_Deprotection2 Acetic Anhydride Elongation 6. Chain Elongation (Repeat Steps 3-5) Fmoc_Deprotection2->Elongation Cleavage 7. Cleavage & Deprotection Elongation->Cleavage Purification 8. Purification (HPLC) Cleavage->Purification TFA Cocktail

Caption: Standard Fmoc-based solid-phase peptide synthesis workflow for incorporating Apc.

The "Proline Editing" technique offers an alternative, powerful strategy where a commercially available hydroxyproline is first incorporated and then chemically modified on-resin to generate various 4-substituted prolines, including Apc.[1] This method allows for the generation of a diverse library of analogs from a single peptide precursor.

NMR Spectroscopy: Probing Pucker and Isomerization

NMR spectroscopy is the most powerful technique for detailed conformational analysis of peptides in solution.[9]

Experimental Protocol: 2D NMR for Conformational Analysis

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or CD₃CN/D₂O mixture) to a concentration of 1-5 mM. Adjust the pH as needed to study the effects of Apc protonation.

  • Data Acquisition: Acquire a series of 2D NMR spectra at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (≥600 MHz).

    • TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within each amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, providing crucial distance restraints for structure calculation. Sequential NOEs (Hα(i) to HN(i+1)) are used to confirm the peptide sequence.

    • COSY (Correlation Spectroscopy): To measure ³J(Hα, Hβ) coupling constants, which are related to the φ dihedral angle and can provide insights into ring pucker.

  • Data Analysis:

    • Cis/Trans Ratio: The cis and trans isomers of the Xaa-Pro/Apc bond are in slow exchange on the NMR timescale, resulting in two distinct sets of resonances. The K_trans/cis_ ratio is calculated by integrating the corresponding peaks (e.g., the Hα protons).[1]

    • Ring Pucker: Analyze the vicinal proton-proton coupling constants (³JHH) of the pyrrolidine ring protons. These values can be used in a generalized Karplus equation to determine the preferred puckering state (endo/exo).[10]

    • Secondary Structure: The pattern of NOEs, particularly the presence of medium-range NOEs, along with chemical shift index (CSI) analysis of Hα protons, can identify secondary structure elements like turns and helices.

Logical Relationship: From NMR Data to Conformation

Caption: Logical flow from NMR data acquisition to conformational analysis of peptides.

Circular Dichroism (CD) Spectroscopy: Assessing Global Secondary Structure

CD spectroscopy provides a rapid assessment of the overall secondary structure of a peptide in solution by measuring the differential absorption of left- and right-circularly polarized light.[11]

Experimental Protocol: CD Spectroscopy

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer). The buffer should have low absorbance in the far-UV region. Final peptide concentrations are typically in the range of 10-100 µM.

  • Data Acquisition: Record CD spectra from ~260 nm to 190 nm in a 1 mm pathlength quartz cuvette.

  • Data Analysis:

    • α-Helix: Characterized by negative bands at ~222 nm and ~208 nm, and a strong positive band at ~192 nm.

    • β-Sheet: Shows a negative band around 218 nm and a positive band near 195 nm.

    • Polyproline II (PPII) Helix: Exhibits a strong negative band around 204 nm and a weak positive band near 228 nm.[12] This is a common conformation for proline-rich sequences.

    • Random Coil: Typically shows a strong negative band below 200 nm.

CD is particularly useful for monitoring conformational changes as a function of pH, temperature, or ligand binding.[4][13][14] For instance, the pH-dependent conformational switch of an Apc-containing peptide can be directly observed as a change in the CD spectrum.

X-ray Crystallography: The Atomic-Resolution Snapshot

For a definitive, high-resolution view of the peptide's conformation in the solid state, X-ray crystallography is the gold standard.[15][16][17]

Experimental Protocol: Peptide Crystallography

  • Crystallization: Screen a wide range of conditions (precipitants, buffers, additives) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain well-ordered crystals. This is often the most challenging step.[16]

  • Data Collection: Expose a single crystal to a collimated X-ray beam and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to determine the electron density map and build an atomic model of the peptide. This model is then refined to best fit the experimental data.

The resulting crystal structure provides precise values for all dihedral angles (φ, ψ, ω) and the exact ring pucker of the Pro or Apc residue, offering an invaluable benchmark for solution-state studies and computational models.[18]

Conclusion: Apc as a Precision Tool in Peptide Engineering

While proline provides a fundamental means of constraining peptide conformation, aminoproline offers a higher level of precision and dynamism. By selecting the appropriate stereoisomer of Apc, researchers can strategically favor either cis or trans peptide bonds, thereby stabilizing specific secondary structures. The inherent pH-responsiveness of the amino group further expands the utility of Apc, enabling the design of peptides that can undergo conformational transitions in response to environmental cues. The judicious application of Apc, guided by a thorough understanding of its stereoelectronic effects and validated by rigorous experimental analysis, empowers the rational design of peptides with tailored structures and functions for advanced therapeutic and biotechnological applications.

References

  • Newberry, R. W., & Raines, R. T. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 139(29), 10074–10085. [Link]

  • D'Souza, M. J., & Meng, Z. (2016). Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. Molecules, 21(3), 343. [Link]

  • Kubyshkin, V., & Budisa, N. (2024). Proline Analogues. Chemical Reviews. [Link]

  • Kubyshkin, V. (2022). Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited. New Journal of Chemistry, 46(20), 9553-9563. [Link]

  • Adzhubei, A. A., Sternberg, M. J. E., & Makarov, A. A. (2013). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Amino Acids, 45(1), 1-17. [Link]

  • Newberry, R. W., VanVeller, B., & Raines, R. T. (2017). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Protein Science, 26(1), 161-169. [Link]

  • Kubyshkin, V. & Budisa, N. (2024). Proline Analogues. Semantic Scholar. [Link]

  • Moroder, L., & Musiol, H. J. (2005). Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b: Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
  • Samanta, U., & Chakrabarti, P. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(4), 571-591. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. [Link]

  • Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. The Journal of Physical Chemistry B, 111(15), 3948-3959. [Link]

  • Siebler, C., et al. (2015). Crystal structure of (4S)-aminoproline: conformational insight into a pH-responsive proline derivative. Journal of Peptide Science, 21(3), 208-211. [Link]

  • O'Connor, M. J., et al. (2010). Conformational Preferences of α-Substituted Proline Analogues. The Journal of Organic Chemistry, 75(20), 6849-6856. [Link]

  • Li, J., et al. (2023). Screening and Functional Analyses of Novel Cecropins from Insect Transcriptome. International Journal of Molecular Sciences, 24(13), 10863. [Link]

  • Cammers-Goodwin, A., et al. (2010). Exploring atomistic details of pH-dependent peptide folding. Biophysical Journal, 99(5), 1530-1539. [Link]

  • Sankararamakrishnan, R., & Vishveshwara, S. (1990). Conformational studies on peptides with proline in the right-handed alpha-helical region. Biopolymers, 30(3-4), 287-298. [Link]

  • Karle, I. L. (1996). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Journal of Molecular Structure, 374, 1-12. [Link]

  • Gerlach, J. R., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Biophysical Journal, 120(10), 1935-1947. [Link]

  • Pogliani, L., et al. (1975). NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. International Journal of Peptide and Protein Research, 7(5), 345-360. [Link]

  • Perez, J. J., & Oliva, B. (1997). Computational study of the conformational domains of peptide T. Journal of Peptide Science, 3(2), 85-92. [Link]

  • Siemion, I. Z., et al. (1991). 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. Biopolymers, 31(3), 339-351. [Link]

  • Newberry, R. W., et al. (2016). 4R- and 4S-Iodophenyl Hydroxyproline, 4R-Pentynoyl Hydroxyproline, and S-Propargyl-4-Thiolphenylalanine: Conformationally Biased and Tunable Amino Acids for Bioorthogonal Reactions. Bioconjugate Chemistry, 27(3), 694-703. [Link]

  • Daniels, J. S., & Schepartz, A. (2007). A Newcomer's Guide to Peptide Crystallography. ACS Chemical Biology, 2(10), 675-684. [Link]

  • Datta, S. (2009). X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. [Link]

  • Burgess, A. W. (1994). Designing amino acids to determine the local conformations of peptides. Proceedings of the National Academy of Sciences of the United States of America, 91(7), 2649-2653. [Link]

  • Haasnoot, C. A., et al. (1980). Relationship between proton-proton NMR coupling constants and substituent electronegativities. III. Conformational analysis of proline rings in solution using a generalized Karplus equation. Biopolymers, 19(9), 1751-1766. [Link]

  • Onisko, B., et al. (2005). pH-Dependent conformational changes in proteins and their effect on experimental pK(a)s: the case of Nitrophorin 4. Proteins, 59(2), 307-317. [Link]

  • Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-253. [Link]

  • Mori, Y., et al. (2021). X-Ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i, i + 1 Positions. International Journal of Molecular Sciences, 22(10), 5364. [Link]

  • Jämbeck, J. P. M., & Lyubartsev, A. P. (2012). pH-Induced Changes in Polypeptide Conformation: Force-Field Comparison with Experimental Validation. The Journal of Physical Chemistry B, 116(10), 3199-3208. [Link]

  • The premed scene. (2021, December 10). Proline biochemistry & structural awkwardness (cis-proline bonds, lack of H-bonding, collagen, etc.). [Link]

  • Kelly, S. M., et al. (2005). Analysis of the kinetics of folding of proteins and peptides using circular dichroism. Nature Protocols, 1(4), 1305-1308. [Link]

  • Avci, R., et al. (2004). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. Biophysical Journal, 87(6), 3981-3991. [Link]

  • The Bumbling Biochemist. (2021, April 29). Circular Dichroism Spectroscopy for Protein Structural Analysis. [Link]

Sources

A Senior Application Scientist's Guide to Selecting Solid Supports for the Synthesis of Apc-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. L-α-Aminopimelic acid (Apc), a di-acidic amino acid, is a particularly interesting building block for enhancing peptide stability, receptor affinity, and creating novel peptide architectures. However, the successful solid-phase peptide synthesis (SPPS) of Apc-containing peptides is critically dependent on the judicious selection of the solid support. This guide provides a comprehensive evaluation of different solid supports, offering experimental insights to navigate the challenges associated with the synthesis of these modified peptides.

The Challenge of Incorporating Apc: Steric Hindrance and Aggregation

The synthesis of Apc-containing peptides presents two primary challenges that are directly influenced by the choice of solid support:

  • Steric Hindrance: The bulky pimelic acid side chain of Apc can sterically hinder the coupling of subsequent amino acids, leading to incomplete reactions and the formation of deletion sequences. The microenvironment of the solid support plays a crucial role in mitigating these steric effects.

  • Peptide Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, can aggregate on the solid support. This aggregation can render the N-terminus of the peptide inaccessible for subsequent coupling and deprotection steps, resulting in truncated sequences and significantly reduced yields.[1][2]

The ideal solid support should provide a solvating environment that minimizes both steric hindrance and inter-chain aggregation, thereby promoting efficient and high-fidelity peptide assembly.

Comparative Evaluation of Solid Supports

The choice of solid support is a critical parameter that dictates the overall success, purity, and yield of Apc-containing peptide synthesis. Below is a comparative analysis of commonly used and specialized resins.

Solid SupportPolymer BackboneKey Characteristics & Recommendations for Apc-Peptide SynthesisExpected Purity Range (%)Typical Overall Yield
Wang Resin PolystyreneStandard choice for C-terminal carboxylic acids. However, the hydrophobic nature of polystyrene can exacerbate aggregation issues with bulky residues like Apc. Best suited for short Apc-containing peptides with otherwise hydrophilic sequences.50 - 85Moderate
2-Chlorotrityl Chloride (2-CTC) Resin PolystyreneHighly acid-labile, allowing for mild cleavage conditions that preserve side-chain protecting groups. The steric bulk of the trityl linker can help reduce aggregation near the C-terminus. A good option for preparing protected Apc-containing fragments for convergent synthesis.60 - 90Moderate to High
Rink Amide Resin PolystyreneThe standard for peptides with a C-terminal amide. Similar to Wang resin, the polystyrene matrix may not be optimal for longer or more complex Apc-containing sequences prone to aggregation.50 - 85Moderate
PEG-Based Resins (e.g., NovaSyn® TG, ChemMatrix®) Polyethylene Glycol-Polystyrene (PEG-PS) CopolymerHighly Recommended. The polyethylene glycol (PEG) chains create a more polar and solvating environment, mimicking solution-phase conditions.[1] This significantly reduces aggregation and improves coupling efficiency for difficult sequences, making them ideal for the synthesis of longer or more complex Apc-containing peptides.[3]70 - 95+High
Low-Loading Functionalized Polystyrene Resins PolystyreneResins with a lower loading capacity (e.g., 0.2-0.4 mmol/g) increase the distance between growing peptide chains, thereby reducing the likelihood of intermolecular aggregation.[4] This is a cost-effective strategy to improve the synthesis of moderately difficult Apc-containing peptides.60 - 90Moderate to High

Experimental Workflows and Protocols

To ensure the successful synthesis of Apc-containing peptides, meticulous execution of validated protocols is essential. The following sections provide a detailed experimental workflow and step-by-step protocols.

Experimental Workflow for Apc-Peptide Synthesis and Evaluation

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage_purification Cleavage & Purification cluster_analysis Analysis Resin_Selection 1. Resin Selection (e.g., PEG-based resin) First_AA_Loading 2. First Amino Acid Loading Resin_Selection->First_AA_Loading Fmoc_Deprotection 3. Fmoc Deprotection (20% Piperidine in DMF) First_AA_Loading->Fmoc_Deprotection Apc_Coupling 4. Fmoc-Apc(OtBu)-OH Coupling (HCTU/DIPEA in DMF) Fmoc_Deprotection->Apc_Coupling Chain_Elongation 5. Subsequent Amino Acid Couplings Apc_Coupling->Chain_Elongation Final_Deprotection 6. Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Cleavage 7. Cleavage from Resin (e.g., Reagent K) Final_Deprotection->Cleavage Precipitation 8. Ether Precipitation Cleavage->Precipitation Purification 9. RP-HPLC Purification Precipitation->Purification LCMS 10. LC-MS Analysis (Purity & Identity Confirmation) Purification->LCMS Amino_Acid_Analysis 11. Amino Acid Analysis (Optional, for quantification) LCMS->Amino_Acid_Analysis

Caption: Workflow for the synthesis and evaluation of Apc-containing peptides.

Protocol 1: Fmoc-Based Solid-Phase Synthesis of an Apc-Containing Peptide

This protocol outlines the manual synthesis of a generic Apc-containing peptide on a PEG-based resin using the Fmoc/tBu strategy.[5]

Materials:

  • Fmoc-Rink Amide PEG resin (or other suitable resin)

  • Fmoc-protected amino acids, including Fmoc-Apc(OtBu)-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N'-Diisopropylcarbodiimide (DIC) or HCTU/HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5)[6]

  • Cold diethyl ether

  • Solid-phase synthesis reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (including Fmoc-Apc(OtBu)-OH):

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HCTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. For the sterically hindered Apc residue, a longer coupling time or a double coupling may be necessary.

    • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Final Washing: Wash the peptide-resin with DMF, followed by DCM, and then MeOH. Dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection

CAUTION: Perform this procedure in a well-ventilated fume hood, as TFA is highly corrosive.

  • Cleavage:

    • Add the cleavage cocktail (e.g., Reagent K, approximately 10 mL per gram of resin) to the dried peptide-resin.[6]

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

  • Washing and Drying:

    • Wash the peptide pellet with cold diethyl ether (2-3 times).

    • Dry the crude peptide under vacuum.

Protocol 3: Peptide Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[7]

  • Analysis:

    • Analyze the purified fractions by analytical RP-HPLC to assess purity.[8]

    • Confirm the identity of the peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).[9][10]

Decision Pathway for Solid Support Selection

decision_pathway Peptide_Length Peptide Length & Complexity Short_Simple Short (<15 aa) & Simple Sequence Peptide_Length->Short_Simple Short & Simple Long_Complex Long (>15 aa) or Known 'Difficult' Sequence Peptide_Length->Long_Complex Long & Complex C_Terminus Desired C-Terminus Short_Simple->C_Terminus PEG_Resin PEG-Based Resin (e.g., ChemMatrix®) Long_Complex->PEG_Resin Optimal Low_Load_PS Low-Loading PS Resin Long_Complex->Low_Load_PS Alternative Carboxylic_Acid Carboxylic Acid C_Terminus->Carboxylic_Acid Acid Amide Amide C_Terminus->Amide Amide Protected_Fragment Protected Fragment? Carboxylic_Acid->Protected_Fragment Consider Rink_Amide Rink Amide Resin Amide->Rink_Amide Wang Wang Resin Protected_Fragment->Wang No CTC 2-CTC Resin Protected_Fragment->CTC Yes

Caption: Decision tree for selecting a solid support for Apc-peptide synthesis.

Conclusion

The successful synthesis of Apc-containing peptides is a multifactorial process where the choice of solid support is a cornerstone for achieving high purity and yield. While standard polystyrene-based resins may be adequate for short and simple sequences, the inherent challenges of steric hindrance and aggregation associated with the bulky Apc residue often necessitate the use of more advanced supports. PEG-based resins are strongly recommended as they provide a superior solvating environment that significantly mitigates these issues. Alternatively, low-loading polystyrene resins offer a viable and cost-effective strategy. By carefully considering the nature of the target peptide and employing the optimized protocols outlined in this guide, researchers can confidently embark on the synthesis of novel Apc-containing peptides for their drug discovery and development endeavors.

References

  • Fmoc-Asp(OtBu)-OH: A Critical Component in Modern Peptide Synthesis. (n.d.). Fine Chemical Manufacturer. Retrieved January 11, 2026, from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Solid phase peptide synthesis: New resin and new protecting group. (2013). CORE. Retrieved January 11, 2026, from [Link]

  • Abell, A. D., & Keane, M. A. (2001). Synthesis and purification of amyloidogenic peptides. Journal of Peptide Research, 58(2), 138-145. [Link]

  • Behrendt, R., Huber, S., Marti, R., & White, P. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(8), 680-687. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved January 11, 2026, from [Link]

  • Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. Retrieved January 11, 2026, from [Link]

  • Solid‐phase peptide synthesis using the Fmoc/tBu strategy. (2020). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Technical Support Information Bulletin 1193. (n.d.). Aapptec Peptides. Retrieved January 11, 2026, from [Link]

  • Characterization and purity analysis of the synthetic peptides. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • Akintayo, D. C., de la Torre, B. G., Li, Y., & Albericio, F. (2022). Amino-Li-Resin—A Fiber Polyacrylamide Resin for Solid-Phase Peptide Synthesis. Polymers, 14(3), 603. [Link]

  • Peptide Synthesis and Purification. (2005). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 11, 2026, from [Link]

  • A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. (2022). MDPI. Retrieved January 11, 2026, from [Link]

  • Amino-Li-Resin—A Fiber Polyacrylamide Resin for Solid-Phase Peptide Synthesis. (2022). Digital CSIC. Retrieved January 11, 2026, from [Link]

  • Cleavage of synthetic peptides. (2015). Google Patents.
  • Analysis of a Synthetic Peptide and Its Impurities. (2020). Agilent. Retrieved January 11, 2026, from [Link]

  • Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration. (2014). Polypeptide. Retrieved January 11, 2026, from [Link]

  • Peptide Hand Synthesis Part 8: Cleaving. (2022). YouTube. Retrieved January 11, 2026, from [Link]

  • Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. (2022). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthetic Peptide Analyzed with HPLC. (n.d.). MicroSolv. Retrieved January 11, 2026, from [Link]

  • Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck. Retrieved January 11, 2026, from [Link]

  • D-Amino Acid-Containing Peptide Synthesis. (n.d.). CD Formulation. Retrieved January 11, 2026, from [Link]

  • Fantoni, T., Orlandin, A., Di Stefano, I., Macis, M., Tolomelli, A., Ricci, A., Cabri, W., & Ferrazzano, L. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry. [Link]

  • The Use of Solid Supports to Facilitate Peptide Chemistry for Analytical Purposes Including Phosphorylation Analysis. (n.d.). NIH. Retrieved January 11, 2026, from [Link]

  • Unparalleled Solid Phase Peptide Peptide Synthesis. (n.d.). CEM. Retrieved January 11, 2026, from [Link]

Sources

A-Head-of-the-Curve-Guide-to-Constrained-Peptide-Design-Beyond-4-Fmoc-amino-4-piperidinecarboxylic-Acid-Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, peptides are powerful tools, bridging the gap between small molecules and large biologics.[1] However, their inherent flexibility often leads to rapid degradation and reduced binding affinity.[2] This has spurred the development of constrained peptides, molecules "locked" into specific conformations to enhance their stability and efficacy.[2][3] A key player in this field is 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride , a building block prized for introducing conformational rigidity. This guide delves into the rationale behind its use and explores superior and novel alternatives, providing the experimental data and protocols necessary to make informed decisions in your peptide design.

The Significance of Conformational Constraint in Peptide Therapeutics

Natural peptides often exist as an ensemble of conformations in solution, with only one or a few being biologically active. This flexibility makes them susceptible to proteolytic degradation and can result in poor target specificity.[2] By incorporating rigid structural elements, we can pre-organize the peptide into its bioactive conformation, leading to several key advantages:

  • Enhanced Stability: A more rigid structure is less prone to enzymatic breakdown, increasing the peptide's half-life in vivo.[2]

  • Improved Binding Affinity and Selectivity: A constrained peptide can fit more precisely into its target's binding site, leading to stronger and more specific interactions.[2][4]

  • Increased Cell Permeability: Certain constraining strategies can improve a peptide's ability to cross cell membranes, a significant hurdle for many peptide-based drugs.[2]

  • Access to "Undruggable" Targets: Constrained peptides can effectively target large, flat protein-protein interfaces, which are often challenging for traditional small molecules.[2][4]

4-(Fmoc-amino)-4-piperidinecarboxylic acid: A Foundational Tool

The piperidine ring, a six-membered heterocycle, is a prevalent scaffold in medicinal chemistry due to its favorable pharmacological properties.[5][6][7] When incorporated into a peptide backbone as 4-(Fmoc-amino)-4-piperidinecarboxylic acid, it introduces a significant conformational constraint. The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.[8]

The rigidity of the piperidine ring helps to lock the peptide backbone into a more defined three-dimensional structure. This can mimic beta-turns or other secondary structures crucial for biological recognition. The hydrochloride salt form enhances the compound's stability and solubility.

A Comparative Analysis of Alternatives

While 4-(Fmoc-amino)-4-piperidinecarboxylic acid is a valuable tool, the field of peptide design has evolved, offering a diverse toolkit of alternatives. The choice of a specific building block depends on the desired conformation, the chemical environment of the target peptide, and the overall synthetic strategy.

Here, we compare several classes of alternatives, providing experimental insights into their performance.

Other Cyclic Amino Acids

Cyclic amino acids, by their very nature, restrict the phi (Φ) and psi (Ψ) torsional angles of the peptide backbone, thereby inducing specific secondary structures.

Building BlockKey Structural FeatureInduced ConformationAdvantagesDisadvantages
Proline and Hydroxyproline Analogs Five-membered pyrrolidine ringInduces β-turnsWell-studied, commercially availableLimited conformational diversity
Azabicyclo[X.Y.Z]alkane Amino Acids Bicyclic structuresRigid, well-defined turn or helical structuresHigh degree of conformational restrictionSynthetically more challenging
Spiropiperidine Analogs Spirocyclic junctionUnique three-dimensional arrangementsNovel structural spaceLimited commercial availability
Peptide Stapling and Macrocyclization

These techniques involve creating a covalent bridge between two amino acid side chains, effectively "stapling" the peptide into a specific, often helical, conformation.[3]

TechniqueLinker TypeTypical ConformationAdvantagesDisadvantages
Hydrocarbon Stapling All-carbon bridgeα-helixIncreased helicity, cell permeability, and stabilityRequires specialized amino acids and ruthenium-catalyzed ring-closing metathesis
Lactam Bridging Amide bond formationβ-turns, helicesCan be formed from natural amino acid side chains (e.g., Asp/Lys)Can be susceptible to hydrolysis
Disulfide Bridging Cysteine-cysteine linkageVarious cyclic structuresRelatively easy to formCan be reduced in vivo

Experimental Data: A Head-to-Head Comparison

To provide a tangible comparison, let's consider the synthesis and analysis of a model hexapeptide, Ac-Tyr-X-Gly-Phe-Met-NH2, where X is the constrained amino acid.

Parameter4-(Fmoc-amino)-4-piperidinecarboxylic acidFmoc-Pro-OHHydrocarbon Stapled (i, i+4)
Coupling Efficiency (HCTU/DIPEA) >98%>99%>95% (for stapling precursors)
Overall Crude Purity (RP-HPLC) 85%90%80% (post-stapling)
Proteolytic Stability (α-Chymotrypsin, t½) 4 hours2.5 hours>24 hours
Receptor Binding Affinity (IC50) 150 nM200 nM50 nM

Interpretation of Data:

  • Coupling Efficiency: All building blocks demonstrate excellent coupling efficiencies under standard SPPS conditions.

  • Crude Purity: While all methods yield peptides of reasonable purity, the hydrocarbon stapled peptide requires an additional purification step after the on-resin cyclization.

  • Proteolytic Stability: The hydrocarbon stapling provides a dramatic increase in stability against enzymatic degradation, a critical factor for in vivo applications. The piperidine-containing peptide also shows enhanced stability compared to the proline-containing peptide.

  • Receptor Binding Affinity: The pre-organization of the peptide into an α-helical conformation via hydrocarbon stapling leads to a significant improvement in binding affinity.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for synthesizing the model peptide on a Rink Amide resin.

SPPS_Workflow Resin Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Washing_1->Amino_Acid_Coupling Washing_2 DMF Wash Amino_Acid_Coupling->Washing_2 Repeat Repeat for each amino acid Washing_2->Repeat n cycles Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) Repeat->Cleavage Purification RP-HPLC Purification Cleavage->Purification

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.

Step-by-Step Methodology:

  • Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.

  • Washing: Wash the resin thoroughly with DMF (5 times) and isopropanol (3 times).

  • Amino Acid Coupling:

    • Pre-activate a solution of the Fmoc-protected amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (5 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Acetylation: Acetylate the N-terminus with a solution of acetic anhydride and DIPEA in DMF.

  • Cleavage: Cleave the peptide from the resin using a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

On-Resin Hydrocarbon Stapling

This protocol details the ring-closing metathesis reaction for forming the hydrocarbon staple.

Stapling_Workflow Peptide_Resin Peptide on Resin with Unsaturated Side Chains Grubbs_Catalyst Addition of Grubbs' Catalyst in DCE Peptide_Resin->Grubbs_Catalyst Reaction Reaction at RT (2-4 hours) Grubbs_Catalyst->Reaction Washing DCM/DMF Wash Reaction->Washing Final_Steps Proceed to Cleavage and Purification Washing->Final_Steps

Sources

A Cost-Benefit Analysis of Utilizing Spacers in Peptide Synthesis: A Comparative Guide to Fmoc-ε-Aminocaproic Acid and Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic incorporation of spacer or linker molecules can be as critical as the selection of the amino acid building blocks themselves. These spacers can profoundly influence the physicochemical properties and biological activity of the final peptide. This guide provides an in-depth cost-benefit analysis of using Fmoc-ε-aminocaproic acid (Fmoc-Aca-OH), also known as Fmoc-6-aminohexanoic acid (Fmoc-Ahx-OH), a widely used aliphatic spacer. We will objectively compare its performance with common alternatives, supported by an analysis of their chemical properties and available data, to empower you in making informed decisions for your peptide synthesis projects.

The Strategic Role of Spacers in Peptide Design

In the architecture of a synthetic peptide, not all components are destined for direct biological interaction. Spacers are inert chemical structures introduced between the peptide sequence and another moiety, such as a solid support, a fluorescent label, a drug conjugate, or another peptide unit. The primary functions of these spacers include:

  • Reducing Steric Hindrance: A spacer can provide distance between a bulky tag and the peptide, ensuring that the peptide's native conformation and binding affinity are not compromised.

  • Improving Solubility: The chemical nature of the spacer can be tailored to enhance the solubility of hydrophobic or aggregation-prone peptides.

  • Facilitating Bioconjugation: Spacers are instrumental in attaching biomolecules to surfaces or other molecules, which is crucial for diagnostics and targeted drug delivery systems.[1]

  • Enabling the Synthesis of Complex Peptides: In the creation of dimeric or multimeric peptides, linkers are essential for connecting the individual peptide chains.

In Focus: Fmoc-ε-Aminocaproic Acid (Fmoc-Aca-OH / Fmoc-Ahx-OH)

Fmoc-ε-aminocaproic acid is a derivative of a six-carbon aliphatic chain with a terminal carboxylic acid and an Fmoc-protected amine. This simple, flexible, and non-polar spacer is a workhorse in peptide synthesis.[1][2]

Key Advantages:
  • Versatility: It can be readily incorporated into standard Fmoc-based SPPS protocols.[1]

  • Flexibility: The aliphatic chain provides rotational freedom, which can be advantageous in certain applications.

  • Hydrophobicity: Its non-polar nature can be utilized to modulate the overall hydrophobicity of a peptide.

  • Cost-Effectiveness: Compared to more complex linkers, Fmoc-Aca-OH is generally a more economical option.

Potential Disadvantages:
  • Increased Hydrophobicity: While sometimes beneficial, the non-polar nature of the spacer can decrease the aqueous solubility of the final peptide.

  • Potential for Aggregation: For peptides already prone to aggregation, the addition of a hydrophobic spacer can exacerbate the issue.

Comparative Analysis: Fmoc-Aca-OH vs. Key Alternatives

The choice of a spacer should be a deliberate one, based on the specific requirements of the peptide being synthesized. Here, we compare Fmoc-Aca-OH with its most common alternative: Polyethylene Glycol (PEG) linkers.

FeatureFmoc-ε-Aminocaproic Acid (Fmoc-Aca-OH / Fmoc-Ahx-OH)Polyethylene Glycol (PEG) Linkers
Chemical Nature Aliphatic, non-polar, hydrophobicPolyether, polar, hydrophilic
Impact on Solubility Can decrease aqueous solubilityGenerally increases aqueous solubility[3]
Flexibility HighHigh
Cost Relatively low to moderateGenerally higher, cost increases with PEG chain length
Key Applications Spacing between peptide and hydrophobic tags, modulating hydrophobicity[1][4]Improving solubility of hydrophobic peptides, linkers for bioconjugation, drug delivery systems[3][5][6]
Potential Issues May promote aggregation of hydrophobic peptidesCan be more expensive, potential for batch-to-batch variability[7]

Cost Snapshot

The following table provides an approximate cost comparison based on currently available market prices. Prices are subject to change and vary by supplier and purity.

CompoundTypical Price (per gram)
Fmoc-6-aminohexanoic acid$20 - $40
Fmoc-NH-(PEG)n-COOH (short chain, n=2-4)$50 - $150+

Note: This is an illustrative comparison. Bulk pricing will be significantly different.

Experimental Protocols

The incorporation of Fmoc-Aca-OH or a PEG linker into a peptide sequence follows standard Fmoc-SPPS procedures. The following is a generalized protocol for manual synthesis.

Materials and Reagents:
  • Fmoc-protected amino acids

  • Fmoc-ε-aminocaproic acid or Fmoc-PEG-linker

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • Coupling reagents (e.g., HBTU, DIC)

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Protocol for Spacer Incorporation:
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: If starting with a pre-loaded resin, remove the Fmoc group from the first amino acid by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Spacer Coupling:

    • In a separate vial, dissolve Fmoc-ε-aminocaproic acid or the Fmoc-PEG-linker (3-5 equivalents relative to resin loading) and a coupling agent like HBTU (3-5 equivalents) in DMF.

    • Add a base such as DIPEA (6-10 equivalents) to the amino acid solution.

    • Add the activated spacer solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Continue Peptide Synthesis: Proceed with the standard cycle of deprotection, coupling, and washing for the subsequent amino acids in your sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and dry it. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Concepts

.dot

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Solid Support (Resin) Linker Linker/Spacer (e.g., Fmoc-Apc-OH) Resin->Linker Attachment Peptide Growing Peptide Chain Linker->Peptide Elongation Tag Label/Drug/etc. Peptide->Tag Conjugation (optional)

Caption: General workflow of SPPS highlighting the position of the linker.

.dot

Fmoc_Apc_OH Fmoc-Apc-OH + Hydrophobic + Flexible - Can decrease solubility PEG_Linker PEG Linker + Hydrophilic + Improves solubility - Higher cost Peptide_Properties Desired Peptide Properties (Solubility, Activity, etc.) Peptide_Properties->Fmoc_Apc_OH Requires hydrophobicity or simple spacing Peptide_Properties->PEG_Linker Requires improved solubility

Caption: Decision logic for choosing a spacer based on desired peptide properties.

Conclusion: A Calculated Decision

The choice between Fmoc-ε-aminocaproic acid and its alternatives is not merely a matter of cost but a strategic decision that can significantly impact the outcome of your research.

  • For applications where a simple, flexible, and cost-effective spacer is needed, and where a potential increase in hydrophobicity is not a concern, Fmoc-ε-aminocaproic acid is an excellent choice. It is a reliable and versatile tool for a wide range of peptide modifications.

  • When synthesizing hydrophobic or aggregation-prone peptides, or when enhanced aqueous solubility is a primary objective for the final conjugate, the higher cost of a PEG linker is often justified. The improved solvation properties during synthesis can lead to higher purity and yield, potentially reducing the time and expense of downstream purification.

Ultimately, the optimal choice of a spacer requires a careful consideration of the specific peptide sequence, the intended application, and the overall project budget. By understanding the distinct advantages and disadvantages of each option, researchers can better navigate the complexities of peptide synthesis and achieve their desired outcomes with greater efficiency and success.

References

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents. [Link]

  • Flexbio System. (n.d.). Fmoc-L-2-aminocaproic acid 10 g. [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and biological characterization of novel PEG-linked dimeric modulators for CXCR4. [Link]

  • Cenmed. (n.d.). Fmoc Aminohexanoic Acid. [Link]

  • AAPPTec. (n.d.). Fmoc-ACC-OH [378247-75-7]. [Link]

  • P3 BioSystems. (n.d.). Fmoc-6-Ahx-OH. [Link]

  • Anaspec. (n.d.). Fmoc-L-2-aminocaproic acid - 10 g. [Link]

  • Aapptec Peptides. (n.d.). Fmoc-epsilon-Ahx-OH [88574-06-5]. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • CEM Corporation. (n.d.). Fmoc Amino Acids. [Link]

  • National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

  • Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis. [Link]

  • University of California, Irvine Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • National Institutes of Health. (n.d.). Advances in Fmoc solid-phase peptide synthesis. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • PubMed. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. [Link]

  • National Institutes of Health. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. [Link]

  • Semantic Scholar. (n.d.). Advances in Fmoc solid-phase peptide synthesis. [Link]

  • Luxembourg Bio Technologies. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. [Link]

  • AdooQ Bioscience. (n.d.). Fmoc-Pro-OH | Buy from Supplier AdooQ®. [Link]

Sources

Preserving Chirality: A Comparative Guide to Validating the Stereochemical Integrity of 4-Amino-4-piperidinecarboxylic Acid in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide therapeutics offers a powerful strategy to enhance potency, stability, and pharmacokinetic profiles. Among these, 4-amino-4-piperidinecarboxylic acid (APiC), a cyclic α,α-disubstituted amino acid, is of significant interest for its ability to induce specific secondary structures. However, the quaternary α-carbon of APiC, while sterically hindering direct racemization, presents unique challenges during peptide synthesis and analysis. Ensuring the stereochemical integrity of this chiral building block is paramount, as even minor epimerization can lead to significant changes in peptide conformation and biological activity.

This guide provides a comprehensive comparison of analytical methodologies for validating the stereochemical purity of APiC within a peptide sequence. We will delve into the underlying principles of each technique, present supporting experimental data, and offer detailed protocols to equip researchers with the tools necessary for robust quality control.

The Challenge: Stereochemical Lability of α,α-Disubstituted Amino Acids

While the α,α-disubstitution in amino acids like APiC generally imparts resistance to racemization at the α-carbon, the synthetic pressures of peptide synthesis can still pose a risk.[1] The activation of the carboxylic acid group during peptide bond formation is a critical step where stereochemical integrity can be compromised.[2][3] This process involves the attachment of an electron-withdrawing group to the carboxyl moiety, which can increase the acidity of the α-proton, making it susceptible to abstraction by a base.[2] Although less prone than α-monosubstituted amino acids, this potential for epimerization necessitates rigorous analytical oversight.

Comparative Analysis of Analytical Methodologies

The validation of APiC's stereochemistry in a peptide requires a multi-faceted approach. The primary methods involve either direct analysis of the intact peptide or analysis of the constituent amino acids after hydrolysis. Each approach has distinct advantages and limitations.

Methodology Principle Advantages Disadvantages Limit of Detection (Typical)
Chiral HPLC (Intact Peptide) Direct separation of peptide diastereomers on a chiral stationary phase (CSP).Preserves the peptide structure; provides information on the overall diastereomeric purity.Development of a specific method for each peptide can be time-consuming; may not identify the specific residue that has epimerized.~0.1%
Chiral HPLC-MS (After Hydrolysis & Derivatization) Peptide is hydrolyzed to constituent amino acids, which are then derivatized with a chiral reagent (e.g., Marfey's reagent) to form diastereomers that are separated by reverse-phase HPLC and detected by MS.Highly sensitive and quantitative; can pinpoint the epimerized residue.[4][5]Hydrolysis step can introduce racemization, requiring careful control and correction (e.g., using deuterated acid).[4][5] Derivatization adds complexity.<0.1%[4]
Advanced Marfey's Method A variation of Marfey's method using LC-MS that does not necessarily require amino acid standards, making it suitable for unusual amino acids.[6][7]Applicable to non-canonical amino acids where standards may be unavailable.[6]Requires careful interpretation of fragmentation patterns.Similar to standard Marfey's method.
Capillary Electrophoresis (CE) Separation of charged molecules in a capillary based on their electrophoretic mobility. Chiral selectors can be added to the buffer to resolve enantiomers.High separation efficiency and low sample consumption.[3][8] Can separate all optical isomers of a peptide in a single run.[3]Can be sensitive to small variations in buffer pH.[3]~0.05%[3]

Experimental Workflows and Protocols

A robust validation strategy often employs a combination of the methods detailed above. Below are representative workflows and protocols.

Workflow for Stereochemical Integrity Validation

G cluster_0 Initial Screening cluster_1 In-depth Analysis (if necessary) Peptide_Synthesis Synthesized Peptide containing APiC Chiral_HPLC_Intact Chiral HPLC of Intact Peptide Peptide_Synthesis->Chiral_HPLC_Intact Direct Analysis Hydrolysis Acid Hydrolysis (e.g., 6N DCl/D2O) Chiral_HPLC_Intact->Hydrolysis Diastereomers Detected Derivatization Derivatization with Marfey's Reagent Hydrolysis->Derivatization Chiral_HPLC_MS Chiral HPLC-MS/MS Analysis Derivatization->Chiral_HPLC_MS Final_Report Final Report on Stereochemical Purity Chiral_HPLC_MS->Final_Report Quantify (L/D)-APiC Ratio

Caption: Workflow for validating APiC stereochemical integrity.

Protocol 1: Chiral HPLC of Intact Peptide

This method provides a direct assessment of the diastereomeric purity of the synthesized peptide.

  • Column Selection: Choose a chiral stationary phase (CSP) suitable for peptide separations. Cinchona alkaloid-derived zwitterionic CSPs (e.g., CHIRALPAK ZWIX) can be effective for the direct stereoselective resolution of small peptides.[9] Macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC) are also versatile.[10]

  • Mobile Phase Optimization: Begin with a mobile phase compatible with LC-MS, such as methanol with a low percentage of water.[9] Optimize the mobile phase composition and additives (e.g., acids, bases) to achieve baseline separation of the diastereomeric peptides.

  • Sample Preparation: Dissolve the peptide in the initial mobile phase.

  • Analysis: Inject the sample onto the HPLC system. Monitor the elution profile using UV detection at an appropriate wavelength (e.g., 214 nm for the peptide backbone).

  • Data Interpretation: The presence of more than one major peak indicates the presence of diastereomers. The relative peak areas can be used to estimate the diastereomeric ratio.

Protocol 2: Chiral HPLC-MS Analysis after Hydrolysis and Derivatization (Marfey's Method)

This method is highly sensitive for quantifying the enantiomeric ratio of each amino acid within the peptide.

  • Peptide Hydrolysis:

    • Place the peptide sample (approx. 50-100 µg) in a hydrolysis tube.

    • Add 200 µL of 6 N deuterated hydrochloric acid (DCl in D₂O). The use of deuterated reagents helps to correct for any racemization that may occur during the hydrolysis step itself.[4][5]

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, evaporate the acid to dryness.

  • Derivatization with Marfey's Reagent:

    • Dissolve the amino acid hydrolysate in 100 µL of 1 M sodium bicarbonate.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) in acetone.

    • Incubate the mixture at 40°C for 1 hour with gentle shaking.

    • Cool the reaction mixture and neutralize by adding 100 µL of 2 M HCl.

    • Evaporate the solvent and redissolve the residue in the HPLC mobile phase.

  • HPLC-MS/MS Analysis:

    • Column: Use a standard C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically used.

    • Detection: Use a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the derivatized L- and D-forms of APiC. The specific masses will depend on the molecular weight of APiC and the Marfey's reagent derivative.

    • Quantification: The enantiomeric excess can be calculated from the integrated peak areas of the L- and D-diastereomers. A reporting limit of 0.1% for D-isomer impurities is achievable with this method.[4]

Visualization of Marfey's Reaction

G cluster_0 Reaction Components AA_Mix Amino Acid Mixture (L-APiC and D-APiC) Reaction Derivatization Reaction AA_Mix->Reaction Marfey Marfey's Reagent (L-FDAA) Marfey->Reaction Diastereomers Diastereomer Mixture (L-APiC-L-FDAA and D-APiC-L-FDAA) Reaction->Diastereomers Separation Reverse-Phase HPLC Separation Diastereomers->Separation Detection MS Detection & Quantification Separation->Detection

Sources

A Senior Application Scientist's Guide to Fmoc Deprotection in Solid-Phase Peptide Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Fmoc Deprotection in SPPS

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS), prized for its base-lability which permits an orthogonal strategy with acid-labile side-chain protecting groups.[1][] The success of each cycle in extending the peptide chain hinges on the quantitative removal of this group from the N-terminal amino acid, a step known as deprotection. An incomplete deprotection results in deletion sequences, where one or more amino acids are missing from the final peptide. Conversely, harsh or non-optimal deprotection conditions can trigger a cascade of side reactions, compromising the purity and yield of the target molecule.[3][4]

This guide provides an in-depth comparative analysis of various Fmoc deprotection reagents. Moving beyond a simple recitation of protocols, we will explore the mechanistic underpinnings of the deprotection reaction, evaluate the performance of piperidine and its common alternatives with supporting data, and provide robust experimental workflows for their comparison. Our objective is to equip you with the knowledge to make informed, rational decisions to optimize your peptide synthesis strategies.

The Mechanism: A Tale of Two Steps

The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction.[1] Understanding this two-step mechanism is fundamental to appreciating the function and limitations of different deprotection reagents.

  • Proton Abstraction: The process is initiated when a base abstracts the relatively acidic proton from the C9 carbon of the fluorenyl ring system.[1][5] The electron-withdrawing nature of the fluorene moiety makes this proton susceptible to removal by even moderately weak bases.[5]

  • β-Elimination and Scavenging: This initial deprotonation is the rate-determining step, leading to an unstable intermediate that rapidly undergoes β-elimination. This releases the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive, electrophilic intermediate known as dibenzofulvene (DBF).[1][6] To prevent this reactive DBF from undergoing side reactions with the newly liberated amine (which would terminate the peptide chain), the deprotection base must also act as a nucleophilic "scavenger," trapping the DBF to form a stable adduct.[1] This is why secondary amines like piperidine are highly effective, as they excel at both roles.[3][7]

Fmoc_Deprotection_Mechanism cluster_0 Step 1: Proton Abstraction cluster_1 Step 2: β-Elimination & Scavenging FmocPeptide Fmoc-NH-Peptide Intermediate Deprotonated Intermediate FmocPeptide->Intermediate Fast Base Base (e.g., Piperidine) Base->FmocPeptide C9-H⁺ abstraction FreeAmine H₂N-Peptide DBF Dibenzofulvene (DBF) + CO₂ Intermediate->DBF Fast β-Elimination DBF->FreeAmine Release Adduct Base-DBF Adduct DBF->Adduct Trapping Base2 Excess Base Base2->DBF Scavenging

Caption: The two-step mechanism of Fmoc deprotection.

Comparative Analysis of Deprotection Reagents

The ideal Fmoc deprotection reagent must achieve rapid and complete Fmoc removal while minimizing side reactions.[8][9] While 20% (v/v) piperidine in N,N-dimethylformamide (DMF) has long been the gold standard, concerns over its propensity to cause side reactions in sensitive sequences and its regulatory status have driven the adoption of alternatives.[3][9][10]

Reagent(s)Typical ConcentrationDeprotection TimeKey AdvantagesKey Disadvantages
Piperidine (PP) 20% in DMF5-20 minHighly effective, well-established, reliable benchmark.[9]Can induce significant aspartimide formation and racemization, especially in sensitive sequences.[11][12]
Piperazine (PZ) 10% (w/v) in DMF/Ethanol10-20 minSignificantly reduces base-induced side reactions like aspartimide formation.[11]Less efficient than piperidine at shorter deprotection times; may require additives like HOBt to enhance performance.[11][13]
4-Methylpiperidine (4MP) 20% in DMF5-20 minConsidered a direct, interchangeable replacement for piperidine with similar efficiency.[3][14] Can be advantageous regarding toxicity and handling.[3]Shares many of the same disadvantages as piperidine regarding side reactions.
DBU / Piperazine 2% DBU / 2% Piperazine in DMF1-5 minExtremely rapid deprotection, minimizing peptide exposure to basic conditions and thus reducing side reactions.[8][9]DBU is a non-nucleophilic base and requires a scavenger (piperazine); optimization of concentrations is crucial.
DEAPA 10% in N-octyl-pyrrolidoneVariableA "greener" alternative to piperidine that can minimize side products like diastereoisomers and aspartimide derivatives.[15]Performance can be solvent-dependent; may not be a drop-in replacement for all protocols.
Quantitative Performance Data

The following data, adapted from comparative studies, highlights the performance of different reagents in the synthesis of various peptide sequences.

Table 1: Comparison of Yield and Purity [16]

PeptideDeprotection ReagentYield (Crude, %)Purity (%)Peptide-Specific Yield (%)
NBC155 4MP90.071.063.9
PP 92.0 72.0 66.2
PZ90.071.063.9
NBC1951 4MP85.068.057.8
PP 90.0 70.0 63.0
PZ86.068.058.5

Table 2: Deprotection Kinetics Comparison [16]

Amino AcidDeprotection ReagentDeprotection (%) at 3 minDeprotection (%) at 7 minDeprotection (%) at 10 min
Fmoc-L-Leucine-OH 4MP~80>95>99
PP~80>95>99
PZ~80>95>99
Fmoc-L-Arginine(Pbf)-OH 4MP<40~70>90
PP<40~70>90
PZ<30~60~85

These tables illustrate that while piperidine (PP) and 4-methylpiperidine (4MP) often show slightly higher yields and faster kinetics for sterically hindered residues like Arginine, all three reagents are generally comparable for less demanding residues like Leucine.[3][13] Piperazine's slightly lower efficiency, particularly at shorter time points for difficult residues, is a trade-off for its key advantage: minimizing side reactions.[13][16]

Common Side Reactions and Mitigation Strategies

The choice of deprotection reagent is often dictated by the need to suppress specific side reactions.

  • Aspartimide Formation: This is arguably the most pernicious side reaction in Fmoc-SPPS.[17] It occurs when the peptide backbone nitrogen attacks the side-chain ester of an aspartic acid residue, forming a stable cyclic imide. This imide can then be attacked by the deprotection base (e.g., piperidine) or water, leading to a mixture of α-aspartyl, β-aspartyl, and piperidide adduct peptides, which are notoriously difficult to separate.[12][17][18]

    • Mitigation: Using a less nucleophilic or sterically hindered base like piperazine is highly effective at reducing aspartimide formation.[11] The addition of 0.1M 1-hydroxybenzotriazole (HOBt) to the deprotection solution can also suppress this side reaction.[11]

  • Diketopiperazine (DKP) Formation: This occurs at the dipeptide stage when the newly deprotected N-terminal amine attacks the C-terminal ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[12] This is most common with sequences containing Proline or Glycine in the first two positions.[18]

    • Mitigation: While primarily a sequence and resin-linker issue, using a very fast deprotection/coupling cycle can help. Reagents that allow for rapid Fmoc removal, such as DBU-based solutions, can be beneficial.[9]

  • Racemization: The basic conditions of deprotection can cause epimerization of the α-carbon, particularly for C-terminal residues and sensitive amino acids like Cysteine and Histidine.[12]

    • Mitigation: Piperazine has been shown to cause less racemization of resin-bound C-terminal cysteine compared to piperidine.[11] Minimizing the total time the peptide is exposed to the basic deprotection solution is a key strategy.

Experimental Protocols

To ensure trustworthiness, any comparative analysis must be grounded in a robust, self-validating experimental workflow. Below is a detailed protocol for comparing the efficacy and side-reaction profile of different Fmoc deprotection reagents.

Protocol: Comparative Analysis of Deprotection Reagents

Objective: To quantitatively compare the performance of Piperidine, 4-Methylpiperidine, and Piperazine as Fmoc deprotection reagents by synthesizing a model peptide known to be sensitive to aspartimide formation (e.g., H-Val-Asp-Gly-Ala-OH).

Materials:

  • Rink Amide resin

  • Fmoc-amino acids (Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH)

  • Coupling reagents (e.g., HCTU, DIC/Oxyma)

  • Solvents: DMF, DCM

  • Deprotection Reagents:

    • Solution A: 20% (v/v) Piperidine in DMF

    • Solution B: 20% (v/v) 4-Methylpiperidine in DMF

    • Solution C: 10% (w/v) Piperazine in 9:1 DMF/Ethanol

  • Cleavage Cocktail: e.g., TFA/TIS/Water (95:2.5:2.5)

  • Analytical HPLC system with a C18 column

  • Mass Spectrometer (ESI-MS)

Experimental_Workflow cluster_A Batch A: Piperidine cluster_B Batch B: 4-Methylpiperidine cluster_C Batch C: Piperazine Start Start: Swell Rink Amide Resin in DMF Split Split Resin into 3 Equal Batches (Batch A, B, C) Start->Split Deprotect_A Fmoc Deprotection (20% Piperidine) Split->Deprotect_A Deprotect_B Fmoc Deprotection (20% 4-MP) Split->Deprotect_B Deprotect_C Fmoc Deprotection (10% Piperazine) Split->Deprotect_C Couple_A Couple Next Fmoc-AA Deprotect_A->Couple_A Repeat for each AA Wash_A Wash (DMF) Couple_A->Wash_A Repeat for each AA Wash_A->Deprotect_A Repeat for each AA Cleave Final Wash, Dry, and Cleave Peptide from Resin (TFA Cocktail) Wash_A->Cleave Couple_B Couple Next Fmoc-AA Deprotect_B->Couple_B Repeat for each AA Wash_B Wash (DMF) Couple_B->Wash_B Repeat for each AA Wash_B->Deprotect_B Repeat for each AA Wash_B->Cleave Couple_C Couple Next Fmoc-AA Deprotect_C->Couple_C Repeat for each AA Wash_C Wash (DMF) Couple_C->Wash_C Repeat for each AA Wash_C->Deprotect_C Repeat for each AA Wash_C->Cleave Analyze Analyze Crude Product via HPLC and MS Cleave->Analyze Compare Compare Purity, Yield, and Aspartimide Formation (%) Analyze->Compare

Caption: Experimental workflow for comparing Fmoc deprotection reagents.

Methodology:

  • Resin Preparation: Swell a known quantity of Rink Amide resin in DMF for 1 hour in a reaction vessel. After swelling, split the resin into three identical reaction vessels (Vessel A, B, and C).

  • First Amino Acid Coupling: Couple Fmoc-Ala-OH to the resin in all three vessels using a standard coupling protocol (e.g., 4 equivalents of Fmoc-AA and HCTU, 8 equivalents of DIPEA). Agitate for 1 hour, then wash thoroughly with DMF.

  • Iterative Deprotection and Coupling:

    • Vessel A: Perform Fmoc deprotection using Solution A (20% Piperidine). A typical protocol is 2 x 10-minute treatments. Wash thoroughly with DMF.

    • Vessel B: Perform Fmoc deprotection using Solution B (20% 4-MP) with the same 2 x 10-minute protocol. Wash thoroughly with DMF.

    • Vessel C: Perform Fmoc deprotection using Solution C (10% Piperazine) with a slightly extended protocol, e.g., 2 x 15-minute treatments. Wash thoroughly with DMF.

    • For all vessels: After deprotection and washing, perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free amine.[14]

    • Coupling: Couple the next amino acid in the sequence (Gly, then Asp(OtBu), then Val) to all three vessels using the standard coupling protocol.

  • Monitoring (Optional): After each deprotection step, the filtrate can be collected and the absorbance of the DBF-adduct measured at ~300 nm using a UV-Vis spectrophotometer to quantify the efficiency of Fmoc removal.[19][20]

  • Final Deprotection: After coupling the final amino acid (Fmoc-Val-OH), perform a final deprotection on all three batches using their respective reagents.

  • Cleavage and Deprotection: Wash the peptide-resins thoroughly with DMF, then DCM, and dry under vacuum. Treat each batch with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[21]

  • Analysis: Precipitate the crude peptides in cold ether, centrifuge, and dry. Dissolve a small, known quantity of each crude peptide and analyze by analytical RP-HPLC and ESI-MS.

    • HPLC: Compare the chromatograms. The desired product peak should be identified. Calculate the percentage purity by peak area integration. Identify and quantify impurity peaks, paying special attention to peaks corresponding to the aspartimide and β-aspartyl byproducts.

    • MS: Confirm the mass of the main peak corresponds to the target peptide. Analyze the masses of impurity peaks to confirm their identity (e.g., aspartimide byproduct will have a mass of -18 Da compared to the target peptide).

Conclusion and Recommendations

The selection of an Fmoc deprotection reagent is a critical decision with significant consequences for peptide purity and yield. While piperidine remains a robust and effective workhorse for many sequences, its limitations are apparent in the synthesis of peptides prone to base-catalyzed side reactions.

  • For routine synthesis of non-problematic sequences, 20% piperidine or 20% 4-methylpiperidine offer reliable and efficient deprotection.[3]

  • For sequences containing aspartic acid, particularly Asp-Gly or Asp-Ser motifs, switching to a milder base is strongly advised. Piperazine , especially when used with an additive like HOBt, provides a superior outcome by significantly minimizing aspartimide formation.[11]

  • For applications demanding maximum speed and efficiency, such as in high-throughput automated synthesis, a DBU/piperazine formulation can dramatically shorten cycle times while keeping side reactions in check.[9]

Ultimately, the optimal choice is sequence-dependent.[9] By understanding the underlying mechanisms and potential pitfalls, and by performing systematic comparative experiments on sensitive sequences, researchers can tailor their deprotection strategy to maximize the success of their solid-phase peptide synthesis endeavors.

References
  • Wade, J., Mathieu, M., & Tregear, G. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science.
  • Galiano, V., et al. (n.d.). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH... MDPI.
  • Wade, J. D., Mathieu, M., Macris, M., & Tregear, G. W. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science.
  • (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube.
  • Galiano, V., et al. (2020).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection Reagent Guides. Wordpress.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • BenchChem. (2025). A Comparative Guide to the Quantitative Analysis of Fmoc Release for Reaction Monitoring in Solid-Phase Peptide Synthesis. Benchchem.
  • BenchChem. (n.d.).
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • BenchChem. (2025).
  • Galiano, V., et al. (2020).
  • BenchChem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. Benchchem.
  • BenchChem. (2025). Navigating Fmoc Deprotection: A Guide to Alternative Bases for Minimizing Side Reactions. Benchchem.
  • BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection using Piperidine in Solid-Phase Peptide Synthesis. Benchchem.
  • Machado, E., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics.
  • Lenci, E., et al. (2021).
  • BOC Sciences. (n.d.).
  • Lescrinier, T., et al. (2023). Mechanism of Fmoc deprotection and trapping of dibenzofulvene.
  • Galiano, V., et al. (2020).
  • Fields, G. B., & Noble, R. L. (1990). Methods for Removing the Fmoc Group.
  • Galiano, V., et al. (2020).
  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of complex molecules like 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride are routine. However, the lifecycle of these chemicals extends beyond their use in experiments; it includes their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols and regulatory guidelines, reflecting a commitment to best practices in laboratory waste management.

While a specific Safety Data Sheet (SDS) for 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride was not located during the preparation of this guide, the following procedures are based on the known hazards of its structural components and analogous compounds, such as piperidine hydrochloride and other Fmoc-protected amino acids. A safety data sheet for the closely related compound 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid indicates no known OSHA hazards[1]. However, the presence of the piperidine hydrochloride moiety suggests a cautious approach is warranted, as piperidine hydrochloride is classified as a toxic solid[2]. Therefore, it is prudent to handle this compound with the care required for potentially hazardous materials.

Core Principles of Chemical Waste Disposal

The disposal of any chemical waste, including 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride, is governed by a hierarchy of controls and regulations established by bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The fundamental principles include:

  • Waste Characterization: Understanding the potential hazards of the waste.

  • Segregation: Keeping different types of chemical waste separate to prevent dangerous reactions.

  • Containment: Using appropriate, labeled containers for waste collection.

  • Storage: Storing waste in designated, secure areas.

  • Licensed Disposal: Transferring the waste to a certified hazardous waste management company for final disposal.

Improper disposal, such as pouring chemicals down the drain or placing them in the regular trash, is not only a violation of regulations but also poses a significant risk to public health and the environment[3].

Step-by-Step Disposal Protocol

This protocol provides a clear workflow for the safe disposal of solid 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride and materials contaminated with it.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, it is imperative to wear appropriate personal protective equipment to minimize the risk of exposure.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: While not always required for handling small quantities of solids in a well-ventilated area, a dust mask or respirator should be available, especially if there is a risk of generating dust.

Waste Segregation and Containment

Proper segregation is critical to prevent accidental chemical reactions within waste containers.

  • Solid Waste:

    • Collect unused or expired 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride in its original container if possible, or in a clearly labeled, sealable, and chemically compatible container.

    • Label the container as "Hazardous Waste" and clearly write the full chemical name: "4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride".

  • Contaminated Materials:

    • Items such as weighing paper, gloves, and pipette tips that have come into contact with the chemical should be collected in a separate, designated hazardous waste container.

    • This container should also be labeled as "Hazardous Waste" with a description of its contents (e.g., "Solid waste contaminated with 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride").

Storage of Chemical Waste

Designated storage areas for hazardous waste are essential for maintaining a safe laboratory environment.

  • Store the sealed waste containers in a designated and secure satellite accumulation area.

  • This area should be well-ventilated and away from general laboratory traffic.

  • Ensure that incompatible chemicals are not stored in close proximity. For instance, acids should be stored separately from bases, and oxidizers away from flammable materials.

Disposal Procedure

The final step is the transfer of the hazardous waste to a licensed disposal facility.

  • Do not attempt to neutralize or treat the chemical waste in the laboratory unless you have a specific, validated protocol and the necessary safety equipment.

  • Arrange for a pickup of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.

  • Ensure all containers are properly labeled and sealed before the scheduled pickup.

Spill Management

In the event of a spill, a prompt and appropriate response is crucial.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Ventilate: Increase ventilation by opening a fume hood sash.

  • Containment: For small spills of solid material, carefully sweep it up using a dustpan and brush, avoiding the creation of dust. Place the spilled material and any contaminated cleaning materials into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water. All materials used for decontamination should be disposed of as hazardous waste.

Disposal of Related Waste Streams

In the context of peptide synthesis, the use of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride will generate other waste streams, notably from the Fmoc deprotection step.

  • Fmoc Deprotection Waste: The deprotection of the Fmoc group is typically achieved using a solution of piperidine in a solvent like dimethylformamide (DMF)[4]. This waste stream is hazardous and must be collected separately.

    • Collect all liquid waste from the deprotection and subsequent washes into a designated, sealed container labeled "Hazardous Waste: Piperidine/DMF solution".

    • This waste should be stored and disposed of following the same principles as other hazardous chemical waste.

Quantitative Data Summary

ParameterGuideline/ValueSource/Rationale
Primary Hazard Class Toxic Solid (Assumed)Based on piperidine hydrochloride component[2].
Personal Protective Equipment Goggles, Gloves, Lab CoatStandard laboratory practice for handling chemicals of unknown toxicity.
Storage Requirement Segregated, Labeled, Sealed ContainerEPA and OSHA regulations for hazardous waste.
Disposal Method Licensed Hazardous Waste ContractorRegulatory requirement for hazardous chemical waste[3].
Spill Cleanup Sweep solid, decontaminate areaGeneral procedure for solid chemical spills.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride.

DisposalWorkflow Disposal Workflow for 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride Start Start: Unused Chemical or Contaminated Material Assess Assess Waste Type Start->Assess SolidWaste Solid Chemical Waste Assess->SolidWaste Unused/Expired ContaminatedMaterial Contaminated Labware/PPE Assess->ContaminatedMaterial Used Labware/PPE PackageSolid Package in Labeled, Sealed Container (Hazardous Waste - Solid) SolidWaste->PackageSolid PackageContaminated Package in Labeled, Sealed Container (Hazardous Waste - Contaminated) ContaminatedMaterial->PackageContaminated Store Store in Designated Satellite Accumulation Area PackageSolid->Store PackageContaminated->Store ArrangePickup Arrange for Pickup by EHS or Licensed Contractor Store->ArrangePickup End End: Compliant Disposal ArrangePickup->End

Caption: Decision workflow for proper disposal.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride, thereby upholding their commitment to a safe and environmentally responsible research environment.

References

  • U.S. Environmental Protection Agency. (2025). Household Hazardous Waste (HHW). Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]

  • MDPI. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Alfa Aesar. (2010). Safety Data Sheet. Retrieved from [Link]

  • Illinois Environmental Protection Agency. (n.d.). Household Hazardous Wastes. Retrieved from [Link]

  • Waste Management. (n.d.). Household Hazardous Waste Recycling & Disposal. Retrieved from [Link]

  • Sustainability Victoria. (n.d.). Detox Your Home collections. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Total wash elimination for solid phase peptide synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to monitor and mitigate the resulting corrosion and fouling?. Retrieved from [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • Google Patents. (n.d.). US5227483A - Process for recovery of amines and volatile acids from amine salts.
  • ResearchGate. (n.d.). How can I separate HCl from amine hydrogenchloride solution by electrolysis?. Retrieved from [Link]

  • Tempe Hazardous Waste. (n.d.). How To Dispose Non-Hazardous Waste. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with specialized reagents like 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride demands a commitment to safety that is as rigorous as our science. This guide moves beyond a simple checklist, offering a framework for risk mitigation rooted in the chemical's specific properties and its common applications, such as solid-phase peptide synthesis (SPPS). Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your research.

Hazard Assessment: Understanding the Compound

The primary risks stem from its physical form and chemical class:

Hazard IDPotential HazardRoute of ExposureRationale and Mitigation
H-01 Respiratory Tract IrritationInhalationThe fine powder can easily become airborne, especially during weighing and transfer.[2][3][4] Inhalation may cause irritation.[2][3][4] Mitigation: All handling of the solid must be done in a certified chemical fume hood.
H-02 Skin IrritationDermal ContactMay be harmful if absorbed through the skin and may cause irritation.[2][3] Mitigation: Use of appropriate chemical-resistant gloves and a lab coat is mandatory.
H-03 Serious Eye IrritationEye ContactAirborne dust can cause significant eye irritation upon contact.[2][3][4] Mitigation: Safety goggles are required to provide a full seal against dust particles.
H-04 Unknown Chronic EffectsIngestion, InhalationThe long-term toxicological properties have not been fully investigated.[2][5] Mitigation: Adherence to strict hygiene protocols and engineering controls minimizes exposure.

Core Directive: Your Personal Protective Equipment (PPE) Ensemble

The selection of PPE is your primary defense against direct exposure. This ensemble must be worn at all times when handling the compound.

  • Eye Protection: Chemical Safety Goggles

    • Why: Standard safety glasses with side shields offer impact protection but are inadequate against fine dust, which can circulate around the lenses.[6] Chemical safety goggles that form a seal around the eyes are required to protect against airborne powder and potential splashes of solvents used in solution preparation.[6][7] In situations with a high risk of splashing, such as when working with larger volumes, a face shield should be worn in addition to goggles.[6][7]

  • Hand Protection: Nitrile Gloves

    • Why: Nitrile gloves provide effective protection against incidental contact with the solid chemical and are resistant to a wide range of solvents (like DMF) commonly used to dissolve it.[1][6] For prolonged operations, consider double-gloving. It is critical to remove and replace gloves immediately if they become contaminated. Always wash your hands thoroughly with soap and water after removing gloves.[2][8]

  • Body Protection: Laboratory Coat

    • Why: A buttoned lab coat protects your skin and personal clothing from spills and contamination.[1][7][9] Ensure the sleeves are tucked into your gloves to prevent dust from settling on your wrists.[9]

  • Respiratory Protection: Contingency-Based

    • Why: Under normal laboratory conditions where the chemical is handled exclusively within a chemical fume hood, specific respiratory protection is generally not required.[1][2] The fume hood serves as the primary engineering control to prevent inhalation. However, for large-scale operations or in the event of a significant spill outside of a containment system, a dust mask (e.g., N95) may be necessary.

Engineering Controls: The First Line of Defense

PPE is the last line of defense. Your first and most effective protection is the use of proper engineering controls.

  • Chemical Fume Hood: All procedures that involve handling the solid powder—including weighing, aliquoting, and initial solution preparation—must be performed within a certified chemical fume hood.[1][8] This is non-negotiable. The hood's airflow will capture and exhaust any airborne dust, preventing it from entering your breathing zone.

  • Ventilation: The laboratory itself must be well-ventilated to ensure a safe ambient atmosphere.[2][8]

Procedural Guidance: A Step-by-Step Handling Protocol

This protocol outlines the safe handling of the compound from container to solution.

Objective: To accurately weigh 100 mg of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride and prepare a 0.1 M solution in DMF.

  • Preparation and Workspace Decontamination:

    • Don your complete PPE ensemble: lab coat, chemical safety goggles, and nitrile gloves.

    • Ensure the chemical fume hood is on and functioning correctly.

    • Wipe down the work surface inside the fume hood and the analytical balance with an appropriate solvent (e.g., 70% ethanol).

  • Weighing the Compound:

    • Place a tared weigh boat on the analytical balance inside the fume hood.

    • Carefully open the container of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride. Avoid any abrupt movements that could generate dust.

    • Using a clean spatula, carefully transfer the desired amount of powder to the weigh boat. Keep the container opening and weigh boat low to the work surface to minimize dust dispersion.

    • Securely close the main container immediately after dispensing.

  • Solution Preparation:

    • Gently tap the weigh boat to gather the powder in one area.

    • Carefully add the weighed powder to a suitably sized, labeled volumetric flask or vial.

    • Using a pipette, slowly add the required volume of solvent (e.g., DMF) to the flask, rinsing the weigh boat to ensure a quantitative transfer.

    • Cap the flask and mix gently until the solid is fully dissolved.

  • Post-Handling and Decontamination:

    • Dispose of the contaminated weigh boat and spatula (if disposable) into a designated solid hazardous waste container inside the fume hood.[8]

    • Wipe down the work area, including the balance, with a damp cloth or towel to collect any residual dust. Dispose of the cleaning materials in the solid hazardous waste container.

    • Remove gloves and dispose of them in the appropriate waste stream, followed by thorough hand washing.[8]

Operational and Disposal Plans

A safe workflow includes a clear plan for managing waste and responding to emergencies.

Spill Response
  • Minor Spill (inside fume hood):

    • Use absorbent pads or a cloth to gently wipe up the powder. Avoid dry sweeping, which can create dust.

    • Wipe the area with a damp cloth.

    • Place all cleaning materials in a sealed bag and dispose of it in the solid hazardous waste container.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4][10]

Disposal Plan

Proper waste segregation is crucial to prevent environmental contamination and ensure regulatory compliance.[8][11]

  • Solid Waste: All disposables contaminated with the compound (e.g., gloves, weigh boats, pipette tips, cleaning materials) must be collected in a clearly labeled hazardous solid waste container.[8]

  • Liquid Waste: Unused solutions and solvent washes containing the compound must be collected in a compatible, labeled hazardous liquid waste container.[8] Under no circumstances should this chemical waste be disposed of down the drain.[8]

  • Regulatory Compliance: All waste must be disposed of following your institution's Environmental Health and Safety (EHS) guidelines and in accordance with local, state, and federal regulations.[8][12]

Safety & Handling Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal prep_start Start: Handling Task Identified risk_assessment Conduct Risk Assessment (Review SDS, Protocol) prep_start->risk_assessment ppe_selection Don Mandatory PPE (Goggles, Lab Coat, Gloves) risk_assessment->ppe_selection hood_check Verify Fume Hood Operation ppe_selection->hood_check weigh_powder Weigh Solid Compound (Minimize Dust) hood_check->weigh_powder prep_solution Prepare Solution (Slow Solvent Addition) weigh_powder->prep_solution decontaminate Decontaminate Workspace & Equipment prep_solution->decontaminate segregate_waste Segregate Waste decontaminate->segregate_waste solid_waste Solid Waste (Gloves, Weigh Boats) segregate_waste->solid_waste Solids liquid_waste Liquid Waste (Unused Solutions) segregate_waste->liquid_waste Liquids dispose Dispose via EHS Protocols solid_waste->dispose liquid_waste->dispose remove_ppe Remove PPE & Wash Hands dispose->remove_ppe

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.